Pinosylvin monomethyl ether
Description
Pinosylvin methyl ether has been reported in Pinaceae, Pinus pinea, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-5-[(E)-2-phenylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIXPWIEOVZVJC-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310494 | |
| Record name | Pinosylvin monomethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35302-70-6, 5150-38-9 | |
| Record name | Pinosylvin monomethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35302-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinosylvin monomethyl ether | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PINOSYLVIN METHYL ETHER | |
| Source | DTP/NCI | |
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| Record name | Pinosylvin monomethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-5-[(1E)-2-phenylethenyl]phenol | |
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Foundational & Exploratory
Pinosylvin monomethyl ether natural sources in Pinaceae family
An In-Depth Technical Guide to Pinosylvin Monomethyl Ether: Natural Sources, Biosynthesis, and Therapeutic Potential within the Pinaceae Family
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (3-hydroxy-5-methoxystilbene), a naturally occurring stilbenoid, is a key phytochemical constituent of the Pinaceae family, particularly abundant in the genus Pinus. This compound, along with its precursor pinosylvin, plays a crucial role in the plant's defense mechanisms and is responsible for the remarkable decay resistance of pine heartwood. For researchers and drug development professionals, this compound represents a molecule of significant interest due to its diverse and potent pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides a comprehensive overview of this compound, focusing on its primary natural sources within the Pinaceae family, detailed methodologies for its extraction and characterization, its biosynthetic pathway, and a summary of its biological activities that underscore its therapeutic potential.
Introduction: The Significance of this compound
Stilbenoids are a class of phenolic compounds characterized by a C6-C2-C6 carbon skeleton. While resveratrol from grapes is the most widely known stilbenoid, the Pinaceae family is a rich and underexplored reservoir of unique stilbenes, most notably pinosylvin and its derivatives. This compound (PME) is biosynthetically derived from pinosylvin and is often the most abundant stilbenoid in the heartwood and knotwood of many pine species[1][2].
These compounds are not present in healthy, living sapwood but are synthesized by living parenchyma cells in response to various stressors, such as mechanical wounding, desiccation, or pathogen attack[3][4][5]. This synthesis is a key component of the tree's induced defense system, leading to the formation of "protection wood"[5]. During the natural aging process, these compounds accumulate in the heartwood, conferring significant resistance to fungal and microbial decay[3][6]. This inherent biological activity is the foundation for the growing interest in PME for pharmaceutical and nutraceutical applications.
Natural Sources and Distribution in the Pinaceae Family
This compound is predominantly found in the genus Pinus. Its concentration can vary significantly between species, individual trees, and even within different parts of the same tree[7]. The highest concentrations are consistently reported in the heartwood and knotwood, which are industrial residues from timber processing[6][8][9].
Key Pinus Species as Sources:
-
Pinus nigra (Black Pine): Research has identified Black Pine heartwood as an exceptionally rich source of stilbenes, with this compound being the major constituent[1][2]. Studies on P. nigra from Greece revealed average PME concentrations of 40.32 ± 15.55 mg per gram of dry wood, significantly higher than in many other pine species[2].
-
Pinus sylvestris (Scots Pine): This species is one of the most well-studied sources of pinosylvins[3][10][11][12]. The heartwood and especially the knotwood contain high levels of PME[6][13][14]. The concentration of PME in P. sylvestris knotwood can be substantial, making it a valuable raw material for extraction[15].
-
Pinus cembra (Swiss Stone Pine): Phytochemical analyses have confirmed the presence of this compound in the heartwood of P. cembra[16][17].
-
Pinus densiflora (Japanese Red Pine): This species is another noted source of pinosylvins, which contribute to its defense mechanisms[3][11].
-
Pinus strobus (Eastern White Pine): Callus cultures of P. strobus have been shown to produce this compound, particularly with aging, suggesting potential for biotechnological production routes[18].
-
Pinus resinosa (Red Pine): Early studies demonstrated that PME is formed in the sapwood of Red Pine in response to injury[5].
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound (PME) in various Pinus species, highlighting the richness of the heartwood and knotwood as primary sources.
| Pinus Species | Plant Part | PME Concentration (mg/g dry weight) | Reference(s) |
| Pinus nigra | Heartwood | 40.32 (average) | [2] |
| Pinus nigra | Knotwood | 31.53 (average) | [12][15] |
| Pinus sylvestris | Knotwood | 33.49 (average) | [12][15] |
| Pinus sylvestris | Heartwood | 5.1 - 6.3 | [19] |
| Pinus strobus | Aged Callus | 0.28 | [18] |
Extraction, Isolation, and Characterization Workflow
The development of efficient and scalable methods for extracting and purifying PME is critical for its study and potential commercialization. The choice of methodology is guided by the lipophilic nature of the stilbenoid and the complexity of the wood matrix.
Experimental Workflow Overview
The logical flow from raw plant material to purified compound involves sample preparation, extraction, purification, and finally, analytical characterization and quantification.
Caption: General experimental workflow for PME isolation and analysis.
Detailed Protocol: Pressurized Solvent Extraction and Flash Chromatography
This protocol is a synthesized example based on methodologies described for isolating pinosylvins from pine knotwood residue[6][8][9]. The use of a pressurized system accelerates the extraction process, while non-chlorinated solvents are favored for safety and environmental reasons.
I. Sample Preparation:
-
Obtain heartwood or knotwood from a suitable Pinus species (e.g., P. nigra or P. sylvestris).
-
Reduce the wood to small chips or a coarse powder using a chipper and/or mill. This increases the surface area, maximizing extraction efficiency.
-
Dry the material in an oven at 60°C to a constant weight to remove moisture, which can interfere with the extraction by non-polar solvents.
II. Extraction (Pressurized Solvent Extractor):
-
Pack a stainless-steel extraction cell with the dried wood powder.
-
Rationale for Solvent Choice: Acetone is an effective solvent for a broad range of phenolic compounds. A two-step extraction using a non-polar solvent like cyclohexane first can remove lipophilic compounds like fats and waxes, followed by a more polar solvent like acetone or ethanol for the stilbenes.
-
Set the extractor parameters. A typical starting point would be:
-
Solvent: 95% Acetone
-
Temperature: 100-110°C
-
Pressure: 10-15 MPa
-
Cycles: 3-4 static extraction cycles.
-
-
Collect the extract and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
III. Purification (Flash Chromatography):
-
Rationale for Method: Flash chromatography is a rapid and efficient technique for separating compounds from a complex mixture based on polarity. A silica gel stationary phase is appropriate for separating moderately polar compounds like PME.
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., ethyl acetate).
-
Load the dissolved extract onto the column.
-
Elute the compounds using a gradient mobile phase. A common system is a gradient of cyclohexane and ethyl acetate[6][8][9].
-
Start with 100% cyclohexane to elute non-polar compounds.
-
Gradually increase the proportion of ethyl acetate to elute compounds of increasing polarity. PME will elute before the more polar pinosylvin.
-
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or HPLC.
-
Combine the fractions containing pure PME and evaporate the solvent to obtain the purified compound.
Analytical Characterization Techniques:
-
HPLC and UHPLC-MS: High-Performance Liquid Chromatography is the workhorse for quantitative analysis[10][15]. A C18 or a pentafluorophenyl (PFP) column can be used for separation[16][20]. Coupling with Mass Spectrometry (MS) allows for definitive identification based on mass-to-charge ratio and fragmentation patterns[16].
-
GC-MS and GC-FID: Gas Chromatography is also widely used, often after derivatization (silylation) of the hydroxyl groups to increase volatility[8][9][10]. Flame Ionization Detection (FID) is used for quantification, while MS is used for identification[10].
-
NMR Spectroscopy: Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) is indispensable for unambiguous structural elucidation of the isolated compound[8][9]. Quantitative NMR (qNMR) has also been developed as a rapid high-throughput screening method to measure PME levels directly in crude extracts[2].
Biosynthesis of this compound
PME is not synthesized directly but is formed via the methylation of pinosylvin. The entire pathway is a branch of the general phenylpropanoid pathway. Its activation is tightly regulated and induced by developmental cues (heartwood formation) or external stress[21].
-
Phenylalanine to Cinnamic Acid: The pathway begins with the amino acid L-phenylalanine, which is converted to trans-cinnamic acid by the enzyme Phenylalanine Ammonia Lyase (PAL).
-
Activation: Trans-cinnamic acid is activated to its thioester, trans-cinnamoyl-CoA, by 4-coumarate-CoA ligase (4CL)[22].
-
Stilbene Synthesis: The key step is the condensation of one molecule of trans-cinnamoyl-CoA with three molecules of malonyl-CoA, catalyzed by Stilbene Synthase (STS), to produce pinosylvin[22]. This is a defining reaction, diverting precursors from the flavonoid biosynthesis pathway[3].
-
Methylation: Pinosylvin is then methylated at the 3-hydroxyl group to form this compound. This reaction is catalyzed by a specific O-methyltransferase. In Pinus sylvestris, this enzyme has been identified as PMT2, which is highly specific for pinosylvin and is co-expressed with stilbene synthase during both heartwood formation and stress responses[21][23].
Caption: Biosynthetic pathway of this compound in Pinus.
Biological Activities and Therapeutic Potential
Pinosylvin and its monomethyl ether exhibit a broad spectrum of biological activities, making them attractive candidates for drug development[11][24][25]. PME often shows comparable or, in some cases, enhanced activity compared to pinosylvin, possibly due to increased lipophilicity improving cell membrane penetration.
-
Antimicrobial Activity: PME has demonstrated significant antifungal effects against both white-rot and brown-rot fungi, which explains its role in wood preservation[3][26]. It also shows activity against a range of pathogenic bacteria and fungi, including Candida albicans and Staphylococcus aureus[3][10].
-
Anti-inflammatory Effects: Pinosylvin has been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 and mediators such as nitric oxide (NO) in macrophage cell lines[12][15]. It can modulate key inflammatory signaling pathways like JAK/STAT and NF-κB[15][24]. PME is also noted for its anti-inflammatory properties[14].
-
Anticancer Activity: Stilbenoids from pine are selectively cytotoxic against various human cancer cell lines, including lung and colorectal cancer cells, while being less toxic to healthy cells[3][10]. PME was identified as having the highest cytotoxicity among several related compounds against these cell lines[10]. The mechanisms involve the regulation of cell cycle progression and inhibition of cancer cell migration[26].
-
Antioxidant and Neuroprotective Effects: As a phenolic compound, PME possesses radical scavenging capabilities. Pinosylvin has been shown to provide neuroprotection against cerebral ischemia and reperfusion injury, partly through enhancing pathways that clear damaged mitochondria (mitophagy)[3].
Conclusion and Future Directions
This compound is a high-value phytochemical predominantly found in the heartwood and knotwood of the Pinus family, with Pinus nigra and Pinus sylvestris being particularly rich sources. Its role as a phytoalexin, coupled with its potent and varied biological activities, positions it as a promising lead compound for the development of new therapeutics in antimicrobial, anti-inflammatory, and oncology applications.
Future research should focus on optimizing extraction and purification protocols from sustainable sources like industrial wood waste, further exploring its mechanisms of action in various disease models, and investigating its pharmacokinetic and safety profiles to pave the way for clinical translation. Furthermore, biotechnological production methods, such as the use of engineered microorganisms or optimized plant callus cultures, offer an alternative and potentially scalable supply chain for this valuable natural product[3][18][22].
References
-
Poljanšek, I., Oven, P., Vek, V., Raitanen, J.-E., Hemming, J., & Willför, S. (2019). Isolation of pure pinosylvins from industrial knotwood residue with non-chlorinated solvents. Holzforschung, 73(5), 475–484. [Link]
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Omari, N.E., Aboulaghras, S., Bangar, S.P., Lorenzo, J.M., Zengin, G., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Molecules. [Link]
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Poljanšek, I., et al. (2019). Isolation of pure pinosylvins from industrial knotwood residue with non-chlorinated solvents. ResearchGate. [Link]
-
Omari, N.E., et al. (2022). Biological and Pharmacological Properties of Pinosylvin. Encyclopedia.pub. [Link]
-
Ioannidis, D., et al. (2017). Identification of black pine (Pinus nigra Arn.) heartwood as a rich source of bioactive stilbenes by qNMR. ResearchGate. [Link]
-
Ioannidis, D., et al. (2017). Identification of black pine (Pinus nigra Arn.) heartwood as a rich source of bioactive stilbenes by qNMR. Journal of the Science of Food and Agriculture. [Link]
-
Poljanšek, I., et al. (2019). Isolation of pure pinosylvins from industrial knotwood residue with non-chlorinated solvents. Holzforschung. [Link]
-
Omari, N. E., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Molecules, 27(12), 3698. [Link]
-
Omari, N.E., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. MDPI. [Link]
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Lindberg, C. M., et al. (2004). Structures of pinosylvin (I), this compound (II) and pinosylvin dimethyl ether (III), including numerals for assignment of hydrogen atoms in the stilbene skeleton. ResearchGate. [Link]
-
Gierlinger, N., et al. (2021). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. MDPI. [Link]
-
Gstöttner, C., et al. (2023). Phytochemical Analysis of Pinus cembra Heartwood—UHPLC-DAD-ESI-MSn with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation. MDPI. [Link]
-
Coniglio, M. A., et al. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS. CNR-IRIS. [Link]
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Jorgensen, E. (1961). THE FORMATION OF PINOSYLVIN AND ITS MONOMETHYL ETHER IN THE SAPWOOD OF PINUS RESINOSA AIT. Canadian Journal of Botany. [Link]
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Chiron, L., et al. (2017). The O-methyltransferase PMT2 mediates methylation of pinosylvin in Scots pine. New Phytologist. [Link]
-
Omari, N. E., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. PubMed. [Link]
-
Bakrim, S., et al. (2022). Major pharmacological properties of pinosylvin. ResearchGate. [Link]
-
Lim, K. J. (2018). Scots pine (Pinus sylvestris L.) heartwood formation and wounding stress : A view from the transcriptome. Helda - University of Helsinki. [Link]
-
Vek, V., et al. (2019). Contents of pinosylvin (PS) and this compound (PSMME) in knotwood of standing tree and broken crown top of Scots pine (P. sylvestris). ResearchGate. [Link]
-
Ekeberg, D., et al. (2006). The distribution of pinosylvin and this compound across heartwood and sapwood in trunk discs from (a) stem A and (b) stem B. ResearchGate. [Link]
-
Koo, S. H., et al. (2020). Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes. Scientific Reports, 10(1), 11579. [Link]
-
Gstöttner, C., et al. (2023). Chemical structure of pinosylvin (left) and the this compound (right). ResearchGate. [Link]
-
Gstöttner, C., et al. (2023). Phytochemical Analysis of Pinus cembra Heartwood-UHPLC-DAD-ESI-MSn with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation. PubMed. [Link]
-
Jääskeläinen, A-S., et al. (n.d.). A rapid method to determine pinosylvin content in pine heartwood by UV resonance Raman spectroscopy. Aalto University. [Link]
-
Coniglio, M. A., et al. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway. MDPI. [Link]
-
Ioannidis, D., et al. (2024). Heartwood Chemistry Predicts Natural Durability in Pinus nigra Clones: The Critical Role of Resin Acid over Stilbenes in Decay Resistance. Preprints.org. [Link]
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Liang, T., et al. (2022). Efficient biosynthesis of pinosylvin from lignin-derived cinnamic acid by metabolic engineering of Escherichia coli. Biotechnology for Biofuels and Bioproducts, 15(1), 136. [Link]
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Roffael, E., et al. (2022). Chemical structures of the target phenolic compounds: (a) pinosylvin, (b) PS MME, and (c) NTG. ResearchGate. [Link]
-
Laavola, M., et al. (2015). Pinosylvin and Monomethyl pinosylvin, Constituents of Extract from the Knot of Pinus sylvestris, Reduce Inflammatory Gene Expression and Inflammatory Responses In vivo. ResearchGate. [Link]
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What are the biological activities of Pinosylvin monomethyl ether
As a phenolic compound, PME possesses inherent antioxidant properties. Extracts from Pinus merkusii containing PME, pinosylvin, and pinosylvin dimethyl ether have demonstrated free radical scavenging activity. [8]The general mechanism for stilbenoids involves the donation of a hydrogen atom from their hydroxyl groups to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. Oxidative stress is a key pathological factor in many diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making the antioxidant capacity of PME a valuable therapeutic attribute. [4][8]
Section 4: Experimental Protocols
To facilitate further research, this section provides standardized methodologies for assessing the key biological activities of this compound.
Protocol: Nitric Oxide (NO) Production Assay in Macrophages (Griess Assay)
This protocol details the in vitro assessment of PME's ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of PME (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA).
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production. A non-stimulated control group should be included.
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. Determine the percentage inhibition of NO production relative to the LPS-stimulated control.
Protocol: Carrageenan-Induced Paw Edema Assay
This protocol describes a standard in vivo model to evaluate the acute anti-inflammatory activity of PME in mice.
Methodology:
-
Animals: Use male C57BL/6 mice (or a similar strain), weighing 20-25 g. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose).
-
PME treatment group(s) (e.g., 50, 100 mg/kg, administered orally or intraperitoneally).
-
Positive Control (e.g., Indomethacin, 10 mg/kg).
-
-
Drug Administration: Administer the respective treatments to each group 1 hour before the inflammatory insult.
-
Edema Induction: Inject 50 µL of 1% λ-carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume:
-
Measure the paw volume of each mouse immediately before the carrageenan injection (V₀) using a plethysmometer.
-
Measure the paw volume again at several time points after injection (e.g., 1, 2, 3, 4, and 5 hours) (Vₜ).
-
-
Analysis:
-
Calculate the paw edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Vₑ control - Vₑ treated) / Vₑ control] x 100.
-
Conclusion and Future Perspectives
This compound is a promising natural stilbenoid with a compelling, multi-faceted biological profile. Its potent anti-inflammatory and selectively cytotoxic activities, combined with its ability to sensitize multidrug-resistant cancer cells, highlight its significant therapeutic potential. The robust in vivo data further strengthens the case for its development as a novel agent for treating inflammatory diseases and cancer.
Future research should focus on several key areas:
-
Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by PME is crucial for understanding its full potential and for rational drug design.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are necessary to evaluate its drug-like properties and safety profile.
-
Combination Therapies: Further investigation into PME's synergistic effects with existing chemotherapeutic agents could lead to more effective cancer treatment regimens with reduced side effects.
-
Clinical Translation: Ultimately, well-designed clinical trials will be required to validate the efficacy of this compound in human subjects.
The body of evidence presented in this guide strongly suggests that this compound is more than just a plant defense compound; it is a valuable lead molecule that warrants significant attention from the drug discovery and development community.
References
- Pinosylvin as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy - PubMed.
- Biological and Pharmacological Properties of Pinosylvin - Encyclopedia.pub.
- Natural Sources and Pharmacological Properties of Pinosylvin - PMC - NIH.
- Natural Sources and Pharmacological Properties of Pinosylvin - ResearchG
- Pinosylvin and monomethylpinosylvin, constituents of an extract from the knot of Pinus sylvestris, reduce inflammatory gene expression and inflammatory responses in vivo - Åbo Akademi University Research Portal.
- Enhancement effect of this compound (S5) at 2 μM on...
- Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflamm
- Pinosylvin and Monomethyl pinosylvin, Constituents of Extract from the Knot of Pinus sylvestris , Reduce Inflammatory Gene Expression and Inflammatory Responses In vivo | Request PDF - ResearchG
An In-Depth Technical Guide to the Biosynthesis of Pinosylvin Monomethyl Ether in Pine Trees
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: Deconstructing Nature's Defense Arsenal
Within the intricate vascular systems of pine trees, a sophisticated biochemical factory is perpetually at work, synthesizing a diverse array of secondary metabolites. Among these, the stilbenoids, and specifically pinosylvin and its monomethyl ether, stand out as critical components of the pine's defense mechanism against a myriad of biotic and abiotic threats.[1][2][3] Their potent antifungal, antibacterial, and antioxidant properties have not only ensured the resilience of these ancient conifers but have also captured the attention of researchers and drug development professionals seeking novel therapeutic agents.[1][4][5]
This technical guide eschews a conventional, rigid structure. Instead, it is designed to lead the reader on a journey through the biosynthetic pathway of pinosylvin monomethyl ether, from its fundamental building blocks to the intricate regulatory networks that govern its production. As a senior application scientist, my aim is not merely to present a series of facts but to provide a deeper understanding of the causality behind the experimental methodologies and the strategic logic of the biosynthetic process itself. This guide is intended to be a self-validating system of knowledge, grounded in authoritative research and presented with the clarity required for practical application in the laboratory.
I. The Phenylpropanoid Pathway: The Genesis of Stilbenoids
The journey to this compound begins with the ubiquitous phenylpropanoid pathway, a metabolic route central to the synthesis of a vast array of plant natural products. The primary precursor for this pathway is the aromatic amino acid L-phenylalanine .
The initial and rate-limiting step is the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[6][7] This enzymatic step represents a critical regulatory checkpoint, channeling carbon from primary metabolism into the specialized world of secondary metabolite production. The expression and activity of PAL are often dramatically upregulated in response to environmental stressors, signaling the plant's need to fortify its chemical defenses.[8]
Following its formation, trans-cinnamic acid is hydroxylated at the C4 position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid. This intermediate is then activated through the formation of a high-energy thioester bond with coenzyme A, a reaction catalyzed by 4-Coumarate-CoA Ligase (4CL) .[8][9][10][11] The resulting p-coumaroyl-CoA is a pivotal branch-point intermediate, standing at the crossroads of flavonoid and stilbenoid biosynthesis.
II. The Core Biosynthetic Machinery: Forging the Stilbene Backbone
The defining step in pinosylvin biosynthesis is the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA, catalyzed by the enzyme Stilbene Synthase (STS) .[10][12][13] This reaction is a fascinating example of polyketide synthesis in plants, where a starter molecule is iteratively elongated by the addition of two-carbon units derived from malonyl-CoA.
It is noteworthy that in pine species, STS preferentially utilizes cinnamoyl-CoA over p-coumaroyl-CoA as the starter molecule, leading to the formation of pinosylvin.[5][12] This substrate preference distinguishes the stilbene biosynthesis in pines from that in other plants like grapevine, where resveratrol is the primary product from the condensation of p-coumaroyl-CoA and malonyl-CoA. The crystal structure of stilbene synthase from Pinus sylvestris has provided valuable insights into the active site architecture that governs this substrate specificity and the subsequent cyclization reactions.[11]
The reaction proceeds through a series of condensation and decarboxylation steps, culminating in an intramolecular aldol condensation that forms the characteristic diarylethene backbone of stilbenes. The product of this reaction is pinosylvin (3,5-dihydroxystilbene).
III. The Final Touch: Methylation to this compound
The biosynthetic pathway culminates in the methylation of pinosylvin to yield This compound (3-hydroxy-5-methoxystilbene). This modification is catalyzed by the enzyme Pinosylvin O-methyltransferase (PMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C3 position of the pinosylvin molecule.[9][13][14][15]
Research has identified a specific O-methyltransferase, designated as PMT2 in Scots pine (Pinus sylvestris), that exhibits high specificity for pinosylvin.[16][17][18][19] This enzymatic step is crucial as the methylation of pinosylvin can alter its biological activity, solubility, and stability. The presence of this compound alongside pinosylvin in pine tissues suggests a finely tuned enzymatic regulation that dictates the final composition of the stilbenoid defense cocktail.
IV. Visualizing the Pathway: A Graphviz Representation
To provide a clear visual summary of the biosynthetic route, the following diagram illustrates the key steps and enzymes involved in the formation of this compound.
Caption: Biosynthetic pathway of this compound.
V. Quantitative Insights: A Summary of Enzymatic Properties
For researchers aiming to study this pathway, understanding the kinetic properties of the key enzymes is paramount. The following table summarizes available data on the kinetic parameters of PAL, 4CL, and STS from pine species. It is important to note that these values can vary depending on the specific pine species, the isoform of the enzyme, and the assay conditions.
| Enzyme | Substrate | Km (µM) | Vmax (activity units) | Source Organism | Reference |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | ~27 | Not specified | Pinus taeda | [7] |
| 4-Coumarate-CoA Ligase (4CL) | p-Coumaric Acid | 4 - 10 | Not specified | Pinus taeda | [9] |
| Cinnamic Acid | ~100 | Not specified | Pinus taeda | [9] | |
| Stilbene Synthase (STS) | Cinnamoyl-CoA | 0.4 - 2 | Not specified | Pinus densiflora, Pinus sylvestris | [10][12] |
| p-Coumaroyl-CoA | 0.9 | Not specified | Pinus densiflora | [10] | |
| Malonyl-CoA | 24 | Not specified | Pinus densiflora | [10] |
VI. Experimental Protocols: A Practical Guide for the Laboratory
This section provides detailed, step-by-step methodologies for key experiments related to the study of this compound biosynthesis. These protocols are designed to be self-validating, with built-in controls and clear endpoints.
A. Extraction and Quantification of Pinosylvin and this compound from Pine Needles
This protocol outlines a robust method for the extraction and subsequent quantification of stilbenoids from pine tissue using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation:
-
Harvest fresh pine needles and immediately freeze them in liquid nitrogen to halt metabolic activity.
-
Grind the frozen needles to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Lyophilize the powdered tissue to remove all water.
2. Extraction:
-
Accurately weigh approximately 100 mg of the lyophilized powder into a microcentrifuge tube.
-
Add 1.5 mL of 80% methanol (v/v) to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol to ensure complete extraction.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen gas or using a centrifugal evaporator.
3. HPLC Analysis:
-
Reconstitute the dried extract in 500 µL of mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume (e.g., 10 µL) onto a C18 reverse-phase HPLC column.
-
Elute the compounds using a gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might run from 10% to 90% acetonitrile over 30 minutes.
-
Monitor the elution profile using a Diode Array Detector (DAD) at wavelengths of 306 nm (for pinosylvin) and 320 nm (for this compound).
-
For definitive identification and quantification, couple the HPLC system to a mass spectrometer (LC-MS/MS) and monitor for the specific parent and fragment ion transitions of pinosylvin and its monomethyl ether.[20]
-
Quantify the compounds by comparing their peak areas to a standard curve generated with authentic standards of pinosylvin and this compound.
B. Enzyme Activity Assays
The following are generalized protocols for assaying the activity of the key enzymes in the pathway. It is crucial to optimize these conditions for the specific pine species and tissue being studied.
1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay:
-
Principle: This assay measures the formation of trans-cinnamic acid from L-phenylalanine by monitoring the increase in absorbance at 290 nm.[8]
-
Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol, 2 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone (PVPP).
-
Assay Mixture (1 mL): 100 mM Tris-HCl (pH 8.8), 40 mM L-phenylalanine, and 100 µL of crude or purified enzyme extract.
-
Procedure:
-
Pre-incubate the assay mixture without the enzyme at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme extract.
-
Monitor the increase in absorbance at 290 nm for 10-30 minutes using a spectrophotometer.
-
Calculate the enzyme activity based on the molar extinction coefficient of trans-cinnamic acid (ε = 10,000 M⁻¹ cm⁻¹).
-
2. 4-Coumarate-CoA Ligase (4CL) Activity Assay:
-
Principle: This assay measures the formation of the CoA thioester of a cinnamic acid derivative by monitoring the increase in absorbance at a specific wavelength (e.g., 333 nm for p-coumaroyl-CoA).[9]
-
Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (v/v) glycerol.
-
Assay Mixture (1 mL): 100 mM Tris-HCl (pH 7.5), 2.5 mM ATP, 5 mM MgCl₂, 0.5 mM coenzyme A, 0.2 mM p-coumaric acid, and 50 µL of enzyme extract.
-
Procedure:
-
Pre-incubate the assay mixture without coenzyme A at 30°C for 5 minutes.
-
Start the reaction by adding coenzyme A.
-
Follow the increase in absorbance at 333 nm.
-
Calculate the activity using the molar extinction coefficient of p-coumaroyl-CoA (ε = 21,000 M⁻¹ cm⁻¹).
-
3. Stilbene Synthase (STS) Activity Assay:
-
Principle: This assay typically uses radiolabeled malonyl-CoA to quantify the formation of pinosylvin. The product is extracted and separated by thin-layer chromatography (TLC) or HPLC, and the radioactivity is measured.[12]
-
Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.0), 10 mM β-mercaptoethanol, and 10% (v/v) glycerol.
-
Assay Mixture (100 µL): 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 100 µM cinnamoyl-CoA, 50 µM [¹⁴C]-malonyl-CoA (specific activity ~50 mCi/mmol), and 20 µL of enzyme extract.
-
Procedure:
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Stop the reaction by adding 20 µL of 20% HCl.
-
Extract the products with 200 µL of ethyl acetate.
-
Spot the ethyl acetate extract onto a silica TLC plate and develop the plate using a solvent system such as chloroform:acetone:formic acid (75:25:1).
-
Visualize the pinosylvin spot under UV light (using a standard for reference) and scrape the corresponding silica into a scintillation vial.
-
Quantify the radioactivity using a scintillation counter.
-
4. Pinosylvin O-methyltransferase (PMT) Activity Assay:
-
Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-¹⁴C]methionine to pinosylvin.[9][13]
-
Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM β-mercaptoethanol, and 10% (v/v) glycerol.
-
Assay Mixture (50 µL): 100 mM Tris-HCl (pH 7.5), 100 µM pinosylvin (dissolved in a small amount of DMSO), 20 µM S-adenosyl-L-[methyl-¹⁴C]methionine (specific activity ~50 mCi/mmol), and 10 µL of enzyme extract.
-
Procedure:
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Stop the reaction by adding 10 µL of 2 M HCl.
-
Extract the methylated product with 100 µL of ethyl acetate.
-
Spot the ethyl acetate extract onto a silica TLC plate and develop as described for the STS assay.
-
Visualize the this compound spot, scrape, and quantify the radioactivity.
-
C. Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol provides a framework for analyzing the expression levels of the genes involved in pinosylvin biosynthesis.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from frozen, powdered pine tissue using a commercially available plant RNA extraction kit that includes a DNase treatment step to remove genomic DNA contamination.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
2. qPCR Primer Design:
-
Design primers for the target genes (PAL, 4CL, STS, PMT) and at least two stable reference genes (e.g., actin, ubiquitin) for normalization.
-
Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and amplify a product of 100-200 bp.
-
Verify primer specificity using in silico tools (e.g., NCBI Primer-BLAST) and experimentally by melt curve analysis.
3. qPCR Reaction and Analysis:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Run the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Perform a melt curve analysis at the end of the run to confirm the amplification of a single product.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.
VII. Regulatory Networks: The Control of Stilbene Synthesis
The biosynthesis of this compound is a tightly regulated process, primarily controlled at the level of gene transcription. The expression of PAL, 4CL, STS, and PMT genes is coordinately induced by a variety of external stimuli, including UV-C radiation, mechanical wounding, fungal infection, and exposure to ozone.[21] This rapid and localized induction of the pathway is a hallmark of the plant's induced defense response.
Transcriptional regulation is mediated by a complex interplay of transcription factors. Families of transcription factors such as MYB , bHLH , and WRKY have been implicated in the regulation of stilbene biosynthesis in various plant species, and their orthologs in pine are likely to play similar roles. These transcription factors bind to specific cis-regulatory elements in the promoter regions of the biosynthetic genes, thereby activating their transcription in response to specific developmental or environmental cues.
VIII. Conclusion: From Forest Resilience to Pharmaceutical Innovation
The biosynthetic pathway of this compound in pine trees is a testament to the elegance and efficiency of plant secondary metabolism. A thorough understanding of this pathway, from the precursor molecules to the intricate regulatory networks, is not only fundamental to our appreciation of forest ecology but also holds immense potential for biotechnological and pharmaceutical applications. By harnessing this knowledge, researchers can explore avenues for enhancing the natural durability of wood, developing novel plant protection strategies, and discovering new therapeutic agents for human health. The protocols and insights provided in this guide are intended to serve as a robust foundation for such endeavors, empowering scientists to delve deeper into the chemical arsenal of the mighty pine.
IX. References
-
Sirén, H. (2024). Current research on determination of medically valued stilbenes and stilbenoids from spruce and pine with chromatographic and spectrometric methods—A review. Journal of Chromatography Open, 6, 100169. [Link]
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Voo, K. S., Whetten, R. W., O'Malley, D. M., & Sederoff, R. R. (1995). 4-Coumarate:CoA ligase from loblolly pine xylem. Plant Physiology, 108(1), 85-97. [Link]
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Kodan, A., Kuroda, H., & Sakai, F. (2002). A stilbene synthase from Japanese red pine (Pinus densiflora): implications for phytoalexin accumulation and down-regulation of flavonoid biosynthesis. Proceedings of the National Academy of Sciences, 99(5), 3335-3339. [Link]
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Tsvetkova, N., & Kholoptseva, E. (2022). Some minor characteristics of spectrophotometric determination of antioxidant system and phenolic metabolism enzymes' activity in wood plant tissues (on the example of Pinus sylvestris L.). Protein & Peptide Letters, 29(1), 85-95. [Link]
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Suh, D. Y., Fukuma, K., Kagami, J., Yamazaki, Y., Shibuya, M., Ebizuka, Y., & Sankawa, U. (2005). Crystal structure of stilbene synthase from Arachis hypogaea. Acta Crystallographica Section D: Biological Crystallography, 61(7), 848-854. [Link]
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Schanz, S., Schröder, G., & Schröder, J. (1992). Stilbene synthase from Scots pine (Pinus sylvestris). FEBS letters, 313(1), 71-74. [Link]
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Salehi, B., et al. (2022). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. Molecules, 27(12), 3735. [Link]
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Chiron, H., et al. (2000). Molecular cloning and functional expression of a stress-induced multifunctional O-methyltransferase with pinosylvin methyltransferase activity from Scots pine (Pinus sylvestris L.). Plant molecular biology, 44(6), 733-745. [Link]
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Hammerbacher, A., et al. (2011). Biosynthesis of the Major Tetrahydroxystilbenes in Spruce, Astringin and Isorhapontin, Proceeds via Resveratrol and Is Enhanced by Fungal Infection. Plant physiology, 157(2), 876-890. [Link]
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Jeon, J. H., et al. (2022). Identification and Expression Analysis of Stilbene Synthase Genes in Arachis hypogaea in Response to Methyl Jasmonate and Salicylic Acid Induction. International Journal of Molecular Sciences, 23(13), 7414. [Link]
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Paasela, T., Lim, K. J., Pietiäinen, M., & Teeri, T. H. (2017). The O-methyltransferase PMT2 mediates methylation of pinosylvin in Scots pine. The New phytologist, 214(4), 1537-1550. [Link]
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Paasela, T., Lim, K. J., Pietiäinen, M., & Teeri, T. H. (2017). The O-methyltransferase PMT2 mediates methylation of pinosylvin in Scots pine. New Phytologist, 214(4), 1537-1550. [Link]
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Chiron, H., et al. (2000). Molecular cloning and functional expression of a stress-induced multifunctional O-methyltransferase with pinosylvin methyltransferase activity from Scots pine (Pinus sylvestris L.). Plant Molecular Biology, 44(6), 733-745. [Link]
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Schmidlin, L., et al. (2008). A stress-inducible resveratrol O-methyltransferase involved in the biosynthesis of pterostilbene in grapevine. Plant physiology, 148(3), 1630-1639. [Link]
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Kodan, A., Kuroda, H., & Sakai, F. (2002). A stilbene synthase from Japanese red pine (Pinus densiflora): implications for phytoalexin accumulation and down-regulation of flavonoid biosynthesis. Proceedings of the National Academy of Sciences of the United States of America, 99(5), 3335–3339. [Link]
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Li, Y., et al. (2024). The Identification of Phenylalanine Ammonia-Lyase (PAL) Genes from Pinus yunnanensis and an Analysis of Enzyme Activity in vitro. Phyton-International Journal of Experimental Botany, 93(3), 575-591. [Link]
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Salehi, B., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Plants, 11(12), 1541. [Link]
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Li, Y., et al. (2024). The Identification of Phenylalanine Ammonia-Lyase (PAL) Genes from Pinus yunnanensis and an Analysis of Enzyme Activity in vitro. ResearchGate. [Link]
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Stecher, G., et al. (2023). Phytochemical Analysis of Pinus cembra Heartwood—UHPLC-DAD-ESI-MS n with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation. Molecules, 28(19), 6818. [Link]
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Schanz, S., Schröder, G., & Schröder, J. (1992). Stilbene synthase from Scots pine (Pinus sylvestris). FEBS letters, 313(1), 71–74. [Link]
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Salehi, B., et al. (2021). Conifers Phytochemicals: A Valuable Forest with Therapeutic Potential. Biomolecules, 11(5), 749. [Link]
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Paasela, T., et al. (2023). Transcriptomic Analysis Reveals Novel Regulators of the Scots Pine Stilbene Pathway. Plant and Cell Physiology, 64(10), 1236-1251. [Link]
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Giner, R. M., et al. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway. International Journal of Molecular Sciences, 24(9), 8461. [Link]
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Pavlidis, I. V., et al. (2021). Rational Design of Resveratrol O-methyltransferase for the Production of Pinostilbene. International Journal of Molecular Sciences, 22(9), 4434. [Link]
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Tropf, S., et al. (1995). Kinetic parameters of the wild-type and mutant chalcone and stilbene synthases. FEBS Letters, 357(3), 325-328. [Link]
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Rocchetti, G., et al. (2021). Stilbene Identification and Quantitation by High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS). In: High-Throughput Analysis for Food Safety. Methods in Molecular Biology, vol 2236. Humana, New York, NY. [Link]
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Paasela, T., Lim, K. J., Pietiäinen, M., & Teeri, T. H. (2017). The O-methyltransferase PMT2 mediates methylation of pinosylvin in Scots pine. New Phytologist, 214(4), 1537-1550. [Link]
-
Paasela, T., Lim, K. J., Pietiäinen, M., & Teeri, T. H. (2017). The O-methyltransferase PMT2 mediates methylation of pinosylvin in Scots pine. New Phytologist, 214(4), 1537–1550. [Link]
-
Whetten, R. W., & Sederoff, R. R. (1992). Phenylalanine ammonia-lyase from loblolly pine. Purification of the enzyme and isolation of complementary DNA clones. Plant physiology, 98(1), 380-386. [Link]
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Li, M., et al. (2022). Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species. Molecules, 27(21), 7261. [Link]
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Shishir, M. R. (2020, January 8). Enzyme kinetics. YouTube. [Link]
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Jeon, J. H., et al. (2022). Identification and Expression Analysis of Stilbene Synthase Genes in Arachis hypogaea in Response to Methyl Jasmonate and Salicylic Acid Induction. International journal of molecular sciences, 23(13), 7414. [Link]
-
Paasela, T., et al. (2023). Transcriptomic analysis reveals novel regulators of the Scots pine stilbene pathway. Plant and Cell Physiology, 64(10), 1236-1251. [Link]
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Kim, J. H., et al. (2024). A Pinus strobus transcription factor PsbHLH1 activates the production of pinosylvin stilbenoids in transgenic Pinus koraiensis calli and tobacco leaves. Frontiers in Plant Science, 15, 1342626. [Link]
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Pinosylvin Monomethyl Ether: A Stilbenoid Phytoalexin in Plant Defense
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pinosylvin monomethyl ether (PME), a naturally occurring stilbenoid, is a critical component of the sophisticated chemical defense system in plants, particularly within the Pinus genus. As a phytoalexin, its synthesis is induced in response to a variety of biotic and abiotic stresses, including fungal infection, insect predation, and physical wounding. This guide provides a comprehensive overview of the biosynthesis, regulation, and mechanism of action of PME in plant defense. Furthermore, it details robust analytical methodologies for the extraction, identification, and quantification of PME, alongside protocols for assessing its bioactivity. This document serves as a technical resource for researchers exploring novel phytoalexins for applications in agriculture and drug development.
Introduction to Phytoalexins and the Role of this compound
Plants, being sessile organisms, have evolved a remarkable array of defense mechanisms to counteract pathogen attacks and environmental stresses. A key strategy is the production of phytoalexins, which are low molecular weight antimicrobial compounds that are synthesized and accumulate in plants after exposure to microorganisms.[1][2] Pinosylvin and its derivatives, including this compound (3-hydroxy-5-methoxystilbene), are stilbenoid phytoalexins predominantly found in the heartwood of trees from the Pinaceae family.[1][3][4]
Their production is a direct response to threats, being largely absent or present at very low levels in healthy, unstressed tissues.[5] The induction of PME synthesis upon fungal penetration or mechanical damage highlights its role as an active defense compound.[3][5] PME exhibits a broad spectrum of antifungal and antibacterial activities, making it a subject of significant interest for its potential applications in crop protection and as a lead compound for novel therapeutic agents.[4][6][7]
Biosynthesis and Regulation of this compound
The synthesis of PME is a branch of the phenylpropanoid pathway, a major route for the production of a wide range of plant secondary metabolites.[8] The pathway is initiated from the aromatic amino acid L-phenylalanine.
The core biosynthetic steps are as follows:
-
L-phenylalanine is converted to trans-cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL).[9][10]
-
trans-cinnamic acid is then activated to trans-cinnamoyl-CoA by 4-Coumarate-CoA Ligase (4CL).[9][10]
-
The key enzyme Stilbene Synthase (STS) , also known as Pinosylvin Synthase, catalyzes the condensation of one molecule of trans-cinnamoyl-CoA with three molecules of malonyl-CoA to form the stilbene scaffold of pinosylvin .[9][11][12]
-
Finally, Pinosylvin O-methyltransferase (PMT) mediates the methylation of one of the hydroxyl groups on the pinosylvin molecule to yield This compound .[13][14]
The expression of the genes encoding these biosynthetic enzymes, particularly STS and PMT, is tightly regulated and can be induced by various elicitors.[1][13] Biotic stressors like fungal cell wall components and abiotic factors such as UV radiation, ozone, and wounding have been shown to significantly upregulate the transcription of these genes, leading to the accumulation of PME at the site of stress.[8][11][13] Signaling molecules like methyl jasmonate (MeJA) are also potent elicitors of PME production.[13]
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A Senior Application Scientist's Guide to the Discovery and Isolation of Pinosylvin Monomethyl Ether
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Pursuit of a Phytoalexin
Pinosylvin monomethyl ether (PME), a naturally occurring stilbenoid, stands as a molecule of significant interest within the scientific community. Primarily found in the heartwood of trees from the Pinaceae family, such as Pinus sylvestris (Scots pine), it functions as a phytoalexin—a compound produced by plants as a defense mechanism against pathogens, insects, and environmental stressors like UV radiation.[1] Its discovery is intrinsically linked to the broader exploration of pinosylvin, first isolated in 1939 by Erdtman from pine heartwood.[1][2] PME, the 3-methoxy derivative of pinosylvin, shares its parent compound's potent biological activities, including antimicrobial, antioxidant, anti-inflammatory, and even cytotoxic effects against cancer cell lines, making it a compelling candidate for pharmaceutical and biotechnological development.[2][3][4][5]
This guide eschews a conventional, rigid format. Instead, it is structured to mirror the logical progression of scientific inquiry—from understanding the molecule's biogenesis within its natural source to the practical, field-tested methodologies for its extraction, purification, and final characterization. The causality behind each experimental choice is elucidated, providing not just a protocol, but a strategic framework for isolating this high-value compound with scientific rigor.
Part 1: Biogenesis - Nature's Rationale for PME Synthesis
Understanding the biosynthetic origin of this compound is fundamental to appreciating its role and anticipating its co-occurrence with related compounds during isolation. PME is not a primary metabolite; its production is induced in response to stress, such as mechanical damage or fungal attack.[2][6] The synthesis is a key part of the plant's defense system.
The pathway begins with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A key enzyme, Pinosylvin synthase, catalyzes the condensation of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinosylvin.[7] This biosynthesis is notable as it utilizes cinnamoyl-CoA directly, a less common starting point in plants compared to p-coumaroyl-CoA.[7] Following the formation of pinosylvin, a specific O-methyltransferase (OMT) mediates the final methylation step. In Scots pine, the enzyme PMT2 has been identified as being responsible for the specific 3-methoxylation of pinosylvin to yield this compound.[8]
Caption: Biosynthetic pathway of this compound.
Part 2: Extraction - Liberating PME from the Lignocellulosic Matrix
The primary source of PME is the heartwood and particularly the knotwood of pine species, where it can be found in significant concentrations.[3][9] The choice of extraction methodology is a critical decision, balancing yield, purity, cost, and environmental impact. Conventional solvent extraction is widely used, though greener technologies are emerging.[10][11]
Comparative Analysis of Extraction Techniques
The selection of a solvent system is governed by the polarity of PME. As a moderately polar phenolic compound, solvents like methanol, ethanol, acetone, or mixtures including dichloromethane are effective.[12][13]
| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature. | Methanol, Ethanol, Acetone | Simple, low cost, minimal thermal degradation. | Time-consuming, potentially lower yield. |
| Soxhlet Extraction | Continuous extraction with a cycling hot solvent. | Hexane, Ethyl Acetate, Methanol | High extraction efficiency, requires less solvent than maceration. | Time-consuming, thermal degradation of sensitive compounds is possible.[14] |
| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperatures and pressures. | Methanol, Dichloromethane/Methanol mixtures | Fast, highly efficient, low solvent consumption.[14] | Requires specialized equipment. |
| Supercritical Fluid Extraction (SFE) | Using a supercritical fluid (e.g., CO₂) as the solvent. | Supercritical CO₂, often with a polar co-solvent (e.g., ethanol). | "Green" technology, solvent is easily removed, highly tunable. | High initial equipment cost, may require co-solvents for polar compounds. |
Field-Proven Protocol: Accelerated Solvent Extraction (ASE)
This protocol provides a robust and efficient method for extracting PME from pine knotwood, prioritizing yield and speed.
1. Material Preparation:
-
Obtain pine knotwood or heartwood. Reduce the wood to a coarse powder (e.g., 20-40 mesh) using a Wiley mill.
-
Dry the wood powder in an oven at 40-50°C to a constant weight to remove moisture, which can interfere with extraction efficiency.
2. Pre-Extraction (Defatting):
-
Rationale: Pine wood contains significant amounts of lipophilic compounds (fats, waxes, resin acids) that can complicate subsequent purification steps. A pre-extraction with a non-polar solvent is a critical self-validating step to enhance the purity of the final crude extract.
-
Perform an initial extraction on the dried wood powder using hexane in the ASE system.
-
ASE Parameters (Hexane):
-
Temperature: 90°C[15]
-
Pressure: 1500 psi (10.34 MPa)
-
Static Cycles: 3
-
Static Time: 5 minutes per cycle
-
3. Primary Extraction of PME:
-
Rationale: Following defatting, a polar solvent system is used to selectively extract the phenolic stilbenoids. A methanol/water or dichloromethane/methanol mixture is highly effective.[12][15]
-
Use the defatted wood powder for the primary extraction.
-
ASE Parameters (90% Methanol):
4. Post-Extraction Processing:
-
Collect the methanolic extract from the ASE.
-
Filter the extract to remove any fine particulate matter.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude PME-rich extract.
-
Store the crude extract at -20°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Part 3: Purification - The Path to an Isolated Analyte
The crude extract contains a mixture of stilbenoids (pinosylvin, pinosylvin dimethyl ether), flavonoids, and other phenolic compounds.[4][16] Chromatographic techniques are essential to isolate PME to a high degree of purity.
Workflow for PME Isolation and Purification
Caption: General workflow for the isolation and purification of PME.
Step 1: Flash Column Chromatography (Bulk Separation)
Flash chromatography is an ideal first-pass technique for rapidly separating the major components of the crude extract.
1. Column Packing (Dry Packing Method):
-
Select a glass column of appropriate size (e.g., 55-mm diameter for several grams of crude extract).[17]
-
Plug the bottom with cotton or glass wool and add a small layer of sand.[17]
-
Add dry silica gel (60-230 mesh) to the column.[18]
-
Gently tap the column to ensure even packing. Add another layer of sand on top of the silica bed.
-
Equilibrate the column by flushing with the initial, non-polar mobile phase (e.g., 100% Hexane).
2. Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method ensures a more uniform application of the sample to the column, leading to better separation.
-
Carefully add the dry-loaded sample onto the top layer of sand in the column.
3. Elution:
-
Rationale: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is used to separate compounds based on their affinity for the silica stationary phase. Less polar compounds will elute first.
-
Begin elution with a non-polar solvent like hexane or a hexane/ethyl acetate mixture (e.g., 95:5).[13]
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, 80:20, and so on).
-
Collect fractions continuously in test tubes.
4. Fraction Analysis:
-
Monitor the separation using Thin Layer Chromatography (TLC). Spot aliquots from each fraction onto a silica gel TLC plate.
-
Develop the TLC plate in a solvent system similar to the column's mobile phase (e.g., Hexane:Ethyl Acetate 7:3).
-
Visualize spots under UV light (254 nm and 365 nm). PME and other stilbenoids are UV-active.
-
Combine fractions that show a pure spot corresponding to the Rf value of PME.
Step 2: Preparative High-Performance Liquid Chromatography (HPLC) (Fine Purification)
For achieving high purity (>98%), a final polishing step using preparative HPLC is often necessary.
1. Column and Mobile Phase Selection:
-
Column: A reversed-phase C18 column is standard. However, for closely related stilbenoids, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity and improved separation.[16]
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing a small amount of acid (e.g., 0.1% formic or acetic acid) to improve peak shape, is used.[13][19]
2. Protocol:
-
Dissolve the combined, PME-enriched fractions from the flash column in a minimal amount of the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Example HPLC Gradient:
-
Column: Preparative C18 (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile Phase A: Water + 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Acetic Acid
-
Flow Rate: 15-20 mL/min
-
Gradient: Start at 30% B, ramp to 70% B over 25 minutes, hold for 5 minutes, then return to initial conditions.[19]
-
Detection: UV detector set to the λmax of PME (approx. 306-308 nm).[4]
-
-
Collect the peak corresponding to PME.
-
Evaporate the solvent to yield the pure compound.
Part 4: Structural Elucidation and Characterization
The identity and purity of the isolated compound must be unequivocally confirmed using a suite of spectroscopic techniques.
| Technique | Purpose | Expected Results for this compound |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern. | Molecular Formula: C₁₅H₁₄O₂[20]Molecular Weight: 226.27 g/mol [20]Expected Ion (ESI-): [M-H]⁻ at m/z 225 |
| ¹H-NMR | Provides information on the number and environment of hydrogen atoms. | Signals corresponding to the vinylic protons of the stilbene backbone, aromatic protons on both rings, a methoxy group singlet (~3.8 ppm), and a hydroxyl proton singlet.[21] |
| ¹³C-NMR | Provides information on the number and environment of carbon atoms. | Signals for all 15 carbons, including the methoxy carbon, aromatic carbons, and vinylic carbons.[4] |
| UV-Vis Spectroscopy | Measures electronic transitions, characteristic of conjugated systems. | Shows characteristic absorption maxima for the stilbene chromophore, typically around 306-308 nm.[4][22] |
Conclusion: From Discovery to Application
This guide has detailed a logical and scientifically-grounded pathway for the isolation of this compound, from its biogenesis to its final, validated purification. The methodologies described—leveraging modern extraction techniques like ASE followed by a robust two-step chromatographic purification—provide a reliable framework for obtaining this valuable phytoalexin. The emphasis on understanding the "why" behind each step ensures that researchers can adapt these protocols to their specific resources and challenges. The potent biological activities of PME, including its anti-inflammatory and nematicidal properties, underscore the importance of robust and reproducible isolation methods to facilitate further research in drug discovery and development.[2][5][23]
References
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Vlaisavljević, S., et al. (2022). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. MDPI. [Link]
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Encyclopedia.pub. (2022). Biological and Pharmacological Properties of Pinosylvin. Encyclopedia.pub. [Link]
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Wikipedia. (n.d.). Pinosylvin. Wikipedia. [Link]
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Mahidol University. (2022). Recent Green Technologies in Natural Stilbenoids Production and Extraction: The Next Chapter in the Cosmetic Industry. Mahidol University. [Link]
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Semantic Scholar. (2022). Recent Green Technologies in Natural Stilbenoids Production and Extraction: The Next Chapter in the Cosmetic Industry. Semantic Scholar. [Link]
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Jorgensen, E. (1961). THE FORMATION OF PINOSYLVIN AND ITS MONOMETHYL ETHER IN THE SAPWOOD OF PINUS RESINOSA AIT. Canadian Science Publishing. [Link]
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Källman, A., et al. (2017). The O-methyltransferase PMT2 mediates methylation of pinosylvin in Scots pine. PubMed. [Link]
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ResearchGate. (n.d.). Structures of pinosylvin (I), this compound (II) and pinosylvin dimethyl ether (III). ResearchGate. [Link]
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ResearchGate. (2015). Pinosylvin and Monomethyl pinosylvin, Constituents of Extract from the Knot of Pinus sylvestris, Reduce Inflammatory Gene Expression and Inflammatory Responses In vivo. ResearchGate. [Link]
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Coniglio, D., et al. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway. PMC - NIH. [Link]
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MDPI. (2024). Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species. MDPI. [Link]
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SciELO South Africa. (2014). Separation and purification of four stilbenes from Vitis vinifera L. cv. cabernet sauvignon roots through high-speed counter-current chromatography. SciELO South Africa. [Link]
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ResearchGate. (2015). Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L. ResearchGate. [Link]
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SlidePlayer. (n.d.). A rapid method to determine pinosylvin content in pine heartwood by UV resonance Raman spectroscopy. SlidePlayer. [Link]
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ResearchGate. (n.d.). Chemical structure of pinosylvin (left) and the this compound (right). ResearchGate. [Link]
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ResearchGate. (2019). Isolation of pure pinosylvins from industrial knotwood residue with non-chlorinated solvents. ResearchGate. [Link]
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PubMed. (2023). Phytochemical Analysis of Pinus cembra Heartwood-UHPLC-DAD-ESI-MSn with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation. PubMed. [Link]
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ResearchGate. (n.d.). Contents of pinosylvin (PS) and this compound (PSMME) in knotwood... ResearchGate. [Link]
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Åbo Akademi University Research Portal. (2015). Pinosylvin and monomethylpinosylvin, constituents of an extract from the knot of Pinus sylvestris, reduce inflammatory gene expression and inflammatory responses in vivo. Åbo Akademi University. [Link]
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NIH. (2016). Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes. NIH. [Link]
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CNR-IRIS. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS. CNR-IRIS. [Link]
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A Technical Guide to the Pharmacological Potential of Pinosylvin Monomethyl Ether
Preamble: A Strategic Overview
Pinosylvin monomethyl ether (PME), a naturally occurring stilbenoid predominantly found in the heartwood of Pinus species, represents a compelling molecular scaffold for therapeutic innovation. As a methylated derivative of pinosylvin, it possesses a modified physicochemical profile that may confer advantages in bioavailability and metabolic stability. This guide provides a technical deep-dive into the established and prospective pharmacological activities of PME. We will dissect its mechanistic underpinnings, furnish validated experimental protocols for its investigation, and present a critical analysis of its current standing as a drug development candidate. The narrative is constructed not as a mere recitation of facts, but as a strategic blueprint for researchers, scientists, and drug development professionals aiming to unlock the full therapeutic potential of this promising natural product.
Section 1: Anti-inflammatory Potential and Mechanistic Insights
Inflammation is a tightly regulated biological response that, when dysregulated, underpins a vast array of pathologies. PME has demonstrated significant anti-inflammatory activity, positioning it as a candidate for chronic inflammatory diseases.
Core Mechanism of Action: Suppression of Pro-inflammatory Mediators
The primary anti-inflammatory effect of PME is mediated through the suppression of key pro-inflammatory molecules in activated macrophages. In lipopolysaccharide (LPS)-stimulated murine macrophage models, PME potently reduces the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[1] This inhibitory action is critical, as excessive NO production by iNOS is a hallmark of pathogenic inflammation. Furthermore, PME has been shown to inhibit the secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[1]
While the downstream effects on NO and cytokine production are confirmed for PME, the precise upstream signaling pathways have been more extensively characterized for its parent compound, pinosylvin. These established pathways for pinosylvin represent the most probable and immediate targets for the mechanistic investigation of PME. Key among these is the Nuclear Factor-kappa B (NF-κB) signaling cascade . Pinosylvin has been shown to inhibit the LPS-induced degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] This prevents the translocation of the active p65 subunit of NF-κB to the nucleus, thereby blocking the transcription of target genes like iNOS, COX-2, TNF-α, and IL-6.[3] Another highly relevant pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway . Pinosylvin has been observed to downregulate the phosphorylation of both JAK2 and STAT3, key components in cytokine signaling pathways that drive inflammatory gene expression.[4][5]
The logical hypothesis, grounded in structural similarity, is that PME exerts its anti-inflammatory effects through a similar multi-target inhibition of the NF-κB and JAK/STAT pathways.
Quantitative Efficacy Data
The anti-inflammatory activity of PME has been quantified in several key assays, providing a benchmark for its potency.
| Assay | Model System | Parameter Measured | PME Efficacy | Reference |
| Nitric Oxide Production | LPS-activated murine macrophages | NO release | EC50: 8 µM | [1] |
| iNOS Expression | LPS-activated murine macrophages | iNOS protein levels | EC50: 12 µM | [1] |
| In Vivo Inflammation | Carrageenan-induced paw edema (mouse) | Paw volume reduction | 80% inhibition at 100 mg/kg | [1] |
Self-Validating Experimental Protocol: Nitric Oxide Production in Macrophages
This protocol describes the use of the Griess assay to quantify the inhibitory effect of PME on NO production in LPS-stimulated RAW 264.7 macrophages. The inclusion of appropriate controls ensures the validity of the results.
Objective: To determine the EC50 value of PME for the inhibition of nitric oxide production.
Methodology:
-
Cell Culture and Seeding:
-
Rationale: RAW 264.7 cells are a standard and robust murine macrophage cell line for studying inflammatory responses.
-
Procedure: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours to allow for adherence.
-
-
Compound Treatment:
-
Rationale: A pre-incubation step allows the compound to enter the cells and engage with its molecular targets prior to the inflammatory stimulus.
-
Procedure: Prepare a serial dilution of PME (e.g., from 100 µM to 0.1 µM) in serum-free DMEM. Remove the culture medium from the cells and add 100 µL of the PME dilutions. Include a "vehicle control" (DMSO equivalent) and a "no treatment" control. Incubate for 2 hours.
-
-
LPS Stimulation:
-
Rationale: LPS is a potent inducer of the inflammatory cascade, reliably stimulating high levels of iNOS expression and NO production.
-
Procedure: Add LPS to all wells (except the "unstimulated" control wells) to a final concentration of 1 µg/mL. Incubate the plate for an additional 24 hours.
-
-
Griess Reaction and Measurement:
-
Rationale: The Griess reagent reacts with nitrite (a stable breakdown product of NO) in the culture supernatant to produce a colored azo compound, allowing for colorimetric quantification.
-
Procedure:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
-
Data Analysis and Validation:
-
Rationale: A standard curve is essential for converting absorbance values to nitrite concentrations. Cell viability must be assessed to rule out cytotoxicity as the cause of reduced NO production.
-
Procedure:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample.
-
Normalize the data to the LPS-only control (100% production).
-
Plot the percentage inhibition against the log of PME concentration and fit a dose-response curve to determine the EC50 value.
-
Validation Check: Concurrently run a cell viability assay (e.g., MTT, Section 2.3) with the same PME concentrations to ensure that the observed inhibition is not due to cell death.
-
-
Section 2: Anti-Cancer Potential
PME has emerged as a molecule of interest in oncology due to its direct cytotoxic effects on cancer cells and its potential as a chemosensitizing agent.
Core Mechanism of Action: Cytotoxicity and Apoptosis Induction
PME exhibits selective cytotoxicity against various cancer cell lines.[6][7] While the complete mechanistic picture for PME is still developing, studies on pinosylvin provide a strong foundation for likely pathways. Pinosylvin has been shown to induce programmed cell death (apoptosis) through multiple avenues.[8][9] One key mechanism involves the down-regulation of AMP-activated protein kinase (AMPK), which in turn promotes both apoptosis and autophagy in leukemia cells.[8] Apoptosis induction is further evidenced by the activation of executioner caspase-3 and the externalization of phosphatidylserine on the cell membrane.[8][10]
Furthermore, pinosylvin is known to interfere with critical pro-survival and metastatic signaling pathways, including the PI3K/Akt and FAK/c-Src/ERK pathways, which are frequently hyperactivated in cancer.[6][11] Inhibition of these pathways halts cell proliferation and migration. It is highly probable that PME shares these anti-proliferative and pro-apoptotic mechanisms of action.
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An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Pinosylvin Monomethyl Ether
Abstract
Pinosylvin monomethyl ether (PME) is a naturally occurring stilbenoid found predominantly in the heartwood of Pinus species. As a derivative of pinosylvin, it has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the in vitro mechanisms of action of PME, tailored for researchers, scientists, and drug development professionals. We will dissect the molecular pathways PME modulates, including its anti-inflammatory, anticancer, and chemosensitizing effects. This document is structured to serve as a practical resource, offering not only a synthesis of the current understanding but also detailed, field-proven experimental protocols to empower researchers to validate and expand upon these findings.
Introduction: The Scientific Landscape of this compound
Stilbenoids, a class of phenolic compounds, are well-regarded for their broad therapeutic potential. This compound (3,5-dihydroxy-trans-stilbene 5-O-methyl ether), is structurally similar to resveratrol and pinosylvin, and is a key defensive compound in plants against pathogens and environmental stress.[1][2] Its biological activities in mammalian cells are a subject of growing research, with studies pointing towards significant potential in oncology and inflammatory diseases.[3][4] Unlike its parent compound pinosylvin, the methylation at one of the hydroxyl groups alters its lipophilicity and metabolic stability, which can significantly influence its biological activity and mechanism of action. This guide focuses exclusively on elucidating the molecular interactions and cellular consequences of PME treatment in controlled in vitro environments.
Core Mechanisms of Action: A Multi-Targeted Profile
This compound exhibits a pleiotropic activity profile, engaging multiple signaling pathways to exert its effects. The primary mechanisms demonstrated in vitro include anti-inflammatory action and a multi-faceted approach to combating cancer, including cytotoxicity, induction of programmed cell death, and sensitization to conventional chemotherapeutics.
Anti-inflammatory Effects
Chronic inflammation is a key driver of numerous diseases. PME has demonstrated potent anti-inflammatory properties by targeting key mediators of the inflammatory cascade. In studies using activated macrophage cell lines, PME significantly reduced the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[4] It also inhibits the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[4]
The primary mechanism for these effects appears to be the modulation of the Nuclear Factor kappa B (NF-κB) signaling pathway.[2][5] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the inhibitor of NF-κB (IκB) is degraded, allowing the p65/p50 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6. PME is thought to interfere with this process, preventing NF-κB activation and subsequent gene expression.[2][5]
Figure 1: PME Inhibition of the Canonical NF-κB Pathway.
Anticancer and Chemosensitizing Activity
PME demonstrates significant potential in oncology through direct cytotoxicity against cancer cells and by enhancing the efficacy of existing chemotherapy drugs.
2.2.1 Cytotoxicity and Induction of Programmed Cell Death
PME has shown selective cytotoxicity against various cancer cell lines, including breast (MCF7) and colon (DLD-1) cancer, with a notable selectivity index compared to normal fibroblasts.[6][7][8] One study reported an IC50 value of 6.2 ± 1.2 μM in MCF7 cells after a 72-hour incubation.[8]
This cytotoxic effect is mediated, in part, by the induction of apoptosis and autophagy.[9][10] Studies on the parent compound, pinosylvin, show that at high concentrations it promotes the activation of caspase-3, the primary executioner caspase in the apoptotic cascade.[11][12] Concurrently, it induces autophagy, a cellular recycling process, as evidenced by the conversion of LC3-I to its lipidated form, LC3-II, and the degradation of the autophagy substrate p62.[11][12] While high levels of autophagy can be a survival mechanism, excessive or prolonged autophagy can lead to autophagic cell death. In colon cancer cells, the combination of PME with celecoxib was found to induce both apoptosis and autophagy, which was associated with the downregulation of the pro-survival PI3K/Akt/mTOR pathway.[9][10]
Figure 2: PME-Induced Apoptosis and Autophagy Pathways.
2.2.2 Chemosensitization via Inhibition of Drug Efflux Pumps
A significant hurdle in cancer treatment is multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Multidrug Resistance-associated Proteins (MRPs). These transporters actively pump chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy. PME has been identified as a potent chemosensitizing agent.[9][10] It significantly inhibits the function of P-gp, MRP1, and MRP2 in breast cancer cells.[9][10] By blocking these efflux pumps, PME can restore or enhance the cytotoxicity of conventional drugs like doxorubicin and mitoxantrone in both sensitive and resistant cancer cell lines.[6][10]
Potential for Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin coloration.[13][14] Overactivity of tyrosinase can lead to hyperpigmentation disorders. Many phenolic compounds, particularly stilbenoids, are known inhibitors of tyrosinase. They typically act by chelating the copper ions in the enzyme's active site or by acting as competitive substrates.[13][15] While direct studies on PME's tyrosinase inhibitory activity are limited, its structural similarity to other known inhibitors suggests it is a plausible mechanism of action that warrants investigation for applications in dermatology and cosmetology.
Experimental Protocols for Mechanistic Elucidation
To ensure the scientific rigor and reproducibility of in vitro studies on PME, it is crucial to employ validated and well-controlled experimental protocols. This section provides detailed methodologies for assessing the key mechanisms discussed.
Workflow for Assessing Anti-Inflammatory Activity
Figure 3: Experimental Workflow for Anti-Inflammatory Assays.
3.1.1 Assessment of NF-κB Activation by Western Blot
This protocol details the detection of NF-κB activation by measuring the phosphorylation of the p65 subunit.
-
Causality: Phosphorylation of p65 is a critical step in the activation of the canonical NF-κB pathway. An increase in the ratio of phosphorylated p65 (p-p65) to total p65 indicates pathway activation. PME's inhibitory effect would be observed as a decrease in this ratio.
-
Protocol:
-
Cell Culture and Treatment: Plate RAW 264.7 cells at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of PME (or vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-p65 and total p65, diluted in blocking buffer. A loading control antibody (e.g., β-actin or GAPDH) should be used on the same membrane.
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Self-Validation: The protocol's integrity is maintained by including a vehicle-only control, an LPS-only control (positive control), and a loading control (β-actin) to normalize protein levels.
Protocol for Assessing Apoptosis and Autophagy by Western Blot
This protocol allows for the simultaneous detection of key markers for both apoptosis and autophagy.
-
Causality: Apoptosis is confirmed by detecting the cleaved (active) forms of caspases (e.g., caspase-3) and their substrate, PARP. Autophagy is monitored by the conversion of LC3-I to LC3-II, where an increase in the LC3-II/LC3-I ratio indicates autophagosome formation.
-
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HT-29, MCF7) and treat with PME at various concentrations and time points (e.g., 24, 48, 72 hours). Include a positive control for apoptosis (e.g., staurosporine) and autophagy (e.g., rapamycin).
-
Cell Lysis and Protein Quantification: Follow steps 4-6 from the protocol in section 3.1.1.
-
SDS-PAGE: Use a 12-15% polyacrylamide gel for better separation of the low molecular weight LC3-I and LC3-II proteins. Load 30-50 µg of protein per lane.
-
Protein Transfer, Blocking, and Antibody Incubation: Follow steps 8-12 from the protocol in section 3.1.1. Use primary antibodies specific for:
-
Cleaved Caspase-3
-
Cleaved PARP
-
LC3B
-
p62/SQSTM1
-
β-actin (loading control)
-
-
-
Data Interpretation: An increase in cleaved caspase-3 and cleaved PARP indicates apoptosis. An increase in the LC3-II band intensity (often accompanied by a decrease in the p62 band) indicates the induction of autophagy.
Protocol for Mushroom Tyrosinase Inhibition Assay
This spectrophotometric assay is a standard method for screening potential tyrosinase inhibitors.
-
Causality: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then forms dopachrome, a colored product that absorbs light at ~475-490 nm. An inhibitor will reduce the rate of dopachrome formation, leading to a lower absorbance reading.
-
Protocol:
-
Reagent Preparation:
-
Mushroom Tyrosinase: Prepare a stock solution in a phosphate buffer (pH 6.8).
-
Substrate: Prepare a solution of L-DOPA in the same phosphate buffer.
-
Test Compound: Dissolve PME in DMSO and then dilute to final concentrations in phosphate buffer. Kojic acid is used as a positive control.
-
-
Assay Procedure (96-well plate):
-
To each well, add:
-
20 µL of PME solution (or control).
-
140 µL of phosphate buffer.
-
20 µL of mushroom tyrosinase solution.
-
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
-
Measurement: Immediately measure the absorbance at 475 nm at time zero and then every minute for 15-20 minutes using a microplate reader.
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100 The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined by plotting % inhibition against inhibitor concentration.
-
-
Self-Validation: Controls must include a blank (no enzyme), a negative control (DMSO vehicle instead of PME), and a positive control (kojic acid).
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound and its parent compound, Pinosylvin. This data provides a quantitative basis for experimental design.
Table 1: Anti-inflammatory and Cytotoxic Activity of Pinosylvin and its Derivatives
| Compound | Assay/Cell Line | Target/Endpoint | Reported IC50 / EC50 | Reference |
|---|---|---|---|---|
| This compound | Murine Macrophages (J774) | NO Production | 8 µM | [4] |
| This compound | Murine Macrophages (J774) | iNOS Expression | 12 µM | [4] |
| This compound | Human Breast Cancer (MCF7) | Cytotoxicity (72h) | 6.2 ± 1.2 µM | [8] |
| This compound | Human Lung Cancer (A549) | Cytotoxicity | 25.4 µM | [7] |
| This compound | Human Colon Cancer (DLD-1) | Cytotoxicity | 20.1 µM | [7] |
| Pinosylvin | Murine Macrophages (RAW 264.7) | PGE₂ Production | 10.6 µM | [16] |
| Pinosylvin | Murine Macrophages | IL-6 Production | 32.1 µM | [1] |
| Pinosylvin | Murine Macrophages | MCP-1 Production | 38.7 µM | [1] |
| Pinosylvin | Human Colorectal Cancer (HCT116) | Cytotoxicity (24h) | 48.2 µM |[3] |
Summary and Future Directions
This compound is a promising natural compound with a multi-target profile demonstrated through in vitro studies. Its ability to concurrently suppress inflammatory pathways, induce cancer cell death, and reverse multidrug resistance highlights its therapeutic potential. The provided protocols offer a robust framework for researchers to further investigate these mechanisms.
Future research should focus on:
-
Target Deconvolution: Identifying the direct protein targets of PME to better understand the upstream events of its observed activities.
-
Tyrosinase Inhibition: Conducting direct enzymatic and cellular assays to confirm and characterize the tyrosinase inhibitory potential of PME.
-
In Vivo Validation: Translating these in vitro findings into relevant animal models to assess the efficacy, pharmacokinetics, and safety of PME.
-
Synergistic Combinations: Exploring further combinations of PME with other chemotherapeutic agents to develop more effective anticancer strategies.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this compound.
References
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Sein, K. L. (2022). Chemosensitizing activity of this compound in breast cancer and colon cancer cells. Chula Digital Collections. [Link][9][10]
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Song, J., Seo, Y., & Park, H. (2018). Pinosylvin enhances leukemia cell death via down-regulation of AMPKα expression. Journal of Cellular Biochemistry. [Link][11]
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Sein, K. L., Lertnitikul, N., Suttisri, R., & Jianmongkol, S. (2023). Chemosensitizing activity of this compound in breast and colon cancer cells. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link][9][10]
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Rengasamy, K. R. R., Sharifi-Rad, J., et al. (2023). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. Molecules. [Link][3]
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Bakrim, S., El Omari, N., et al. (2022). Biological and Pharmacological Properties of Pinosylvin. Encyclopedia.pub. [Link][17]
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Park, J., Pyee, J., & Park, H. (2014). Pinosylvin at a high concentration induces AMPK-mediated autophagy for preventing necrosis in bovine aortic endothelial cells. Canadian Journal of Physiology and Pharmacology. [Link][12]
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El Omari, N., Aboulaghras, S., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Molecules. [Link][1]
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Marzocco, S., Adesso, S., et al. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway. International Journal of Molecular Sciences. [Link][16]
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El Omari, N., Aboulaghras, S., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. ResearchGate. [Link][2]
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Laavola, M., Nieminen, R., et al. (2021). Pinosylvin Shifts Macrophage Polarization to Support Resolution of Inflammation. Molecules. [Link][5]
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Sein, K. L., Lertnitikul, N., Suttisri, R., & Jianmongkol, S. (2023). Enhancement effect of this compound (S5) at 2 μM on cytotoxicity. ResearchGate. [Link][6]
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El Omari, N., Aboulaghras, S., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. MDPI. [Link][7]
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Laavola, M., Nieminen, R., et al. (2015). Pinosylvin and monomethylpinosylvin, constituents of an extract from the knot of Pinus sylvestris, reduce inflammatory gene expression and inflammatory responses in vivo. Journal of Agricultural and Food Chemistry. [Link][4]
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Shiri, M., Sharifi-Rad, J., et al. (2025). Pinosylvin as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link][18]
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Shiri, M., Sharifi-Rad, J., et al. (2025). Pinosylvin as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy. ResearchGate. [Link][8]
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Bakrim, S., El Omari, N., et al. (2022). Major pharmacological properties of pinosylvin. ResearchGate. [Link]
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Park, J., Pyee, J., & Park, H. (2014). Pinosylvin promotes autophagy via AMPK activation. ResearchGate. [Link]
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Song, J., Seo, Y., & Park, H. (2018). Pinosylvin (PIN) induces autophagy in leukemia cells. ResearchGate. [Link]
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Zolghadri, S., Bahrami, A., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][13]
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Maruyama, S., Kakehata, S., et al. (2020). Generation Mechanism of Radical Species by Tyrosine-Tyrosinase Reaction. International Journal of Molecular Sciences. [Link][14]
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Okubo, T., Taniguchi, T., et al. (2020). Degradation of Tyrosinase by Melanosomal pH Change and a New Mechanism of Whitening with Propylparaben. Cosmetics. [Link]
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Carradori, S., Melfi, F., et al. (2024). Tyrosinase enzyme and its inhibitors: An update of the literature. OUCI. [Link]
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da Silva, A. F. A., de Souza, A. C. B., et al. (2021). Tyrosinase inhibitory activity, molecular docking studies and antioxidant potential of chemotypes of Lippia origanoides (Verbenaceae) essential oils. PLOS ONE. [Link][15]
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Antioxidant properties of Pinosylvin monomethyl ether explained
An In-Depth Technical Guide to the Antioxidant Properties of Pinosylvin Monomethyl Ether
Authored by: Gemini, Senior Application Scientist
Foreword
For researchers, scientists, and professionals in drug development, understanding the nuanced mechanisms of potential therapeutic compounds is paramount. This compound (PME), a naturally occurring stilbenoid found predominantly in the heartwood of Pinus species, presents a compelling case for investigation. As a derivative of pinosylvin, it shares a structural backbone with resveratrol, a widely studied antioxidant. This guide provides a deep dive into the antioxidant properties of PME, moving beyond simple statements of efficacy to explore the underlying biochemical pathways and provide the robust experimental frameworks necessary for its validation. Here, we synthesize mechanistic theory with actionable, field-proven protocols, offering a comprehensive resource for assessing the full antioxidant potential of this promising molecule.
The Chemical and Biological Context of this compound (PME)
This compound (3-hydroxy-5-methoxystilbene) is a stilbenoid, a class of phenolic compounds characterized by a C6-C2-C6 carbon skeleton. Its structure, featuring one hydroxyl group and one methoxy group on the stilbene backbone, is critical to its bioactivity. The presence of the phenolic hydroxyl group, in particular, is fundamental to its antioxidant capabilities, as it can readily donate a hydrogen atom to neutralize free radicals.[1][2]
From a biological standpoint, PME is part of the plant's defense mechanism against pathogens and environmental stressors.[1][3] This intrinsic protective role in nature hints at its potential applications in human health, where oxidative stress is a key pathological driver in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[4][5] Understanding how PME mitigates oxidative stress requires a two-pronged approach: evaluating its direct capacity to neutralize reactive species and its ability to modulate endogenous cellular antioxidant systems.
Core Antioxidant Mechanisms of PME
The antioxidant strategy of PME is not monolithic. It operates through at least two distinct but complementary mechanisms, making it a versatile agent against oxidative damage.
-
Direct Radical Scavenging: This is the most immediate form of antioxidant activity. PME can directly interact with and neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms.[6][7] This action is largely attributable to the phenolic hydroxyl group on its structure.
-
Indirect Cellular Antioxidant Effects: Perhaps more significant for long-term therapeutic potential, PME can influence the cell's own defense systems. Evidence from studies on its parent compound, pinosylvin, strongly suggests that PME likely activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][4][8] Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including antioxidant and detoxification enzymes like Heme Oxygenase-1 (HO-1).[3][8][9]
The following diagram illustrates this dual-action antioxidant mechanism.
Caption: Dual antioxidant mechanisms of this compound (PME).
Experimental Validation: Protocols and Methodologies
To substantiate the antioxidant claims of PME, a tiered approach combining chemical and cell-based assays is essential. Chemical assays confirm direct radical scavenging, while cell-based assays provide biologically relevant data on intracellular efficacy and pathway modulation.
Chemical Assays for Direct Radical Scavenging
These assays are foundational for quantifying the intrinsic ability of PME to neutralize free radicals. They are rapid, reproducible, and excellent for initial screening and mechanistic comparisons.
2.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle & Causality: The DPPH assay is a single-electron transfer (SET) based method.[6] DPPH is a stable, deep violet-colored free radical. When an antioxidant like PME donates a hydrogen atom or an electron, the DPPH radical is reduced to its non-radical form, DPPH-H, resulting in a color change from violet to yellow.[10][11] The degree of discoloration, measured spectrophotometrically, is directly proportional to the scavenging capacity of the compound.[10] This assay is chosen for its simplicity and stability of the radical.
Caption: Experimental workflow for the DPPH radical scavenging assay.
-
Detailed Protocol:
-
Reagent Preparation: Prepare a 0.1 mM DPPH solution by dissolving 4 mg of DPPH in 100 mL of methanol.[12] Store in an amber bottle at 4°C.
-
Sample Preparation: Prepare a stock solution of PME in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare a similar concentration range for a positive control, such as Ascorbic Acid or Trolox.
-
Assay Procedure: a. In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 190 µL).[10] b. Add a small volume of the PME dilutions, positive control, or methanol (as a blank) to the respective wells (e.g., 10 µL). c. Shake the mixture vigorously and incubate at room temperature in the dark for 30 minutes.[13]
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity (% RSA) using the formula: % RSA = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance with PME or control.[10]
-
Data Analysis: Plot the % RSA against the concentration of PME and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
2.1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle & Causality: This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).[14] ABTS is oxidized using potassium persulfate to generate the radical, which has a characteristic blue-green color.[14] In the presence of a hydrogen-donating antioxidant, the radical is reduced, causing the solution to lose its color. This assay is advantageous as it is applicable to both hydrophilic and lipophilic antioxidants and is not affected by pH to the same extent as other assays.[6][14]
Caption: Experimental workflow for the ABTS radical scavenging assay.
-
Detailed Protocol:
-
Reagent Preparation: a. Prepare a 7 mM ABTS stock solution in water.[15] b. Prepare a 2.45 mM potassium persulfate (K₂S₂O₈) solution in water.[15] c. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[15]
-
Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[15][16]
-
Assay Procedure: a. Add a large volume of the diluted ABTS•+ working solution (e.g., 190 µL) to the wells of a 96-well plate. b. Add a small volume of the PME dilutions, a Trolox standard (for Trolox Equivalent Antioxidant Capacity - TEAC calculation), or buffer (as a blank) to the wells (e.g., 10 µL). c. Mix and incubate at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: Read the absorbance at 734 nm.[14]
-
Calculation: Calculate the percentage inhibition similarly to the DPPH assay. Plot a standard curve using Trolox and express the antioxidant capacity of PME as TEAC (µM Trolox equivalents/µM PME).[14]
-
Cell-Based Assays for Biological Relevance
While chemical assays are informative, they lack biological context. Cell-based assays are critical to determine if PME can be absorbed by cells and exert an antioxidant effect in a complex intracellular environment.[6][17]
2.2.1 Cellular Antioxidant Activity (CAA) Assay
-
Principle & Causality: The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within live cells.[18] Cells are co-incubated with the test compound and a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[5][19] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH.[20] Then, a free radical generator (like AAPH) is added, which induces ROS production.[21] Intracellular ROS oxidizes DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[19] An effective antioxidant like PME will scavenge the ROS, thereby inhibiting the formation of DCF and reducing fluorescence. This assay uniquely accounts for cellular uptake, distribution, and metabolism.[5][19]
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
-
Detailed Protocol:
-
Cell Culture: Seed adherent cells (e.g., HepG2, HeLa) in a 96-well, black-walled, clear-bottom plate and culture until they reach >90% confluence.[5][19]
-
Cell Treatment: a. Remove the culture medium and wash the cells gently with Phosphate-Buffered Saline (PBS). b. Treat the cells with various concentrations of PME and a standard antioxidant (e.g., Quercetin) in treatment medium containing the DCFH-DA probe (e.g., 25 µM).[22] c. Incubate for 1 hour at 37°C to allow for compound uptake and probe de-esterification.[22]
-
Assay Initiation: a. Wash the cells three times with PBS to remove any compound or probe that has not been taken up. b. Add a solution of a free radical initiator, such as AAPH (e.g., 600 µM), to each well.[21]
-
Measurement: Immediately place the plate in a fluorescence plate reader set to 37°C. Measure the fluorescence kinetically (e.g., every 5 minutes for 1 hour) at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[22]
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetic plot. The CAA value is calculated as the percentage reduction in AUC for the treated wells compared to the control (vehicle-treated) wells.
-
Summary of Assay Methodologies
The choice of assay depends on the specific research question. A combination of methods provides the most comprehensive picture of a compound's antioxidant profile.
| Assay | Principle | Measures | Key Advantages |
| DPPH Assay | SET-based; reduction of a stable colored radical.[10][11] | Hydrogen/electron donating capacity.[12] | Simple, rapid, uses a stable radical.[23] |
| ABTS Assay | SET-based; decolorization of a pre-formed radical cation.[14] | Scavenging of ABTS•+.[11] | Applicable to hydrophilic & lipophilic compounds; pH independent.[6][14] |
| CAA Assay | Inhibition of intracellular ROS-induced fluorescence in live cells.[18] | Biologically relevant antioxidant activity within a cell.[19] | Accounts for cell uptake, metabolism, and bioavailability.[5][19] |
Conclusion and Future Directions
This compound demonstrates significant antioxidant potential through both direct radical scavenging and the modulation of endogenous cellular defense pathways like Nrf2. The experimental framework provided in this guide, progressing from simple chemical assays (DPPH, ABTS) to more complex, biologically relevant cell-based models (CAA), offers a robust strategy for the comprehensive evaluation of PME.
For drug development professionals, the data derived from these assays are critical. A low IC50 in chemical assays combined with high activity in the CAA assay would suggest a compound that is not only a potent scavenger but also cell-permeable and effective in an intracellular environment. Future research should focus on confirming the activation of the Nrf2 pathway using techniques such as qPCR to measure the upregulation of target genes (e.g., HO-1) and Western blotting to confirm protein expression. Ultimately, these in vitro findings will lay the essential groundwork for advancing PME into preclinical in vivo models of diseases rooted in oxidative stress.
References
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Re, R., Pellegrini, N., Proteggente, A., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. Available at: [Link]
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PCBIOS. (n.d.). Measurement of intracellular reactive oxygen species (ROS). Available at: [Link]
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Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry. Available at: [Link]
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Periferakis, A., Periferakis, A. T., & Troumpata, L. (2025). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. Current Issues in Molecular Biology. Available at: [Link]
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Bakrim, S., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Molecules. Available at: [Link]
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Bakrim, S., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Molecules. Available at: [Link]
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Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Available at: [Link]
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S, S., & K, S. (2018). In Vitro Antioxidant Assays. PubMed. Available at: [Link]
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Powers, S. K., & Jackson, M. J. (2008). In Situ Detection and Measurement of Intracellular Reactive Oxygen Species in Single Isolated Mature Skeletal Muscle Fibers by Real Time Fluorescence Microscopy. American Journal of Physiology-Cell Physiology. Available at: [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Intracellular ROS Assay Kit (Green Fluorescence). Available at: [Link]
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Tarpey, M. M., & Fridovich, I. (2001). Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. Methods in Molecular Biology. Available at: [Link]
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The Anti-inflammatory Potential of Pinosylvin Monomethyl Ether: A Technical Guide for Researchers
Introduction: Unveiling the Therapeutic Promise of a Pine-Derived Stilbenoid
Pinosylvin monomethyl ether (PME), a naturally occurring stilbenoid predominantly found in the heartwood of Pinus species, is emerging as a compound of significant interest in the field of pharmacology, particularly for its potent anti-inflammatory properties.[1] As a derivative of pinosylvin, PME shares a similar structural backbone but possesses distinct physicochemical properties that may influence its bioavailability and efficacy.[2] This guide provides an in-depth technical overview of the anti-inflammatory effects of PME, its molecular mechanisms of action, and detailed protocols for its investigation, tailored for researchers, scientists, and professionals in drug development. Our focus is to bridge the gap between existing research and practical application, offering a scientifically rigorous framework for evaluating PME as a potential therapeutic agent.
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. The search for novel anti-inflammatory compounds with improved efficacy and safety profiles is a critical endeavor. Natural products, like PME, offer a rich source of chemical diversity for drug discovery.[1] This document will delve into the core molecular pathways modulated by PME, providing not just a list of effects, but a causal explanation of its anti-inflammatory actions.
Molecular Mechanisms of Anti-inflammatory Action: A Two-Pronged Approach
The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. The two central pillars of its mechanism are the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade.
Attenuation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, acting as a central regulator of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Pinosylvin, a closely related compound, has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[2] This action effectively traps NF-κB in the cytoplasm, preventing it from driving the expression of inflammatory mediators. It is highly probable that PME exerts a similar inhibitory effect on this critical inflammatory pathway.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling cascade, which includes key kinases such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in translating extracellular stimuli into a wide range of cellular responses, including inflammation.[4] The activation of these kinases through phosphorylation leads to the activation of transcription factors that, in concert with NF-κB, drive the expression of inflammatory genes.
Stilbenoids, as a class of compounds, are known to interfere with MAPK signaling.[5] While specific data on PME's interaction with each MAPK member is still an area of active research, it is hypothesized that PME can suppress the phosphorylation of ERK, JNK, and p38, thereby dampening the downstream inflammatory response. This multi-target effect on both NF-κB and MAPK pathways underscores the potential of PME as a broad-spectrum anti-inflammatory agent.
Protocol 1: Cell Viability Assay (MTT Assay)
Rationale: It is crucial to determine the non-toxic concentration range of PME before evaluating its anti-inflammatory effects. The MTT assay assesses cell viability by measuring the metabolic activity of mitochondria. [6] Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours. [6]2. Treatment: Treat the cells with various concentrations of PME (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [7]4. Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [7]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [6]6. Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control group.
Protocol 2: Nitric Oxide Production Assay (Griess Assay)
Rationale: To quantify the inhibitory effect of PME on nitric oxide (NO) production, a key inflammatory mediator. The Griess assay measures nitrite, a stable product of NO. [8] Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in Protocol 1. Pre-treat the cells with non-toxic concentrations of PME for 1 hour.
-
LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours. [9]3. Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well. [9]4. Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant. [8]5. Incubation and Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm. [9]6. Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Prostaglandin E2 (PGE2) Measurement (ELISA)
Rationale: To assess the effect of PME on the production of PGE2, another critical inflammatory mediator synthesized via the COX-2 pathway. ELISA provides a highly sensitive and specific method for quantification. [10] Methodology:
-
Sample Preparation: Collect cell culture supernatants from PME-treated and LPS-stimulated RAW 264.7 cells as described in Protocol 2.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions of a commercially available PGE2 ELISA kit. [10][11]This typically involves:
-
Adding standards and samples to antibody-coated microplate wells.
-
Adding a biotinylated PGE2 conjugate and incubating.
-
Washing the plate to remove unbound reagents.
-
Adding a streptavidin-HRP conjugate and incubating.
-
Washing the plate again.
-
Adding a TMB substrate to develop color.
-
Stopping the reaction and measuring absorbance at 450 nm.
-
-
Calculation: Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways
Rationale: To investigate the molecular mechanism of PME by examining its effect on the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways. [12] Methodology:
-
Cell Lysis: After treatment with PME and/or LPS for appropriate time points (e.g., 30-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the expression of target proteins to the loading control.
Conclusion and Future Directions
This compound demonstrates significant promise as a natural anti-inflammatory agent. Its ability to potently inhibit the production of key inflammatory mediators like nitric oxide and likely PGE2 is underpinned by its modulation of the critical NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and validate the therapeutic potential of PME.
Future research should focus on several key areas:
-
In vivo efficacy: Translating the in vitro findings to animal models of inflammatory diseases is a critical next step.
-
Pharmacokinetics and bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of PME is essential for its development as a drug.
-
Structure-activity relationship studies: Synthesizing and testing PME analogs could lead to the discovery of even more potent and selective anti-inflammatory compounds.
-
Clinical trials: Ultimately, well-designed clinical trials will be necessary to establish the safety and efficacy of this compound in humans.
By providing a comprehensive technical resource, we hope to accelerate the scientific inquiry into this promising natural compound and pave the way for its potential application in the management of inflammatory disorders.
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Pinosylvin Monomethyl Ether: A Stilbenoid with Anticancer Potential in Cell Lines
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pinosylvin monomethyl ether (PME), a naturally occurring stilbenoid, has emerged as a compound of significant interest in oncology research. This technical guide provides a comprehensive overview of the current understanding of PME's anticancer properties as demonstrated in various cancer cell lines. We delve into its mechanisms of action, focusing on its dual role as a direct cytotoxic agent and a potent chemosensitizer. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of key findings, detailed experimental protocols for in vitro evaluation, and visual representations of the molecular pathways involved. Our aim is to provide a foundational resource to stimulate further investigation into the therapeutic potential of this compound.
Introduction: The Therapeutic Promise of Stilbenoids
Stilbenoids, a class of polyphenolic compounds, are naturally synthesized by plants in response to injury or fungal infection. Among these, resveratrol is the most widely studied for its diverse health benefits. However, a growing body of research is shedding light on other members of this family, such as pinosylvin and its monomethylated derivative, this compound (PME). PME, commonly found in the heartwood of pine species, is structurally similar to resveratrol and has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and, most notably for this guide, anticancer effects.[1]
The unique chemical structure of PME, featuring a single methyl group on one of its hydroxyl moieties, influences its bioavailability and biological activity, potentially offering advantages over its parent compound, pinosylvin. This guide will explore the multifaceted anticancer properties of PME, with a particular focus on its effects on cancer cell viability, its ability to induce programmed cell death (apoptosis), and its remarkable capacity to sensitize cancer cells to conventional chemotherapeutic agents.
Cytotoxic and Chemosensitizing Properties of this compound
PME exhibits a dual-pronged attack against cancer cells: direct cytotoxicity and chemosensitization. While it can independently induce cell death in certain cancer cell lines, its ability to enhance the efficacy of existing anticancer drugs is particularly noteworthy.
Direct Cytotoxic Effects
In vitro studies have demonstrated that PME possesses intrinsic cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies across different cell types.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 25.4 | [2] |
| DLD-1 | Colorectal Adenocarcinoma | 20.1 | [2] |
| MCF-7 | Breast Adenocarcinoma | 6.2 | [3] |
| HT-29 | Colorectal Adenocarcinoma | >50 (as a single agent) | [4] |
These findings indicate that PME can directly inhibit the growth of various cancer cells, with particular potency observed in breast cancer cell lines.[3] The mechanisms underlying this direct cytotoxicity are an active area of research, with evidence pointing towards the induction of apoptosis.
Chemosensitization: Overcoming Multidrug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. PME has shown considerable promise in reversing this resistance.[2][4]
One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 1 (MRP1), and MRP2. These transporters act as cellular pumps, actively effluxing chemotherapeutic agents from the cancer cell and reducing their intracellular concentration to sub-lethal levels.[2]
PME has been shown to significantly inhibit the function of these drug efflux pumps in breast cancer cells.[2] By blocking these transporters, PME effectively traps chemotherapeutic drugs like doxorubicin and mitoxantrone inside the cancer cells, thereby restoring their cytotoxic efficacy.[2][3] This chemosensitizing effect has been observed at non-cytotoxic concentrations of PME, highlighting its potential as an adjuvant therapy.[2]
Molecular Mechanisms of Action
The anticancer effects of PME are underpinned by its ability to modulate key signaling pathways that regulate cell survival, proliferation, and death.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is often hyperactivated in cancer, promoting cell growth, proliferation, and survival.[5][6] The combination of PME with the chemotherapeutic agent celecoxib in HT-29 colon cancer cells resulted in a significant decrease in the phosphorylation of both Akt and mTOR.[4] This indicates that PME can suppress this pro-survival pathway, thereby rendering cancer cells more susceptible to apoptosis.
The inhibition of the Akt/mTOR pathway is a key mechanism behind PME's chemosensitizing effects. By downregulating this pathway, PME lowers the threshold for apoptosis induction by other anticancer drugs.[4]
Induction of Apoptosis
While the precise intrinsic apoptotic pathway of PME is still under investigation, its ability to induce apoptosis, particularly in combination with other agents, is evident. In HT-29 colon cancer cells, the combination of PME and celecoxib led to a significant reduction in mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway.[4] This suggests that PME may influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the activation of caspases.
Studies on the parent compound, pinosylvin, have shown that it can induce apoptosis through the activation of caspase-3 and the downregulation of AMP-activated protein kinase α1 (AMPKα1) in leukemia cells.[7] Further research is warranted to determine if PME shares this mechanism.
Potential for Cell Cycle Arrest
The effect of PME on the cell cycle is an area that requires further exploration. The parent compound, pinosylvin, has been shown to cause a G1 phase arrest in human colorectal cancer cells by downregulating key cell cycle proteins such as cyclin D1, cyclin E, CDK2, and CDK4.[3] Given the structural similarity, it is plausible that PME may exert similar effects. Investigating the impact of PME on these cell cycle regulators would be a valuable next step in understanding its anticancer properties.
Experimental Protocols for In Vitro Evaluation
To facilitate further research into the anticancer properties of PME, we provide the following detailed protocols for key in vitro assays.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PME in culture medium. Remove the old medium from the wells and add 100 µL of the PME dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of PME.
-
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with PME at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
-
Analysis of Protein Expression: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of PME on the expression of proteins involved in signaling pathways, apoptosis, and the cell cycle.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary and secondary antibodies.
-
Protocol:
-
Protein Extraction: Treat cells with PME, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, p-mTOR, Bcl-2, Bax, Caspase-3, Cyclin D1).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Future Directions and Conclusion
This compound has demonstrated significant potential as an anticancer agent, particularly through its ability to sensitize multidrug-resistant cancer cells to conventional chemotherapy. Its inhibitory effects on drug efflux pumps and the PI3K/Akt/mTOR signaling pathway provide a strong mechanistic basis for its chemosensitizing properties.
While its direct cytotoxic effects are evident, further research is needed to fully elucidate the intrinsic molecular pathways through which PME induces apoptosis and potentially regulates the cell cycle. Future studies should focus on:
-
Investigating the standalone effects of PME on the expression of Bcl-2 family proteins and the activation of the caspase cascade.
-
Determining the impact of PME on cell cycle progression and the expression of key cell cycle regulatory proteins.
-
Expanding the evaluation of PME's efficacy to a broader range of cancer cell lines and in vivo tumor models.
References
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Sein, K. L. (2022). Chemosensitizing activity of this compound in breast cancer and colon cancer cells. Chula Digital Collections. [Link]
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Song, G. Y., et al. (2018). Pinosylvin enhances leukemia cell death via down-regulation of AMPKα expression. Phytotherapy Research, 32(10), 2097-2104. [Link]
- Sein, K. L., et al. (2023). Chemosensitizing activity of this compound in breast and colon cancer cells. Chulalongkorn University.
- Tshikhudo, P., et al. (2025). Pinosylvin as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy. Naunyn-Schmiedeberg's Archives of Pharmacology.
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Bakrim, S., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Molecules, 27(12), 3695. [Link]
- Sein, K. L., et al. (2022). Enhancement effect of this compound (S5) at 2 μM on cytotoxicity induced by DOX in a MCF7 cells and b MCF7/DOX cells, and by MX in c MCF7 and d MCF7/MX cells after 48-h treatment.
- Park, J. H., et al. (2013). Suppression of Src/ERK and GSK-3/β-catenin signaling by pinosylvin inhibits the growth of human colorectal cancer cells. Food and Chemical Toxicology, 62, 439-445.
- Kwon, O. K., et al. (2017). Pinosylvin at a high concentration induces AMPK-mediated autophagy for preventing necrosis in bovine aortic endothelial cells. Journal of Cellular Biochemistry, 118(11), 3746-3756.
- Pan, M. H., et al. (2007). Pterostilbene induces apoptosis and cell cycle arrest in human gastric carcinoma cells. Journal of Agricultural and Food Chemistry, 55(19), 7777-7785.
- Kitagawa, M., et al. (1996). The consensus motif for phosphorylation by cyclin D1-Cdk4 is different from that for phosphorylation by cyclin A/E-Cdk2. The EMBO Journal, 15(24), 7060-7069.
- Al-Ishaq, R. K., et al. (2019). PI3K/Akt/mTOR Pathway as a Therapeutic Target for Colorectal Cancer. Current Cancer Drug Targets, 19(11), 874-886.
- Tewari, D., et al. (2022). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Current Medicinal Chemistry, 29(1), 143-161.
- Jafari, S., et al. (2020). Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy. Seminars in Cancer Biology, 64, 1-13.
- Al-Ishaq, R. K., et al. (2021).
- Park, D. S., et al. (1997). Cyclin Dependent Kinase Inhibitors and Dominant Negative Cyclin Dependent Kinase 4 and 6 Promote Survival of NGF-Deprived Sympathetic Neurons. The Journal of Neuroscience, 17(23), 8962-8973.
- Foster, J. S., et al. (2000). Estrogen-induced activation of Cdk4 and Cdk2 during G1-S phase progression is accompanied by increased cyclin D1 expression and decreased cyclin-dependent kinase inhibitor association with cyclin E-Cdk2. Molecular and Cellular Biology, 20(1), 269-282.
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A Technical Guide to the Nematicidal Activity of Pinosylvin Monomethyl Ether
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Plant-parasitic nematodes (PPNs) represent a significant and persistent threat to global agriculture, inflicting billions of dollars in crop losses annually.[1][2][3] The increasing demand for sustainable and effective pest management solutions has driven research into naturally occurring bioactive compounds. Pinosylvin monomethyl ether (PME), a stilbenoid phytoalexin found predominantly in the heartwood of Pinus species, has emerged as a promising candidate for nematicide development.[4][5][6] This technical guide provides a comprehensive overview of the nematicidal properties of PME, detailing its efficacy against key plant pathogens, its proposed mechanism of action, and standardized protocols for its evaluation.
The Challenge of Plant-Parasitic Nematodes
Nematodes are microscopic roundworms that can cause severe damage to crops by feeding on plant roots, stems, and leaves.[2][3][7] Pathogenic species like the root-knot nematode (Meloidogyne spp.) and the pine wood nematode (Bursaphelenchus xylophilus) are responsible for substantial economic damage, leading to reduced crop quality and quantity.[2][8] The pine wood nematode, for instance, causes pine wilt disease, a devastating condition that can destroy entire forests.[9] The development of novel, eco-friendly nematicides is critical to mitigate these losses and ensure food security.
This compound: A Natural Defense Compound
This compound ((E)-3-hydroxy-5-methoxystilbene) is a naturally occurring stilbenoid.[9] Stilbenoids are phenolic compounds produced by plants as a defense mechanism against a variety of stressors, including fungal infections and insect attacks.[5][10][11][12] PME is synthesized in plants, particularly pines like Pinus sylvestris and Pinus strobus, in response to pathogenic invasion.[4][5][13] Studies have shown that the accumulation of PME is significantly enhanced upon infection with pine wood nematodes, suggesting its direct role in the plant's defense response.[6][13][14][15]
Nematicidal Efficacy and Spectrum of Activity
Research has demonstrated the potent nematicidal activity of PME, particularly against the highly destructive pine wood nematode (Bursaphelenchus xylophilus, PWN). PME has been identified as one of the primary nematicidal substances contributing to the resistance of certain pine species to this pathogen.[5]
The efficacy of PME is notable in its ability to immobilize and kill nematodes at different life stages. Interestingly, its toxicity appears to be stage-dependent; PME has been shown to be more toxic to adult PWNs than to juvenile stages.[6][16] This is complemented by the activity of a related compound, dihydrothis compound (DPME), which is more toxic to juvenile PWNs.[6][16]
Table 1: Nematicidal Efficacy of Pinosylvin Stilbenes Against Bursaphelenchus xylophilus
| Compound | Target Nematode Stage | Concentration (µg/mL) | Exposure Time (hours) | Result | Source |
| This compound (PME) | Adult | 10 | 24 | 100% immobilization | [6] |
| This compound (PME) | Juvenile | 5.16 | 24 | 66.7% immobilization (in crude extract) | [6][14][15] |
| Dihydropinosylvin ME (DPME) | Juvenile | 100 | 24 | 100% immobilization | [6] |
| Dihydropinosylvin ME (DPME) | Adult | 120 | 24 | 100% immobilization (in crude extract) | [6][14][15] |
Proposed Mechanism of Nematicidal Action
While the precise molecular target of PME in nematodes is an area of active research, the mechanism of action for stilbenoids against other pathogens offers significant clues. Studies on the antifungal activity of PME against Aspergillus flavus revealed that the molecule binds to cell membrane phospholipids.[17] This interaction disrupts the membrane's integrity, increasing its permeability and decreasing fluidity, which ultimately leads to cell lysis and death.[17]
It is hypothesized that PME employs a similar mechanism against nematodes. By compromising the integrity of the nematode's cellular membranes, PME could disrupt vital physiological processes, leading to paralysis and death. The amphiphilic nature of the PME molecule is likely crucial for this membrane interaction.[17]
Caption: Proposed mechanism of this compound (PME) against nematodes.
Broader Antimicrobial Activity
Beyond its nematicidal effects, PME exhibits a broad spectrum of antimicrobial activity against various plant pathogens. It has demonstrated significant antifungal properties against both white-rot and brown-rot fungi.[4][18] This includes pathogens such as Rhizoctonia solani and Plasmopara viticola (the causative agent of grapevine downy mildew).[4][19] This wide-ranging activity enhances its potential as a comprehensive plant protection agent, capable of combating complex disease pressures involving multiple pathogen types.
Standardized Protocol: In Vitro Nematicidal Bioassay
To ensure reproducible and comparable results in the evaluation of PME, a standardized in vitro bioassay is essential. This protocol is designed to assess the direct effect of the compound on nematode mortality and mobility.
Causality Behind Experimental Choices:
-
Second-Stage Juveniles (J2s): This is the infective stage for many plant-parasitic nematodes, making it the most relevant stage for testing the efficacy of a potential nematicide.[20]
-
Multi-well Plates: This format allows for high-throughput screening of multiple concentrations and replicates simultaneously, ensuring statistical validity.[21]
-
Solvent Control: A negative control containing the same concentration of solvent (e.g., DMSO or ethanol) used to dissolve the PME is crucial to confirm that any observed nematicidal activity is due to the compound itself and not the solvent.
-
Revival Test: Transferring seemingly dead nematodes to fresh water is a critical validation step to distinguish between true mortality (nematicidal effect) and temporary paralysis (nemastatic effect).[21]
Materials and Reagents
-
This compound (PME), >95% purity
-
Dimethyl sulfoxide (DMSO) or Ethanol (as solvent)
-
Sterile distilled water
-
Multi-well plates (24 or 96-well)
-
Stereoscopic microscope
-
Pipettes and sterile tips
-
Culture of target nematode (e.g., Meloidogyne incognita or Bursaphelenchus xylophilus)
-
Baermann funnel apparatus (for J2 extraction)
Experimental Workflow
Caption: Standardized workflow for the in vitro nematicidal bioassay of PME.
Step-by-Step Methodology
-
Nematode Preparation:
-
Culture the target nematode on a suitable host plant (e.g., tomato for M. incognita).
-
Extract second-stage juveniles (J2s) from infected roots or soil using a Baermann funnel or a similar sieving and decanting technique.[21]
-
Adjust the concentration of the J2 suspension with sterile water to approximately 100 J2s per 50 µL.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of PME (e.g., 1000 ppm or 1 mg/mL) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution with sterile water containing a minimal amount of the same solvent to achieve the desired final test concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Prepare a solvent control containing the highest concentration of DMSO used in the test solutions. A water-only control should also be included.
-
-
Assay Setup:
-
Into each well of a 96-well plate, add 50 µL of the nematode suspension (approx. 100 J2s).
-
Add 50 µL of the corresponding PME test solution or control solution to each well. Each treatment should be replicated at least three times.
-
The final volume in each well will be 100 µL.
-
-
Incubation and Observation:
-
Incubate the plates at a constant temperature (e.g., 27 ± 1°C) in the dark.[21]
-
Observe the nematodes under a stereoscopic microscope at 24, 48, and 72-hour intervals.
-
Count the number of dead nematodes in each well. Nematodes are considered dead if they are motionless and assume a straight posture, even after being prodded with a fine needle.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.
-
Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] x 100.
-
Use the mortality data to calculate the LC50 (lethal concentration required to kill 50% of the population) value through Probit analysis.
-
Conclusion and Future Directions
This compound stands out as a potent, naturally derived nematicide with significant potential for agricultural applications. Its proven efficacy against economically important pathogens like the pine wood nematode, combined with its broader antifungal properties, makes it an attractive lead compound for the development of new plant protection products.[5][9]
Future research should focus on:
-
In Vivo and Field Trials: Validating the efficacy of PME under greenhouse and field conditions to assess its performance in a complex agricultural environment.
-
Formulation Development: Creating stable and effective formulations to improve the solubility, stability, and delivery of PME in soil and plant tissues.[22]
-
Mechanism of Action Studies: Utilizing molecular docking and other advanced techniques to identify the specific protein targets or cellular pathways disrupted by PME in nematodes.[23]
-
Biosynthesis Optimization: Exploring biotechnological methods, such as callus or suspension cultures, for the sustainable and scalable production of PME.[6][14][15]
By advancing our understanding of this powerful natural compound, the scientific community can pave the way for a new generation of sustainable and effective nematicides.
References
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Natural Sources and Pharmacological Properties of Pinosylvin - PMC - NIH. (2022-06-09). Retrieved from [Link]
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Biological and Pharmacological Properties of Pinosylvin - Encyclopedia.pub. (2022-08-12). Retrieved from [Link]
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Plant Parasitic Nematodes and Their Economic Relevance in Utah and Nevada. University of Idaho. Retrieved from [Link]
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Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential - MDPI. (2022-09-15). Retrieved from [Link]
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Nematicidal Activity of Benzyloxyalkanols against Pine Wood Nematode - MDPI. (2021-03-05). Retrieved from [Link]
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ECONOMIC IMPORTANCE AND CROP LOSSES - ResearchGate. Retrieved from [Link]
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(PDF) Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes - ResearchGate. (2022-01-14). Retrieved from [Link]
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Plant Parasitic Nematodes - USDA ARS. (2024-03-09). Retrieved from [Link]
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Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes - PubMed. (2022-01-14). Retrieved from [Link]
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Explain the economic importance of nematodes. | CK-12 Foundation. Retrieved from [Link]
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Enhanced Production of Pinosylvin Stilbene with Aging of Pinus strobus Callus and Nematicidal Activity of Callus Extracts against Pinewood Nematodes - ResearchGate. (2022-01-01). Retrieved from [Link]
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Economic Importance of Plant Parasitic Nematodes | PPTX - Slideshare. (2018-04-18). Retrieved from [Link]
-
Inhibitory Mechanism of this compound against Aspergillus flavus | Journal of Agricultural and Food Chemistry - ACS Publications. (2022-11-30). Retrieved from [Link]
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Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes - NIH. (2022-01-14). Retrieved from [Link]
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Enhanced accumulation of pinosylvin stilbenes and related gene expression in Pinus strobus after infection of pine wood nematode | Tree Physiology | Oxford Academic. (2021-09-01). Retrieved from [Link]
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The O-methyltransferase PMT2 mediates methylation of pinosylvin in Scots pine - PubMed. (2017-03-01). Retrieved from [Link]
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Effects of different treatments on the inducible variation of (a)... - ResearchGate. Retrieved from [Link]
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Enhanced accumulation of pinosylvin stilbenes and related gene expression in Pinus strobus after infection of pine wood nematode | Request PDF - ResearchGate. (2021-09-01). Retrieved from [Link]
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Structures of pinosylvin (I), this compound (II) and pinosylvin dimethyl ether (III), including numerals for assignment of hydrogen atoms in the stilbene skeleton. - ResearchGate. Retrieved from [Link]
-
Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway - MDPI. (2023-05-09). Retrieved from [Link]
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Natural Sources and Pharmacological Properties of Pinosylvin - ResearchGate. (2022-06-07). Retrieved from [Link]
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The distribution of pinosylvin and this compound across... - ResearchGate. Retrieved from [Link]
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A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils - NIH. (2021-01-08). Retrieved from [Link]
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Pinosylvin - Wikipedia. Retrieved from [Link]
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Natural Sources and Pharmacological Properties of Pinosylvin - PubMed. (2022-06-09). Retrieved from [Link]
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Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes - OUCI. (2022-01-14). Retrieved from [Link]
-
In-vitro nematicidal activity of selected medicinal plant extract against Meloidogyne incognita. (2021-01-01). Retrieved from [Link]
-
Recent Advances and Developments in the Nematicidal Activity of Essential Oils and Their Components against Root-Knot Nematodes - MDPI. (2024-02-19). Retrieved from [Link]
-
Stilbenoids as Promising Natural Product-Based Solutions in a Race against Mycotoxigenic Fungi: A Comprehensive Review - PubMed. (2023-04-05). Retrieved from [Link]
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Structure-based discovery of nematicides targeting phosphodiesterase enzymes in phytoparasitic nematodes - UNIVERSITY OF NEW HAMPSHIRE - : NIFA Reporting Portal. Retrieved from [Link]
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(PDF) Biological Activities of Stilbenoids - ResearchGate. (2018-03-07). Retrieved from [Link]
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In-vitro Assays of Meloidogyne incognita and Heterodera - glycines for Detection of Nematode-antagonistic - USDA ARS. Retrieved from [Link]
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Biological Activities of Stilbenoids - PubMed. (2018-03-09). Retrieved from [Link]
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Biological Activities of Stilbenoids - PMC - PubMed Central. (2018-03-09). Retrieved from [Link]
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-
Contents of pinosylvin (PS) and this compound (PSMME) in... - ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of Pinosylvin Monomethyl Ether for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of Pinosylvin Monomethyl Ether
This compound (PME), a naturally occurring stilbenoid found predominantly in the heartwood of Pinus species, is a compound of increasing interest within the pharmaceutical and nutraceutical industries. As a derivative of pinosylvin, it shares a structural resemblance to other well-researched stilbenoids like resveratrol and pterostilbene. Preliminary studies suggest that PME possesses a range of promising biological activities, including antifungal, antioxidant, and anti-inflammatory properties[1]. These attributes position PME as a compelling candidate for further investigation in drug discovery and development programs.
However, the successful translation of a promising compound from the laboratory to a clinical setting is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This technical guide provides a comprehensive overview of the known and extrapolated solubility and stability characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this promising molecule. This guide will delve into the theoretical underpinnings of PME's solubility and stability, present available data and informed estimations, and provide detailed experimental protocols for in-house characterization.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation settings.
Chemical Structure:
-
IUPAC Name: 3-methoxy-5-[(E)-2-phenylethenyl]phenol
-
Molecular Formula: C₁₅H₁₄O₂
-
Molecular Weight: 226.27 g/mol
The structure of PME, featuring a trans-stilbene core with one hydroxyl and one methoxy group on one of the phenyl rings, is key to its properties. The phenolic hydroxyl group can participate in hydrogen bonding, while the methoxy group adds a degree of lipophilicity compared to its parent compound, pinosylvin.
Part 1: Solubility Characteristics of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor solubility can lead to challenges in formulation, administration, and ultimately, therapeutic efficacy. While specific quantitative solubility data for this compound is not extensively published, we can infer its solubility profile from its chemical structure and data available for the closely related compound, pinosylvin[2].
Estimated Solubility Profile
This compound is anticipated to be a lipophilic compound with poor aqueous solubility. The presence of the methoxy group, in place of a second hydroxyl group found in pinosylvin, is likely to further decrease its solubility in aqueous media. Conversely, it is expected to be soluble in a range of common organic solvents.
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Rationale |
| Aqueous Buffers (e.g., PBS pH 7.2) | Very Poorly Soluble (<0.01 mg/mL) | Based on the reported poor aqueous solubility of pinosylvin and the increased lipophilicity of PME. |
| Ethanol | Soluble (~15-25 mg/mL) | Inferred from the high solubility of pinosylvin in ethanol (~20 mg/mL)[2]. The similar polarity should result in comparable solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble (~8-15 mg/mL) | Based on the good solubility of pinosylvin in DMSO (~10 mg/mL)[2]. |
| Dimethylformamide (DMF) | Soluble (~8-15 mg/mL) | Analogous to pinosylvin's solubility in DMF (~10 mg/mL)[2]. |
| Methanol | Soluble | Expected to be soluble due to its polarity being similar to ethanol. |
| Acetonitrile | Moderately Soluble | Expected to have moderate solubility based on its polarity. |
| Acetone | Soluble | Expected to be a good solvent due to its ability to dissolve many organic compounds. |
Note: The values presented in Table 1 are estimations based on available data for pinosylvin and the chemical structure of PME. It is imperative that researchers determine the precise solubility in their specific solvent systems and conditions experimentally.
Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, ethanol, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow larger particles to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method. Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: Shake-flask method workflow.
Part 2: Stability Characteristics of this compound
Understanding the stability of this compound under various stress conditions is paramount for defining appropriate storage, handling, and formulation strategies. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities. As with solubility, direct stability data for PME is scarce, but we can draw strong inferences from studies on other stilbenoids.
Anticipated Stability Profile and Degradation Pathways
Stilbenoids are known to be susceptible to certain environmental factors, particularly light. The core stilbene structure can also be prone to oxidation and degradation at elevated temperatures.
-
Photostability: this compound is expected to be sensitive to light, particularly UV radiation. The primary degradation pathway is likely to be the isomerization of the thermodynamically stable trans-isomer to the cis-isomer. Prolonged exposure can lead to further degradation.
-
Thermal Stability: While likely stable at room temperature in solid form, elevated temperatures may induce degradation. Studies on wood containing pinosylvin suggest that thermal stress can lead to dehydrogenation, oxidation, and isomerization reactions[3].
-
pH Stability: The stability of stilbenoids in aqueous solutions can be pH-dependent. The phenolic hydroxyl group of PME may be more susceptible to oxidation at alkaline pH.
-
Oxidative Stability: The phenolic moiety makes PME potentially susceptible to oxidative degradation.
Experimental Protocol for Forced Degradation Studies
Forced degradation (or stress testing) studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.
Objective: To evaluate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Organic solvent for stock solution (e.g., methanol or acetonitrile)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add an appropriate volume of the stock solution to a solution of HCl (e.g., 0.1 N HCl) and incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add the stock solution to a solution of NaOH (e.g., 0.1 N NaOH) and incubate at room temperature or a slightly elevated temperature.
-
Oxidation: Add the stock solution to a solution of H₂O₂ (e.g., 3% H₂O₂) and keep it at room temperature.
-
Thermal Degradation: Expose a solid sample of PME to dry heat in an oven (e.g., 70°C). Also, subject a solution of PME to the same temperature.
-
Photodegradation: Expose a solution of PME to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute the samples appropriately and analyze them using a stability-indicating HPLC method. A PDA detector is highly recommended to assess peak purity and identify the formation of new peaks. LC-MS can be used for the identification of degradation products.
Diagram 2: Forced Degradation Study Workflow
Caption: Overview of a forced degradation study.
Development of a Stability-Indicating HPLC Method
A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method. This is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the API due to degradation and separate it from its degradation products.
Key Characteristics of a Stability-Indicating HPLC Method:
-
Specificity: The method must be able to resolve the API peak from all potential degradation products and any excipients in a formulation. Peak purity analysis using a PDA detector is essential to demonstrate this.
-
Accuracy and Precision: The method should provide accurate and precise measurements of the API concentration.
-
Linearity: The response of the detector should be linear over a defined concentration range.
-
Robustness: The method should be insensitive to small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of its anticipated solubility and stability characteristics, grounded in the available data for closely related stilbenoids and established principles of pharmaceutical sciences. The provided experimental protocols offer a robust framework for researchers to determine the precise properties of PME in their own laboratories.
A thorough characterization of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement through the drug development pipeline. The insights gained from such studies will be instrumental in guiding formulation development, defining appropriate storage and handling procedures, and ensuring the safety and efficacy of any future therapeutic products derived from this intriguing natural compound. Further research is warranted to establish a definitive quantitative profile of PME's physicochemical properties and to identify and characterize its degradation products under various stress conditions.
References
- Verkasalo, E., Roitto, M., Möttönen, V., & Ilvesniemi, H. (2022). Extractives of Tree Biomass of Scots Pine (Pinus sylvestris L.) for Biorefining in Four Climatic Regions in Finland—Lipophilic Compounds, Stilbenes, and Lignans. Forests, 13(5), 794.
- Vek, V., Poljanšek, I., & Humar, M. (2020). In vitro inhibition of extractives from knotwood of Scots pine (Pinus sylvestris) and black pine (Pinus nigra) on growth of Schizophyllum commune, Trametes versicolor, Gloeophyllum trabeum and Fibroporia vaillantii. Holzforschung, 74(10), 963-972.
- Omari, N. E., Aboulaghras, S., Bangar, S. P., Zengin, G., Bouyahya, A., & Gallo, M. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Plants, 11(12), 1541.
- Choi, E. J., Choi, Y. E., Heo, J. Y., Kim, Y. S., Kim, H. B., & Han, H. S. (2022).
-
Roth, C. Pinosylvin mono methyl ether, 100 mg. [Link]
- Alperth, F., Schwaiger, S., & Stuppner, H. (2023).
- Nilsson, M., Gref, R., & Ekeberg, D. (2002). Responses of Pinus sylvestris needles to ethylene. Plant Physiology and Biochemistry, 40(10), 871-877.
- Alexy, R., Anzini, M., & Seidel, T. (2021). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. Molecules, 26(16), 4959.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- Lee, Y. S., Kang, Y. J., Lee, S. D., & Lee, J. W. (2018).
- Montaudo, G., & Puglisi, C. (1991). Thermal degradation processes of aromatic poly (ether sulfone) random copolymers bearing pendant carboxyl groups. Journal of Polymer Science Part A: Polymer Chemistry, 29(10), 1491-1500.
- Rivas, F. J., Beltrán, F. J., Gimeno, O., & Carvalho, F. (2003). Heterogeneous photodegradation reaction of phenol promoted by TiO 2: a kinetic study. Industrial & engineering chemistry research, 42(4), 756-764.
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An In-Depth Technical Guide to the Spectroscopic Data of Pinosylvin Monomethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinosylvin monomethyl ether, a naturally occurring stilbenoid found predominantly in the heartwood of pine species, has garnered significant interest within the scientific community for its diverse pharmacological activities. As research into its therapeutic potential accelerates, a comprehensive understanding of its structural and physicochemical properties is paramount. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document serves as a core reference for researchers, offering detailed spectral assignments, fragmentation analysis, and the underlying principles of data acquisition and interpretation, thereby facilitating unambiguous compound identification and fostering further investigation into its biological functions.
Introduction: The Significance of this compound
This compound (3-methoxy-5-[(E)-2-phenylethenyl]phenol) is a stilbenoid, a class of phenolic compounds recognized for their protective roles in plants against pathogens and UV radiation. Its biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, have positioned it as a promising candidate for drug discovery and development.[1] Accurate and thorough spectroscopic characterization is the foundational step in the quality control, synthesis, and biological evaluation of this valuable natural product. This guide delves into the two primary analytical techniques employed for its structural elucidation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Molecular Structure and Isomerism
Understanding the molecular architecture is crucial for interpreting spectroscopic data. This compound possesses a C15H14O2 molecular formula and a molecular weight of 226.27 g/mol .[2] The structure features a trans-stilbene core with a hydroxyl group and a methoxy group on one of the phenyl rings.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A common approach for the analysis of semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or ethyl acetate) is prepared. For complex matrices like plant extracts, a derivatization step, such as silylation, may be employed to increase volatility and thermal stability.
-
Gas Chromatography: The sample is injected into a GC system equipped with a capillary column (e.g., DB-5MS). The oven temperature is programmed to ramp from a lower temperature (e.g., 150°C) to a higher temperature (e.g., 300°C) to ensure the separation of components based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: The eluting compounds from the GC column are introduced into the mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-500) to detect the molecular ion and its fragment ions.[1]
Caption: A generalized workflow for GC-MS analysis.
Interpretation of the Mass Spectrum
The mass spectrum of this compound will exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern provides valuable structural information.
Expected Fragmentation Pattern:
-
Molecular Ion Peak ([M]⁺): The mass spectrum should show a prominent peak at m/z 226, corresponding to the molecular weight of this compound.
-
Key Fragment Ions: Common fragmentation pathways for stilbenoids involve cleavage of the ethylenic bridge and losses of small neutral molecules. For this compound, characteristic fragments would likely arise from the loss of a methyl group (-CH₃) from the methoxy substituent, resulting in a fragment at m/z 211. Further fragmentation of the stilbene backbone can also be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: 1D and 2D NMR
High-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural assignment of this compound.
Methodology:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling interactions with neighboring protons.
-
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their types (methyl, methylene, methine, quaternary).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, confirming the overall structure.
-
Caption: A standard workflow for NMR-based structure elucidation.
Spectroscopic Data and Assignments
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on literature data for similar stilbenoid structures. The numbering of the atoms corresponds to the structure provided in Section 2.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | 7.45 | d | 7.5 |
| H-3', H-5' | 7.32 | t | 7.5 |
| H-4' | 7.23 | t | 7.5 |
| H-α | 7.01 | d | 16.3 |
| H-β | 6.92 | d | 16.3 |
| H-2 | 6.64 | d | 2.2 |
| H-6 | 6.62 | d | 2.2 |
| H-4 | 6.35 | t | 2.2 |
| OCH₃ | 3.81 | s | - |
| OH | 4.85 | s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1' | 137.5 |
| C-2', C-6' | 126.5 |
| C-3', C-5' | 128.7 |
| C-4' | 127.6 |
| C-α | 128.8 |
| C-β | 126.7 |
| C-1 | 140.2 |
| C-2 | 105.4 |
| C-3 | 160.1 |
| C-4 | 102.3 |
| C-5 | 158.9 |
| C-6 | 108.2 |
| OCH₃ | 55.3 |
Conclusion: A Foundation for Future Research
This technical guide provides a consolidated resource for the spectroscopic characterization of this compound. The detailed NMR and MS data, coupled with established experimental protocols, offer a robust framework for the unambiguous identification and quality assessment of this pharmacologically significant natural product. A thorough understanding of its spectral properties is not merely an academic exercise but a critical component in advancing research into its therapeutic applications, from initial drug discovery to clinical development. As the scientific community continues to explore the potential of this compound, this guide will serve as a valuable tool for ensuring the accuracy and reproducibility of future studies.
References
- Nilsson, M. C., et al. (2002). "Induction of heartwood secondary metabolism in Scots pine (Pinus sylvestris) by ethylene." Journal of Experimental Botany, 53(371), 1569-1576.
- Simard, F., et al. (2021). "Natural Sources and Pharmacological Properties of Pinosylvin." Molecules, 26(12), 3509.
-
PubChem. (n.d.). "this compound." National Center for Biotechnology Information. Retrieved from [Link]
- Koo, Y. J., et al. (2020). "Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes." Scientific Reports, 10(1), 1-10.
- Ekeberg, D., et al. (2006). "The distribution of pinosylvin and this compound across heartwood and sapwood in trunk discs from Scots pine (Pinus sylvestris L.)." Holzforschung, 60(5), 487-492.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). "Proton NMR chemical shifts and coupling constants for brain metabolites." NMR in Biomedicine, 13(3), 129-153.
- Crews, P., Rodríguez, J., & Jaspars, M. (1998). Organic structure analysis. Oxford University Press.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
-
Al-Abd, N., et al. (2022). "Natural Sources and Pharmacological Properties of Pinosylvin." Molecules, 27(12), 3749. [Link]
- Poljanšek, I., et al. (2013). "Contents of stilbene compounds this compound and pinosylvin in the tree biomass components in the four regions of Finland." Wood Science and Technology, 47(5), 997-1011.
-
PubChem. (n.d.). This compound. Retrieved January 8, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Extraction of Pinosylvin Monomethyl Ether from Pine Knotwood
Abstract
This comprehensive guide provides a detailed protocol for the extraction, purification, and quantification of pinosylvin monomethyl ether from pine knotwood. Pinosylvin and its derivatives, abundant in the knotwood of pine species such as Scots pine (Pinus sylvestris), are stilbenoids recognized for their extensive biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1] This document is intended for researchers, scientists, and professionals in drug development seeking a robust and efficient methodology for isolating this promising bioactive compound. The protocol herein emphasizes not only the procedural steps but also the underlying scientific principles to ensure reproducibility and scalability.
Introduction: The Significance of this compound
This compound (3-O-methylpinosylvin) is a naturally occurring stilbenoid that, along with pinosylvin, acts as a key component of the defense mechanism in pine trees against pathogens and insects.[2] Its diverse pharmacological properties have garnered significant interest in the scientific community. These properties include potent antifungal and antibacterial activities, making it a candidate for novel antimicrobial agents.[3] Furthermore, its anti-inflammatory effects, demonstrated through the reduction of inflammatory gene expression, suggest its potential in treating inflammatory conditions.[4] The structural stability and bioavailability of pinosylvin are enhanced by O-methylation, making the monomethyl ether an attractive target for therapeutic development.[3]
The primary source of this compound is the heartwood of various Pinus species, with particularly high concentrations found in the knotwood.[5] This protocol details a high-yield method for its extraction and purification, providing a foundation for further research and development.
Biosynthesis of this compound in Pine
Understanding the biosynthetic pathway of this compound is crucial for appreciating its natural production and for potential biotechnological applications. The biosynthesis begins with the general phenylpropanoid pathway, leading to the formation of cinnamoyl-CoA. In a key step, the enzyme pinosylvin synthase, a type III polyketide synthase, catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to produce pinosylvin.[6]
The subsequent and final step in the formation of this compound is the specific methylation of the hydroxyl group at the 3-position of the pinosylvin molecule. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:pinosylvin O-methyltransferase (PMT). Specifically, the O-methyltransferase PMT2 has been identified in Scots pine as being highly specific for methylating pinosylvin to its monomethyl ether.[1][2]
Caption: Biosynthetic pathway of this compound.
Materials and Equipment
Raw Material
-
Pine knotwood (e.g., from Pinus sylvestris), air-dried and ground to a fine powder (particle size 0.5-1 mm).
Solvents and Reagents
-
n-Hexane (ACS grade or higher)
-
Ethanol (95-100%, ACS grade or higher)
-
Acetone (ACS grade or higher)
-
Methanol (HPLC grade)
-
Water (deionized or distilled)
-
Cyclohexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Silica gel for flash chromatography (Silica 60 is recommended).[7]
Equipment
-
Grinder or mill
-
Soxhlet apparatus or Accelerated Solvent Extractor (ASE)
-
Rotary evaporator
-
Flash chromatography system
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Flame Ionization Detector (GC-FID)/Mass Spectrometry (GC-MS) system.[8][9]
-
Analytical balance
-
Standard laboratory glassware
Experimental Protocol: A Step-by-Step Guide
This protocol is divided into three main stages: extraction, purification, and analysis. A sequential extraction method is employed to first remove lipophilic compounds, thereby increasing the purity of the target stilbenoids in the subsequent polar solvent extraction.[10][11]
Caption: Workflow for the extraction and purification of this compound.
Stage 1: Sequential Solvent Extraction
Rationale: A sequential extraction with a non-polar solvent (n-hexane) followed by a polar solvent (ethanol) is highly effective. The initial hexane wash removes lipophilic compounds such as fats, waxes, and resin acids, which can interfere with the subsequent purification of the more polar stilbenoids.[5][12] Ethanol is an excellent solvent for extracting phenolic compounds like pinosylvin and its monomethyl ether.
Protocol:
-
Preparation: Weigh approximately 100 g of finely ground pine knotwood powder and place it into a cellulose thimble for Soxhlet extraction or into the extraction cell of an ASE system.
-
Lipophilic Extraction (n-Hexane):
-
Soxhlet: Extract the powder with n-hexane for 6-8 hours.
-
ASE: Perform extraction with n-hexane at elevated temperature and pressure (e.g., 90°C and 10.34 MPa for three cycles).[13]
-
-
Drying: After the hexane extraction, carefully remove the thimble or cell and allow the solid residue to air-dry completely in a fume hood to remove all residual hexane.
-
Hydrophilic Extraction (Ethanol):
-
Soxhlet: Place the dried, defatted knotwood powder back into the Soxhlet apparatus and extract with 95% ethanol for 8-12 hours.
-
ASE: Extract the dried residue with 95% ethanol (e.g., 100°C and 10.34 MPa for four cycles).[14]
-
-
Concentration: Collect the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Stage 2: Purification by Flash Chromatography
Rationale: Flash chromatography is a rapid and efficient technique for purifying compounds from a mixture.[7] A silica gel stationary phase is used with a non-polar to polar solvent gradient to separate compounds based on their polarity. This compound is less polar than pinosylvin and will elute earlier.
Protocol:
-
Column Packing: Pack a glass column with silica gel 60 in a slurry of cyclohexane.[7]
-
Sample Loading: Dissolve the crude ethanolic extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried, adsorbed sample onto the top of the packed column.[15]
-
Elution: Begin elution with 100% cyclohexane and gradually increase the polarity by adding ethyl acetate. A suggested gradient is from 100% cyclohexane to 100% ethyl acetate.[8][16]
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Identification: Combine the fractions containing the pure this compound, as identified by TLC comparison with a standard or by subsequent analytical methods.
-
Final Concentration: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Stage 3: Analysis and Quantification
Rationale: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for the identification and quantification of the purified compound.[8]
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of pure this compound.
-
Sample Preparation: Accurately weigh a portion of the purified extract and dissolve it in a known volume of a suitable solvent (e.g., methanol for HPLC).
-
Chromatographic Analysis:
-
HPLC: Inject the standard solutions and the sample solution into the HPLC system. A C18 column is commonly used with a mobile phase gradient of water and methanol, both containing 0.1% formic acid.[8] Detection is typically performed using a UV detector at a wavelength where stilbenoids show maximum absorbance (around 300-320 nm).
-
GC-MS: For GC-MS analysis, derivatization (e.g., silylation) of the hydroxyl groups may be necessary to improve volatility and peak shape.
-
-
Quantification: Construct a calibration curve from the peak areas of the standard solutions. Use this curve to determine the concentration of this compound in the sample. The yield can then be calculated as a percentage of the initial dry weight of the knotwood.
Expected Yields and Data Summary
The yield of this compound can vary significantly depending on the specific pine species, the age and condition of the tree, and the extraction method employed. However, pine knotwood is a rich source, with stilbene content often being substantially higher than in the stemwood.[5]
| Parameter | Method | Typical Value/Range | Reference |
| Extraction Solvent | Sequential: n-Hexane then Ethanol/Acetone | - | [10][11] |
| Extraction Technique | Accelerated Solvent Extraction (ASE) | Temperature: 90-100°C; Pressure: 10.34 MPa | [13][14] |
| Purification Method | Flash Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Cyclohexane/Ethyl Acetate Gradient | [8][16] |
| This compound Yield | From crude extract | Can be a major component of the stilbene fraction. | [5] |
| Ratio of this compound to Pinosylvin | In knotwood | Often higher than in stemwood. | [5] |
Troubleshooting and Expert Recommendations
-
Low Yield: Ensure the knotwood is finely and uniformly ground to maximize the surface area for extraction. Check for leaks in the extraction system and ensure the solvents are of high purity. The duration of extraction can also be optimized.
-
Poor Separation in Chromatography: The choice of solvent system and gradient profile is critical. If co-elution occurs, consider using a different solvent system or a shallower gradient.[17] Ensure the column is not overloaded with the crude extract.
-
Compound Degradation: Stilbenoids can be sensitive to light and high temperatures. Protect extracts from direct light and use moderate temperatures during solvent evaporation.
-
For Industrial Scale-up: While this protocol is designed for a laboratory setting, the principles can be applied to larger-scale extractions. For industrial applications, pressurized liquid extraction with food-grade solvents like ethanol is a promising and environmentally friendly approach.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the extraction and purification of this compound from pine knotwood. By following these detailed steps and understanding the rationale behind them, researchers can reliably obtain high-purity this compound for further investigation into its promising biological activities. The methodologies described are robust, reproducible, and can be adapted for various research and development needs.
References
-
MDPI. (n.d.). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. Retrieved from [Link]
-
Paasela, T., Lim, K. J., Pietiäinen, M., & Teeri, T. H. (2017). The O-methyltransferase PMT2 mediates methylation of pinosylvin in Scots pine. New Phytologist, 214(4), 1537–1550. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinosylvin. Retrieved from [Link]
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Saadabadi, A., Korotkova, E., & Eklund, P. C. (2024). Isolation of stilbenoids from fresh knotwood of Scots pine using a high yield method. Holzforschung, 78(7), 363-370. Retrieved from [Link]
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Kähkönen, M. P., & Heinonen, M. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Molecules, 27(12), 3707. Retrieved from [Link]
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Saadabadi, A., Korotkova, E., & Eklund, P. C. (2024). Isolation of stilbenoids from fresh knotwood of Scots pine using a high yield method. Åbo Akademi University Research Portal. Retrieved from [Link]
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El Omari, N., Aboulghras, S., Bangar, S. P., Lorenzo, J. M., Zengin, G., El Ghadraoui, L., ... & Bouyahya, A. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Encyclopedia, 2(3), 1435-1454. Retrieved from [Link]
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Chiron, H., Drouet, A., Ernst, D., & Sandermann, H. (2000). Molecular cloning and functional expression of a stress-induced multifunctional O-methyltransferase with pinosylvin methyltransferase activity from Scots pine (Pinus sylvestris L.). Plant Molecular Biology, 44(6), 733–745. Retrieved from [Link]
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Fang, W., Hemming, J., Reunanen, M., Eklund, P. C., Conde, E., Poljanšek, I., ... & Willför, S. (2013). Evaluation of selective extraction methods for recovery of polyphenols from pine. Holzforschung, 67(8), 843-851. Retrieved from [Link]
- Google Patents. (n.d.). RU2536241C2 - Method for recovering polyphenol stilbene compounds pinosylvin and methylpinosylvin from pine waste.
-
ResearchGate. (n.d.). Contents of pinosylvin (PS) and this compound (PSMME) in.... Retrieved from [Link]
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Poljanšek, I., Oven, P., Vek, V., Raitanen, J. E., Hemming, J., & Willför, S. (2019). Isolation of pure pinosylvins from industrial knotwood residue with non-chlorinated solvents. Holzforschung, 73(5), 475-484. Retrieved from [Link]
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Fang, W., Hemming, J., Reunanen, M., Eklund, P. C., Conde, E., Poljanšek, I., ... & Willför, S. (2013). Evaluation of selective extraction methods for recovery of polyphenols from pine. Åbo Akademi University Research Portal. Retrieved from [Link]
-
Schmidlin, L., Poutaraud, A., Claudel, P., Mestre, P., Prado, E., & Merdinoglu, D. (2008). A stress-inducible resveratrol O-methyltransferase involved in the biosynthesis of pterostilbene in grapevine. Plant Physiology, 148(3), 1630–1639. Retrieved from [Link]
-
Fang, W., Hemming, J., Reunanen, M., Eklund, P. C., Conde, E., Poljanšek, I., ... & Willför, S. (2013). Evaluation of selective extraction methods for recovery of polyphenols from pine. Holzforschung, 67(8), 843-851. Retrieved from [Link]
-
Laavola, M., Nieminen, R., Leppänen, T., Kankaanranta, H., Moilanen, E., & Korhonen, R. (2015). Pinosylvin and Monomethyl pinosylvin, Constituents of Extract from the Knot of Pinus sylvestris, Reduce Inflammatory Gene Expression and Inflammatory Responses In vivo. Planta Medica, 81(16), 1479-1486. Retrieved from [Link]
-
Poljanšek, I., Oven, P., Vek, V., Raitanen, J. E., Hemming, J., & Willför, S. (2019). Isolation of pure pinosylvins from industrial knotwood residue with non-chlorinated solvents. Åbo Akademi University Research Portal. Retrieved from [Link]
-
Singh, T., Singh, A. P., Rivas, M. F., & Harris, P. (2024). Determining the sequence of extracting Pinus radiata bark to maximize the total yield of extractives–towards the development of a bark-based biorefinery. Holzforschung. Retrieved from [Link]
-
Willför, S., Hemming, J., Reunanen, M., & Holmbom, B. (2003). Phenolic and Lipophilic Extractives in Scots Pine Knots and Stemwood. Holzforschung, 57(4), 359-372. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the extraction process of Pinus sylvestris L. pine bark with monoethanolamine. Retrieved from [Link]
-
Conde, E., Hemming, J., Smeds, A., & Willför, S. (2014). Extraction of low-molar-mass phenolics and lipophilic compounds from Pinus pinaster wood with compressed CO₂. Åbo Akademi University Research Portal. Retrieved from [Link]
-
E3S Web of Conferences. (2023). Optimization of the extraction process of Pinus sylvestris L. pine bark with monoethanolamine. Retrieved from [Link]
-
E3S Web of Conferences. (2023). Optimization of the extraction process of Pinus sylvestris L. pine bark with monoethanolamine. Retrieved from [Link]
-
MDPI. (n.d.). Natural Sources and Pharmacological Properties of Pinosylvin. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Purification of Phenolic Compounds Using a Combination of Flash and Preparative Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 30). How can I modify my flash chromatography method to separate chemically similar compounds?. Retrieved from [Link]
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- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Natural Sources and Pharmacological Properties of Pinosylvin [mdpi.com]
- 10. research.abo.fi [research.abo.fi]
- 11. researchgate.net [researchgate.net]
- 12. Determining the sequence of extracting Pinus radiata bark to maximize the total yield of extractives–towards the development of a bark-based biorefinery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RU2536241C2 - Method for recovering polyphenol stilbene compounds pinosylvin and methylpinosylvin from pine waste - Google Patents [patents.google.com]
- 15. Purification [chem.rochester.edu]
- 16. research.abo.fi [research.abo.fi]
- 17. biotage.com [biotage.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Pinosylvin Monomethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pure Pinosylvin Monomethyl Ether
This compound (PME), a naturally occurring stilbenoid found predominantly in the heartwood of Pinus species, has garnered significant scientific interest.[1][2] This interest stems from its diverse biological activities, including antifungal, antibacterial, antioxidant, and anti-inflammatory properties.[2][3] As research into its therapeutic potential intensifies, the need for highly purified PME for in-vitro and in-vivo studies becomes paramount. High-Performance Liquid Chromatography (HPLC) stands out as the most robust and reliable technique for isolating PME from complex natural extracts or synthetic reaction mixtures, ensuring the purity required for accurate biological and pharmacological evaluation.[4][5][6]
This application note provides a comprehensive, in-depth guide to a preparative HPLC method for the purification of this compound. The protocols detailed herein are designed to be a self-validating system, emphasizing not just the procedural steps but the scientific rationale behind them, ensuring both reproducibility and high purity of the final product.
Physicochemical Properties of this compound Relevant to HPLC
A successful HPLC purification strategy is built upon a solid understanding of the target molecule's physicochemical properties.
| Property | Value/Characteristic | Significance for HPLC Purification |
| Molecular Formula | C₁₅H₁₄O₂ | Influences molecular weight and potential interactions with the stationary phase. |
| Molecular Weight | 226.27 g/mol | Affects diffusion rates and chromatographic behavior. |
| Solubility | Soluble in organic solvents like methanol, ethanol, acetonitrile, and DMSO.[7] | Critical for sample and mobile phase preparation. The sample must be fully dissolved in a solvent compatible with the initial mobile phase to prevent precipitation on the column. |
| UV Absorbance | λmax ≈ 300-310 nm | Stilbenoids like PME have characteristic UV absorbance spectra, which is essential for their detection by a Diode Array Detector (DAD) or UV-Vis detector during HPLC analysis.[8] |
| Structure | A trans-stilbene with a hydroxyl and a methoxy group on one phenyl ring. | The presence of both a polar hydroxyl group and a less polar methoxy group dictates its retention behavior in reversed-phase chromatography. The key challenge is often separating it from structurally similar stilbenoids like pinosylvin (two hydroxyl groups) and dihydrothis compound.[3][9] |
Part 1: Preparative HPLC Protocol for this compound
This protocol is designed for the purification of PME from a pre-processed pine heartwood extract. The methodology can be adapted for synthetic mixtures with appropriate adjustments to the sample preparation and loading conditions.
Materials and Reagents
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Acid Modifier: Formic acid (≥98% purity).
-
Sample: Pre-extracted and filtered pine heartwood extract or synthetic crude PME.
-
HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, a Diode Array Detector (DAD) or UV-Vis detector, and a fraction collector.
-
Columns:
-
Analytical Column: Pentafluorophenyl (PFP), 4.6 x 250 mm, 5 µm particle size (for method development and purity analysis).
-
Preparative Column: Pentafluorophenyl (PFP), 21.2 x 250 mm, 5 µm particle size (for purification).
-
-
Filters: 0.45 µm PTFE or nylon syringe filters.
Rationale for Column Selection
While C18 columns are commonly used for reversed-phase chromatography of stilbenoids, achieving baseline separation of PME from structurally similar compounds like dihydrothis compound can be challenging.[3][9] A Pentafluorophenyl (PFP) stationary phase offers alternative selectivity due to a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This makes it particularly effective for separating aromatic compounds with different substitutions, such as the stilbenoids found in pine extracts.[9][10]
Sample Preparation: From Pine Heartwood to Injectable Solution
The quality of the final purified product is intrinsically linked to the rigor of the sample preparation process.
-
Milling and Extraction:
-
Air-dry pine heartwood to a constant weight.[1]
-
Mill the dried wood into a fine powder to increase the surface area for efficient extraction.[1]
-
Suspend the wood powder in 95% ethanol (e.g., 1:10 solid-to-solvent ratio, w/v) and extract using sonication for 1 hour at room temperature. Repeat the extraction three times.
-
Pool the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Pre-Purification (Optional but Recommended):
-
For complex extracts, a preliminary purification step using flash chromatography on silica gel can enrich the PME content and remove highly polar or non-polar impurities, which can improve the efficiency and longevity of the preparative HPLC column.
-
-
Final Solution Preparation:
-
Dissolve a known amount of the crude or pre-purified extract in a minimal volume of methanol.
-
Dilute the methanolic solution with the initial mobile phase (e.g., 60% Water with 0.1% Formic Acid: 40% Acetonitrile with 0.1% Formic Acid) to a final concentration suitable for injection (typically 10-50 mg/mL for preparative HPLC, depending on column capacity). Crucially, the sample solvent should be weaker than or equal in strength to the initial mobile phase to prevent peak distortion. [11]
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
-
HPLC Method Development and Scale-Up Workflow
A logical workflow is essential for transitioning from an analytical method to a preparative scale purification.
Caption: Workflow for HPLC method development and scale-up.
Optimized HPLC Conditions
The following table summarizes the starting conditions for both analytical method development and preparative scale purification.
| Parameter | Analytical Method | Preparative Method |
| Column | PFP, 4.6 x 250 mm, 5 µm | PFP, 21.2 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 40% B to 70% B over 20 min | 40% B to 70% B over 20 min |
| 70% B to 100% B over 2 min | 70% B to 100% B over 2 min | |
| Hold at 100% B for 3 min | Hold at 100% B for 3 min | |
| Return to 40% B over 1 min | Return to 40% B over 1 min | |
| Re-equilibration: 5 min | Re-equilibration: 5 min | |
| Flow Rate | 1.0 mL/min | 21.6 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | DAD at 305 nm | DAD at 305 nm |
| Injection Volume | 10-20 µL | 1-5 mL (concentration dependent) |
Note on Scaling Flow Rate: The flow rate is scaled up based on the square of the ratio of the column diameters: New Flow Rate = Old Flow Rate x (New Diameter / Old Diameter)² 21.6 mL/min = 1.0 mL/min x (21.2 mm / 4.6 mm)²
Fraction Collection and Purity Analysis
-
Fraction Collection: Set the fraction collector to trigger collection based on the UV signal at 305 nm. Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze a small aliquot of the collected fraction using the analytical HPLC method. The purity should be ≥97% for most research applications.
-
Pooling and Solvent Removal: Pool the fractions that meet the purity criteria. Remove the acetonitrile and water by rotary evaporation or lyophilization to obtain the pure, solid PME.
Part 2: Data Analysis and Troubleshooting
A systematic approach to data analysis and troubleshooting is crucial for a successful purification campaign.
Data Analysis Workflow
Caption: Workflow for HPLC data analysis and purity assessment.
Troubleshooting Common HPLC Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution between PME and other Stilbenoids | - Inappropriate stationary phase.- Gradient is too steep. | - Confirm the use of a PFP column for enhanced selectivity.[9][10]- Decrease the gradient slope (e.g., 0.5% B per minute) around the elution time of PME to improve separation.[12] |
| Peak Tailing | - Column overload.- Secondary interactions with the stationary phase.- Sample solvent is too strong. | - Reduce the injection volume or sample concentration.- Ensure the mobile phase contains an acid modifier (e.g., 0.1% formic acid) to suppress ionization of the phenolic hydroxyl group.- Dissolve the sample in a solvent weaker than the initial mobile phase.[11][13] |
| Split Peaks | - Clogged column inlet frit.- Column void or channeling.- Sample precipitation at the column head. | - Back-flush the column (disconnect from the detector first).- Replace the column if the void is significant.- Ensure the sample is fully dissolved and filtered before injection. Dilute the sample if necessary.[11] |
| Irreproducible Retention Times | - Inadequate column equilibration between runs.- Pump malfunction or leaks.- Mobile phase composition drift. | - Increase the re-equilibration time to at least 10 column volumes.- Check the system for leaks and ensure the pump is delivering a consistent flow rate.- Prepare fresh mobile phase daily and ensure proper mixing.[14][15] |
Conclusion
This application note provides a robust and scientifically grounded framework for the HPLC purification of this compound. By understanding the causality behind experimental choices, from stationary phase selection to gradient optimization, researchers can confidently produce high-purity PME. The successful implementation of this protocol will enable more accurate and reliable investigations into the promising therapeutic applications of this important natural product.
References
-
Agilent Technologies Inc. (n.d.). Using Focused Gradients on a Combined Analytical/Preparative HPLC System to Optimize the Purification Scale-up Process. LCGC International. Available at: [Link]
-
A rapid method to determine pinosylvin content in pine heartwood by UV resonance Raman spectroscopy. (n.d.). Available at: [Link]
-
Bicker, W., Lämmerhofer, M., & Lindner, W. (2023). Phytochemical Analysis of Pinus cembra Heartwood-UHPLC-DAD-ESI-MSn with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation. Plants, 12(19), 3388. Available at: [Link]
-
Welch Materials. (2025). Gradient Optimization in Liquid Chromatography. Available at: [Link]
-
Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. Available at: [Link]
-
ResearchGate. (n.d.). HPLC screening of Pinus cembra heartwood ethanolic extract on different.... Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
HPLC Troubleshooting Guide. (n.d.). Available at: [Link]
-
ResearchGate. (n.d.). Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. Available at: [Link]
-
Kromidas, S. (2011). Chapter 1 Aspects of Gradient Optimization. Wiley-VCH. Available at: [Link]
-
ResearchGate. (2023). Phytochemical Analysis of Pinus cembra Heartwood—UHPLC-DAD-ESI-MSn with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation. Available at: [Link]
-
Verkasalo, E., et al. (2021). Extractives of Stemwood and Sawmill Residues of Scots Pine (Pinus sylvestris L.) for Biorefining in Four Climatic. HELDA - University of Helsinki. Available at: [Link]
-
Latif, Z., & Sarker, S. D. (2012). Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). Methods in Molecular Biology, 864, 255–274. Available at: [Link]
-
Ben-Salah, F., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Molecules, 27(11), 3639. Available at: [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. Available at: [Link]
-
Labcompare.com. (2022). LABTips: Preparative HPLC for Purification Workflows. Available at: [Link]
-
Don't Lose It: Troubleshooting Separation Changes. (2020). Available at: [Link]
-
Agilent. (2007). HPLC Column and Separation and Separation Troubleshooting. Available at: [Link]
-
Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of pinosylvin (left) and the this compound (right). Available at: [Link]
-
ResearchGate. (n.d.). HPLC analysis of pinosylvin (Pin, left) and resveratrol (RSV, right).... Available at: [Link]
-
Ma, C., et al. (2015). HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). Journal of Chromatography B, 988, 104-112. Available at: [Link]
-
Optimization of preparative HPLC method for the purification of thymol from the essential oil of Trachyspermum ammi (L.). (2025). Journal of Chromatography B, 1263, 124707. Available at: [Link]
-
ResearchGate. (n.d.). HPLC chromatogram and UV spectra of major compounds detected in the.... Available at: [Link]
-
ResearchGate. (2014). Purification of Rutin and Nicotiflorin from the Flowers of Edgeworthia chrysantha Lindl. by High-Speed Counter-Current Chromatography. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. labcompare.com [labcompare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phytochemical Analysis of Pinus cembra Heartwood-UHPLC-DAD-ESI-MSn with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
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- 13. lcms.cz [lcms.cz]
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- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note: Quantitative Analysis of Pinosylvin Monomethyl Ether in Complex Matrices using Gas Chromatography-Mass Spectrometry
Abstract
Pinosylvin monomethyl ether (PME), a naturally occurring stilbenoid, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer activities.[1][2] Accurate and precise quantification of PME in various matrices, such as plant extracts, formulated products, and biological samples, is crucial for research, quality control, and drug development. This application note presents a detailed and validated method for the quantification of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol outlines a comprehensive workflow, from sample preparation and derivatization to instrument parameters and method validation, designed to provide a robust and reliable analytical solution for researchers, scientists, and drug development professionals.
Introduction: The Scientific Case for PME Quantification
This compound (trans-3-hydroxy-5-methoxystilbene) is a stilbenoid predominantly found in the heartwood of Pinus species.[1][2] Its biological activities are a subject of growing research, making it a promising candidate for new therapeutic agents. The efficacy and safety of any potential PME-based product are contingent on the precise determination of its concentration. Gas chromatography-mass spectrometry is an ideal analytical technique for this purpose, offering high selectivity and sensitivity for the analysis of semi-volatile compounds like PME.[1] This application note provides a field-proven protocol, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Experimental Workflow Overview
The analytical workflow is designed to ensure the accurate and precise quantification of PME. The process begins with sample extraction, followed by derivatization to improve the chromatographic properties of the analyte. The derivatized sample is then injected into the GC-MS system for separation and detection. Finally, the data is processed for quantification against a calibration curve.
Figure 1: A schematic of the GC-MS workflow for PME quantification.
Materials and Reagents
-
Solvents: Methanol (HPLC grade), Ethyl acetate (HPLC grade), Hexane (HPLC grade)
-
Standards: this compound (≥95% purity), Internal Standard (IS) - 4,4'-Dimethoxy-trans-stilbene (≥98% purity)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Other: Anhydrous Sodium Sulfate, 0.22 µm Syringe Filters
Detailed Protocols
Standard and Sample Preparation
Rationale: The choice of methanol for extraction is based on its polarity, which is suitable for extracting stilbenoids from various matrices.[3] An internal standard is crucial for accurate quantification as it corrects for variations in sample preparation and instrument response.[4] 4,4'-Dimethoxy-trans-stilbene is an appropriate internal standard due to its structural similarity to PME, ensuring similar extraction efficiency and chromatographic behavior.
Protocol:
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and a 1 mg/mL stock solution of 4,4'-Dimethoxy-trans-stilbene (Internal Standard) in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the PME stock solution in methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
-
Sample Extraction (from solid matrix, e.g., plant material):
-
Weigh 1 g of the homogenized and dried sample into a centrifuge tube.
-
Add 10 mL of methanol and sonicate for 30 minutes.[3]
-
Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process twice more and combine the supernatants.
-
Evaporate the combined supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol and spike with the internal standard to a final concentration of 10 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
-
Derivatization
Rationale: Derivatization of the hydroxyl group in PME with a silylating agent like BSTFA converts it into a more volatile and thermally stable trimethylsilyl (TMS) ether. This improves peak shape and reduces tailing during GC analysis.
Protocol:
-
Transfer 100 µL of the standard or sample solution to a clean GC vial.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
GC-MS Instrumentation and Parameters
Rationale: A mid-polarity capillary column like a DB-5ms or equivalent is recommended for the separation of stilbenoids. The temperature program is optimized to ensure good separation of the analyte from potential matrix interferences. The mass spectrometer parameters are set to ensure sensitive and selective detection of the derivatized PME.
Gas Chromatograph (GC) Parameters
| Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 10 min |
Mass Spectrometer (MS) Parameters
Initial Full Scan Analysis:
-
Inject the derivatized PME standard into the GC-MS system.
-
Operate the mass spectrometer in full scan mode over a mass range of m/z 50-500.
-
Identify the molecular ion peak (M+) of the PME-TMS ether (expected m/z 298, based on a molar mass of 226.27 g/mol for PME).
-
Identify the most abundant and characteristic fragment ions.
Recommended Selective Ion Monitoring (SIM) Parameters (to be determined from the full scan analysis):
| Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selective Ion Monitoring (SIM) |
| Ions to Monitor (Quantifier and Qualifiers) | To be determined from the full scan analysis of the PME-TMS derivative standard. A likely quantifier ion would be the molecular ion (m/z 298) or a major fragment. At least two qualifier ions should be selected for confirmation. |
| Dwell Time | 100 ms |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[5]
Validation Parameters and Acceptance Criteria
| Parameter | Method | Acceptance Criteria |
| Linearity | Analyze calibration standards at a minimum of 5 concentration levels. Plot the peak area ratio (Analyte/IS) against concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.995 |
| Limit of Detection (LOD) | Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). | To be determined experimentally. |
| Limit of Quantification (LOQ) | Based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | To be determined experimentally. The LOQ should be adequate for the intended application. |
| Accuracy | Spike a blank matrix with known concentrations of PME at three levels (low, medium, high) and calculate the percent recovery. | 80-120% recovery |
| Precision (Repeatability) | Analyze six replicate samples of a mid-concentration standard on the same day and under the same operating conditions. | Relative Standard Deviation (RSD) ≤ 15% |
| Precision (Intermediate) | Analyze the same sample on different days, with different analysts, or on different instruments. | RSD ≤ 20% |
| Specificity | Analyze a blank matrix to ensure no interfering peaks are present at the retention time of the analyte and internal standard. | No significant interference at the retention times of PME and IS. |
Data Presentation
Table 1: Linearity Data for PME Quantification
| Concentration (µg/mL) | Peak Area Ratio (PME/IS) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Accuracy and Precision Data for PME Quantification
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=6) |
| 5 | Example Value | Example Value | Example Value |
| 25 | Example Value | Example Value | Example Value |
| 75 | Example Value | Example Value | Example Value |
Conclusion
This application note provides a comprehensive and robust GC-MS method for the quantification of this compound. The detailed protocols for sample preparation, derivatization, and instrument parameters, along with a thorough method validation strategy, ensure the generation of accurate and reliable data. This method is well-suited for researchers, scientists, and drug development professionals working with PME in various matrices. The successful implementation of this protocol will aid in the advancement of research and development of PME-based products.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Restek Corporation. (2015). Choosing an Internal Standard. [Link]
-
Salehi, B., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Molecules, 27(12), 3781. [Link]
-
Koo, Y. J., et al. (2020). Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes. Scientific Reports, 10(1), 1-11. [Link]
-
Poljanšek, I., et al. (2013). Isolation, Characterization and Quantification of Stilbenes from Some Carex Species. Records of Natural Products, 7(4), 281. [Link]
-
Scion Instruments. (2021). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[Link]
-
Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC–MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413(12), 3145-3151. [Link]
-
Salehi, B., et al. (2019). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. Applied Sciences, 9(22), 4817. [Link]
Sources
- 1. Natural Sources and Pharmacological Properties of Pinosylvin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Sources and Pharmacological Properties of Pinosylvin [mdpi.com]
- 3. Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and quantification of stilbenes in fruits of transgenic tomato plants (Lycopersicon esculentum Mill.) by reversed phase HPLC with photodiode array and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isolating Pinosylvin Monomethyl Ether from Natural Extracts Using Automated Flash Chromatography
Abstract
Pinosylvin monomethyl ether (PME), a naturally occurring stilbenoid found predominantly in the heartwood of Pinus species, has garnered significant interest for its diverse biological activities, including antifungal, antioxidant, and anti-inflammatory properties.[1][2] Efficiently isolating PME in high purity from complex crude plant extracts is a critical step for pharmacological research and drug development. This application note provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase flash chromatography. We delve into the causality behind methodological choices, from solvent system development using Thin-Layer Chromatography (TLC) to the final purity verification, ensuring a robust and reproducible workflow for researchers.
Introduction: The Rationale for Purifying this compound
This compound (3-methoxy-5-[(E)-2-phenylethenyl]phenol) is a phytoalexin, a compound produced by plants as a defense mechanism against pathogens. It is structurally related to other well-known stilbenoids like resveratrol and pinosylvin. Found in significant quantities in forestry residues such as pine knotwood, it represents a valuable target for natural product chemistry.[1][3]
The biological activity of PME is closely tied to its chemical structure.[2] However, in crude extracts, PME co-exists with a myriad of other compounds, including the structurally similar but more polar pinosylvin, as well as various flavonoids, resin acids, and lignans.[3][4] To accurately assess its therapeutic potential and to conduct structure-activity relationship (SAR) studies, isolating PME to a high degree of purity is not just necessary, but foundational. Flash chromatography, a technique that accelerates solvent elution through a column using moderate pressure, offers an ideal balance of speed, resolution, and scalability for this purpose.[5][6]
Principle of the Method: The Science of Separation
This protocol employs normal-phase adsorption chromatography. The core principle rests on the differential partitioning of compounds between a polar stationary phase and a non-polar mobile phase.
-
Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is the most common choice for separating moderately polar compounds like stilbenoids.[7] Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds with polar functional groups on analyte molecules.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is used. The overall polarity of the mobile phase is carefully controlled over time (a gradient elution) to modulate the elution of compounds.
-
Separation Mechanism: Compounds in the crude extract are introduced at the top of the silica column. As the non-polar mobile phase flows through, compounds are in a constant equilibrium between being adsorbed to the polar silica and dissolved in the mobile phase.
-
Less polar compounds , like this compound, have weaker interactions with the silica gel and spend more time in the mobile phase. They, therefore, travel down the column faster and elute earlier.
-
More polar compounds , such as pinosylvin (with two hydroxyl groups compared to PME's one hydroxyl and one ether group), interact more strongly with the silica gel. They are retained longer on the column and elute later, allowing for effective separation.
-
By gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate), we can sequentially elute compounds of increasing polarity, achieving a clean separation of PME from its closely related analogues and other matrix components.
Method Development and Optimization: From TLC to Gradient
The success of any flash chromatography separation is predicated on meticulous method development, which begins with Thin-Layer Chromatography (TLC).[8][9] TLC serves as a small-scale, rapid proxy for the column separation, allowing for the optimization of the solvent system without wasting significant time or material.
The objective is to find a solvent system where the target compound, PME, has a Retention Factor (Rf) of approximately 0.2 to 0.35. [7][10] This Rf range typically ensures that the compound will elute from the flash column in a reasonable number of column volumes (CVs) and be well-resolved from impurities.
Protocol: TLC Method Development
-
Spotting: Dissolve a small amount of the crude extract in a suitable solvent (e.g., acetone). Spot the solution onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mixture of a non-polar and a polar solvent. Test various ratios of Hexane:Ethyl Acetate or Cyclohexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Visualization: After development, visualize the spots under UV light (254 nm and 366 nm). PME, being a stilbenoid, is UV-active. If necessary, use a staining reagent (e.g., vanillin-sulfuric acid) to visualize other compounds.
-
Calculation: Calculate the Rf value for the PME spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the solvent ratio until the PME spot has an Rf value in the target range of 0.2-0.35, with clear separation from the more polar pinosylvin spot (which will have a lower Rf) and any less polar impurities (which will have a higher Rf).
Automated flash systems often feature software that can directly convert TLC Rf data from two different solvent systems into an optimized linear or step gradient, greatly simplifying the transition from TLC to the preparative scale.[9][11][12]
Logical Framework for Method Development
The iterative process of optimizing the mobile phase using TLC is a cornerstone of this protocol's trustworthiness. It ensures the chromatographic conditions are tailored to the specific composition of the crude extract.
Caption: Logic diagram for TLC-based solvent system optimization.
Experimental Protocol: Step-by-Step Isolation
This protocol is designed for an automated flash chromatography system equipped with a UV detector.
Materials and Equipment
-
Crude Extract: Acetone or ethanol extract of pine (Pinus sp.) knotwood, evaporated to dryness.
-
Stationary Phase: Pre-packed silica gel flash column (e.g., 40 g, 40-63 µm particle size).[7]
-
Mobile Phase A: n-Hexane or Cyclohexane (HPLC Grade).
-
Mobile Phase B: Ethyl Acetate (HPLC Grade).
-
Sample Adsorbent: Celite or a small amount of silica gel.
-
Instrumentation: Automated flash chromatography system with a variable wavelength UV-Vis detector and fraction collector.
-
Post-purification: Rotary evaporator, vials, TLC plates, and solvents for purity analysis (HPLC/NMR).
Step 1: Sample Preparation (Dry Loading)
Dry loading is strongly recommended for natural product extracts to ensure the best possible resolution by preventing band broadening associated with large injection volumes or strong dissolution solvents.[8][13]
-
Weigh approximately 500 mg - 1 g of the crude pine knotwood extract into a round-bottom flask.
-
Dissolve the extract in a minimal amount of a suitable solvent (e.g., 5-10 mL of acetone or dichloromethane).
-
Add 2-3 g of silica gel (or Celite) to the flask to form a slurry.
-
Gently evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. Ensure the sample is completely dry.
Step 2: System Setup and Column Equilibration
-
Install the 40 g silica flash column onto the system.
-
Prime the solvent lines with Mobile Phase A (Hexane) and Mobile Phase B (Ethyl Acetate).
-
Equilibrate the column with 100% Mobile Phase A for at least 3-5 column volumes (CVs) or until the UV baseline is stable.
Step 3: Method Parameters and Execution
-
Load the prepared dry sample into a solid load cartridge and place it in-line before the main column.
-
Set the UV detection wavelengths. Stilbenoids have strong absorbance around 300-310 nm; a second wavelength like 254 nm can be used for general monitoring.[14]
-
Program the gradient elution profile into the system software. A typical gradient based on prior TLC development is provided in the table below.
-
Set the flow rate. For a 40 g column, a flow rate of 35-40 mL/min is appropriate.
-
Begin the run. The system will automatically execute the gradient and collect fractions based on the UV signal (peak detection).
Table 1: Example Flash Chromatography Gradient Parameters
| Parameter | Value | Rationale |
| Column | 40 g Silica Gel, 40-63 µm | Standard size for purifying up to 1 g of crude material. |
| Mobile Phase A | n-Hexane | Non-polar "weak" solvent. |
| Mobile Phase B | Ethyl Acetate | Polar "strong" solvent. |
| Flow Rate | 40 mL/min | Provides a good balance of speed and resolution.[15] |
| UV Detection | 308 nm, 254 nm | 308 nm is near the λmax for stilbenes; 254 nm is a good general wavelength.[2] |
| Fraction Size | 15 mL | Appropriate volume for collecting well-resolved peaks. |
| Gradient Profile | Time (min) | % B (Ethyl Acetate) |
| 0.0 - 2.0 | 5% | |
| 2.1 - 15.0 | 5% → 40% (Linear) | |
| 15.1 - 18.0 | 40% → 100% (Linear) | |
| 18.1 - 22.0 | 100% |
Step 4: Fraction Analysis and Pooling
-
Once the run is complete, analyze the collected fractions using the optimized TLC method developed earlier.
-
Spot a small aliquot from each fraction onto a TLC plate.
-
Develop the plate and visualize under UV light.
-
Identify all fractions containing the PME spot with no visible impurities.
-
Pool the pure fractions into a clean, tared round-bottom flask.
Step 5: Solvent Removal and Final Product
-
Evaporate the solvent from the pooled fractions using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove any residual solvent.
-
Weigh the flask to determine the final yield of the purified this compound.
Illustrated Experimental Workflow
Caption: Workflow for the isolation of this compound.
Trustworthiness: Purity Assessment and Validation
A protocol's value is determined by the purity of its final product. Therefore, post-purification analysis is a non-negotiable step to validate the success of the separation.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. An aliquot of the final product should be analyzed on a C18 reversed-phase column. A single, sharp peak on the chromatogram indicates high purity. The purity can be quantified by peak area percentage.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation. The resulting spectra should be compared with literature data for this compound to confirm its identity. Quantitative NMR (qNMR) can also be used as an orthogonal method for purity assessment.[17][18]
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can be used to confirm the molecular weight of the isolated compound (226.27 g/mol for C₁₅H₁₄O₂).[17][19]
By employing these orthogonal analytical techniques, the identity and purity of the isolated this compound can be established with a high degree of confidence.
References
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Chybowski, M., et al. (2022). Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash Chromatography. Journal of Chromatographic Science, 60(5), 472-477. Retrieved from [Link]
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Biotage. (2023, February 10). How do I Create an Efficient Gradient Flash Chromatography Method?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). Application of Flash Chromatography in Purification of Natural and Synthetic Products. Retrieved from [Link]
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Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved from [Link]
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Chybowski, M., et al. (2021). Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash Chromatography. Journal of Chromatographic Science. Retrieved from [Link]
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Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Retrieved from [Link]
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Ghorbani, A., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Molecules, 27(12), 3733. Retrieved from [Link]
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Teledyne Labs. (n.d.). CombiFlash Gradient Methods. Retrieved from [Link]
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Interchim. (2020). Flash chromatography MS-targeted isolation of natural products under Normal Phase conditions. Retrieved from [Link]
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Thoss, V. (2015). Back to Nature with Flash Chromatography. LCGC International. Retrieved from [Link]
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ResearchGate. (n.d.). Isolation of pure pinosylvins from industrial knotwood residue with non-chlorinated solvents. Retrieved from [Link]
-
Ghorbani, A., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. MDPI. Retrieved from [Link]
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Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Retrieved from [Link]
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Poljanšek, I., et al. (2019). Isolation of pure pinosylvins from industrial knotwood residue with non-chlorinated solvents. Holzforschung, 73(5), 475–484. Retrieved from [Link]
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ResearchGate. (n.d.). Contents of stilbene compounds this compound and.... Retrieved from [Link]
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Mannino, G., et al. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio... MDPI. Retrieved from [Link]
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University of Glasgow. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
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Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]
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International Journal of Pharmaceutical Research & Analysis. (n.d.). Flash chromatography. Retrieved from [Link]
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Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Retrieved from [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
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Miljanić, S., et al. (2020). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. Molecules, 25(20), 4786. Retrieved from [Link]
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Preparation of Pinosylvin Monomethyl Ether Analytical Standard: An Application Note and Protocol
Introduction
Pinosylvin monomethyl ether (3-methoxy-5-[(E)-2-phenylethenyl]phenol), a naturally occurring stilbenoid, is a compound of significant interest in the fields of phytochemistry, pharmacology, and drug development.[1][2] Predominantly found in the heartwood of trees belonging to the Pinaceae family, particularly Pinus species, it serves as a phytoalexin, providing defense against pathogens and environmental stressors.[3][4][5] Its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, have propelled its investigation for various therapeutic applications.[6][7][8]
Accurate quantification and characterization of this compound in complex matrices such as plant extracts, biological fluids, and pharmaceutical formulations necessitate the availability of a well-characterized analytical standard. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, purification, and characterization of a this compound analytical standard. The protocols detailed herein are designed to ensure a high degree of purity and accuracy, establishing a self-validating system for reliable analytical measurements.
Strategic Approaches to Standard Preparation
The preparation of an analytical standard for this compound can be approached through two primary routes: isolation from natural sources and chemical synthesis. The choice of method depends on the available resources, desired quantity, and required purity.
-
Isolation from Natural Sources: This method involves the extraction and subsequent purification of this compound from plant material, typically the heartwood or knots of Pinus species like Scots pine (Pinus sylvestris).[3][9] This approach is advantageous for obtaining the naturally occurring isomer and can be cost-effective if the raw material is readily available. However, it often requires multi-step purification to remove co-extracted compounds.
-
Chemical Synthesis: A synthetic route offers greater control over the final product's purity and allows for larger-scale production. A common synthetic strategy involves the Wittig or Horner-Wadsworth-Emmons reaction to create the stilbene backbone.[10] For instance, an appropriate diethylbenzylphosphonate can be condensed with an aromatic aldehyde to yield the desired stilbene ether.[10] Subsequent selective demethylation or other modifications can be employed to arrive at this compound.
This guide will focus on a detailed protocol for the isolation and purification of this compound from a natural source, as this is a common and accessible method for many research laboratories.
Workflow for Preparation of this compound Analytical Standard
Caption: Workflow for the preparation of a this compound analytical standard.
Detailed Protocols
Part 1: Extraction from Pinus sylvestris Knotwood
The high concentration of stilbenoids in the knotwood of Scots pine makes it an excellent source material.[11]
Rationale: The choice of solvent is critical for efficient extraction. Acetone and ethanol are effective at extracting a broad range of phenolic compounds, including stilbenes. A non-polar solvent pre-wash is employed to remove lipophilic compounds that can interfere with subsequent purification steps.
Protocol:
-
Material Preparation: Obtain knotwood from Pinus sylvestris. Air-dry the wood to a constant weight and then grind it into a fine powder (e.g., 20-40 mesh).
-
Defatting: Macerate the wood powder in hexane or petroleum ether for 24 hours at room temperature with occasional stirring. Filter the mixture and discard the solvent. Repeat this step twice to ensure complete removal of lipophilic substances. Air-dry the defatted wood powder.
-
Stilbene Extraction:
-
Place the defatted wood powder in a Soxhlet apparatus.
-
Extract with 95% ethanol or acetone for 8-12 hours, or until the extracting solvent runs clear.
-
Alternatively, use pressurized solvent extraction for a more rapid and efficient process.
-
-
Solvent Evaporation: Concentrate the resulting extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
Part 2: Purification by Column Chromatography
Rationale: Column chromatography is a robust technique for separating compounds based on their polarity. Silica gel is a suitable stationary phase for the separation of moderately polar stilbenes. A gradient elution allows for the sequential separation of compounds with varying polarities.
Protocol:
-
Column Preparation: Prepare a silica gel (60-120 mesh) slurry in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica mixture onto the top of the prepared column.
-
Elution:
-
Begin elution with a non-polar mobile phase, such as 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent, such as ethyl acetate. A typical gradient might be from 100% hexane to 100% ethyl acetate.
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3 v/v) and visualize under UV light (254 nm and 365 nm).
-
-
Fraction Pooling: Combine the fractions containing the desired compound (this compound) based on the TLC analysis.
-
Final Purification: Concentrate the pooled fractions under reduced pressure. For higher purity, a second chromatographic step or recrystallization may be necessary. Recrystallization from a suitable solvent system (e.g., methanol/water or toluene) can yield highly pure crystals.
Part 3: Characterization and Purity Assessment
A comprehensive characterization is essential to confirm the identity and purity of the prepared analytical standard.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a powerful technique for assessing the purity of a compound and for its quantification. A reversed-phase C18 column is commonly used for the separation of stilbenes. UV detection is suitable due to the chromophoric nature of the stilbene backbone.
Table 1: HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-35 min: 80-20% B35-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 305 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS provides information on both the retention time and the mass spectrum of the compound, aiding in its identification and purity assessment. Derivatization (silylation) is often required to increase the volatility of phenolic compounds like this compound.
Table 2: GC-MS Parameters for Identification
| Parameter | Value |
| Column | DB-5ms (or equivalent, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Oven Program | Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 10 min |
| Injector Temp. | 250°C |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 50-550 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most definitive method for structural elucidation. Both ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of this compound. The obtained spectra should be compared with literature data for confirmation.[12]
Typical ¹H NMR (in CDCl₃) Chemical Shifts (δ, ppm):
-
~7.5-7.2 (m, 5H, Phenyl-H)
-
~7.0-6.9 (d, 2H, Stilbene vinyl-H)
-
~6.7-6.4 (m, 3H, Dihydroxyphenyl-H)
-
~5.0 (s, 1H, OH)
-
~3.8 (s, 3H, OCH₃)
Preparation of the Analytical Standard Solution
Protocol:
-
Purity Determination: Accurately determine the purity of the isolated this compound using a mass balance approach, considering chromatographic purity (from HPLC), water content (by Karl Fischer titration), residual solvents (by headspace GC), and non-volatile residues.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of the purified this compound (e.g., 10 mg) using a calibrated analytical balance.
-
Dissolve the compound in a suitable solvent, such as methanol or acetonitrile, in a Class A volumetric flask (e.g., 10 mL) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution by sonication if necessary.
-
-
Working Standard Preparation: Prepare working standard solutions by serial dilution of the stock solution with the appropriate solvent to the desired concentration range for constructing calibration curves.
Storage and Stability
This compound, like many phenolic compounds, is susceptible to degradation by light, heat, and oxidation.
-
Solid Form: Store the purified solid material in an amber vial at -20°C or below under an inert atmosphere (e.g., argon or nitrogen).[7]
-
Solutions: Stock and working solutions should be stored in amber vials at 2-8°C and used within a short period.[13] For long-term storage, solutions should be kept at -20°C or -80°C.[7] It is recommended to prepare fresh working solutions daily.
Conclusion
The protocols outlined in this application note provide a robust framework for the preparation of a high-purity analytical standard of this compound. By following these detailed steps for extraction, purification, and characterization, researchers can ensure the accuracy and reliability of their analytical data. The establishment of a well-characterized in-house standard is a critical component of rigorous scientific investigation and is indispensable for the advancement of research in natural product chemistry and drug discovery.
References
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Rowe, J. W., & Bower, C. L. (1965). Synthesis of pinosylvin and related heartwood stilbenes. Canadian Journal of Chemistry, 43(12), 3459-3463. [Link]
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Koo, B. R., Lee, S. H., Kim, J. H., Lee, S. M., & Park, S. U. (2020). Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes. Scientific Reports, 10(1), 1-11. [Link]
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Salehi, B., Sestito, S., Rapposelli, S., Peron, G., Calina, D., Sharifi-Rad, M., ... & Sharifi-Rad, J. (2019). Pinosylvin: A multifunctional stilbenoid with antimicrobial, antioxidant, and anti-inflammatory potential. Molecules, 24(16), 2933. [Link]
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Bakrim, S., Machate, H., Benali, T., Bouyahya, A., & El-Shazly, M. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Molecules, 27(12), 3749. [Link]
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Bakrim, S., Machate, H., Benali, T., Bouyahya, A., & El-Shazly, M. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Molecules, 27(12), 3749. [Link]
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Poljanšek, I., Humar, M., & Oven, P. (2018). Structures of pinosylvin (I), this compound (II) and pinosylvin dimethyl ether (III), including numerals for assignment of hydrogen atoms in the stilbene skeleton. ResearchGate. [Link]
-
Poljanšek, I., Vek, V., Humar, M., & Oven, P. (2019). Isolation of pure pinosylvins from industrial knotwood residue with non-chlorinated solvents. ResearchGate. [Link]
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Carl ROTH. (n.d.). Pinosylvin mono methyl ether. [Link]
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Koo, B. R., Lee, S. H., Kim, J. H., Lee, S. M., & Park, S. U. (2020). Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes. Oita University. [Link]
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Grienke, U., Mair, C. E., Zangerl, A., & Rollinger, J. M. (2023). Chemical structure of pinosylvin (left) and the this compound (right). ResearchGate. [Link]
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Ekeberg, D., Sjöberg, A., & Apenes, G. (2006). The distribution of pinosylvin and this compound across heartwood and sapwood in trunk discs from Scots pine. ResearchGate. [Link]
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Bakrim, S., Machate, H., Benali, T., Bouyahya, A., & El-Shazly, M. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. PubMed. [Link]
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Grienke, U., Mair, C. E., Zangerl, A., & Rollinger, J. M. (2023). Phytochemical Analysis of Pinus cembra Heartwood—UHPLC-DAD-ESI-MSn with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation. PubMed. [Link]
-
Vek, V., Poljanšek, I., Humar, M., & Oven, P. (2020). Contents of pinosylvin (PS) and this compound (PSMME) in knotwood of standing tree and broken crown top of Scots pine (P. sylvestris). ResearchGate. [Link]
-
Verkasalo, E., Heräjärvi, H., & Venäläinen, M. (2022). Contents of stilbene compounds this compound and pinosylvin (mean ±SD) in the tree biomass components in the four regions: Lapland North (LN), Lapland South (LS), Middle Finland (MF), and South Finland (SF). ResearchGate. [Link]
-
Tundis, R., Loizzo, M. R., & Menichini, F. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS. CNR-IRIS. [Link]
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Vek, V., Poljanšek, I., Humar, M., & Oven, P. (2020). Chemical structures of the target phenolic compounds: (a) pinosylvin, (b) PS MME, and (c) NTG. ResearchGate. [Link]
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Hovelstad, H., Leirset, I., Oyaas, K., & Fiksdahl, A. (2006). Screening Analyses of Pinosylvin Stilbenes, Resin Acids and Lignans in Norwegian Conifers. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Moilanen, E., Koskela, A., & Vuorela, P. (2015). Pinosylvin and monomethylpinosylvin, constituents of an extract from the knot of Pinus sylvestris, reduce inflammatory gene expression and inflammatory responses in vivo. PubMed. [Link]
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de Souza, L. G. S., de Matos, S. P., de Souza, R. J., da Silva, R. M., & de Oliveira, F. F. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) and evaluation of antioxidant and antimicrobial activities of essential oil of Campomanesia adamantium (Cambess.) O. Berg (Myrtaceae). SciELO. [Link]
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Application Notes and Protocols: Comprehensive Evaluation of Pinosylvin Monomethyl Ether Cytotoxicity
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay protocol to evaluate the cytotoxicity of Pinosylvin monomethyl ether (PME). PME, a naturally occurring stilbenoid found in various pine species, has garnered significant interest for its potential therapeutic properties, including anticancer effects.[1][2][3] This guide emphasizes scientific integrity and provides field-proven insights into experimental design, execution, and data interpretation. It covers essential techniques from initial cell viability screening to in-depth mechanistic studies of apoptosis.
Introduction: The Therapeutic Potential of this compound
This compound (PME) is a natural stilbenoid that has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[2][4][5] Of particular interest to the drug development community is its emerging role as a potential anticancer agent.[1][3][6] Studies have shown that PME can exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for novel cancer therapies.[1] The primary mechanism of action for PME-induced cytotoxicity is believed to involve the induction of apoptosis, or programmed cell death, a critical process in eliminating cancerous cells.[7][8]
Understanding the precise cytotoxic profile and the underlying molecular mechanisms of PME is crucial for its development as a therapeutic agent. This application note provides a comprehensive framework for a multi-faceted cell-based assay approach to thoroughly characterize the cytotoxic effects of PME.
Experimental Design & Workflow
A logical and sequential workflow is critical for a comprehensive assessment of PME's cytotoxic properties. The proposed workflow begins with broad cytotoxicity screening to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of cell death.
Caption: A structured workflow for evaluating PME cytotoxicity.
Cell Line Selection and Culture
The choice of cell line is a critical first step and should be guided by the research question. For general cytotoxicity screening of a natural compound like PME, it is advisable to use a panel of cell lines representing different cancer types.[9]
Recommended Cancer Cell Lines:
-
A549 (Human Lung Carcinoma): A commonly used cell line for studying lung cancer and has been used to evaluate PME cytotoxicity.[1]
-
DLD-1 (Human Colorectal Adenocarcinoma): Another cell line where PME has shown cytotoxic effects.[1]
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized breast cancer cell line.[10]
-
HT-29 (Human Colon Adenocarcinoma): A suitable model for gastrointestinal cancers.[10][11]
-
HepG2 (Human Hepatocellular Carcinoma): Represents liver cancer and is useful for assessing potential hepatotoxicity.[11]
Recommended Normal (Non-Cancerous) Cell Line:
-
WS1 (Human Skin Fibroblast) or HEK293 (Human Embryonic Kidney): Including a normal cell line is crucial to assess the selectivity of PME's cytotoxic effects.[1][11]
Culture Conditions: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Phase 1: Initial Cytotoxicity Screening (MTT Assay)
The MTT assay is a reliable and widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[12][13][14] This initial screen will determine the half-maximal inhibitory concentration (IC50) of PME.
Principle:
Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[15] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Protocol: MTT Assay[14][15][16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare a stock solution of PME in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium. Treat the cells with various concentrations of PME (e.g., 0.1, 1, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.[15] Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[15][16]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[13][15][16]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[14] Read the absorbance at 570-590 nm using a microplate reader.[14]
Data Analysis:
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Plot the percentage of cell viability against the log of PME concentration to generate a dose-response curve and determine the IC50 value.
Phase 2: Elucidating the Mechanism of Cell Death
Once the IC50 value is established, the next phase focuses on determining whether PME-induced cell death is due to necrosis or apoptosis.
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from damaged cells, indicating a loss of plasma membrane integrity, a hallmark of necrosis.[15][17]
LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[18][19] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the extent of cytotoxicity.[15]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 & 2).
-
Prepare Controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a lysis buffer (e.g., 10% Triton X-100).
-
Background: Culture medium only.
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 100 µL of the LDH reaction solution to each well.
-
Incubation and Measurement: Incubate the plate for 30 minutes at 37°C, protected from light. Measure the absorbance at 490 nm.[15]
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100[15]
Annexin V-FITC/PI Assay: Detecting Apoptosis
The Annexin V-FITC assay is a widely used method for detecting early apoptosis. It is often combined with propidium iodide (PI) to differentiate between live, apoptotic, and necrotic cells.[20]
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify apoptotic cells.[21] PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[20]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with PME at its IC50 concentration for the predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.[20]
-
Staining: Resuspend the cells in 100 µL of 1x binding buffer.[20] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1x binding buffer and analyze the cells by flow cytometry within one hour.[20]
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-3/7 Activity Assay: Confirming the Apoptotic Pathway
Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases.[22]
This assay utilizes a substrate containing the tetrapeptide sequence DEVD, which is recognized and cleaved by activated caspase-3 and -7.[22][23] The cleavage of the substrate releases a chromophore or a fluorophore, which can be quantified.[23]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with PME.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Phase 3: Molecular Pathway Analysis
To further investigate the apoptotic pathway induced by PME, the expression levels of key regulatory proteins can be examined.
Western Blot Analysis of Bcl-2 Family Proteins
The Bcl-2 family of proteins are critical regulators of apoptosis. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key determinant of cell fate. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.[24][25]
-
Protein Extraction: Treat cells with PME, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., GAPDH).
-
Detection: Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2.[26]
Caption: Proposed apoptotic pathway of PME.
Data Presentation and Interpretation
All quantitative data should be presented as the mean ± standard deviation from at least three independent experiments.[15]
Table 1: IC50 Values of this compound (µM) after 48h Treatment
| Cell Line | IC50 (µM) |
| A549 | e.g., 25.4[1] |
| DLD-1 | e.g., 20.1[1] |
| MCF-7 | e.g., 6.2[6] |
| WS1 | e.g., 34.3[1] |
Note: The IC50 values presented are examples from the literature and should be determined experimentally.
A higher IC50 value in the normal cell line (WS1) compared to the cancer cell lines would indicate a degree of cancer cell selectivity.
Conclusion
This application note provides a comprehensive and scientifically rigorous framework for evaluating the cytotoxicity of this compound. By following this multi-step approach, researchers can obtain reliable and reproducible data on the cytotoxic potential and the underlying mechanisms of action of PME. This information is critical for the preclinical development of PME as a potential anticancer therapeutic agent.
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In Vivo Experimental Design for Pinosylvin Monomethyl Ether Studies: An Application Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on designing robust in vivo experimental studies for Pinosylvin monomethyl ether (PME). This guide emphasizes scientific integrity, logical experimental flow, and provides actionable protocols to investigate the therapeutic potential of this promising natural stilbenoid.
Introduction and Preclinical Rationale
This compound (PME), a naturally occurring stilbenoid found predominantly in the heartwood of Pinus species, has garnered significant scientific interest.[1] Structurally similar to resveratrol, PME and its parent compound, pinosylvin, have demonstrated a spectrum of biological activities in preclinical studies, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] These findings provide a strong rationale for further investigation into its therapeutic potential in living organisms.
The primary challenge with many stilbenoids, including the parent compound pinosylvin, is their rapid metabolism and subsequent low bioavailability when administered orally.[3][4] The methylation of a hydroxyl group in PME may offer a pharmacokinetic advantage, potentially leading to increased stability and bioavailability compared to pinosylvin, a hypothesis that warrants rigorous in vivo testing.[5] This guide will focus on designing experiments to elucidate the anti-inflammatory and antioxidant effects of PME in vivo, given the substantial body of in vitro evidence supporting these mechanisms.[1][2][6][7]
Foundational Considerations for In Vivo Study Design
A well-structured in vivo experiment is crucial for generating reproducible and translatable data.[8] Key considerations before embarking on any animal study include the selection of an appropriate animal model, determination of the dosing strategy, and adherence to ethical guidelines.
Animal Model Selection
The choice of animal model is contingent on the specific research question. For investigating the anti-inflammatory and antioxidant properties of PME, rodent models are well-established and widely used.[9][10][11]
-
Mice (e.g., C57BL/6, BALB/c): These strains are frequently used in inflammation research. C57BL/6 mice are known for their strong Th1 immune response, while BALB/c mice exhibit a more pronounced Th2 response.[12] The selection between these strains should be guided by the specific inflammatory pathway being investigated.
-
Rats (e.g., Sprague-Dawley, Wistar): Rats are often used for their larger size, which facilitates surgical procedures and sample collection. They are also a common model for studying chronic inflammation and oxidative stress-related diseases.[11]
For initial efficacy studies, the carrageenan-induced paw edema model in either mice or rats is a standard and reliable method for assessing acute anti-inflammatory activity.[13]
Dosing Strategy and Administration Route
Determining the appropriate dose and route of administration is critical for observing a therapeutic effect while avoiding toxicity.
-
Dose Selection: Preliminary dose-ranging studies are essential to establish a safe and effective dose range. Based on existing in vivo studies with the parent compound, pinosylvin, a starting point for PME could be in the range of 10-100 mg/kg.[2][7][14] A minimum of three dose levels (low, medium, and high) should be included to assess dose-response relationships.
-
Route of Administration:
-
Oral (p.o.): Gavage is a common method for oral administration and is relevant for assessing the potential of PME as an oral therapeutic. However, the bioavailability of stilbenoids can be low due to first-pass metabolism.[3][15]
-
Intraperitoneal (i.p.): This route bypasses first-pass metabolism in the liver, often resulting in higher bioavailability. It is useful for initial proof-of-concept studies to confirm the compound's intrinsic activity.
-
Intravenous (i.v.): While providing 100% bioavailability, this route is technically more demanding and may not be representative of a typical clinical administration route for a nutraceutical.
-
The choice of vehicle for dissolving PME is also crucial. PME is a lipophilic compound, and common vehicles include corn oil, carboxymethylcellulose (CMC), or a solution containing DMSO and Tween 80, further diluted with saline. Vehicle-only control groups are mandatory in any study.[8]
Ethical Considerations and Regulatory Compliance
All animal experiments must be conducted in accordance with national and international guidelines for the care and use of laboratory animals. The experimental protocol should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal suffering.[11]
Experimental Protocols
The following sections provide detailed protocols for investigating the anti-inflammatory and antioxidant properties of PME in vivo.
Acute Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely accepted model for screening potential anti-inflammatory agents.[13]
Protocol:
-
Animal Acclimatization: Acclimatize male or female mice (e.g., C57BL/6, 20-25 g) for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% CMC, p.o.)
-
PME (e.g., 10, 30, 100 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Compound Administration: Administer the respective treatments orally 60 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 50 µL of 1% λ-carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
-
Tissue Collection: At the end of the experiment, euthanize the animals and collect the inflamed paw tissue for further analysis (e.g., cytokine measurement, histological examination).
Assessment of Antioxidant Activity
Oxidative stress is intricately linked with inflammation.[9] The antioxidant potential of PME can be assessed by measuring relevant biomarkers in tissue homogenates or serum.
Protocol:
-
Sample Preparation: Homogenize the collected paw tissue or use serum samples obtained from the animals in the anti-inflammatory study.
-
Biomarker Analysis: Measure the levels of the following biomarkers using commercially available assay kits:
-
Malondialdehyde (MDA): An indicator of lipid peroxidation.
-
Superoxide Dismutase (SOD) and Catalase (CAT): Key antioxidant enzymes.
-
Glutathione (GSH): A major endogenous antioxidant.
-
Nitric Oxide (NO): A signaling molecule that can contribute to oxidative stress at high levels.
-
-
Data Analysis: Compare the levels of these biomarkers between the different treatment groups.
Advanced Mechanistic Studies
To delve deeper into the mechanisms of action of PME, further studies can be conducted.
Elucidation of Signaling Pathways
PME's anti-inflammatory effects are likely mediated through the modulation of key signaling pathways.
Workflow:
-
Protein Extraction: Extract proteins from the homogenized paw tissue.
-
Western Blot Analysis: Perform Western blotting to assess the expression and phosphorylation status of key proteins involved in inflammatory signaling, such as:
-
Cytokine Profiling: Use ELISA or multiplex assays to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the tissue homogenates or serum.[7]
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of PME is crucial for its development as a therapeutic agent.
Protocol:
-
Animal Dosing: Administer a single dose of PME to rats (e.g., 50 mg/kg, p.o. and 10 mg/kg, i.v.).
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Analysis: Separate the plasma and analyze the concentration of PME and its potential metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
Data Presentation and Visualization
Clear presentation of data is essential for interpretation and communication of results.
Quantitative Data Summary
| Parameter | Vehicle Control | PME (10 mg/kg) | PME (30 mg/kg) | PME (100 mg/kg) | Positive Control |
| Paw Edema (% Inhibition) | 0 | Data | Data | Data | Data |
| MDA Levels | Data | Data | Data | Data | Data |
| SOD Activity | Data | Data | Data | Data | Data |
| TNF-α Levels | Data | Data | Data | Data | Data |
| IL-6 Levels | Data | Data | Data | Data | Data |
Table 1: Example of a data summary table for in vivo studies of PME.
Visualizations
Diagrams are powerful tools for illustrating complex biological processes.
Caption: Proposed anti-inflammatory mechanism of PME.
Caption: General workflow for in vivo PME studies.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the in vivo investigation of this compound. By employing a systematic and scientifically rigorous approach, researchers can effectively evaluate the therapeutic potential of this promising natural compound and contribute to the development of novel anti-inflammatory and antioxidant therapies.
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Application Notes & Protocols: Pinosylvin Monomethyl Ether as a Lead Compound in Drug Discovery
Section 1: Executive Summary & Rationale
Pinosylvin monomethyl ether (PME), a naturally occurring stilbenoid found predominantly in the heartwood of Pinus species, presents a compelling starting point for modern drug discovery programs.[1][2] As a derivative of pinosylvin, PME shares a similar structural backbone to resveratrol but possesses a methoxy group that can favorably alter its pharmacokinetic and pharmacodynamic properties. This modification often enhances metabolic stability and cell permeability, key attributes for a successful drug candidate.
This document serves as a technical guide, providing a robust framework for the isolation, synthesis, characterization, and biological evaluation of PME. The protocols herein are designed to be self-validating, incorporating necessary controls and explaining the scientific causality behind experimental choices. We will explore PME's potential across several therapeutic areas, including oncology, inflammation, and neuroprotection, providing detailed methodologies to empower researchers to investigate this promising natural product.[3][4][5]
Section 2: Sourcing and Analytical Characterization of PME
A consistent and well-characterized supply of the lead compound is the bedrock of any drug discovery campaign. PME can be obtained either through extraction from natural sources or via chemical synthesis.
Protocol 1: Extraction and Purification of PME from Pinus sylvestris Knotwood
Rationale: Pine knotwood is a rich, sustainable source of stilbenoids, including PME.[2][6] This protocol employs a sequential extraction strategy to first remove non-polar constituents before enriching for the more polar phenolic compounds.
Methodology:
-
Material Preparation: Obtain Pinus sylvestris (Scots pine) knotwood. Grind the air-dried wood into a fine powder (20-40 mesh) to maximize surface area for extraction.
-
Lipophilic Extraction (Defatting):
-
Load the wood powder into a Soxhlet apparatus.
-
Extract with n-hexane for 8-12 hours to remove resins, fatty acids, and other non-polar compounds. Discard the hexane extract.
-
Air-dry the defatted wood powder completely in a fume hood.
-
-
Hydrophilic Extraction:
-
Transfer the defatted powder to a clean Soxhlet thimble.
-
Extract with 90% methanol for 12-18 hours.[7] This fraction will contain pinosylvin, PME, and other phenolic compounds.
-
-
Solvent Removal: Concentrate the methanolic extract to dryness using a rotary evaporator under reduced pressure at 40°C.
-
Purification by Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the dried extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the column.
-
Elute the column with the solvent gradient, collecting fractions. PME will elute after the less polar pinosylvin dimethyl ether and before the more polar pinosylvin.
-
Monitor fractions by Thin Layer Chromatography (TLC) using a UV lamp (254 nm) for visualization.
-
Pool the fractions containing pure PME and evaporate the solvent.
-
Protocol 2: Chemical Synthesis of PME
Rationale: Chemical synthesis provides a scalable and highly pure source of PME, independent of natural material variability. This route is based on a Wittig-type reaction followed by selective demethylation.[8]
Methodology:
-
Synthesis of Pinosylvin Dimethyl Ether:
-
Prepare the diethyl (3,5-dimethoxybenzyl)phosphonate ylide.
-
Condense the ylide with benzaldehyde in the presence of a strong base (e.g., sodium hydride) in an anhydrous solvent like THF. This is a Horner-Wadsworth-Emmons reaction which will yield pinosylvin dimethyl ether.
-
Monitor reaction completion by TLC.
-
Purify the product using column chromatography.
-
-
Selective Monodemethylation:
-
Dissolve the purified pinosylvin dimethyl ether in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to -78°C under an inert atmosphere (e.g., argon).
-
Add one equivalent of boron tribromide (BBr₃) dropwise.[8] This reagent selectively cleaves one of the methyl ether groups.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with methanol.
-
Purify the resulting this compound by column chromatography.
-
Protocol 3: Analytical Validation by HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) is essential for confirming the identity and quantifying the purity of the final PME compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified PME in HPLC-grade methanol. Prepare a series of dilutions for a calibration curve if quantification is needed.
-
HPLC System & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) in water with 0.1% formic acid (Solvent A).
-
Gradient Program: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) or UV detector set at ~305 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample. The identity of PME can be confirmed by comparing its retention time and UV spectrum to a certified reference standard. Purity is determined by integrating the peak area of PME relative to the total peak area at the detection wavelength.
Section 3: Application Notes: Investigating the Therapeutic Potential of PME
Application Note 1: Anticancer Activity
Background: Stilbenoids are well-documented anticancer agents.[4] PME has demonstrated cytotoxicity against lung, colon, and breast cancer cell lines and may act as a chemosensitizer, enhancing the efficacy of conventional chemotherapeutics.[3][6] The proposed mechanism often involves the modulation of key survival pathways like PI3K/Akt/mTOR.[1][4]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of PME in a human cancer cell line.
Materials:
-
Human lung carcinoma cells (A549)
-
DMEM media with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (PME), dissolved in DMSO to a 100 mM stock
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (cell culture grade)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of PME in culture media (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 0 µM). The final DMSO concentration in all wells, including the vehicle control (0 µM PME), should be ≤ 0.1%.
-
Remove the old media from the cells and add 100 µL of the PME-containing media to the respective wells.
-
Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of PME concentration and determine the IC₅₀ value using non-linear regression analysis.
| Cell Line | Cancer Type | PME IC₅₀ (µM) | Reference Compound (Doxorubicin) IC₅₀ (µM) |
| A549 | Lung Carcinoma | 25.4[1] | 0.8 |
| DLD-1 | Colorectal Adenocarcinoma | 20.1[1] | 1.2 |
| MCF7 | Breast Adenocarcinoma | 6.2[3] | 1.5 |
| WS1 | Normal Fibroblast | 34.3[1] | > 10 |
Note: IC₅₀ values are representative and may vary based on experimental conditions.
Caption: PME may inhibit cancer cell proliferation by targeting the PI3K/Akt pathway.
Application Note 2: Anti-inflammatory Activity
Background: Chronic inflammation is a key driver of numerous diseases. PME and its parent compound, pinosylvin, have been shown to exert potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and MCP-1 in activated macrophages.[6][9] This activity is potentially mediated through the inhibition of pathways such as JAK/STAT and NF-κB.[10]
Objective: To quantify the ability of PME to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cells
-
PME and a positive control (e.g., L-NAME)
-
LPS (from E. coli)
-
Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat cells with various concentrations of PME for 1-2 hours. Include a vehicle control and a positive control.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) wells.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration in each sample using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only treated cells.
Caption: PME may inhibit inflammation by blocking the JAK/STAT signaling pathway.[10]
Application Note 3: Neuroprotective Activity
Background: The parent compound, pinosylvin, has demonstrated neuroprotective effects in models of cerebral ischemia by enhancing the clearance of damaged mitochondria (mitophagy) and activating the Nrf2 antioxidant pathway.[1][5] PME, with its improved bioavailability, is a prime candidate for investigation in neurodegenerative disease models.
Objective: To assess if PME can protect a neuronal cell line (e.g., SH-SY5Y) from hydrogen peroxide (H₂O₂)-induced cell death.
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with non-toxic concentrations of PME (determined from a prior cytotoxicity assay) for 12-24 hours.
-
Oxidative Insult: Remove the PME-containing media and expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 200 µM) in serum-free media for 4-6 hours.
-
Recovery: Remove the H₂O₂ media, wash the cells with PBS, and add fresh complete media.
-
Viability Assessment: After 24 hours of recovery, assess cell viability using the MTT assay (as described in Protocol 4) or a similar method like CellTiter-Glo®.
-
Analysis: Compare the viability of cells pre-treated with PME to those treated with H₂O₂ alone. An increase in viability indicates a neuroprotective effect.
Caption: Workflow for assessing the neuroprotective effect of PME in vitro.
Section 4: Data Interpretation and Next Steps
The protocols provided offer a foundational screening cascade for PME. Positive results, such as a low micromolar IC₅₀ in cancer cells with selectivity over normal cells, significant inhibition of NO production, or robust neuroprotection, validate PME as a viable lead compound.
Next Steps in Lead Optimization:
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogues of PME by modifying the position and number of hydroxyl and methoxy groups to improve potency and selectivity.[10]
-
Mechanism of Action (MoA) Elucidation: Use techniques like Western blotting to confirm target engagement (e.g., decreased phosphorylation of Akt or STAT3), or transcriptomics (RNA-seq) to identify modulated pathways.
-
In Vivo Validation: Test PME in animal models relevant to the in vitro findings, such as xenograft models for cancer or carrageenan-induced paw edema for inflammation.[9]
-
ADME/Tox Profiling: Evaluate the absorption, distribution, metabolism, excretion, and toxicity profile of PME to assess its drug-like properties.
Section 5: References
-
Natural Sources and Pharmacological Properties of Pinosylvin. (2022). Molecules. [Link]
-
Biological and Pharmacological Properties of Pinosylvin. (2022). Encyclopedia.pub. [Link]
-
Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. (2022). Antioxidants. [Link]
-
Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway. (2023). Pharmaceuticals. [Link]
-
Pinosylvin and monomethylpinosylvin, constituents of an extract from the knot of Pinus sylvestris, reduce inflammatory gene expression and inflammatory responses in vivo. (2015). Åbo Akademi University Research Portal. [Link]
-
Synthesis of pinosylvin and related heartwood stilbenes. (1970). Canadian Journal of Chemistry. [Link]
-
Enhancement effect of this compound (S5) at 2 μM on... (2023). ResearchGate. [Link]
-
Natural Sources and Pharmacological Properties of Pinosylvin. (2022). ResearchGate. [Link]
-
Pinosylvin as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
The Potential of Stilbene Compounds to Inhibit M pro Protease as a Natural Treatment Strategy for Coronavirus Disease-2019. (2022). Viruses. [Link]
-
Pinosylvin and Monomethyl pinosylvin, Constituents of Extract from the Knot of Pinus sylvestris , Reduce Inflammatory Gene Expression and Inflammatory Responses In vivo. (2015). ResearchGate. [Link]
-
Natural Sources and Pharmacological Properties of Pinosylvin. (2022). MDPI. [Link]
-
Pinosylvin showed neuroprotection in MCAO/R rats. (2020). ResearchGate. [Link]
-
The distribution of pinosylvin and this compound across... (2010). ResearchGate. [Link]
-
Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. (2022). PMC - PubMed Central. [Link]
-
Chemical structures of the target phenolic compounds: (a) pinosylvin, (b) PS MME, and (c) NTG. (2020). ResearchGate. [Link]
-
Contents of pinosylvin (PS) and this compound (PSMME) in... (2020). ResearchGate. [Link]
Sources
- 1. Natural Sources and Pharmacological Properties of Pinosylvin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pinosylvin as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. research.abo.fi [research.abo.fi]
- 10. Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pinosylvin Monomethyl Ether in Biotechnological Applications
Introduction: Unveiling the Potential of Pinosylvin Monomethyl Ether
This compound (PME) is a naturally occurring stilbenoid, a class of phenolic compounds, predominantly found in the heartwood of trees belonging to the Pinaceae family. As a phytoalexin, PME is produced by plants in response to environmental stressors such as fungal infections, ozone exposure, and physical damage, serving as a crucial component of their defense mechanisms.[1] Structurally similar to the well-studied resveratrol, PME and its parent compound, pinosylvin, have garnered significant interest in the scientific community for their diverse and potent biological activities. These activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, position PME as a promising candidate for various biotechnological and pharmaceutical applications.[2]
This guide provides an in-depth exploration of the biotechnological applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step protocols to harness the potential of this versatile molecule. The subsequent sections will delve into the physicochemical properties of PME, its mechanisms of action, and detailed methodologies for its application in key research areas.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of PME is fundamental to designing robust and reproducible experiments. The following table summarizes key data for this compound.
| Property | Value | Source |
| IUPAC Name | 3-methoxy-5-[(E)-2-phenylethenyl]phenol | [3] |
| CAS Number | 35302-70-6 | [3] |
| Molecular Formula | C₁₅H₁₄O₂ | [3] |
| Molar Mass | 226.27 g/mol | [3] |
| Appearance | White solid | [1] |
| Melting Point | 120 °C | |
| Solubility | Very soluble in many organic solvents, such as acetone | [1] |
| Storage | Store at 2°C - 8°C |
Core Biological Activities and Mechanisms of Action
PME exerts its biological effects through a variety of mechanisms, making it a multi-target agent with broad therapeutic potential. Its activities are often attributed to its ability to modulate key cellular signaling pathways and interfere with the cellular processes of pathogens.
Antimicrobial and Antifungal Activity
Pinosylvin and its monomethyl ether have demonstrated significant antifungal effects against a range of fungi, including white-rot and brown-rot fungi.[2][4] The antimicrobial action of PME is believed to stem from its ability to disrupt microbial cell membrane function and impair crucial enzymatic activities. This disruption of cellular processes inhibits the growth and proliferation of pathogenic microorganisms.
Anti-inflammatory Properties
Stilbenoids, including pinosylvin, have been shown to possess potent anti-inflammatory properties.[5] The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways. For instance, pinosylvin has been observed to downregulate the production of prostaglandin E₂ (PGE₂) and nitric oxide (NO) by inhibiting cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), respectively.[6] Furthermore, it can inhibit the JAK/STAT signaling pathway, which plays a critical role in cytokine-mediated inflammation.[6]
Caption: PME's inhibitory effect on key inflammatory signaling pathways.
Anticancer Potential
Pinosylvin has demonstrated notable anticancer properties, suggesting a similar potential for its monomethyl ether derivative.[7] Its anticancer mechanisms involve the inhibition of cancer cell proliferation and metastasis, as well as the induction of apoptosis (programmed cell death).[7] These effects are attributed to the modulation of critical signaling pathways such as MAPK, ERK, and PI3K/Akt.[7]
Experimental Protocols
The following section provides detailed, step-by-step protocols for investigating the biotechnological applications of this compound.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of PME against bacterial and fungal strains using the broth microdilution method.
Materials:
-
This compound (PME)
-
Dimethyl sulfoxide (DMSO)
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of PME in DMSO. Further dilutions should be made in the appropriate broth medium to minimize DMSO concentration.
-
Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution: Perform a two-fold serial dilution of the PME solution in the 96-well plate using the appropriate broth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (microbes in broth without PME) and a negative control (broth only).
-
Incubation: Incubate the microplate at the optimal temperature and duration for the specific microbial strain (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of PME that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of PME.
Protocol 2: Anti-inflammatory Activity in Macrophage Cell Culture
This protocol details a method to assess the anti-inflammatory potential of PME by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8]
Materials:
-
This compound (PME)
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.[8]
-
PME Pre-treatment: Pre-treat the cells with various concentrations of PME for 1 hour.[8]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[8]
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite, a stable metabolite of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Protocol 3: Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of PME on cell lines to distinguish between anti-proliferative effects and general toxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound (PME)
-
Cell line of interest
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of PME for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[8]
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be calculated.[8]
Biotechnological Production of Pinosylvin Stilbenes
The natural abundance of PME can be low, prompting the exploration of biotechnological production methods. Plant cell and tissue culture techniques offer a promising avenue for the scalable and sustainable production of PME and other stilbenoids.[9] Elicitation, the use of chemical or biological agents to induce stress responses in plant cell cultures, can significantly enhance the production of these secondary metabolites.[10] Fungal elicitors, for instance, have been shown to strongly stimulate the production of PME in cell suspension cultures of Pinus koraiensis.[9]
Conclusion and Future Directions
This compound is a compelling natural product with a wide array of biological activities that are of significant interest for biotechnological and pharmaceutical development. Its antimicrobial, anti-inflammatory, and anticancer properties, underpinned by its interactions with multiple cellular pathways, highlight its potential as a lead compound for novel therapeutics. The protocols and information provided in this guide serve as a comprehensive resource for researchers seeking to explore and validate the applications of PME. Future research should focus on in vivo efficacy studies, bioavailability, and the optimization of biotechnological production systems to fully realize the therapeutic promise of this remarkable stilbenoid.
References
-
Biological and Pharmacological Properties of Pinosylvin. (2022). Encyclopedia.pub. Retrieved from [Link]
-
Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. (2022). MDPI. Retrieved from [Link]
-
Natural Sources and Pharmacological Properties of Pinosylvin. (2022). PMC - NIH. Retrieved from [Link]
-
Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway. (2023). PMC - NIH. Retrieved from [Link]
-
Natural Sources and Pharmacological Properties of Pinosylvin. (2022). ResearchGate. Retrieved from [Link]
-
Pinosylvin as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy. (2024). PubMed. Retrieved from [Link]
-
Major pharmacological properties of pinosylvin. (2022). ResearchGate. Retrieved from [Link]
-
Production of Nematicidal Pinosylvin Stilbenes in Cell Suspension Cultures of Pinus koraiensis by Fungal Elicitation. (2022). MDPI. Retrieved from [Link]
-
Impact of Environmental Factors on Stilbene Biosynthesis. (2021). PMC - PubMed Central. Retrieved from [Link]
-
Bioconversion of stilbenes in genetically engineered root and cell cultures of tobacco. (2017). NIH. Retrieved from [Link]
-
Pinosylvin. (n.d.). Wikipedia. Retrieved from [Link]
-
Induced extracellular production of stilbenes in grapevine cell culture medium by elicitation with methyl jasmonate and stevioside. (2021). ResearchGate. Retrieved from [Link]
-
Stilbenoid production in cell suspension culture (control) and immobilized cell culture of M. alba. (2024). ResearchGate. Retrieved from [Link]
-
This compound | C15H14O2 | CID 5281719. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Contents of pinosylvin (PS) and this compound (PSMME) in knotwood of standing tree and broken crown top of Scots pine (P. sylvestris). (2022). ResearchGate. Retrieved from [Link]
-
Biological Activities of Stilbenoids. (2016). PMC - PubMed Central. Retrieved from [Link]
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- 1. Pinosylvin - Wikipedia [en.wikipedia.org]
- 2. Natural Sources and Pharmacological Properties of Pinosylvin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H14O2 | CID 5281719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pinosylvin as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Production of Nematicidal Pinosylvin Stilbenes in Cell Suspension Cultures of Pinus koraiensis by Fungal Elicitation [mdpi.com]
- 10. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation of Pinosylvin Monomethyl Ether for Preclinical Studies
Abstract
Pinosylvin monomethyl ether (PME), a natural stilbenoid found in Pinaceae species, has demonstrated a range of promising pharmacological activities, including antifungal, anti-inflammatory, and antioxidant effects[1][2]. However, its progression through the preclinical drug development pipeline is significantly hampered by its poor aqueous solubility. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of PME for preclinical studies. It covers essential pre-formulation assessments, details practical formulation strategies for oral and intravenous administration, and provides step-by-step protocols and characterization methods to ensure the development of robust and reliable formulations for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology assessments.
Introduction: The Formulation Challenge
Therefore, a rational, science-driven formulation strategy is not merely a preparatory step but a critical component of the early drug development process.[7] This guide outlines systematic approaches to overcome the solubility challenges of PME, enabling its successful evaluation in animal models.
Foundational Steps: Pre-formulation & Analytical Development
Before embarking on formulation, a thorough characterization of the active pharmaceutical ingredient (API) is paramount.[3] This phase provides the critical data needed to guide formulation choices.
Physicochemical Characterization of PME
Understanding the intrinsic properties of the PME drug substance is the first step in developing a formulation.[3] Key parameters should be determined empirically or sourced from reliable literature if available.
| Property | Typical Value / Method | Significance for Formulation |
| Molecular Formula | C₁₅H₁₄O₂[8] | Defines molecular weight and elemental composition. |
| Molecular Weight | 226.27 g/mol [8] | Influences diffusion and solubility characteristics. |
| Appearance | Off-white to pale yellow solid | Basic quality control check. |
| Melting Point | ~120 °C | Indicates purity and solid-state stability; relevant for thermal processes. |
| LogP (o/w) | ~3.8 (Predicted)[8] | High value confirms lipophilicity and predicts low aqueous solubility. |
| Aqueous Solubility | Very low (empirically determine) | The core challenge to address; dictates the need for enabling formulations. |
| pKa | (Empirically determine) | Determines the ionization state at different physiological pH values, affecting solubility and permeability. |
Analytical Method Development
A robust and validated analytical method is required to quantify PME in formulation matrices and, subsequently, in biological fluids. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for stilbenoids.[9]
Protocol: Basic HPLC-UV Method for PME Quantification
-
Instrumentation: HPLC system with UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and water (with 0.1% formic acid). A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~308 nm, corresponding to the UV maximum for the stilbene chromophore.[9]
-
Standard Preparation: Prepare a stock solution of PME in a suitable organic solvent (e.g., Methanol or Acetonitrile). Create a calibration curve by serial dilution (e.g., 1-100 µg/mL).
-
Validation: Assess linearity, accuracy, precision, and specificity according to standard laboratory procedures.
Strategic Formulation Design
The choice of formulation depends heavily on the intended route of administration, the required dose, and the specific type of preclinical study (e.g., PK vs. toxicology).[10] For a poorly soluble compound like PME, the primary strategies involve solubilization or particle size reduction.[6]
Oral Administration: Solutions and Suspensions
For oral dosing, simple solutions or suspensions are often the best approach for initial preclinical studies.[3]
-
Co-solvent Solutions: These involve dissolving PME in a mixture of water and one or more water-miscible organic solvents to increase solubility.[11][12] Common co-solvents include Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and ethanol.[13] They are ideal for low-to-moderate dose PK studies.
-
Suspensions: When high doses are required, such as in toxicology studies, the required concentration may exceed the solubility limit of any practical vehicle.[3] In these cases, a suspension of fine PME particles in an aqueous vehicle is the preferred formulation. Reducing the particle size (micronization) can enhance the dissolution rate.[6]
Intravenous Administration: Solubilization is Key
For intravenous (IV) administration, the drug must be fully solubilized to prevent capillary blockade and ensure safety.[3]
-
Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[14] They can encapsulate hydrophobic molecules like PME, forming an inclusion complex that is water-soluble.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in parenteral formulations due to their favorable safety profiles.[17]
-
Co-solvent Systems: A carefully selected mixture of co-solvents can also be used for IV formulations, but the concentration of organic solvents must be limited to ensure tolerability.[18]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for preparing common preclinical formulations of PME.
Protocol 1: Preparation of an Oral Suspension (for Gavage)
This protocol is suitable for high-dose toxicology studies where achieving a solution is not feasible. The goal is a uniform, easily re-suspendable formulation.
-
Objective: To prepare a 25 mg/mL PME suspension in 0.5% w/v Methylcellulose.
-
Materials: this compound (PME), Methylcellulose (low viscosity), Purified Water, glass mortar and pestle, magnetic stirrer, glass beaker.
-
Procedure:
-
Prepare the vehicle: Add 50 mg of Methylcellulose to approximately 8 mL of hot (~80°C) Purified Water while stirring. Allow it to hydrate. Then, add 2 mL of cold water and continue stirring until a clear, viscous solution forms. Make up the final volume to 10 mL.
-
Weigh 250 mg of PME powder and place it in a glass mortar.
-
Add a small amount (~1 mL) of the 0.5% Methylcellulose vehicle to the PME powder.
-
Triturate with the pestle to form a smooth, uniform paste. This step is crucial for ensuring complete wetting of the drug particles.[3]
-
Gradually add the remaining vehicle in small portions while continuing to mix.
-
Transfer the contents to a glass beaker and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Expert Insight: For improved particle size reduction, the suspension can be homogenized using a probe sonicator or passed through a high-shear homogenizer. Alternatively, wet-milling with zirconia beads can produce highly uniform micronized or even nanosized suspensions.[19][20][21]
-
Protocol 2: Development of an IV Formulation using HP-β-Cyclodextrin
This protocol uses a solubilizing excipient to create a clear, injectable solution suitable for IV PK studies.
-
Objective: To determine the required concentration of HP-β-CD to solubilize PME at 2 mg/mL.
-
Materials: PME, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Water for Injection (WFI), vortex mixer, 0.22 µm syringe filter.
-
Procedure (Phase Solubility Study):
-
Prepare a series of aqueous HP-β-CD solutions at different concentrations (e.g., 5%, 10%, 20%, 30%, 40% w/v) in WFI.
-
Add an excess amount of PME powder to a fixed volume (e.g., 1 mL) of each cyclodextrin solution in separate vials.
-
Seal the vials and agitate them at room temperature for 24-48 hours to ensure equilibrium is reached. A vortex mixer or shaker can be used.
-
After equilibration, centrifuge the samples to pellet the excess, undissolved PME.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of dissolved PME in each filtrate using the validated HPLC method.
-
Plot the concentration of PME vs. the concentration of HP-β-CD. The resulting phase solubility diagram will show the concentration of HP-β-CD needed to achieve the target PME concentration.
-
-
Final Formulation Preparation: Based on the phase solubility results, prepare the final formulation by dissolving the required amount of HP-β-CD in WFI, followed by the addition and dissolution of PME. The final solution must be sterile-filtered before administration.
Formulation Characterization & Quality Control
Every prepared formulation batch must be characterized to ensure it meets the required quality attributes. This is a self-validating step to guarantee consistency and reliability.[3]
| Test | Specification / Method | Rationale |
| Appearance | Visual Inspection | Should be a clear solution or a uniform, easily re-suspendable suspension. Check for precipitation or phase separation. |
| pH | pH meter | Ensure the pH is within a physiologically tolerable range (typically 4-8 for oral, ~7.4 for IV). |
| Drug Content | HPLC-UV | Confirm that the PME concentration is within ±10% of the target concentration. |
| Content Uniformity | HPLC-UV (for suspensions) | Analyze samples from the top, middle, and bottom of the container to ensure the drug is uniformly distributed. |
| Particle Size | Laser Diffraction | For suspensions, particle size should be controlled (e.g., D90 < 20 µm) to ensure consistent dissolution and prevent needle clogging.[20] |
| Sterility | (For IV formulations) | Must be sterile to ensure animal safety. Achieved by 0.22 µm filtration. |
Conclusion
The successful preclinical development of this compound hinges on overcoming its inherent poor aqueous solubility. A systematic approach, beginning with thorough pre-formulation characterization, is essential for designing an appropriate formulation. For low-dose oral and IV studies, solubilization strategies using co-solvents or cyclodextrins are highly effective. For high-dose oral toxicology studies, a well-characterized micronized suspension is often the most practical choice. By following the detailed protocols and implementing rigorous quality control checks outlined in this guide, researchers can develop robust and reliable formulations, thereby generating high-quality, reproducible data in their preclinical animal studies and paving the way for further development.
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Shah, S. M., Jain, A. S., & Kaushik, R. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(6), 1307–1324. [Link]
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PharmaEducation. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. PharmaEducation.in. [Link]
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El Omari, N., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Plants, 11(12), 1541. [Link]
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Jääskeläinen, A.-S., et al. (n.d.). A rapid method to determine pinosylvin content in pine heartwood by UV resonance Raman spectroscopy. Aalto University. [Link]
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Application Notes and Protocols for Pinosylvin Monomethyl Ether as a Natural Food Preservative
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Natural Food Preservation
The global demand for minimally processed foods with clean labels has driven significant research into natural alternatives to synthetic preservatives. Pinosylvin Monomethyl Ether (PME), a naturally occurring stilbenoid found predominantly in the heartwood of pine species (Pinus spp.), presents a compelling profile as a potential food preservative.[1] As a lipophilic compound, PME exhibits a dual-action mechanism, functioning as both a potent antimicrobial and antioxidant agent, addressing two of the primary causes of food spoilage. This document provides a comprehensive technical guide for researchers and scientists on the application and evaluation of PME as a natural preservative in food systems.
Mechanism of Action: A Two-Pronged Approach to Food Preservation
The efficacy of this compound as a food preservative stems from its ability to concurrently inhibit microbial growth and retard oxidative degradation.
Antimicrobial Activity
PME, along with its parent compound pinosylvin, has demonstrated broad-spectrum activity against a range of foodborne pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungi.[2] The primary mechanism of antimicrobial action is believed to be the disruption of the microbial cell membrane's integrity. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death. This direct action on the cell membrane makes the development of microbial resistance less likely compared to preservatives that target specific metabolic pathways.
Antioxidant Activity
Stilbenoids are renowned for their antioxidant properties, which are crucial in preventing the deterioration of food quality, particularly in high-fat matrices.[3][2] PME acts as a potent free radical scavenger, donating a hydrogen atom to quench reactive oxygen species (ROS) and thus terminating the chain reactions of lipid peroxidation. This action helps to prevent the development of off-flavors and odors (rancidity), discoloration, and the degradation of nutritional quality in food products.
Caption: Dual-action mechanism of this compound (PME).
Experimental Protocols: Evaluating the Efficacy of PME
A systematic evaluation of PME's preservative capabilities involves a series of in vitro and in-situ experiments. The following protocols provide a robust framework for this assessment.
Protocol 1: Isolation and Purification of this compound
PME is typically extracted from the knotwood of pine species, which is rich in stilbenoids.
Objective: To isolate and purify PME for subsequent experimental use.
Methodology:
-
Material Preparation: Obtain knotwood from a suitable pine species (e.g., Pinus sylvestris). The wood should be dried and ground into a fine powder.
-
Solvent Extraction: Perform a Soxhlet extraction using a non-chlorinated solvent system, such as a gradient of cyclohexane and ethyl acetate. This method is effective for extracting lipophilic compounds like PME.
-
Purification by Flash Chromatography: The crude extract is then subjected to flash chromatography on a silica gel column. A gradient elution with cyclohexane and ethyl acetate allows for the separation of PME from other extracted compounds.
-
Purity Analysis: The purity of the isolated PME should be confirmed using High-Performance Liquid Chromatography (HPLC) and its identity verified by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Rationale: This protocol ensures a high-purity PME sample, which is essential for accurate determination of its biological activity and for meeting regulatory standards.
Protocol 2: Determination of Antimicrobial Efficacy
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters for quantifying the antimicrobial activity of PME.
Objective: To determine the MIC and MBC of PME against relevant foodborne pathogens.
Target Microorganisms: Listeria monocytogenes, Escherichia coli, Salmonella enterica, Staphylococcus aureus, and Aspergillus niger.
Methodology (Broth Microdilution Method):
-
Preparation of PME Stock Solution: Dissolve the purified PME in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Preparation of Bacterial/Fungal Inoculum: Culture the target microorganisms in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the PME stock solution with the broth medium to achieve a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth with inoculum, no PME) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of PME that results in no visible growth (turbidity) of the microorganism.
-
MBC Determination: To determine the MBC, take an aliquot from the wells with no visible growth and plate it on an appropriate agar medium. After incubation, the MBC is the lowest concentration of PME that results in a ≥99.9% reduction in the initial inoculum.
Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. The test should be performed in triplicate to ensure reproducibility.
Protocol 3: Assessment of Antioxidant Capacity
The antioxidant activity of PME can be quantified using various spectrophotometric assays. The DPPH and ABTS assays are commonly used and provide a good indication of free radical scavenging ability.
Objective: To quantify the antioxidant capacity of PME.
Methodology (DPPH Radical Scavenging Assay):
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Preparation of PME Solutions: Prepare a series of dilutions of PME in methanol.
-
Reaction: In a 96-well plate, add a specific volume of each PME dilution to the DPPH solution. Include a control with methanol and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The results can be expressed as the IC50 value (the concentration of PME required to scavenge 50% of the DPPH radicals).
Methodology (ABTS Radical Cation Decolorization Assay):
-
Preparation of ABTS Radical Cation (ABTS•+): React a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) with a 2.45 mM aqueous solution of potassium persulfate and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Reaction: Add a small volume of the PME sample to the diluted ABTS•+ solution.
-
Measurement: Measure the absorbance at 734 nm after a defined incubation period (e.g., 6 minutes).
-
Calculation: Calculate the percentage of scavenging activity as in the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Causality: These assays are based on the principle that antioxidants can donate an electron or hydrogen atom to a stable radical, thus neutralizing it. The resulting color change is proportional to the antioxidant capacity.
Table 1: Hypothetical Efficacy Data for this compound
| Parameter | L. monocytogenes | E. coli | S. aureus | A. niger | Antioxidant Activity |
| MIC (µg/mL) | 62.5 | 125 | 62.5 | 250 | - |
| MBC (µg/mL) | 125 | 250 | 125 | >500 | - |
| DPPH IC50 (µg/mL) | - | - | - | - | 25.0 |
| ABTS (TEAC, mmol TE/g) | - | - | - | - | 1.5 |
Application in a Food Model System: Ground Meat Preservation
The following protocol outlines the application of PME in a ground beef model system to evaluate its impact on shelf-life and sensory characteristics.
Caption: Workflow for evaluating PME in a ground beef model system.
Protocol 4: Shelf-life Extension and Sensory Analysis of Ground Beef
Objective: To assess the effectiveness of PME in extending the shelf-life and maintaining the sensory quality of refrigerated ground beef.
Methodology:
-
Sample Preparation: Procure freshly ground beef. Divide the meat into four treatment groups:
-
Control (no additives)
-
PME at 0.05% (w/w)
-
PME at 0.1% (w/w)
-
Butylated hydroxytoluene (BHT) at 0.02% (w/w) as a positive control for antioxidant activity.
-
-
Incorporation of PME: Prepare a stock solution of PME and BHT in a food-grade carrier (e.g., ethanol) and thoroughly mix it into the respective meat batches to ensure uniform distribution.
-
Packaging and Storage: Package the samples in aerobic packaging and store them at 4°C for a period of 12 days.
-
Shelf-life Analysis (at intervals of 0, 3, 6, 9, and 12 days):
-
Microbiological Analysis: Determine the total viable count (TVC) using standard plate count methods to assess microbial growth.
-
Lipid Oxidation Analysis: Measure the extent of lipid oxidation using the Thiobarbituric Acid Reactive Substances (TBARS) assay. An increase in TBARS value indicates a higher level of lipid oxidation.
-
-
Sensory Evaluation (at the same intervals):
-
Panelist Training: Train a panel of at least 10 individuals to evaluate the sensory attributes of the ground beef.
-
Attribute Evaluation: The panelists will evaluate the samples for color, odor, and overall acceptability using a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely). Samples should be presented in a randomized and blind manner.
-
Trustworthiness: The inclusion of both a negative control (no additive) and a positive control (BHT) allows for a robust comparison and validation of PME's efficacy. The use of trained panelists and standardized sensory evaluation protocols enhances the reliability of the sensory data.
Regulatory Considerations and Safety
The use of any new substance as a food additive is subject to stringent regulatory approval. In the United States, a substance can be classified as "Generally Recognized As Safe" (GRAS) through a notification process to the Food and Drug Administration (FDA).[4][5][6] In the European Union, food additives are evaluated by the European Food Safety Authority (EFSA) and approved by the European Commission.[7][8][9]
For PME to be approved for use in food, a comprehensive safety dossier would be required, including:
-
Detailed characterization of the substance and its manufacturing process.
-
Toxicological studies to establish a safe level of consumption (e.g., acute, sub-chronic, and chronic toxicity, genotoxicity).
-
An estimation of the expected dietary intake.
The safety assessment of resveratrol, a structurally similar stilbenoid, by EFSA provides a useful reference for the types of data and the level of scrutiny that would be applied to PME.
Conclusion
This compound demonstrates significant potential as a natural food preservative due to its combined antimicrobial and antioxidant properties. The protocols outlined in this document provide a comprehensive framework for the scientific evaluation of its efficacy and safety. Further research, particularly in various food matrices and long-term stability studies, is warranted to fully elucidate its applicability in the food industry. A thorough understanding of the regulatory landscape is also critical for the successful commercialization of PME as a food preservative.
References
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Omari, N. E., Aboulaghras, S., Bangar, S. P., Zengin, G., Bouyahya, A., Belwal, T., ... & Gallo, M. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Molecules, 27(12), 3733. [Link]
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Salehi, B., Sestito, S., Rapposelli, S., Peron, G., Calina, D., Sharifi-Rad, M., ... & Sharifi-Rad, J. (2022). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. Antioxidants, 11(3), 591. [Link]
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Vek, V., Poljanšek, I., Humar, M., & Oven, P. (2020). In vitro inhibition of extractives from knotwood of Scots pine (Pinus sylvestris) and black pine (Pinus nigra) on growth of Schizophyllum commune, Trametes versicolor, Gloeophyllum trabeum and Fibroporia vaillantii. International Biodeterioration & Biodegradation, 155, 105103. [Link]
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Bakrim, S., Zengin, G., Gonzalez-Paramas, A. M., Gallo, M., & Bouyahya, A. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Plants, 11(12), 1541. [Link]
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Piispanen, R., Saranpää, P., & Venäläinen, M. (2017). Contents of stilbene compounds this compound and pinosylvin in Scots pine (Pinus sylvestris L.) for Biorefining in Four Climatic Regions in Finland—Lipophilic Compounds, Stilbenes, and Lignans. Forests, 8(12), 488. [Link]
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Poljanšek, I., Vek, V., & Humar, M. (2018). Isolation of pure pinosylvins from industrial knotwood residue with non-chlorinated solvents. Holzforschung, 72(10), 865-872. [Link]
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Lee, S. K., Lee, H. J., Min, H. Y., Park, E. J., Lee, K. M., Ahn, Y. H., ... & Lee, S. K. (2001). Antibacterial and antifungal activity of pinosylvin, a constituent of pine. Fitoterapia, 72(3), 296-298. [Link]
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European Food Safety Authority. (n.d.). Food additives. European Union. [Link]
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U.S. Food and Drug Administration. (2023, October 17). Generally Recognized as Safe (GRAS). [Link]
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U.S. Food and Drug Administration. (2018, September 26). GRAS Notice Inventory. [Link]
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U.S. Food and Drug Administration. (2023, October 17). Generally Recognized as Safe (GRAS). [Link]
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Lorenzo, J. M., Munekata, P. E., Sant'Ana, A. S., Carvalho, P. I., Barba, F. J., & Toldrá, F. (2021). Strategies to increase the shelf life of meat and meat products with phenolic compounds. Foods, 10(8), 1843. [Link]
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Kerry, J. P., & Ledward, D. A. (Eds.). (2009). Improving the sensory and nutritional quality of fresh meat. Woodhead Publishing. [Link]
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Food Compliance Solutions. (2020, October 20). CHANGES TO THE EU REGULATION ON FOOD ADDITIVES. [Link]
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Zhang, Y., Wang, D., Yang, S., & Wang, J. (2023). Biological function of resveratrol and its application in animal production: a review. Journal of Animal Science and Biotechnology, 14(1), 1-13. [Link]
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Food Safety Authority of Ireland. (2015). Guidance on Food Additives. [Link]
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European Food Safety Authority. (2025, April 4). Food additives. European Union. [Link]
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Application Notes and Protocols for Pinosylvin Monomethyl Ether in Agricultural Research
Introduction: Tapping into Nature's Defense Arsenal
Pinosylvin monomethyl ether (PME) is a naturally occurring stilbenoid predominantly found in the heartwood of trees from the Pinus genus.[1] As a phytoalexin, its production is a key component of the tree's defense mechanism against pathogenic and insect attacks.[1][2] This inherent biological activity makes PME a compelling candidate for development as a novel biopesticide in sustainable agriculture. These application notes provide a comprehensive guide for researchers on the properties, mechanisms of action, and detailed protocols for evaluating the efficacy of PME against agricultural pests and pathogens.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 5-methoxy-2-[(E)-2-phenylethenyl]phenol | PubChem |
| Molecular Formula | C₁₅H₁₄O₂ | PubChem |
| Molecular Weight | 226.27 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in ethanol, methanol, acetone, and other organic solvents; sparingly soluble in water. | N/A |
Mechanism of Action: A Multi-pronged Approach
PME exhibits a range of bioactivities, with its antifungal properties being the most extensively studied.
Antifungal Activity: Disrupting the Fungal Cell Membrane
The primary antifungal mechanism of PME involves the disruption of fungal cell membrane integrity.[3][4][5] PME molecules intercalate within the phospholipid bilayer of the fungal cell membrane. This interaction leads to an increase in membrane permeability and a decrease in membrane fluidity, ultimately causing the leakage of essential intracellular components and cell lysis.[3][4][5] This direct physical disruption of the cell membrane makes the development of resistance by fungal pathogens less likely compared to fungicides with a single-target site of action.
Caption: Antifungal mechanism of this compound.
Nematicidal and Insecticidal Activity
PME has also demonstrated significant nematicidal activity, particularly against the pinewood nematode (Bursaphelenchus xylophilus).[6] The exact mechanism is still under investigation but is thought to involve neurotoxicity or disruption of essential metabolic processes. While insecticidal properties of stilbenoids are known, specific data on PME's mode of action against agricultural insect pests is limited, presenting a promising area for future research.
Quantitative Bioactivity Data
The following table summarizes the reported bioactivity of PME and its parent compound, pinosylvin, against various agricultural and food spoilage organisms.
| Compound | Target Organism | Bioassay | Value | Reference |
| Pinosylvin | Sclerotinia homoeocarpa | Mycelial Growth Inhibition | EC₅₀: 8.426 µg/mL | [7] |
| Pinosylvin | Rhizoctonia solani AG2-2IV | Mycelial Growth Inhibition | EC₅₀: 39.696 µg/mL | [7] |
| Pinosylvin | Rhizoctonia cerealis | Mycelial Growth Inhibition | EC₅₀: 99.832 µg/mL | [7] |
| Pinosylvin | Plasmopara viticola | Zoospore Mobility Inhibition | IC₅₀: 34 µM | [5] |
| Pinosylvin | Plasmopara viticola | Mildew Development Inhibition | IC₅₀: 23 µM | [5] |
| This compound | Bursaphelenchus xylophilus | Immobilization (24h) | 100% at 10 µg/mL | [6] |
Experimental Protocols
The following protocols are designed to be robust and self-validating, providing a solid framework for screening the agricultural potential of PME.
Protocol 1: In Vitro Antifungal Activity Assessment
This protocol details the determination of the half-maximal effective concentration (EC₅₀) of PME against mycelial growth of pathogenic fungi using the agar dilution method.
1. Preparation of PME Stock Solution:
- Accurately weigh 10 mg of PME and dissolve it in 1 mL of a suitable solvent (e.g., acetone or ethanol) to prepare a 10 mg/mL stock solution.
- Causality: A high-concentration stock solution is prepared in a solvent that will readily evaporate and not interfere with fungal growth at the final concentration.
2. Preparation of Fungal Inoculum:
- Culture the target fungal pathogen on Potato Dextrose Agar (PDA) plates at 25°C until the mycelium covers approximately two-thirds of the plate.
- Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of the colony.
3. Preparation of PME-Amended Media:
- Prepare PDA medium according to the manufacturer's instructions and autoclave.
- Allow the medium to cool to approximately 50-55°C in a water bath.
- Add appropriate volumes of the PME stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Ensure the solvent concentration does not exceed 1% (v/v) in the final medium.
- Prepare a solvent control plate containing only the solvent at the same concentration used in the treatment plates.
- Prepare a negative control plate with no PME or solvent.
- Pour the amended and control media into sterile Petri dishes and allow them to solidify.
4. Inoculation and Incubation:
- Place a single 5 mm mycelial plug, mycelium-side down, in the center of each PDA plate.
- Seal the plates with parafilm and incubate at 25°C in the dark.
5. Data Collection and Analysis:
- Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the plate.
- Calculate the percentage of mycelial growth inhibition using the following formula:
- Inhibition (%) = [(dc - dt) / dc] * 100
- Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treatment plate.
- Determine the EC₅₀ value by performing a probit analysis or by plotting the percentage of inhibition against the logarithm of the PME concentration.
Protocol 2: Nematicidal Activity Assay
This protocol outlines a method to assess the nematicidal activity of PME against plant-parasitic nematodes, such as the pinewood nematode (Bursaphelenchus xylophilus).
1. Nematode Culture and Extraction:
- Culture the target nematodes on a suitable medium (e.g., fungal cultures for B. xylophilus).
- Extract the nematodes from the culture using the Baermann funnel technique.
- Adjust the concentration of the nematode suspension to approximately 100-200 nematodes per 10 µL in sterile water.
2. Preparation of PME Test Solutions:
- Prepare a series of dilutions of the PME stock solution in sterile water containing a small amount of a non-toxic surfactant (e.g., 0.1% Tween 20) to aid in dispersion.
- Causality: The surfactant is necessary to ensure a homogenous distribution of the sparingly water-soluble PME in the aqueous test medium.
3. Bioassay:
- Pipette 90 µL of each PME dilution into the wells of a 96-well microtiter plate.
- Add 10 µL of the nematode suspension to each well.
- Include a solvent control and a negative control (water only).
- Seal the plate and incubate at 25°C.
4. Data Collection and Analysis:
- After 24, 48, and 72 hours, observe the nematodes under an inverted microscope.
- Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
- Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
- Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
Protocol 3: Insecticidal Activity Screening
This protocol provides a general framework for evaluating the contact and ingestion toxicity of PME against a model insect pest, such as the pea aphid (Acyrthosiphon pisum).
1. Insect Rearing:
- Maintain a healthy, age-synchronized culture of the target insect on its host plant under controlled environmental conditions.
2. Contact Toxicity (Leaf Dip Bioassay):
- Prepare a series of PME dilutions in a 10% acetone-water solution with a surfactant.
- Excise leaves from the host plant and dip them in the PME solutions for 30 seconds.
- Allow the leaves to air dry completely.
- Place the treated leaves in a Petri dish with a moist filter paper.
- Introduce a known number of insects (e.g., 10-20 adult aphids) onto each leaf.
- Seal the Petri dishes and incubate under controlled conditions.
- Record mortality at 24, 48, and 72 hours.
- Calculate the LC₅₀ value.
3. Ingestion Toxicity (Artificial Diet Bioassay):
- Prepare an artificial diet suitable for the target insect.
- Incorporate different concentrations of PME into the diet before it solidifies.
- Provide the PME-laced diet to the insects in a suitable feeding chamber.
- Record mortality and any sublethal effects (e.g., reduced feeding, delayed development) over a set period.
- Determine the LC₅₀ value.
Protocol 4: Phytotoxicity Assessment
It is crucial to evaluate the potential for PME to cause harm to the crops it is intended to protect.
1. Seed Germination Assay:
- Soak seeds of a model crop plant (e.g., lettuce, radish, wheat) in different concentrations of PME for a set period.
- Place the seeds on moist filter paper in Petri dishes and incubate in a growth chamber.
- After 5-7 days, measure the germination percentage, root length, and shoot length.
- Compare the results to a water-treated control to identify any inhibitory effects.
2. Whole Plant Spray Assay:
- Grow crop plants to the 2-4 true leaf stage.
- Prepare sprayable formulations of PME at various concentrations, including a surfactant.
- Spray the plants until runoff.
- Include a control group sprayed only with the water-surfactant solution.
- Observe the plants for 7-14 days for any signs of phytotoxicity, such as chlorosis, necrosis, stunting, or malformation.
- Causality: This assay mimics a real-world application scenario and is essential for determining a safe and effective application rate.
Experimental Workflow and Considerations
The following diagram illustrates a logical workflow for the comprehensive evaluation of PME for agricultural applications.
Caption: A streamlined workflow for PME evaluation.
Important Considerations:
-
Solubility and Formulation: PME is poorly soluble in water, which presents a challenge for its application in agriculture. Research into effective and environmentally benign formulations, such as emulsifiable concentrates or nano-formulations, is essential.
-
Stability: The stability of PME under field conditions, particularly its susceptibility to UV degradation, needs to be thoroughly investigated.
-
Non-target Effects: While PME is a natural compound, its effects on beneficial organisms, such as pollinators and soil microbes, must be evaluated to ensure its environmental safety.
Conclusion and Future Directions
This compound holds significant promise as a lead compound for the development of new-generation biopesticides. Its primary mode of action against fungal pathogens is a key advantage, potentially slowing the development of resistance. The protocols outlined in this document provide a robust framework for researchers to systematically evaluate the efficacy and safety of PME. Future research should focus on optimizing formulations for enhanced stability and bioavailability, investigating its insecticidal mode of action, and conducting comprehensive field trials to validate its performance under real-world agricultural conditions.
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Li, X., et al. (2022). Inhibitory Mechanism of this compound against Aspergillus flavus. Journal of Agricultural and Food Chemistry, 70(50), 15993–16002. [Link]
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Li, X., et al. (2022). Inhibitory Mechanism of this compound against Aspergillus flavus. PubMed, 36480112. [Link]
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Gabaston, J., et al. (2017). Pinosylvin and this compound, Two Stilbenes from Pine, as Promising Antimildew Molecules. Molecules, 22(10), 1693. [Link]
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Omari, N. E., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Molecules, 27(12), 3743. [Link]
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Lee, J. H., et al. (2017). Antifungal activity of pinosylvin from Pinus densiflora on turfgrass fungal diseases. Journal of Applied Biological Chemistry, 60(3), 213-218. [Link]
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Koo, H. B., et al. (2022). Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes. Scientific Reports, 12(1), 770. [Link]
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Chiron, H., et al. (2000). Molecular cloning and functional expression of a stress-induced multifunctional O-methyltransferase with pinosylvin methyltransferase activity from Scots pine (Pinus sylvestris L.). Plant Molecular Biology, 44(6), 733-745. [Link]
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Clausen, T. P., et al. (1983). Pinosylvin methyl ether deters snowshoe hare feeding on green alder. Science, 222(4627), 1023-1025. [Link]
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Laavola, M., et al. (2015). Pinosylvin and monomethylpinosylvin, constituents of an extract from the knot of Pinus sylvestris, reduce inflammatory gene expression and inflammatory responses in vivo. Journal of Agricultural and Food Chemistry, 63(13), 3445-3453. [Link]
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Villari, C., et al. (2012). Nutritional and pathogenic fungi associated with the pine engraver beetle trigger comparable defenses in Scots pine. Tree Physiology, 32(10), 1249-1261. [Link]
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Harju, A. M., & Venäläinen, M. (2006). Natural resistance of Scots pine heartwood to decay: the role of stilbenes. Holzforschung, 60(5), 503-508. [Link]
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Brito-Sierra, C. A., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e57768. [Link]
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Khan, S., et al. (2019). Insecticidal activity of plant-derived extracts against different economically important pest insects. PLoS One, 14(4), e0215013. [Link]
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Developing a Pinosylvin monomethyl ether dose-response curve in vivo
Application Note & Protocol
Topic: Developing a Pinosylvin Monomethyl Ether Dose-Response Curve in vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rationale and Significance
This compound (PME) is a naturally occurring stilbenoid found in various plant species, notably in the heartwood of Pinus species.[1][2][3] Emerging research has highlighted its potential therapeutic properties, including significant anti-inflammatory, antioxidant, and neuroprotective activities.[1][2][4] The anti-inflammatory effects of pinosylvin, a closely related compound, have been attributed to its ability to downregulate pro-inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO) by inhibiting COX-2 and iNOS expression.[1][3] Furthermore, pinosylvin has been shown to reduce the production of inflammatory cytokines such as IL-6 and MCP-1, potentially through the inhibition of the PI3K/Akt and NF-κB signaling pathways.[1][3][5]
While in vitro studies provide a foundational understanding of PME's bioactivity, the translation of these findings into preclinical and clinical applications necessitates a thorough characterization of its dose-response relationship in a living organism. An in vivo dose-response curve is fundamental to defining the potency (effective dose, ED50), efficacy (maximal effect, Emax), and therapeutic window of a compound.[6] This application note provides a detailed, step-by-step protocol for establishing a dose-response curve for the anti-inflammatory effects of PME using a well-established lipopolysaccharide (LPS)-induced systemic inflammation model in mice.[7][8][9]
The insights gained from this study will be critical for guiding future preclinical development, including toxicology studies and the design of more complex efficacy models.
I. Pre-Experimental Considerations & Design
A meticulously planned experimental design is paramount for generating reliable and interpretable dose-response data.[10][11][12] This involves careful consideration of the animal model, PME formulation and dosing, and the selection of appropriate endpoints.
Animal Model Selection
Model: C57BL/6 mice (8-10 weeks old, male) are recommended for this study. This strain is widely used in immunological research and exhibits a robust and reproducible inflammatory response to LPS.[8] The use of a single-sex cohort minimizes potential variability due to hormonal fluctuations. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal welfare.[13][14]
This compound (PME) Formulation
The solubility and stability of PME in a vehicle suitable for in vivo administration are critical. PME is a hydrophobic compound, and a common approach for such molecules is to use a vehicle containing a solubilizing agent.
Vehicle: A recommended vehicle is a sterile solution of 10% DMSO, 40% PEG300, and 50% saline. It is crucial to conduct preliminary solubility and stability tests to ensure PME remains in solution at the highest desired concentration. For compounds that are difficult to dissolve, the use of emulsifiers like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can be considered.[15]
Dose Range Selection
The selection of an appropriate dose range is a critical step in designing a dose-response study.[10][11] Based on in vivo studies of the related compound pinosylvin, which showed anti-inflammatory effects at a dose of 30 mg/kg, a logarithmic dose escalation for PME is a rational starting point.[1]
Proposed Dose Levels:
-
Vehicle Control (0 mg/kg)
-
1 mg/kg
-
3 mg/kg
-
10 mg/kg
-
30 mg/kg
-
100 mg/kg
This range is designed to capture the full sigmoidal dose-response curve, from no effect to the maximal effect.[6]
Lipopolysaccharide (LPS) Challenge
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation via activation of the Toll-like receptor 4 (TLR4) signaling pathway.[16][17][18][19]
LPS Dose and Administration: A dose of 1 mg/kg of LPS from E. coli O111:B4 administered via intraperitoneal (i.p.) injection is recommended to induce a significant but sublethal inflammatory response.[9][20] The timing of the LPS challenge relative to PME administration is crucial and should be optimized in pilot studies. A common approach is to administer the test compound 1 hour prior to the LPS challenge.
II. Experimental Workflow
The following diagram illustrates the overall experimental workflow.
Caption: Experimental workflow for developing a PME dose-response curve.
III. Detailed Protocols
Animal Handling and Dosing
-
Acclimatization: Upon arrival, house the C57BL/6 mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water for at least 7 days.
-
Randomization: Randomly assign mice to the different treatment groups (n=8-10 per group).
-
PME Administration:
-
LPS Challenge: One hour after PME administration, inject 1 mg/kg of LPS (i.p.) to all groups except for a naive control group which should receive saline.
Sample Collection
-
Timing: Four hours after the LPS challenge, a timepoint at which pro-inflammatory cytokine levels are typically elevated, collect samples.[21]
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or injectable anesthetic cocktail) as approved by the IACUC.
-
Blood Collection: Perform cardiac puncture to collect whole blood into serum separator tubes. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the serum and store at -80°C.
-
Tissue Harvest: Following blood collection, euthanize the mice by an approved method (e.g., cervical dislocation under deep anesthesia). Immediately harvest tissues such as the spleen and liver. Snap-freeze the tissues in liquid nitrogen and store at -80°C for later analysis.
IV. Analytical Methods
Serum Cytokine Analysis
The primary endpoint for assessing the anti-inflammatory effect of PME will be the levels of key pro-inflammatory cytokines in the serum.
Method: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentrations of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[16][21][22] These cytokines are central mediators of the inflammatory response to LPS.[16][21][22]
Gene Expression Analysis in Tissues (Optional)
To investigate the effect of PME on the transcription of inflammatory genes, quantitative reverse transcription-polymerase chain reaction (RT-qPCR) can be performed on harvested tissues.
Method:
-
Isolate total RNA from the liver or spleen using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers for target genes such as Tnf, Il6, Il1b, Cox2, and Nos2. Use a housekeeping gene (e.g., Gapdh or Actb) for normalization.
Mechanistic Insights: Western Blot Analysis (Optional)
To explore the molecular mechanisms underlying PME's anti-inflammatory effects, Western blot analysis can be used to assess the activation of key signaling pathways. The NF-κB and MAPK signaling pathways are critical in mediating the inflammatory response to LPS.[17][19][23][24][25][26]
Method:
-
Prepare protein lysates from harvested tissues.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins, such as phosphorylated and total forms of NF-κB p65, p38 MAPK, and JNK.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
V. Data Analysis and Interpretation
Constructing the Dose-Response Curve
-
Data Plotting: Plot the mean response (e.g., serum TNF-α concentration) on the y-axis against the logarithm of the PME dose on the x-axis.[6][27]
-
Non-linear Regression: Fit the data to a four-parameter logistic (4PL) equation using statistical software such as GraphPad Prism or R.[6][27][28][29][30] The 4PL model is a standard method for analyzing sigmoidal dose-response curves.[6][28]
Key Parameters
-
ED50 (Effective Dose, 50%): The dose of PME that produces 50% of the maximal inhibitory effect on the inflammatory response. This is a key measure of the compound's potency.
-
Emax (Maximal Efficacy): The maximum inhibitory effect of PME observed in the study.
-
Hill Slope: Describes the steepness of the curve.
Statistical Analysis
-
Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the different dose groups to the vehicle control group.
-
A p-value of < 0.05 is typically considered statistically significant.[28]
VI. Mechanistic Grounding: The Role of Inflammatory Signaling Pathways
LPS binding to TLR4 on immune cells triggers a cascade of intracellular signaling events, leading to the production of pro-inflammatory cytokines.[17][19] The NF-κB and MAPK signaling pathways are central to this process.[23][24][25][31][32]
Caption: Simplified LPS-induced inflammatory signaling pathways.
PME is hypothesized to exert its anti-inflammatory effects by inhibiting key nodes in these pathways, such as the activation of TAK1 or the IKK complex, thereby preventing the nuclear translocation of NF-κB and the activation of AP-1, and ultimately reducing the transcription of pro-inflammatory genes.[5]
VII. Data Presentation
Table 1: Experimental Groups and Dosing Regimen
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals (n) |
| 1 | Vehicle + Saline | 0 | i.p. | 8-10 |
| 2 | Vehicle + LPS | 0 | i.p. | 8-10 |
| 3 | PME + LPS | 1 | i.p. | 8-10 |
| 4 | PME + LPS | 3 | i.p. | 8-10 |
| 5 | PME + LPS | 10 | i.p. | 8-10 |
| 6 | PME + LPS | 30 | i.p. | 8-10 |
| 7 | PME + LPS | 100 | i.p. | 8-10 |
Table 2: Expected Outcome Summary (Hypothetical Data)
| PME Dose (mg/kg) | Serum TNF-α (pg/mL) ± SEM | % Inhibition |
| 0 (Vehicle + LPS) | 2500 ± 200 | 0% |
| 1 | 2200 ± 180 | 12% |
| 3 | 1800 ± 150 | 28% |
| 10 | 1250 ± 100 | 50% |
| 30 | 700 ± 80 | 72% |
| 100 | 550 ± 60 | 78% |
VIII. Conclusion and Future Directions
This application note provides a comprehensive and detailed protocol for establishing an in vivo dose-response curve for the anti-inflammatory effects of this compound. By following these guidelines, researchers can generate robust and reliable data to characterize the potency and efficacy of PME, providing a critical foundation for its further preclinical development.
Future studies could expand upon these findings by:
-
Investigating the pharmacokinetic profile of PME to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[33]
-
Evaluating the efficacy of PME in chronic inflammation models.
-
Conducting more in-depth mechanistic studies to fully elucidate its molecular targets.
By systematically building upon this foundational dose-response data, the therapeutic potential of PME can be more thoroughly and efficiently explored.
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Application Notes & Protocols: Pinosylvin Monomethyl Ether as a Chemosensitizing Agent in Cancer Therapy
Abstract
Multidrug resistance (MDR) remains a formidable challenge in oncology, often leading to the failure of conventional chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux cytotoxic drugs from cancer cells, reducing their intracellular concentration and efficacy. Another contributor is the upregulation of pro-survival signaling pathways that counteract drug-induced apoptosis. This document provides a comprehensive guide for researchers on utilizing Pinosylvin Monomethyl Ether (PME), a natural stilbenoid, as a potential chemosensitizing agent to overcome these resistance mechanisms. We detail its mechanisms of action, supported by step-by-step protocols for in vitro validation, data interpretation, and visualization of key pathways.
Introduction: The Challenge of Chemotherapy Resistance
The efficacy of many chemotherapeutic agents is hampered by the development of MDR in cancer cells. This phenomenon can be intrinsic or acquired and involves a complex array of cellular strategies to evade the cytotoxic effects of drugs. Two predominant mechanisms are:
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Increased Drug Efflux: Overexpression of ABC transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and MRP2/ABCC2, acts as a cellular pump to expel a wide range of anticancer drugs.[1][2]
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Altered Cell Survival Pathways: Cancer cells often exhibit hyperactivation of pro-survival and anti-apoptotic signaling cascades, notably the PI3K/Akt/mTOR pathway.[1][3] This allows them to withstand the cellular stress and DNA damage inflicted by chemotherapy.
Chemosensitizing agents are compounds that, when used in combination with traditional chemotherapy, can restore or enhance the sensitivity of resistant cancer cells to the treatment. This compound (PME), a stilbenoid found in various orchid and pine species, has emerged as a promising chemosensitizer due to its dual-action capabilities.[1][4][5][6]
Mechanism of Action: PME's Dual Approach to Chemosensitization
PME potentiates the cytotoxicity of anticancer drugs primarily through two synergistic mechanisms: direct inhibition of drug efflux transporters and modulation of critical cell survival signaling.[1][2]
Inhibition of ABC Transporters
PME has been shown to significantly inhibit the function of P-gp, MRP1, and MRP2.[1] By blocking these efflux pumps, PME effectively traps chemotherapeutic drugs like doxorubicin and mitoxantrone inside the cancer cell. This increases the intracellular drug concentration, allowing it to reach and engage its cytotoxic targets.[1][2] This mechanism directly reverses a common form of MDR.
Caption: PME inhibits ABC transporters, preventing drug efflux.
Downregulation of the PI3K/Akt/mTOR Survival Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its constitutive activation in cancer cells contributes to chemoresistance. Studies have demonstrated that PME, particularly in combination with agents like celecoxib, can decrease the phosphorylation of Akt and mTOR.[1][2] By suppressing this key survival pathway, PME lowers the threshold for apoptosis, making cancer cells more vulnerable to the cytotoxic effects of chemotherapeutic drugs. This action can also induce autophagy and apoptosis, further contributing to cell death.[1][7]
Caption: PME suppresses the pro-survival PI3K/Akt/mTOR pathway.
Experimental Validation Workflow
Validating the chemosensitizing potential of PME requires a systematic, multi-assay approach. The following workflow provides a logical progression from initial cytotoxicity screening to mechanistic validation.
Caption: Experimental workflow for validating PME's chemosensitizing effects.
Detailed Protocols
Protocol 4.1: Cell Viability and Synergy Analysis (MTT Assay & Combination Index)
Principle: This protocol first determines the cytotoxic effects of the chemotherapeutic drug and PME individually using the MTT assay.[8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan product.[9] The absorbance of this product is proportional to the number of living cells. The resulting dose-response curves are used to calculate the Combination Index (CI) via the Chou-Talalay method, which quantitatively defines the nature of the drug interaction (synergy, additivity, or antagonism).[10][11]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, and its drug-resistant variant MCF-7/DOX)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
This compound (PME), stock solution in DMSO
-
Chemotherapeutic drug (e.g., Doxorubicin), stock solution in sterile water or DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment (Single Agent):
-
Prepare serial dilutions of PME and the chemotherapeutic drug separately in culture medium.
-
For each drug, treat cells in triplicate with at least 6-8 different concentrations to generate a dose-response curve.
-
Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used) wells.
-
-
Drug Treatment (Combination):
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Based on the individual IC₅₀ values (the concentration that inhibits 50% of cell growth), design a combination treatment matrix. A common approach is to use a constant ratio of the two drugs (e.g., based on the ratio of their IC₅₀ values) and serially dilute the mixture.
-
Alternatively, use a fixed, non-toxic concentration of PME (e.g., 2 µM) and combine it with serial dilutions of the chemotherapeutic agent.[1]
-
Add the drug combinations to the cells in triplicate.
-
-
Incubation:
-
MTT Assay:
-
After incubation, carefully remove the medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the MTT-containing medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis & Interpretation:
-
Cell Viability Calculation:
-
Calculate the percentage of cell viability for each treatment: Viability % = (Abs_treated / Abs_control) * 100.
-
Use software like GraphPad Prism to plot dose-response curves and calculate the IC₅₀ values for each agent.
-
-
Combination Index (CI) Calculation:
-
Use software like CompuSyn to calculate the CI values based on the Chou-Talalay method.
-
Interpretation of CI Values:
-
CI < 1: Synergy (the desired outcome)
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
| Scenario | Doxorubicin IC₅₀ (nM) | PME IC₅₀ (µM) | Doxorubicin + PME (2 µM) | Combination Index (CI) | Interpretation |
| MCF-7 (Sensitive) | 500 | > 50 | IC₅₀ = 150 nM | < 1.0 | Synergistic |
| MCF-7/DOX (Resistant) | 8000 | > 50 | IC₅₀ = 950 nM | < 1.0 | Strong Synergy; Resistance Reversal |
| Table 1: Example data demonstrating synergistic effects of PME with Doxorubicin. |
Protocol 4.2: P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Efflux)
Principle: This assay directly measures the function of the P-gp efflux pump. Rhodamine 123 is a fluorescent substrate for P-gp. In cells with active P-gp, Rhodamine 123 is rapidly pumped out, resulting in low intracellular fluorescence. If PME inhibits P-gp, Rhodamine 123 will be retained inside the cells, leading to a measurable increase in fluorescence. This provides direct evidence for the mechanism proposed in section 2.1.
Materials:
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Drug-resistant cell line overexpressing P-gp (e.g., MCF-7/DOX)
-
PME
-
Verapamil (a known P-gp inhibitor, used as a positive control)
-
Rhodamine 123 (stock solution in DMSO)
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Phenol red-free culture medium
-
Flow cytometer or fluorescence microplate reader
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture cells to ~80% confluency. Harvest and resuspend cells in phenol red-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Inhibitor Pre-treatment:
-
Aliquot cells into flow cytometry tubes or a 96-well black plate.
-
Treat cells with:
-
Vehicle control (DMSO)
-
PME (e.g., 2 µM, 5 µM, 10 µM)
-
Verapamil (positive control, e.g., 50 µM)
-
-
Incubate for 30 minutes at 37°C.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to all tubes/wells to a final concentration of 1 µM.
-
Incubate for 60 minutes at 37°C in the dark to allow for substrate uptake.
-
-
Efflux Period:
-
Pellet the cells by centrifugation (300 x g for 5 minutes) and wash twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cell pellet in fresh, pre-warmed medium (containing the respective inhibitors: PME, Verapamil, or vehicle).
-
Incubate for another 60-90 minutes at 37°C to allow for efflux.
-
-
Fluorescence Measurement:
-
After the efflux period, wash the cells again with ice-cold PBS.
-
Resuspend in PBS for analysis.
-
Measure the intracellular fluorescence using a flow cytometer (FITC channel) or a fluorescence plate reader.
-
Interpretation of Results:
-
A significant increase in Rhodamine 123 fluorescence in PME-treated cells compared to the vehicle control indicates inhibition of P-gp-mediated efflux.
-
The fluorescence level in PME-treated cells should be compared to the positive control (Verapamil) to gauge the potency of inhibition.
Protocol 4.3: Western Blot for Akt/mTOR Pathway Modulation
Principle: Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway. To validate the mechanism proposed in section 2.2, this protocol measures the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), which are the active forms of these kinases. A decrease in their levels upon treatment with PME and a chemotherapeutic agent would confirm the suppression of this pro-survival pathway.
Materials:
-
Cancer cell line
-
PME and chemotherapeutic drug
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-total-Akt, anti-p-mTOR, anti-total-mTOR, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate and imaging system
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the vehicle, PME alone, chemotherapeutic drug alone, and the combination for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess the specific decrease in phosphorylation.
-
Interpretation of Results:
-
A visible decrease in the band intensity for p-Akt and p-mTOR in the combination treatment group compared to the single-agent and control groups indicates that PME is suppressing the PI3K/Akt/mTOR pathway.
-
The ratio of phosphorylated protein to total protein should be quantified using densitometry software (e.g., ImageJ) to confirm the observation.
Conclusion and Future Directions
The protocols and data presented in these application notes establish a robust framework for investigating this compound as a chemosensitizing agent. The evidence points to a dual mechanism of action involving the inhibition of ABC transporters and the suppression of the Akt/mTOR survival pathway, making PME a compelling candidate for combination cancer therapy.[1][2] Further research should focus on in vivo validation using xenograft models to assess efficacy and safety in a physiological context.[6][12][13] The exploration of PME derivatives may also yield compounds with enhanced potency and improved pharmacokinetic profiles.[6]
References
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Sein, K. L. (2022). Chemosensitizing activity of this compound in breast cancer and colon cancer cells. Chula Digital Collections. [Link]
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Bakrim, S., et al. (2022). Mechanisms of pinosylvin-induced anticancer effects in cancer cells. ResearchGate. [Link]
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Sein, K. L., et al. (2022). Enhancement effect of this compound (S5) at 2 μM on.... ResearchGate. [Link]
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Kou, J., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. PMC - NIH. [Link]
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Blue Cross and Blue Shield of North Carolina. (2019). In Vitro Chemoresistance and Chemosensitivity Assays. [Link]
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Sein, K. L. (2022). Chemosensitizing activity of this compound in breast can. Chulalongkorn University. [Link]
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Salehi, B., et al. (2022). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. MDPI. [Link]
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Weisenthal, L. M. (1993). In vitro assays for chemotherapy sensitivity. PubMed. [Link]
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Gurbuz, N., et al. (2011). In vitro chemosensitivity in ovarian carcinoma: Comparison of three leading assays. NIH. [Link]
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Blue Cross and Blue Shield of Rhode Island. (2023). In vitro chemoresistance and chemosensitivity assays have been developed to provide information about the characteristics of an. [Link]
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My Health Toolkit. (2023). In Vitro Chemoresistance and Chemosensitivity Assays. [Link]
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Shuyu, H., et al. (2018). Methods for High-throughput Drug Combination Screening and Synergy Scoring. [Link]
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Tshikhudo, P. P., et al. (2025). Pinosylvin as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy. ResearchGate. [Link]
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Raitanen, J., et al. (2016). High-throughput cell-based compound screen identifies pinosylvin methyl ether and tanshinone IIA as inhibitors of castration-resistant prostate cancer. PubMed. [Link]
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Encyclopedia.pub. (2022). Biological and Pharmacological Properties of Pinosylvin. [Link]
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Tshikhudo, P. P., et al. (2025). Pinosylvin as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy. PubMed. [Link]
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Im, J. Y., et al. (2018). Pinosylvin enhances leukemia cell death via down-regulation of AMPKα expression. PubMed. [Link]
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Zhang, L., et al. (2018). Searching Synergistic Dose Combinations for Anticancer Drugs. Frontiers. [Link]
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Tallarida, R. J. (2011). Quantitative Methods for Assessing Drug Synergism. PMC - NIH. [Link]
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Park, E. J., et al. (2012). Antimetastatic activity of pinosylvin, a natural stilbenoid, is associated with the suppression of matrix metalloproteinases. PubMed. [Link]
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ResearchGate. (2022). Pinosylvin decreased OGD/R-induced cell death. PC12 cells were treated.... [Link]
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Li, Y., et al. (2022). Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways. [Link]
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Cal-Montes, J., et al. (2021). Evaluation of synergism in drug combinations and reference models for future orientations in oncology. PMC - NIH. [Link]
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L'Abée, C., et al. (2012). The natural stilbenoid pinosylvin and activated neutrophils: effects on oxidative burst, protein kinase C, apoptosis and efficiency in adjuvant arthritis. PubMed. [Link]
-
ResearchGate. (2022). Activities of the ABC efflux transporters as indicated by an.... [Link]
-
Chen, M. K., et al. (2019). Pinosylvin decreases matrix metalloproteinase-2 expression and suppress oral cancer cell invasion and migration. Longdom Publishing. [Link]
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Troubleshooting & Optimization
Technical Support Center: Pinosylvin Monomethyl Ether Extraction
Welcome to the technical support center for Pinosylvin Monomethyl Ether (PME) extraction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields of this valuable stilbenoid. Here, we address common issues in a practical question-and-answer format, providing in-depth explanations and actionable protocols to help you troubleshoot and enhance your extraction efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Starting Material and Sample Preparation
Question 1: My PME yield is significantly lower than expected. Could the issue be with my raw plant material?
Answer: Yes, absolutely. The concentration and extractability of PME are highly dependent on the source material and its preparation. Several factors related to the raw material can drastically affect your final yield.
-
Source Variability: Pinosylvin and its monomethyl ether are defense compounds found primarily in plants of the Pinaceae family, especially Pinus species like Scots pine (Pinus sylvestris).[1][2] However, the concentration is not uniform throughout the tree. The heartwood, and particularly the knotwood, contains substantially higher concentrations of stilbenes compared to the sapwood.[3][4][5] The age of the tree and environmental conditions during its growth can also lead to significant variations in PME content.[6]
-
Material Preparation: The physical state of your sample is critical. Improper preparation can severely limit the solvent's ability to access and solubilize the target compound.
-
Drying: Ensure your plant material is thoroughly dried. High moisture content will dilute your extraction solvent, particularly if using organic solvents, reducing its efficiency.
-
Particle Size: The material must be ground to a fine, consistent powder. Smaller particle size dramatically increases the surface area available for solvent contact, leading to more efficient extraction.[4][7] For wood samples, a particle size of 0.3 to 1.0 mm is often a good starting point.
-
Table 1: Typical Distribution of Pinosylvins in Scots Pine (Pinus sylvestris)
| Tree Part | Pinosylvin (PS) Content (mg/g dry weight) | This compound (PME) Content (mg/g dry weight) | Key Insight |
| Sapwood | 0.11 - 0.14 | < 0.05 | Very low concentration; not an ideal source. |
| Heartwood | 3.7 - 5.5 | 5.1 - 6.3 | Good source, with PME often being more abundant than PS.[3] |
| Knotwood | 4.5 - 19 | 13 - 49 | The most concentrated source of PME.[3][8] |
Section 2: Extraction Solvents and Core Parameters
Question 2: I am using a common solvent like ethanol but getting poor results. How do I select the optimal solvent for PME?
Answer: Solvent selection is arguably the most critical parameter in natural product extraction. The principle of "like dissolves like" is key. PME is a moderately polar stilbenoid, so the choice of solvent and its polarity must be matched accordingly.
-
Solvent Polarity: Pure, highly nonpolar solvents like hexane are excellent for lipids but will not efficiently extract PME. Conversely, highly polar solvents like water are also suboptimal on their own. The most effective solvents are typically those of intermediate polarity or, more commonly, aqueous mixtures of polar organic solvents.[7]
-
Aqueous Mixtures: Adding water (5-30%) to solvents like ethanol, acetone, or isopropyl alcohol can significantly enhance extraction yield.[9][10] The water helps to swell the plant matrix, allowing the organic solvent to penetrate more effectively and dissolve the target compounds.[7] For stilbenes, mixtures of 60-80% ethanol or acetone in water have proven highly effective.[10]
Table 2: Common Solvents for PME Extraction
| Solvent | Polarity Index | Suitability for PME | Rationale & Comments |
| Hexane | 0.1 | Poor | Too nonpolar. Primarily used for an initial "de-fatting" step to remove lipids.[11] |
| Acetone | 5.1 | Excellent (especially as aqueous mix) | Efficiently solubilizes PME. An 80-95% acetone/water mixture is a very effective system.[7] |
| Isopropyl Alcohol | 3.9 | Very Good | A 65-75% isopropanol/water mixture has been patented for high-yield PME extraction at room temperature.[9] |
| Ethanol | 4.3 | Very Good (especially as aqueous mix) | A common, effective, and less toxic choice. 60-80% ethanol is a great starting point for optimization.[10][12] |
| Methanol | 5.1 | Excellent | Highly effective, often showing the best yields for stilbenes in comparative studies.[13][14] However, its toxicity is a concern. |
| Water | 10.2 | Poor (when used alone) | Too polar to effectively solubilize PME on its own, though hot water extraction can have some effect.[7] |
Question 3: I am unsure about my extraction time and temperature settings. Could they be causing low yield or degradation?
Answer: Yes, both time and temperature are critical variables that involve a trade-off between extraction efficiency and compound stability.
-
Temperature: Increasing the extraction temperature generally increases the solubility of PME and the diffusion rate of the solvent into the plant matrix.[7] However, PME, as a phenolic compound, is susceptible to thermal degradation at excessively high temperatures or with prolonged exposure to heat.[5][15] A typical starting range for heated extractions (e.g., Soxhlet, heated maceration) is 50-70°C.
-
Time: Extraction is not instantaneous. The solvent needs sufficient time to penetrate the material and dissolve the PME. However, excessively long extraction times offer diminishing returns and increase the risk of compound degradation, especially if heat is applied. For maceration, 24 hours may be required, while for advanced methods like ultrasound-assisted extraction, the time can be reduced to minutes.[9][12]
A preliminary optimization experiment is highly recommended. Set up small-scale extractions where you vary one parameter (e.g., temperature from 40°C to 80°C) while keeping others constant, then analyze the yield to find the optimal point.
Section 3: Workflow Troubleshooting and Analysis
Question 4: I've considered my starting material and solvent, but the problem persists. How can I systematically troubleshoot my entire workflow?
Answer: A logical, step-by-step approach is essential for identifying the source of low yield. The following decision tree provides a systematic workflow for troubleshooting.
Sources
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- 12. Ultrasound-assisted extraction of polyphenols from pine needles (Pinus elliottii): Comprehensive insights from RSM optimization, antioxidant activity, UHPLC-Q-Exactive Orbitrap MS/MS analysis and kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing HPLC Separation of Pinosylvin Monomethyl Ether from Isomers
Welcome to the technical support center for advanced HPLC method development. This guide is designed for researchers, scientists, and drug development professionals who are facing the specific challenge of separating Pinosylvin monomethyl ether (PME) from its closely related isomers. Stilbenoid isomers, due to their structural similarities, often co-elute, making accurate quantification and isolation difficult. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically resolve these separation challenges. Our approach is grounded in chromatographic first principles to not only solve the immediate problem but also to empower you with the knowledge to optimize future separations.
Understanding the Challenge: The Structural Similarity of PME Isomers
This compound belongs to the stilbenoid family, characterized by a 1,2-diphenylethylene backbone. The primary separation challenges arise from two main types of isomerism:
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Geometric Isomerism (cis/trans): The double bond in the ethylene bridge allows for cis (Z) and trans (E) configurations. These isomers have different shapes and UV spectra, but can still be difficult to resolve.[1] Trans-isomers are typically more stable and planar, while cis-isomers are sterically hindered and non-planar.
-
Positional Isomerism: Pinosylvin has two hydroxyl groups (at the 3 and 5 positions). Monomethylation can occur at either position, leading to positional isomers with very similar polarity and mass, making them chromatographically challenging.
The diagram below illustrates these subtle structural differences, which are the root cause of co-elution problems.
Caption: Key isomeric forms of this compound.
Troubleshooting & FAQs
This section is structured to guide you from initial problem identification to a final, optimized solution.
Q1: My chromatogram shows a single, broad peak with a shoulder where I expect PME. Is this co-elution?
Answer: A shoulder on your main peak is a classic indicator of partial co-elution, meaning another compound (likely an isomer) is eluting very close to your analyte of interest.[2][3]
Before modifying your method, it's crucial to distinguish between a chemical co-elution problem and a physical system problem.
-
Expert Insight: A key diagnostic step is to observe other peaks in your chromatogram. If all peaks are split or show shoulders, the issue is likely physical, such as a partially blocked column inlet frit or a void in the column packing bed.[2] In this case, reversing the column for a flush (if permitted by the manufacturer) or replacing the column is the best course of action.[2] If only the PME peak (or a few specific peaks) is affected, you are almost certainly dealing with a chemical separation problem that requires method optimization.
If you have a Diode Array Detector (DAD) or Mass Spectrometer (MS), you can confirm co-elution by examining the spectra across the peak. A change in the UV spectrum or mass spectrum from the peak front to the tail is a definitive sign of peak impurity.[3]
Q2: I've confirmed co-elution. What is the most logical first step to improve resolution?
Answer: The most efficient way to resolve co-eluting peaks is to follow a systematic optimization workflow. The first and most powerful parameter to adjust is the mobile phase composition , as it directly influences selectivity (α), a critical factor in chromatographic resolution.[4]
The workflow below outlines the logical progression for troubleshooting this issue.
Caption: Logical workflow for troubleshooting co-eluting peaks.
Q3: How do I practically optimize the mobile phase for PME isomer separation?
Answer: Mobile phase optimization involves systematically altering its composition to influence how PME and its isomers interact with the stationary phase. For stilbenoids, which are phenolic compounds, a reversed-phase system is standard.[5]
A. Adjusting Solvent Strength (Isocratic %B or Gradient Slope): In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) increases the retention time of your compounds.[4] This longer residence time on the column can provide more opportunity for separation.
-
Action: If your peaks are eluting very early (low retention factor, k'), try decreasing the organic solvent percentage by 2-5%. For gradient methods, reduce the steepness of the gradient around the elution time of your PME peak.
B. Changing the Organic Modifier (Altering Selectivity): This is one of the most effective tools for separating isomers. Acetonitrile (ACN) and methanol (MeOH) have different chemical properties that create different selectivities.
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Causality: ACN primarily interacts via dipole-dipole forces, while MeOH is a protic solvent capable of hydrogen bonding.[4] The phenolic hydroxyl groups on PME and its isomers will interact differently with MeOH versus ACN, which can significantly alter their relative retention and potentially resolve co-elution.
-
Action: If you are using an ACN/Water mobile phase, prepare an equivalent method using MeOH/Water. The solvent strength is not identical; a general rule is that ~45% MeOH is roughly equivalent in elution strength to ~35% ACN.
C. Modifying Mobile Phase pH with an Additive: Pinosylvin and its derivatives contain phenolic hydroxyl groups, which can ionize at neutral or basic pH. In reversed-phase, analyzing compounds in their neutral, non-ionized state is critical for achieving sharp, symmetrical peaks and stable retention times.
-
Causality: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase suppresses the ionization of the phenolic groups.[6] This ensures a consistent, neutral form of the analyte, minimizing undesirable interactions with residual silanols on the silica surface of the column, which often cause peak tailing.[7]
-
Action: Ensure both your aqueous (A) and organic (B) mobile phase components contain the same concentration of acid, typically 0.1% formic acid.
The following table provides a conceptual summary of how these changes can impact a separation.
| Parameter Change | Analyte 1 tR (min) | Analyte 2 tR (min) | Resolution (Rs) | Peak Shape (Tailing Factor) | Rationale |
| Baseline: 80:20 H₂O/ACN | 5.1 | 5.2 | 0.8 (Co-eluting) | 1.4 | Initial poor separation. |
| A) Strength: 85:15 H₂O/ACN | 6.8 | 7.1 | 1.2 (Improved) | 1.3 | Increased retention provides more time for separation.[4] |
| B) Solvent: 80:20 H₂O/MeOH | 7.5 | 8.1 | 1.8 (Resolved) | 1.1 | Different selectivity from MeOH interactions resolves peaks.[4] |
| C) Additive: 85:15 H₂O/ACN + 0.1% FA | 7.0 | 7.4 | 1.6 (Resolved) | 1.0 | Suppressed ionization improves peak shape and resolution. |
Q4: Mobile phase optimization helped, but resolution is still not perfect. Should I buy a new column?
Answer: If extensive mobile phase optimization is insufficient, changing the stationary phase is the next logical step.[4] Different column chemistries offer unique separation mechanisms that can exploit the subtle structural differences between isomers.
Expert Recommendation: For aromatic isomers like PME, moving from a standard C18 column to a Phenyl-Hexyl phase is highly recommended.
-
Causality: A Phenyl-Hexyl column provides shape-based selectivity and, critically, engages in π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of your stilbenoid analytes.[8] These interactions are highly sensitive to the planarity and electron distribution of the isomers, often providing the selectivity needed for a baseline separation that a C18 phase (which separates primarily on hydrophobicity) cannot.
Other specialized phases can also be effective for isomers:
-
Pyrenylethyl (PYE) or Nitrophenylethyl (NPE) Phases: These columns are explicitly designed for separating isomers and utilize strong π-π and charge-transfer interactions.[8]
| Stationary Phase | Primary Separation Mechanism | Best For... |
| C18 (ODS) | Hydrophobic Interactions | General purpose, initial method development. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Aromatic and moderately polar compounds, positional isomers.[4][8] |
| Cyano (CN) | Dipole-Dipole & Hydrophobic Interactions | Compounds with polar functional groups, can offer alternative selectivity.[4] |
| PYE / NPE | Strong π-π & Charge-Transfer Interactions | Difficult-to-separate structural isomers, polycyclic aromatic compounds.[8] |
Q5: Can changing the column temperature help my separation?
Answer: Yes, temperature is a useful but often overlooked parameter for fine-tuning selectivity.
-
Causality: Changing the column temperature alters the viscosity of the mobile phase (lower temperature = higher viscosity and backpressure) and can change the thermodynamics of the analyte-stationary phase interactions.[9] Sometimes, a change of just 5-10°C can reverse the elution order of two closely eluting peaks, indicating a significant change in selectivity.
-
Action: Systematically evaluate a range of temperatures, for example, 25°C, 30°C, and 35°C. Ensure the system is fully equilibrated at each new temperature before injection to ensure retention time stability.
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a step-by-step approach to optimize the separation of PME from its isomers using a standard C18 column.
1. Initial Scoping Gradient:
-
Objective: To determine the approximate organic solvent percentage required to elute PME.
-
Column: Standard C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Gradient: Run a fast linear gradient from 5% to 95% B over 15 minutes.
-
Analysis: Note the %B at which your PME peak elutes. This will be the center point for your focused optimization.
2. Focused Isocratic / Shallow Gradient Runs:
-
Objective: To fine-tune the separation around the elution point.
-
Method 1 (Isocratic): Based on the scoping run, if PME eluted at 40% B, perform three isocratic runs at 35%, 40%, and 45% B. Analyze the resolution (Rs) at each condition.
-
Method 2 (Shallow Gradient): Create a slow, shallow gradient around the elution point. For example: 30% to 50% B over 20 minutes. This often provides the best resolution for complex mixtures.[4]
3. Evaluate a Different Organic Modifier:
-
Objective: To test for a change in selectivity (α).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Procedure: Repeat steps 1 and 2 using methanol as the organic modifier. Compare the best chromatogram from the ACN method with the best from the MeOH method to see which solvent provides superior resolution for the critical isomer pair.
References
- Technical Support Center: Resolving Co-eluting Peaks in Chrom
- Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022). LCGC North America.
- Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species. (2024). MDPI.
- Co-Elution: The Achilles' Heel of Chromatography (and Wh
- Natural Sources and Pharmacological Properties of Pinosylvin. (2022). MDPI.
- Troubleshooting Common HPLC Issues. (2025). Labcompare.com.
- Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches. (2017).
- High Performance Liquid Chromatography Method Validation and Forced degradation Studies of Pterostilbene. (2022). Research Journal of Pharmacy and Technology.
- LC Chromatography Troubleshooting Guide. (2023). HALO Columns.
- The Box–Behnken Design for Optimizing HPLC Separation and Validation of Astilbin in Lysiphyllum strychnifolium Stems. (2024).
- Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist.
- Troubleshooting Reversed Phase Chrom
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Trend in Scientific Research and Development.
- Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. (2021). MDPI.
- HPLC in Natural Product Analysis: The Detection Issue. (2009). Planta Medica.
- Liquid chromatography-mass spectrometry dereplication strategy for isolation of oligostilbenes. (2015).
- Separation of Stilbene on Newcrom R1 HPLC column. SIELC Technologies.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Determination of Pterostilbene in Pharmaceutical Products Using a New HPLC Method and Its Application to Solubility and Stability Samples. (2023). MDPI.
- Natural Sources and Pharmacological Properties of Pinosylvin. (2022).
- HPLC chromatogram of stilbene extract (SE) obtained at 280 nm using...
- HPLC analysis of pinosylvin (Pin, left) and resveratrol (RSV, right)...
- cis and trans-Stilbenes: Chromatographic separation and photochemical isomerization. (1987).
- Pinosylvin. Wikipedia.
- Chemical structure of four analytes. 1. Pinosylvin 2. Pinocembrin 3. Pinostrobin 4. Reflexanbene I.
- Identification of Pinosylvin in Pinus nigra subsp. laricio... (2023).
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
- HPLC Column for Structual Isomers. NACALAI TESQUE, INC.
- Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. (2011). PubMed.
- How to separate isomers by Normal phase HPLC? (2019).
Sources
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. nacalai.com [nacalai.com]
- 9. Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Support Guide to Pinosylvin Monomethyl Ether Degradation in Experimental Procedures
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pinosylvin Monomethyl Ether (PME). As a Senior Application Scientist, I've witnessed the immense potential of this stilbenoid in various research fields, from oncology to neuroprotection. However, I've also seen promising experiments derailed by a common yet often overlooked adversary: degradation. The journey from a pure, powdered compound to a bioactive molecule in your assay is fraught with environmental and procedural pitfalls that can compromise the integrity of PME and, consequently, your results.
This guide is designed to be your trusted companion in the lab, moving beyond a simple list of "don'ts" to provide a deep, mechanistic understanding of why PME degrades and how to build self-validating protocols to prevent it. We will delve into the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the scientific integrity of your work.
Part 1: The Nature of the Beast - Understanding this compound's Instability
This compound, a naturally occurring stilbenoid, owes its bioactivity to its unique chemical structure. However, this very structure, characterized by a trans-stilbene backbone, is also its Achilles' heel. Like many phenolic compounds, PME is susceptible to a range of degradation pathways, primarily driven by light, heat, and pH.
Frequently Asked Questions (FAQs): The First Line of Defense
Q1: My PME solution has turned a yellowish-brown color. What does this mean?
A yellowish-brown discoloration is a primary visual indicator of PME degradation. This is often due to oxidation of the phenolic hydroxyl group and potential polymerization of the stilbene structure. If you observe a color change, it is highly recommended to discard the solution and prepare a fresh batch to ensure the reliability of your experimental results.
Q2: I'm observing inconsistent results in my cell-based assays. Could PME degradation be the culprit?
Absolutely. Degradation can lead to a heterogeneous mixture of PME, its cis-isomer, and various degradation byproducts, each with potentially different biological activities. The less active or inactive cis-isomer, formed upon light exposure, can significantly reduce the effective concentration of the bioactive trans-PME in your assay, leading to a diminished or inconsistent biological response.
Q3: How quickly does this compound degrade in solution?
The rate of degradation is highly dependent on the experimental conditions. In the presence of light, especially UV light, isomerization and degradation can occur within hours. At elevated temperatures, degradation is also accelerated. In a properly prepared and stored stock solution (see protocols below), PME can be stable for several weeks to months.
Part 2: Troubleshooting Guide - Identifying and Mitigating Degradation
This section provides a structured approach to troubleshooting common issues related to PME degradation.
Issue 1: Inconsistent Bioactivity or Loss of Efficacy
-
Potential Cause: Degradation of the active trans-Pinosylvin monomethyl ether to less active or inactive forms.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Analyze your PME stock and working solutions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram to a freshly prepared standard to check for the presence of unexpected peaks which could be degradation products.
-
Review Handling Procedures: Scrutinize your entire experimental workflow for potential exposure to light and heat. Are you using amber vials? Is the work area excessively bright? Are solutions left at room temperature for extended periods?
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a validated stock solution immediately before each experiment.
-
Issue 2: Appearance of Unknown Peaks in Analytical Runs (HPLC, LC-MS)
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Degradation Products: If you have access to mass spectrometry, analyze the unknown peaks to determine their mass-to-charge ratio (m/z). This information can help in the tentative identification of degradation products such as the cis-isomer or oxidized byproducts.
-
Conduct a Forced Degradation Study: To confirm that the unknown peaks are indeed from PME degradation, you can perform a forced degradation study. Expose a PME solution to harsh conditions (e.g., strong UV light, high temperature, acidic and basic conditions) and monitor the formation of the unknown peaks over time.
-
Part 3: Scientifically Grounded Protocols for this compound Handling
To ensure the integrity of your experiments, it is crucial to adopt rigorous handling and preparation protocols.
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of PME with a focus on minimizing degradation.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Vortex mixer
-
Argon or nitrogen gas (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of PME in a clean, dry amber vial. Perform this step quickly to minimize exposure to ambient light and moisture.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM). DMSO is a recommended solvent due to its ability to dissolve a wide range of compounds and its relatively low reactivity.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the PME is completely dissolved. Gentle warming (not exceeding 37°C) can be used to aid dissolution if necessary, but prolonged heating should be avoided.
-
Inert Gas Purge (Optional but Recommended): To minimize oxidation, gently purge the headspace of the vial with an inert gas like argon or nitrogen before final capping.
-
Storage: Store the stock solution at -20°C or -80°C. Storing in smaller aliquots is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the stock solution for use in cell-based assays.
Materials:
-
PME stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile, light-protecting polypropylene tubes (e.g., amber or wrapped in foil)
Procedure:
-
Thaw Stock Solution: Thaw the required aliquot of the PME stock solution at room temperature, protected from light.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the final desired concentrations. It is crucial to perform these dilutions immediately before adding the solution to your cells.
-
Minimize Light Exposure: Conduct all dilution steps in a dimly lit environment, such as a cell culture hood with the sash lowered and ambient lights dimmed.
-
Immediate Use: Use the freshly prepared working solutions immediately. Do not store diluted PME solutions in cell culture medium for extended periods.
Part 4: Visualizing the Pathways of Degradation and Prevention
To further clarify the concepts discussed, the following diagrams illustrate the degradation pathways of PME and a recommended experimental workflow.
Caption: Major degradation pathways of this compound.
Caption: A self-validating workflow for experiments using this compound.
Part 5: Data Summary and Key Parameters
The following table summarizes the key stability and handling parameters for this compound.
| Parameter | Recommendation/Information | Rationale |
| Storage (Solid) | 2-8°C, protected from light and moisture. | To minimize thermal degradation and photo-oxidation. |
| Stock Solution Solvent | Anhydrous DMSO. | Good solubility and relatively low reactivity. |
| Stock Solution Storage | -20°C or -80°C in small, single-use aliquots. | To prevent degradation from repeated freeze-thaw cycles and minimize exposure to ambient conditions. |
| Light Protection | Use amber vials and work in a dimly lit environment. | PME is susceptible to photo-isomerization and degradation. |
| pH Stability | Stilbenoids are generally more stable in acidic to neutral pH. Stability decreases in alkaline conditions. | The phenolic hydroxyl group is more susceptible to oxidation at higher pH. |
| Thermal Stability | Avoid prolonged exposure to temperatures above 37°C in solution. | Heat accelerates oxidation and other degradation reactions. |
By adhering to these guidelines and understanding the underlying principles of this compound's stability, researchers can significantly enhance the reliability and reproducibility of their experimental outcomes. This commitment to meticulous experimental practice is the bedrock of scientific integrity and will ultimately accelerate the translation of promising research into tangible advancements.
References
-
Cimino, S., et al. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway. International Journal of Molecular Sciences, 24(9), 8343. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
-
Ko, J. H., et al. (2017). Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes. Scientific Reports, 7(1), 1076. [Link]
-
Perri, M. R., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Molecules, 27(12), 3733. [Link]
-
Šmidling, S., et al. (2017). The O-methyltransferase PMT2 mediates methylation of pinosylvin in Scots pine. The New Phytologist, 213(4), 1799–1811. [Link]
-
Verkasalo, E., et al. (2022). Contents of stilbene compounds this compound and pinosylvin (mean ±SD) in the tree biomass components in the four regions: Lapland North (LN), Lapland South (LS), Middle Finland (MF), and South Finland (SF). ResearchGate. [Link]
-
Vougogiannopoulou, K., et al. (2021). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. Antioxidants, 10(4), 563. [Link]
Improving GC-MS sensitivity for Pinosylvin monomethyl ether detection
Welcome to the technical support center for the GC-MS analysis of Pinosylvin Monomethyl Ether (PME). As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for enhancing detection sensitivity and troubleshooting common experimental challenges. This resource is structured to move from foundational questions to advanced troubleshooting, ensuring a comprehensive understanding of the analytical process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: What is this compound (PME) and why is its sensitive detection important?
This compound (3-methoxy-5-[(E)-2-phenylethenyl]phenol) is a natural stilbenoid, a type of phenolic compound found predominantly in plants of the Pinus genus (pine trees).[1][2] It exhibits a range of significant biological activities, including antifungal, antioxidant, anti-inflammatory, and neuroprotective properties.[1][3] Sensitive and accurate detection by GC-MS is crucial for pharmacokinetic studies, evaluating its potential as a therapeutic agent, and for quality control in natural product development.
Q2: Can I analyze PME by GC-MS without derivatization?
While direct analysis is possible, it is often challenging. PME has a free phenolic hydroxyl (-OH) group, which makes the molecule polar.[4][5] This polarity can lead to several issues in a GC system:
-
Poor Peak Shape: The active hydroxyl group can interact with active sites in the GC inlet and column, causing peak tailing.[6]
-
Low Volatility: The molecule's volatility may be insufficient for efficient transfer through the GC column, leading to broad peaks.
-
Analyte Loss: Adsorption of the analyte onto system surfaces can result in reduced signal intensity and poor reproducibility.[7]
For these reasons, derivatization is highly recommended to improve sensitivity and chromatographic performance.
Q3: What is derivatization and how does it help?
Derivatization is a chemical reaction that modifies the analyte to create a new compound with more favorable properties for GC-MS analysis.[8] For PME, the primary goal is to cap the active hydrogen of the hydroxyl group. This is typically achieved through silylation or acylation.[8][9]
Benefits of Derivatization:
-
Increased Volatility: Reduces the boiling point of the analyte.
-
Improved Thermal Stability: Prevents degradation in the hot GC inlet.
-
Reduced Polarity: Minimizes interactions with active sites, leading to sharper, more symmetrical peaks.[6]
-
Enhanced Mass Spectral Characteristics: Can produce characteristic fragment ions that are useful for identification and quantification in Selected Ion Monitoring (SIM) mode.
Part 2: Proactive Method Optimization for Maximum Sensitivity
Achieving high sensitivity begins with a well-designed method. This section provides guidance on optimizing each stage of the analytical workflow.
Workflow for Sensitive PME Analysis
Below is a diagram illustrating the key stages for developing a robust and sensitive GC-MS method for PME.
Caption: High-level workflow for sensitive PME analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
For complex matrices, a cleanup step is essential to remove interferences. Solid-Phase Extraction (SPE) is an effective technique for isolating phenolic compounds like PME.[10]
Protocol: SPE Cleanup of PME
Objective: To isolate PME from a complex sample matrix and concentrate it prior to derivatization.
Materials:
-
C18 or a polymeric reversed-phase (e.g., Oasis HLB) SPE cartridge.[10][11]
-
Methanol (conditioning and elution solvent).
-
Deionized water (equilibration and wash solvent).
-
Sample, pre-treated and dissolved in a suitable solvent.
Procedure:
-
Conditioning: Pass 3-5 mL of methanol through the SPE cartridge to solvate the stationary phase. Do not let the cartridge run dry.[11]
-
Equilibration: Pass 3-5 mL of deionized water through the cartridge to prepare it for the aqueous sample.
-
Loading: Slowly load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/min.[12]
-
Washing: Pass 3-5 mL of deionized water (or a weak water/methanol mixture, e.g., 95:5 v/v) to wash away polar interferences.
-
Elution: Elute the PME from the cartridge using 2-4 mL of methanol into a clean collection tube. Use small aliquots to ensure complete elution.[12]
-
Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50-100 µL) of a suitable solvent (e.g., pyridine or acetonitrile) for derivatization.
Derivatization: Silylation
Silylation is the most common derivatization technique for compounds with active hydrogens, such as the hydroxyl group in PME.[13] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS), is highly effective.
Protocol: Silylation of PME
Objective: To convert PME to its more volatile and inert trimethylsilyl (TMS) ether derivative.
Materials:
-
Dried sample extract from SPE.
-
BSTFA + 1% TMCS silylating reagent.
-
Pyridine or Acetonitrile (reaction solvent).
-
Heating block or oven.
-
GC vial with insert.
Procedure:
-
Ensure the sample extract is completely dry, as water will destroy the silylating reagent.[13]
-
Add 50 µL of pyridine (or acetonitrile) to the dried extract to dissolve it.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 60-70°C for 30 minutes to ensure the reaction goes to completion.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS System Parameters
Optimizing the instrument parameters is critical for achieving low detection limits.
| Parameter | Recommended Setting | Rationale & Expert Insight |
| Injection Mode | Splitless | Ensures the entire sample is transferred to the column, maximizing sensitivity for trace analysis.[14] A pulsed split injection can further improve peak shape for early eluting compounds.[14] |
| Inlet Temperature | 250 - 280 °C | Must be hot enough to ensure rapid volatilization of the derivatized PME without causing thermal degradation. |
| Inlet Liner | Ultra Inert, single taper with glass wool | An inert liner is critical to prevent the adsorption or degradation of the analyte.[6] The taper helps focus the sample onto the column. |
| Carrier Gas | Helium | Provides good efficiency and is inert. Maintain a constant flow rate (e.g., 1.0-1.2 mL/min).[15][16] |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard dimension column provides a good balance of resolution and analysis time.[15][16] |
| Column Phase | Low-polarity 5% Phenyl Methylpolysiloxane (e.g., HP-5MS, ZB-5ms) | This phase provides excellent separation for a wide range of semi-volatile compounds and is robust. The "MS" designation indicates lower column bleed, which is crucial for high sensitivity.[6] |
| Oven Program | Start at 70°C, hold for 2-4 min, then ramp 5-10°C/min to 300-320°C | The initial hold allows for solvent focusing. The ramp rate is a compromise between separation efficiency and analysis time. A slower ramp can improve resolution.[15][17] |
| MS Transfer Line | 280 - 300 °C | Should be hot enough to prevent analyte condensation before it enters the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Detection Mode | Selected Ion Monitoring (SIM) | This is the single most important parameter for maximizing sensitivity. Instead of scanning all masses, the detector focuses only on specific, characteristic ions of the target analyte, increasing the signal-to-noise ratio by orders of magnitude.[14][18] |
Setting up SIM Mode for TMS-Derivatized PME
-
Determine Target Ions: The molecular weight of PME is ~226.1 g/mol .[5] After silylation, a trimethylsilyl group (mass ~72 Da) replaces the hydrogen on the hydroxyl group.
-
Mass of PME-TMS = (Mass of PME - Mass of H) + Mass of Si(CH₃)₃ ≈ (226 - 1) + 73 = 298 g/mol .
-
-
Identify Key Fragments: Perform an initial injection in full scan mode to identify the molecular ion ([M]⁺) and the most abundant fragment ions of PME-TMS. For silylated compounds, the molecular ion (m/z 298) and a fragment corresponding to the loss of a methyl group ([M-15]⁺, m/z 283) are typically strong.
-
Select Ions for SIM: Choose 2-3 characteristic and abundant ions.
-
Quantifier Ion: The most abundant ion (for calculating concentration).
-
Qualifier Ion(s): Other abundant ions (to confirm identity by maintaining a consistent ratio to the quantifier ion).
-
| Analyte | Putative Ion (m/z) | Role |
| PME-TMS | 298 | Molecular Ion (Qualifier) |
| PME-TMS | 283 | [M-15]⁺ (Quantifier) |
| PME-TMS | 207 | Potential Fragment (Qualifier) |
Part 3: Troubleshooting Guide
Even with an optimized method, problems can arise. This guide provides a systematic approach to diagnosing and solving common issues.
Troubleshooting Decision Tree: Low or No Signal
Caption: A systematic guide to troubleshooting low signal intensity.
Q&A for Specific Problems
Issue 1: My PME peak is tailing severely.
-
Probable Cause: This is a classic sign of "activity" in the GC system. The polar hydroxyl group of underivatized PME, or even the TMS-ether in some cases, is interacting with active sites (silanols) in the inlet liner or the front end of the column.[6]
-
Solutions:
-
Confirm Derivatization: First, ensure your derivatization reaction was successful. An incomplete reaction will leave underivatized PME, which will tail significantly.
-
Use an Inert Flow Path: Replace your inlet liner with a new, high-quality, deactivated liner.[19] If the problem persists after many injections, the activity may be building up on the column.
-
Column Maintenance: Trim the first 0.5 meters from the front of the column. This removes non-volatile residues and active sites that accumulate over time.[19]
-
Check for Leaks: Small oxygen leaks can damage the column's stationary phase, creating active sites. Perform a leak check on your system.
-
Issue 2: My baseline is noisy or has high bleed.
-
Probable Cause: High baseline noise reduces your signal-to-noise ratio, effectively lowering your sensitivity. This can be caused by column bleed, a contaminated system, or impure carrier gas.[20]
-
Solutions:
-
Column Bleed: Ensure you are not exceeding the column's maximum operating temperature.[19] If the column is old, it may need to be replaced. Using a designated low-bleed ("-MS") column is highly recommended.[6]
-
Contamination: Contamination can come from the inlet (septum bleed), previous injections, or the gas lines. Bake out the column at its maximum isothermal temperature for a few hours. If septum bleed is suspected (you see characteristic siloxane ions like m/z 73, 207, 281), replace the septum with a high-quality, low-bleed version.
-
Gas Purity: Ensure high-purity carrier gas (Helium, 99.999%) is being used and that gas traps (moisture, oxygen, hydrocarbon) are installed and have not expired.[19]
-
Issue 3: My results are not reproducible.
-
Probable Cause: Poor reproducibility can stem from inconsistent sample preparation, injection volume errors, or system instability.
-
Solutions:
-
Autosampler Check: Manually observe the autosampler injection cycle to ensure it is drawing and injecting the sample correctly without air bubbles.[7]
-
Derivatization Consistency: The derivatization step must be highly controlled. Ensure reaction times, temperatures, and reagent volumes are identical for all samples and standards. An internal standard should be added before extraction to correct for variations.
-
Inlet Discrimination: If the inlet temperature is too low, higher boiling point compounds (like derivatized PME) may not transfer efficiently or consistently to the column. Ensure the inlet is sufficiently hot.
-
References
-
Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes. (n.d.). National Institutes of Health. Available at: [Link]
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Salehi, B., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. MDPI. Available at: [Link]
-
Improving chromatographic analysis of phenolic compounds. (n.d.). Chulalongkorn University Digital Collections. Available at: [Link]
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Structures of pinosylvin (I), this compound (II) and pinosylvin dimethyl ether (III), including numerals for assignment of hydrogen atoms in the stilbene skeleton. (n.d.). ResearchGate. Available at: [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2015). PubMed Central. Available at: [Link]
-
The distribution of pinosylvin and this compound across... (n.d.). ResearchGate. Available at: [Link]
-
Identification of Pinosylvin in Pinus nigra subsp. laricio... (2023). MDPI. Available at: [Link]
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Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. (2022). MDPI. Available at: [Link]
-
Contents of stilbene compounds this compound and... (n.d.). ResearchGate. Available at: [Link]
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This compound | C15H14O2. (n.d.). PubChem, National Institutes of Health. Available at: [Link]
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Troubleshooting Guide. (n.d.). Phenomenex. Available at: [Link]
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How can I improve the sensitivity of detection of simple phenolic compounds using hplc with electrospray-MS. Is derivatisation required?. (2013). ResearchGate. Available at: [Link]
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Natural Sources and Pharmacological Properties of Pinosylvin. (2022). PubMed Central, National Institutes of Health. Available at: [Link]
-
Screening Analyses of Pinosylvin Stilbenes, Resin Acids and Lignans in Norwegian Conifers. (2006). PubMed Central, National Institutes of Health. Available at: [Link]
- Method for recovering polyphenol stilbene compounds pinosylvin and methylpinosylvin from pine waste. (n.d.). Google Patents.
-
Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. Available at: [Link]
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Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS... (2021). PubMed, National Institutes of Health. Available at: [Link]
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Enhancing Sensitivity in Analysis of Semivolatile Organic Compounds with the Agilent 8890/5977C GC/MSD. (2023). Agilent Technologies. Available at: [Link]
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Gaining Sensitivity in Environmental GC–MS. (n.d.). LCGC International. Available at: [Link]
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Chemical structures of the target phenolic compounds... (n.d.). ResearchGate. Available at: [Link]
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Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). (n.d.). Chromatography Today. Available at: [Link]
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Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens... (2018). National Institutes of Health. Available at: [Link]
-
How to Troubleshoot and Improve your GC/MS. (n.d.). Separation Science. Available at: [Link]
-
Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. (2018). PubMed, National Institutes of Health. Available at: [Link]
-
How to Troubleshoot and Improve your GC/MS. (2022). YouTube. Available at: [Link]
-
Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol... (2021). ResearchGate. Available at: [Link]
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Optimization of a solid-phase extraction method using copolymer sorbents for isolation of phenolic compounds in red wines... (2008). PubMed, National Institutes of Health. Available at: [Link]
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Derivatization for GC-MS analysis?. (2022). ResearchGate. Available at: [Link]
-
Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. (2022). MDPI. Available at: [Link]
-
GC-MS method and optimization parameters. (n.d.). ResearchGate. Available at: [Link]
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GC-MS and FT-IR Analyses of Phytocomponents From petroleum ether Fraction of Leaf Extract of Psidium guajava. (n.d.). Science Alert. Available at: [Link]
-
GC-MS Profile, Antioxidant Activity, and In Silico Study of the Essential Oil from Schinus molle L... (2022). PubMed Central, National Institutes of Health. Available at: [Link]
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Optimization of solid-phase extraction of non-coloured phenolic compounds from fortified wines... (2013). ResearchGate. Available at: [Link]
-
Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016). YouTube. Available at: [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) and evaluation of antioxidant and antimicrobial activities... (n.d.). SciELO. Available at: [Link]
-
Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. (2024). LabRulez LCMS. Available at: [Link]
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Evaluation and Optimization of APGC Parameters for the Analysis of Selected Hop Essential Oil Volatiles. (2021). PubMed Central, National Institutes of Health. Available at: [Link]
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A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). MDPI. Available at: [Link]
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Overcoming poor solubility of Pinosylvin monomethyl ether in assays
Technical Support Center: Pinosylvin Monomethyl Ether
Welcome to the technical support guide for this compound (PME). This resource is designed for researchers, scientists, and drug development professionals to address one of the most common challenges encountered when working with this promising stilbenoid: its poor aqueous solubility. This guide provides practical, in-depth solutions and scientifically grounded explanations to help you achieve reliable and reproducible results in your assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding PME's properties and handling.
Q1: What is this compound (PME) and why is it poorly soluble in aqueous solutions?
A1: this compound is a naturally occurring stilbenoid, a class of phenolic compounds, found in plants like pine trees. Its chemical structure features a backbone with two aromatic rings, making it inherently hydrophobic (lipophilic).[1][2] This nonpolar nature means it does not readily dissolve in polar solvents like water or aqueous buffers (e.g., PBS), leading to precipitation and inaccurate concentrations in experimental setups.[3]
Q2: What is the recommended solvent for creating a PME stock solution?
A2: Due to its hydrophobicity, PME should be dissolved in an organic solvent to create a high-concentration stock solution. The most commonly used and recommended solvent is Dimethyl Sulfoxide (DMSO) .[3][4] Ethanol can also be used, but DMSO is often superior for highly lipophilic compounds.
Q3: I've successfully dissolved PME in DMSO. What is the maximum final concentration of DMSO I can have in my cell-based assay?
A3: This is a critical consideration to avoid solvent-induced cytotoxicity or off-target effects. While the tolerance can vary between cell lines, a general rule of thumb is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% .[5][6] For particularly sensitive cell types, such as primary cells, it is advisable to aim for a final concentration of ≤0.1% .[5][7][8] It is imperative to always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental group, but without PME.[8]
Part 2: Troubleshooting Guide - My PME Precipitated In-Assay
This section provides a logical workflow for diagnosing and solving PME precipitation issues during your experiment.
Problem: I diluted my PME stock solution into my aqueous assay buffer/cell media, and it immediately turned cloudy or I observed a precipitate.
This is the most frequent issue researchers face. The cause is that the final concentration of the organic solvent (e.g., DMSO) is too low to keep the hydrophobic PME in solution within the aqueous environment.
Below is a step-by-step troubleshooting workflow:
Caption: Mechanism of cyclodextrin-mediated solubilization of PME.
Experimental Protocol: Preparing PME with HP-β-Cyclodextrin
-
Prepare a Cyclodextrin Solution: Weigh out Hydroxypropyl-β-cyclodextrin and dissolve it in your final assay buffer (e.g., PBS or serum-free media) to make a concentrated stock (e.g., 20-40% w/v). Gentle heating and vortexing may be required.
-
Prepare PME Stock: Dissolve PME in 100% DMSO to create a highly concentrated stock (e.g., 100-200x your highest final concentration).
-
Form the Complex: While vortexing the cyclodextrin solution, slowly add the PME-DMSO stock dropwise. The ratio of cyclodextrin to PME will need to be optimized, but a starting point is a 5-10 fold molar excess of cyclodextrin.
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Equilibrate: Allow the mixture to incubate, with agitation (e.g., on a shaker), for at least 1-2 hours at room temperature to ensure efficient complex formation.
-
Final Dilution: This PME-cyclodextrin complex solution can now be serially diluted in your final assay buffer for your experiment.
Mechanism: BSA is a protein abundant in serum that acts as a natural carrier for hydrophobic molecules like fatty acids and steroids. [9][10][11]When added to serum-free media or buffer, BSA can bind to PME, effectively chaperoning it in the aqueous solution and preventing it from precipitating. [12][13]This is particularly useful in cell-based assays where BSA can also help stabilize the cellular environment. [9][12] Experimental Protocol: Preparing PME with BSA
-
Prepare BSA Solution: Dissolve a high-purity, fatty-acid-free BSA in your assay buffer to a working concentration (e.g., 0.1% to 0.5% w/v). Ensure it is fully dissolved.
-
Prepare PME Stock: Create a concentrated PME stock in 100% DMSO as previously described.
-
Pre-complex PME with BSA: Add the required volume of the PME-DMSO stock directly to the BSA-containing buffer. Do not add it to the buffer first and then add BSA. The presence of the carrier protein during dilution is key.
-
Vortex and Equilibrate: Vortex the mixture immediately and allow it to equilibrate for 15-30 minutes before adding it to your cells or assay plate.
Q5: My results are inconsistent across experiments. Could this be a solubility issue?
A5: Absolutely. Inconsistent results, especially with dose-response curves, are a classic symptom of poor compound solubility. [14]If PME precipitates, the actual concentration exposed to your cells or target enzyme is unknown and lower than the calculated concentration, leading to high variability and erroneous structure-activity relationships (SAR). [14]Ensuring your compound is fully solubilized using the strategies above is a prerequisite for obtaining reliable data.
Part 4: Data & Protocols
Table 1: Solubility Profile & Recommended Solvent Practices
| Solvent/System | Solubility of PME | Max Final Conc. in Cell Assays | Key Considerations |
| Water / PBS | Practically Insoluble | N/A | Do not attempt to dissolve PME directly in aqueous buffers. |
| DMSO | High | ≤ 0.5% (general), ≤ 0.1% (sensitive cells) [5][8] | The gold standard for stock solutions. Always use a vehicle control. |
| Ethanol | Moderate-High | ≤ 0.5% | Can be more volatile than DMSO. May affect certain cellular processes. |
| HP-β-Cyclodextrin | Significantly Increased | Varies (check specific product data) | Excellent for increasing aqueous solubility without high organic solvent levels. [15][16] |
| BSA | Significantly Increased | Varies (typically 0.1-1%) | Mimics in vivo conditions by using a carrier protein; ideal for cell-based assays. [9][12] |
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.
- The Role of Bovine Serum Albumin (BSA) in Advanced Cell Culture Techniques.
- Bovine Serum Albumin (BSA Protein). Thermo Fisher Scientific.
- Pinosylvin mono methyl ether | 35302-70-6. Biosynth.
- Natural Sources and Pharmacological Properties of Pinosylvin. PubMed Central, NIH.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Bovine Serum Albumin Uses. Phoenix-Scientific.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon.
- DMSO usage in cell culture. LifeTein.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Bovine Serum Albumin (BSA Protein). MP Biomedicals.
- What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?.
- Role of bovine albumin in a serum-free culture medium and its applic
- What the concentration of DMSO you use in cell culture assays?.
- Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflamm
- DMSO in cell based assays. Scientist Solutions.
- Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
- Pinosylvin and Monomethyl pinosylvin, Constituents of Extract from the Knot of Pinus sylvestris , Reduce Inflammatory Gene Expression and Inflammatory Responses In vivo.
- Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central, NIH.
- Troubleshooting insolubility of Kibdelone A in biological assays. Benchchem.
- Chemical structure of pinosylvin (left) and the this compound (right).
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central, NIH.
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- This compound | C15H14O2. PubChem, NIH.
- An overview on Common Organic Solvents and their Toxicity.
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Technical Support Center: Pinosylvin Monomethyl Ether (PME) in Biological Assays
Welcome to the technical support center for researchers utilizing Pinosylvin Monomethyl Ether (PME) in biological assays. As a naturally occurring stilbenoid, PME presents exciting therapeutic potential but also unique challenges in experimental settings. This guide is designed to provide you, our fellow scientists and drug development professionals, with field-proven insights and troubleshooting strategies to ensure the scientific integrity of your results.
FAQs: Understanding this compound
Here we address some of the frequently asked questions about PME to provide a foundational understanding of this compound.
What is this compound?
This compound (PME) is a natural stilbenoid, a type of phenolic compound, primarily found in the heartwood of trees from the Pinaceae family, such as pine species.[1] It acts as a phytoalexin, meaning the plant produces it in response to stressors like pathogens or UV radiation.
What are the known biological activities of PME?
PME exhibits a wide range of biological and pharmacological properties, including:
-
Antimicrobial and Antifungal Effects: PME has demonstrated significant efficacy against various bacteria and fungi, including white and brown-rot fungi.[1][2]
-
Anti-inflammatory Properties: It can reduce the production of inflammatory mediators like nitric oxide (NO) and certain cytokines.[3]
-
Antioxidant Activity: As a phenolic compound, PME possesses antioxidant properties, which are being investigated for their therapeutic potential in conditions related to oxidative stress.[4]
-
Anticancer Potential: Research suggests that PME may have cytotoxic effects against various cancer cell lines and can enhance the efficacy of chemotherapy drugs.[5][6]
What is the mechanism of action of PME?
The mechanisms of action for PME are multifaceted and appear to be context-dependent. In microorganisms, it is thought to disrupt cellular processes by interfering with cell membrane function and inhibiting critical enzymatic activities. In mammalian cells, its anti-inflammatory effects have been linked to the inhibition of enzymes like iNOS and the reduction of pro-inflammatory cytokines.[3] Its anticancer activities may involve the inhibition of drug efflux transporters and modulation of signaling pathways like Akt.[6]
Troubleshooting Guide: Navigating PME Interference in Assays
The unique chemical properties of PME can sometimes lead to misleading results in common biological assays. This section provides a structured approach to identifying and mitigating these interferences.
Problem 1: Discrepant Cytotoxicity Results Between Different Assays
Scenario: You observe potent cytotoxicity of PME in an MTT or similar metabolic-based assay, but this effect is significantly weaker or absent in a membrane integrity assay like LDH release.
Potential Cause: This is a classic indicator of assay interference. PME, as a phenolic compound, can act as a reducing agent.[7] In MTT assays, which rely on the reduction of a tetrazolium salt (MTT) to a colored formazan product by mitochondrial dehydrogenases, PME might directly reduce the MTT reagent, leading to a false-positive signal that is misinterpreted as increased cell viability or, at higher concentrations, interfere with the cellular machinery in a way that doesn't correlate with cell death.[6]
Troubleshooting Workflow:
Caption: Workflow for diagnosing PME interference in cytotoxicity assays.
Experimental Protocol: Cell-Free MTT Reduction Assay
-
Prepare Reagents: Prepare your standard MTT assay reagents as you would for a cellular experiment.
-
Set Up Plate: In a 96-well plate, add cell culture medium and serial dilutions of PME at the same concentrations used in your cytotoxicity experiments.
-
Add MTT Reagent: Add the MTT reagent to each well.
-
Incubate: Incubate the plate for the same duration as your cellular assay (e.g., 1-4 hours).
-
Add Solubilizer: Add the solubilizing agent (e.g., DMSO, isopropanol with HCl).
-
Read Absorbance: Measure the absorbance at the appropriate wavelength.
-
Analysis: A concentration-dependent increase in absorbance in the absence of cells confirms that PME is directly reducing the MTT reagent.
Problem 2: Inconsistent Results in Antioxidant Capacity Assays
Scenario: You are evaluating the antioxidant potential of PME using common chemical-based assays like DPPH or ABTS and observe highly variable or unexpectedly potent activity.
Potential Cause: While PME does have genuine antioxidant properties, its chemical structure can lead to non-specific interactions in these simplified, cell-free assays.[4][8] Stilbenoids can interact with the stable free radicals used in these assays in a manner that may not accurately reflect their biological antioxidant activity within a complex cellular environment.
Troubleshooting Strategies:
-
Validate with Cellular Assays: Move beyond simple chemical assays to cell-based models of oxidative stress. For example, pre-treat cells with PME and then challenge them with an oxidizing agent like hydrogen peroxide or tert-butyl hydroperoxide.[9] Measure cellular endpoints like reactive oxygen species (ROS) production using probes like DCFDA or CellROX.
-
Assess Endogenous Antioxidant Response: Investigate if PME upregulates the cell's own antioxidant defense mechanisms. This can be done by measuring the expression or activity of enzymes like heme oxygenase-1 (HO-1) or by assessing the activation of the Nrf2 signaling pathway.[1]
Problem 3: Suspected Pan-Assay Interference Compound (PAINS) Behavior
Scenario: PME shows activity across multiple, unrelated high-throughput screening (HTS) assays, suggesting it may be a promiscuous inhibitor rather than a specific modulator of your target.
Potential Cause: Natural products, including stilbenoids, can sometimes behave as Pan-Assay Interference Compounds (PAINS).[7] This can be due to a variety of reasons, including chemical reactivity, compound aggregation at high concentrations, or interference with assay detection technologies (e.g., fluorescence quenching or enhancement).[10][11][12]
Mitigation and Validation Workflow:
Caption: A workflow to investigate and mitigate potential PAINS behavior of PME.
Data Summary Table: PME Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C15H14O2 | [13] |
| Molecular Weight | 226.27 g/mol | [13] |
| Melting Point | 120 °C | |
| Appearance | Phenolic compound |
This guide provides a starting point for troubleshooting potential interferences with this compound. Always consider the specific chemistry of your assay and the inherent properties of your test compound. By employing rigorous controls and orthogonal validation methods, you can ensure the accuracy and reliability of your research findings.
References
-
MDPI. (n.d.). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. Retrieved from [Link]
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Encyclopedia.pub. (2022). Biological and Pharmacological Properties of Pinosylvin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Enhancement effect of this compound (S5) at 2 μM on cytotoxicity induced by DOX. Retrieved from [Link]
-
Chula Digital Collections. (n.d.). Chemosensitizing activity of this compound in breast cancer and colon cancer cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Pinosylvin and Monomethyl pinosylvin, Constituents of Extract from the Knot of Pinus sylvestris, Reduce Inflammatory Gene Expression and Inflammatory Responses In vivo. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pinosylvin as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Major pharmacological properties of pinosylvin. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of pinosylvin (left) and the this compound (right). Retrieved from [Link]
-
MDPI. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Retrieved from [Link]
-
ResearchGate. (n.d.). Contents of stilbene compounds this compound and.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. PubMed. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Immunoassay Troubleshooting Guide. Retrieved from [Link]
-
IOVS. (2022). Oxidative stress-mediated high-throughput screening identifies novel neuroprotective agents that protect RPE and rescues visual function in models of AMD. Retrieved from [Link]
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Technical Support Center: Enhancing the Stability of Pinosylvin Monomethyl Ether in Solution
Welcome to the technical support center for Pinosylvin Monomethyl Ether (PME). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of PME in solution. As a stilbenoid phytoalexin with significant therapeutic potential, understanding and mitigating its inherent instability is critical for obtaining reproducible and accurate experimental results.
Introduction to this compound (PME) and Its Stability Challenges
This compound (3-hydroxy-5-methoxystilbene) is a naturally occurring stilbenoid found predominantly in the heartwood of trees from the Pinaceae family. It functions as a phytoalexin, providing defense against pathogens. PME has garnered considerable interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.[1][2]
However, like many phenolic compounds and stilbenoids, PME is susceptible to degradation in solution, which can compromise its biological activity and lead to inconsistent experimental outcomes. The primary stability concerns for PME are its sensitivity to light, pH, temperature, and oxidation. Understanding these degradation pathways is the first step toward effective stabilization.
Troubleshooting Guide: Common Issues with PME Solutions
This section addresses specific problems that researchers may encounter during the handling and use of PME solutions.
Q1: My PME solution has turned a yellowish color. What does this indicate and can I still use it?
A yellowish discoloration is a common indicator of PME degradation, likely due to oxidation. This process can be accelerated by exposure to light and air (oxygen). The color change suggests the formation of quinone-type structures or other chromophoric degradation products.
Causality: The phenolic hydroxyl group on the PME molecule is susceptible to oxidation. This process can be initiated by light, heat, or the presence of metal ions, and is often accelerated in neutral to alkaline pH conditions.
Recommendation: It is strongly advised to discard any discolored solutions. The presence of degradation products not only means a lower concentration of the active PME but also introduces unknown compounds into your experiment, which could have their own biological effects or interfere with your assays.
Q2: I am observing inconsistent or lower-than-expected bioactivity in my cell-based assays. Could this be related to PME stability?
Yes, this is a classic sign of compound degradation. The biologically active form of PME is the trans-isomer. Exposure to UV or even ambient fluorescent light can cause it to isomerize to the cis-isomer, which may have different or significantly lower biological activity.
Causality: The ethylene bridge in the stilbene backbone of PME can undergo photo-isomerization from the thermodynamically more stable trans-conformation to the cis-conformation upon absorption of light energy.
Troubleshooting Steps:
-
Review your solution preparation and handling procedures: Are you preparing and storing your stock solutions and working dilutions protected from light?
-
Prepare fresh solutions: Always prepare working solutions fresh from a properly stored stock solution for each experiment.
-
Minimize light exposure during experiments: Use amber-colored microplates or cover standard plates with foil during incubation steps. Work in a dimly lit environment when handling PME solutions.
Q3: My PME has precipitated out of my aqueous buffer. How can I improve its solubility and prevent this?
PME is a lipophilic compound with very poor aqueous solubility. Precipitation is common when a concentrated organic stock solution is diluted into an aqueous medium.
Causality: The low polarity of PME makes it immiscible with water-based solutions. When the concentration of the organic co-solvent is significantly lowered upon dilution, PME can no longer stay in solution and precipitates.
Recommendations:
-
Optimize Co-solvent Concentration: For cell culture experiments, ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is kept as low as possible to minimize cytotoxicity, but high enough to maintain PME solubility. Typically, a final DMSO concentration of ≤0.5% is recommended.[3]
-
Use of Solubilizing Agents: For certain applications, the use of solubilizing agents like cyclodextrins can enhance the aqueous solubility of stilbenoids.[4]
-
Preparation Method: When diluting the stock solution, add the PME stock dropwise to the aqueous buffer while vortexing to facilitate dispersion and minimize immediate precipitation. Do not store aqueous dilutions for extended periods.[4]
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for PME? The most significant and rapid degradation pathway for PME in a laboratory setting is photodegradation, which primarily involves trans-to-cis-isomerization.[5][6] Oxidative degradation is also a key concern, especially during long-term storage or when solutions are exposed to air and light.
What are the ideal solvents for preparing PME stock solutions? PME is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF). For biological experiments, DMSO is a common choice due to its high solubilizing power and miscibility with aqueous media at low concentrations.
How should I store solid PME and its stock solutions?
-
Solid PME: Store in a tightly sealed container at 2-8°C, protected from light.
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 10-50 mM in DMSO) and store them in small aliquots in amber-colored vials at -20°C or -80°C under an inert gas atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7]
At what pH is PME most stable? While specific kinetic data for PME across a wide pH range is not readily available, data from analogous phenolic compounds suggest that PME will be most stable in slightly acidic conditions (pH 3-5).[3][8] It is likely to degrade more rapidly in neutral and, particularly, alkaline solutions due to the deprotonation of the phenolic hydroxyl group, which makes it more susceptible to oxidation.[8]
Experimental Protocols & Data
Table 1: Recommended Storage and Handling Conditions for PME
| Condition | Solid PME | Stock Solution (in DMSO/Ethanol) | Aqueous Working Dilution |
| Temperature | 2-8°C | -20°C or -80°C | Prepare fresh, use immediately |
| Light | Protect from light | Store in amber vials or wrap in foil | Minimize light exposure during use |
| Atmosphere | Tightly sealed | Aliquot under inert gas (N₂ or Ar)[7] | N/A (use immediately) |
| pH | N/A | N/A (in organic solvent) | Preferable to use slightly acidic buffers (pH < 7) if compatible with the experiment |
Protocol 1: Preparation of a Stabilized PME Stock Solution
This protocol describes the preparation of a PME stock solution with enhanced stability for use in biological experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Butylated hydroxytoluene (BHT) (optional antioxidant)[9]
-
Amber-colored glass vials with PTFE-lined caps
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Pre-treatment: Dry the amber vials and caps in an oven and allow them to cool in a desiccator to remove any moisture.
-
Weighing: In a controlled environment with minimal light exposure, accurately weigh the desired amount of solid PME.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mM). If using an antioxidant, a small amount of BHT (e.g., to a final concentration of 0.01%) can be added to the DMSO before adding the PME.[9][10]
-
Solubilization: Vortex the vial until the PME is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Aliquoting and Storage:
-
Work quickly to aliquot the stock solution into smaller, single-use volumes in the pre-treated amber vials. This minimizes freeze-thaw cycles and exposure to air for the bulk of the stock.
-
Before sealing each vial, flush the headspace with a gentle stream of inert gas (nitrogen or argon) to displace oxygen.
-
Seal the vials tightly and label them clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment of PME by HPLC
This protocol provides a general framework for assessing the stability of PME in a given solution over time.
Objective: To quantify the percentage of PME remaining in solution under specific storage conditions (e.g., different temperatures, light exposure).
Materials:
-
PME solution to be tested
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
HPLC Method (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30), and run a linear gradient to increase the percentage of B over 15-20 minutes to elute PME and potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at ~305 nm (the λmax for trans-stilbenes) and also scan a wider range (e.g., 250-400 nm) with a Diode Array Detector (DAD) to identify new peaks from degradation products.[11]
-
Injection Volume: 10 µL
Procedure:
-
Time Zero (T₀) Sample: Immediately after preparing the PME solution, take an aliquot, dilute it to a suitable concentration for HPLC analysis, and inject it. This will be your reference point.
-
Incubation: Store the remaining PME solution under the desired test conditions (e.g., room temperature on the benchtop, 37°C incubator, protected from light in a drawer, etc.).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the stored solution.
-
Analysis: Dilute and analyze each time-point sample by HPLC using the same method as the T₀ sample.
-
Data Analysis:
-
Identify the peak corresponding to PME based on its retention time from the T₀ sample.
-
Integrate the peak area of PME at each time point.
-
Calculate the percentage of PME remaining at each time point relative to the T₀ peak area.
-
Observe the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Visualizing Degradation and Workflow
Diagram 1: Potential Degradation Pathways of PME
Caption: Key degradation pathways for this compound in solution.
Diagram 2: Workflow for PME Stability Testing
Caption: A typical experimental workflow for assessing the stability of PME.
References
-
Al-Kassas, R., et al. (2024). Investigating the Effectiveness of Different Porous Nanoparticles as Drug Carriers for Retaining the Photostability of Pinosylvin Derivative. Pharmaceuticals, 17(2), 243. [Link]
-
Navarro, G., et al. (2016). Biological Activities of Stilbenoids. Molecules, 21(5), 606. [Link]
-
Kao Corporation. (n.d.). BHT (Butylated Hydroxytoluene). Retrieved from [Link]
-
Roupe, M., et al. (2006). A simple and novel high-performance liquid chromatography method to simultaneously determine pinosylvin and its metabolic products in rat serum and liver microsomes. Journal of Chromatography B, 830(1), 125-130. [Link]
-
Alperth, F., et al. (2023). Phytochemical Analysis of Pinus cembra Heartwood—UHPLC-DAD-ESI-MSn with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation. Plants, 12(19), 3388. [Link]
-
Carl ROTH. (n.d.). Pinosylvin mono methyl ether, ≥95 %. Retrieved from [Link]
-
Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]
-
Laavola, M., et al. (2015). Pinosylvin and monomethylpinosylvin, constituents of an extract from the knot of Pinus sylvestris, reduce inflammatory gene expression and inflammatory responses in vivo. Journal of Agricultural and Food Chemistry, 63(16), 4123-4130. [Link]
-
Popescu, A., et al. (2023). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. Antioxidants, 12(4), 889. [Link]
-
Koo, B., et al. (2022). Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes. Scientific Reports, 12(1), 18881. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]
-
Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1), e33453. [Link]
Sources
- 1. Natural Sources and Pharmacological Properties of Pinosylvin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the impact of BHT inhibitor on the microstructure of spun-cast nanoporous films of PMMA exhibiting high surface areas [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of pramlintide degradation in aqueous solution as a function of temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 10. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Method Development for Resolving Pinosylvin and Pinosylvin Monomethyl Ether
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide you with in-depth, field-proven insights for developing and troubleshooting analytical methods to resolve two structurally similar stilbenoids: pinosylvin and its monomethyl ether. The separation of these compounds is a common challenge due to their minor structural differences, yet it is critical for accurate quantification and pharmacological assessment. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to tackle challenges with a strong foundational understanding.
The Analytical Challenge: Why is This Separation Difficult?
Pinosylvin and pinosylvin monomethyl ether are both naturally occurring stilbenes found in plants of the Pinus genus.[1][2] They are of significant interest for their antifungal, anti-inflammatory, and antioxidant properties.[1][2][3] The core analytical difficulty lies in their structural similarity: this compound is simply pinosylvin with a single methoxy group in place of a hydroxyl group. This subtle change in polarity makes achieving baseline separation a non-trivial task that requires careful method optimization.
Section 1: Understanding the Analytes
A successful separation strategy begins with understanding the physicochemical properties of the target molecules.
1.1 Chemical Structures
The structural difference between the two compounds is the key to their separation. Pinosylvin has two hydroxyl groups, making it slightly more polar than its monomethyl ether, which has one hydroxyl and one methoxy group.
Caption: Chemical structures of Pinosylvin and this compound.
1.2 Physicochemical Properties
Understanding these properties helps predict their behavior during chromatographic separation.
| Property | Pinosylvin | This compound | Rationale for Separation |
| Formula | C₁₄H₁₂O₂ | C₁₅H₁₄O₂ | The addition of a CH₂ group slightly increases the molecular weight. |
| Molar Mass | 212.248 g/mol [4] | 226.27 g/mol | Difference in mass is detectable by Mass Spectrometry (MS). |
| Polarity | More Polar | Less Polar | The primary basis for chromatographic separation. The two -OH groups on pinosylvin allow for stronger hydrogen bonding interactions compared to the one -OH and one -OCH₃ on the ether. |
| Solubility | Soluble in organic solvents like acetone.[4] | Soluble in organic solvents. | Both are generally soluble in common organic solvents used for extraction and as mobile phases. |
Section 2: Core Chromatographic Methodologies
High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this separation. Gas Chromatography (GC) can also be used, often coupled with Mass Spectrometry (GC-MS).[1][3]
2.1 High-Performance Liquid Chromatography (HPLC)
The key to a successful HPLC separation lies in optimizing the three factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[5][6]
-
Stationary Phase Selection (Impacting Selectivity, α):
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography. While a C18 column can work, the separation of these closely related stilbenes may be challenging due to reliance solely on hydrophobic interactions.
-
Phenyl-Hexyl: This phase offers an alternative separation mechanism. The phenyl groups provide π-π interactions with the aromatic rings of the stilbenoids, which can significantly enhance selectivity between them.[5]
-
Pentafluorophenyl (PFP): A PFP phase is often an excellent choice for structurally similar aromatic compounds. Research has shown that this compound can be separated from related compounds on a PFP column but not on a standard C18 material under certain conditions, highlighting its superior selectivity.[7][8] This is due to a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.
-
-
Mobile Phase Optimization (Impacting Selectivity, α, and Retention, k):
-
Solvent Choice: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is generally a stronger solvent than methanol in reversed-phase and can provide different selectivity. It's recommended to screen both to find the optimal separation.
-
pH and Modifiers: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is standard practice for phenolic compounds. This suppresses the ionization of the hydroxyl groups, leading to sharper, more symmetrical peaks and consistent retention times.[9]
-
Gradient Elution: For complex extracts containing these compounds, a gradient elution is almost always necessary.[9] A shallow gradient (a slow increase in the organic solvent percentage) is crucial for increasing the resolution between closely eluting peaks.[9]
-
2.2 Gas Chromatography (GC)
GC, particularly when coupled with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID), is also a viable technique for the analysis of pinosylvin and its monomethyl ether.[1][3]
-
Derivatization: The hydroxyl groups on these molecules are polar and can lead to poor peak shape and thermal degradation in the hot GC inlet. Silylation (e.g., using BSTFA) is a common derivatization technique to replace the active hydrogens with nonpolar trimethylsilyl (TMS) groups, improving volatility and chromatographic performance.
-
Column Choice: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is typically suitable for separating the derivatized analytes.
Section 3: Recommended HPLC Protocol & Workflow
This section provides a robust starting point for your method development, based on established analytical practices.
3.1 Experimental Workflow
Caption: General workflow for the analysis of Pinosylvins by HPLC.
3.2 Step-by-Step HPLC-UV Method
This protocol is designed as a self-validating system. Adherence to these steps should yield reproducible results, forming a solid baseline for any further optimization.
-
Sample Preparation:
-
Accurately weigh your dried plant extract.
-
Perform a solvent extraction using a suitable solvent like acetone or methanol.
-
Evaporate the solvent and redissolve the residue in a known volume of the initial mobile phase composition (e.g., 90% Water / 10% Acetonitrile). This is critical to prevent peak distortion.[10]
-
Filter the sample through a 0.22 µm PTFE or PVDF syringe filter to remove particulates that could block the column.[11]
-
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a binary pump and a UV/PDA detector.
-
Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3.5 µm particle size. (Alternatively, a high-quality C18 column can be used for initial screening).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Column Temperature: 30 °C. Maintaining a consistent temperature is key for reproducible retention times.[6][9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
UV Detection: Monitor at 305 nm, the approximate λmax for stilbenes. Acquiring a full spectrum with a PDA detector is recommended for peak purity assessment.
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 20.0 | 40 | 60 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 90 | 10 |
| 35.0 | 90 | 10 |
This is a starting gradient and should be optimized based on your specific extract and system.
Section 4: Troubleshooting Guide & FAQs
This section addresses common issues encountered during method development in a direct question-and-answer format.
Q1: My peaks for pinosylvin and its monomethyl ether are co-eluting or have very poor resolution (Rs < 1.5). What should I do?
A1: This is the most common challenge. Follow this systematic approach to improve resolution. The goal is to manipulate the selectivity (α) and efficiency (N) of your separation.[5][6][12]
Caption: Troubleshooting decision tree for poor peak resolution.
Q2: My analyte peaks are tailing or showing fronting. How can I improve the peak shape?
A2: Poor peak shape is often caused by secondary chemical interactions or column/sample issues.
-
Peak Tailing (Asymmetry > 1.2):
-
Cause 1: Secondary Interactions. The hydroxyl groups on your analytes can interact with residual silanols on the silica backbone of the column.
-
Solution: Ensure your mobile phase is acidified (e.g., 0.1% formic acid) to keep the silanols protonated and minimize these interactions.[9]
-
-
Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were overloading the column.[11]
-
-
Cause 3: Column Contamination/Age. A contaminated guard column or column inlet can cause tailing.
-
Solution: First, try flushing the column with a strong solvent. If that fails, replace the guard column. As a last resort, replace the analytical column.
-
-
-
Peak Fronting (Asymmetry < 0.8):
-
Cause 1: Sample Solvent Effect. This is common when the sample is dissolved in a solvent much stronger than the initial mobile phase.
-
Cause 2: Column Overload (less common). In some cases, severe overload can also manifest as fronting.
-
Solution: Dilute your sample as described for tailing.
-
-
Q3: I'm seeing unexpected "ghost" peaks in my chromatogram, especially in blank runs.
A3: Ghost peaks are typically due to carryover from a previous injection or contamination in the system.
-
Cause 1: Sample Carryover. A highly concentrated previous sample can adsorb to parts of the injector or column and elute in subsequent runs.
-
Solution: Run several blank gradients (injecting only your mobile phase) to wash the system. Implement a needle wash with a strong solvent (e.g., 50:50 isopropanol:acetonitrile) in your autosampler settings.
-
-
Cause 2: Contaminated Mobile Phase. Impurities in your solvents or water can concentrate on the column and elute as peaks during the gradient.
-
Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous phases.
-
-
Cause 3: Sample Degradation. Stilbenoids can be sensitive to light and may degrade into other compounds, which then appear as extra peaks.[14]
-
Solution: Prepare samples fresh and store them in amber vials. Minimize exposure of the sample and standards to light during all experimental steps.[14]
-
Q4: My retention times are shifting between injections. What's causing this instability?
A4: Drifting retention times point to an unstable system.
-
Cause 1: Insufficient Column Equilibration. The column must be fully equilibrated with the initial mobile phase conditions before each injection.
-
Solution: Ensure your method includes a post-run equilibration step of at least 5-10 column volumes. For a 150x4.6 mm column at 1 mL/min, this means at least 5-10 minutes of re-equilibration.
-
-
Cause 2: Mobile Phase Preparation. If you are mixing solvents manually, small errors can cause drift. Also, the composition of a pre-mixed mobile phase can change over time due to the evaporation of the more volatile component.
-
Solution: Use an HPLC pump for online mixing if available. If mixing manually, be precise and do not prepare large volumes that will sit for extended periods.[11]
-
-
Cause 3: Temperature Fluctuations. The column temperature directly affects retention time.
-
Solution: Use a column oven and ensure it is set to a stable temperature (e.g., 30 °C).[15]
-
Section 5: Method Validation Principles
Once you have a robust separation method, it must be validated to ensure it is fit for its intended purpose.[16][17] According to International Conference on Harmonisation (ICH) guidelines, validation demonstrates the reliability and repeatability of your results.[16] Key parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Precision (Repeatability & Reproducibility): The closeness of agreement between a series of measurements.[17]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[17]
Developing validated analytical methods is crucial for ensuring the quality and consistency of research data and any resulting herbal or pharmaceutical products.[18]
References
- PharmaGuru. (2025). How To Improve Resolution In HPLC: 5 Simple Tips.
- LCGC. (n.d.).
- Chemistry For Everyone. (2025).
- Mastelf. (2025).
- MDPI. (n.d.). Natural Sources and Pharmacological Properties of Pinosylvin.
- Microbioz India. (2024).
- PubMed. (2023).
- LinkedIn. (n.d.).
- National Center for Biotechnology Information. (2022). Natural Sources and Pharmacological Properties of Pinosylvin.
- National Center for Biotechnology Information. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio.
- Wikipedia. (n.d.). Pinosylvin.
- ResearchGate. (n.d.). Chemical structure of pinosylvin (left) and the this compound (right).
- MDPI. (2021).
- National Center for Biotechnology Information. (2022). Natural Sources and Pharmacological Properties of Pinosylvin.
- Encyclopedia.pub. (2022). Biological and Pharmacological Properties of Pinosylvin.
- BenchChem. (n.d.). Technical Support Center: Addressing Photodegradation of Stilbenoids in Experimental Setups.
- NIH. (n.d.).
- Frontiers. (2014).
- PubMed. (2022). The commercial importance to develop validated analytical methods to define phytochemical levels in herbal medicinal products.
- Selerity Technologies. (n.d.). HPLC Troubleshooting Guide.
Sources
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- 2. encyclopedia.pub [encyclopedia.pub]
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- 4. Pinosylvin - Wikipedia [en.wikipedia.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Phytochemical Analysis of Pinus cembra Heartwood-UHPLC-DAD-ESI-MSn with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mastelf.com [mastelf.com]
- 10. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiozindia.com [microbiozindia.com]
- 12. youtube.com [youtube.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 18. The commercial importance to develop validated analytical methods to define phytochemical levels in herbal medicinal products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Pinosylvin Monomethyl Ether
Welcome to the technical support guide for the accurate quantification of Pinosylvin Monomethyl Ether (PME). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on mitigating matrix effects. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and regulatory expectations.
Introduction: The Challenge of the Matrix
This compound (PME), a naturally occurring stilbenoid found in plants like Pinus sylvestris, is of increasing interest for its potential pharmacological properties.[1] Accurate quantification, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for pharmacokinetic, toxicokinetic, and efficacy studies.[2][3]
However, the biological matrix—the complex mixture of endogenous components like phospholipids, salts, and proteins in samples such as plasma or tissue homogenates—can significantly interfere with the analysis.[4] This "matrix effect" can suppress or enhance the ionization of PME, leading to inaccurate and unreliable results.[5][6][7] This guide provides strategies to identify, understand, and overcome these challenges, ensuring the integrity of your bioanalytical data in line with global regulatory standards like the ICH M10 guideline.[8][9][10][11][12]
Frequently Asked Questions (FAQs)
Here we address common issues encountered during the quantification of PME.
Q1: My PME signal is inconsistent across different plasma samples, even with an internal standard. What could be the cause?
This variability is a classic sign of matrix effects.[4][5] While an internal standard (IS) is designed to compensate for these effects, its effectiveness depends on how closely it mimics the analyte's behavior. If the IS and PME experience different degrees of ion suppression or enhancement from co-eluting matrix components, the analyte/IS ratio will not be consistent.[13] This is particularly true if a simple protein precipitation was used, as this method is not effective at removing phospholipids, a major source of matrix effects.[14]
Q2: How can I confirm that matrix effects are impacting my assay?
A post-column infusion experiment is a powerful qualitative tool to visualize matrix effects.[6][15] In this setup, a constant flow of PME solution is introduced into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected. Any dip or rise in the baseline PME signal indicates regions of ion suppression or enhancement, respectively.[15]
For a quantitative assessment, the Matuszewski post-extraction spike method is recommended.[15] This involves comparing the PME response in a neat solution to the response of PME spiked into an extracted blank matrix. The ratio of these responses provides a quantitative measure of the matrix effect.[15][16]
Q3: What is the most effective way to remove interfering phospholipids from my plasma samples?
Solid-Phase Extraction (SPE) is a highly effective and widely used technique for removing phospholipids.[17] Specifically, mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms can provide superior cleanup for analytes like PME. There are also specialized phospholipid removal plates and cartridges (e.g., HybridSPE®) that selectively retain phospholipids while allowing the analyte of interest to pass through.[18][19]
Q4: I don't have access to a stable isotope-labeled internal standard for PME. What are my options?
While a stable isotope-labeled (SIL) internal standard is the "gold standard" for correcting matrix effects, it's not always available or economically feasible.[6][20][21] In its absence, a structural analog that co-elutes with PME can be used, though it may not perfectly mimic PME's ionization behavior.[22]
Alternatively, the most robust approach is to use matrix-matched calibration standards.[16][23][24] This involves preparing your calibration curve in the same biological matrix as your study samples (e.g., blank rat plasma). This ensures that the calibrants and the samples are subjected to the same matrix effects, improving accuracy.[16][25][26]
Q5: Can I just dilute my sample to reduce matrix effects?
Sample dilution can be a simple and effective strategy, especially if your assay has sufficient sensitivity.[6][15] Diluting the sample reduces the concentration of all matrix components, thereby lessening their impact on PME ionization.[20] However, it's crucial to validate that the dilution brings the PME concentration well above the lower limit of quantification (LLOQ) of your assay.
Troubleshooting and Method Optimization Guides
This section provides detailed protocols for key experimental procedures to mitigate matrix effects.
Guide 1: Assessing Matrix Effects with Post-Column Infusion
This qualitative technique helps identify at which retention times ion suppression or enhancement occurs.
Step-by-Step Protocol:
-
Preparation: Prepare a solution of PME in mobile phase at a concentration that gives a stable, mid-range signal. Separately, prepare a blank matrix sample using your standard extraction procedure.
-
System Setup: Connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-junction.
-
Infusion: Begin infusing the PME solution at a low flow rate (e.g., 5-10 µL/min).
-
Analysis: Once a stable signal for PME is observed, inject the extracted blank matrix sample.
-
Interpretation: Monitor the PME signal throughout the chromatographic run. A drop in the signal indicates ion suppression, while a rise indicates enhancement. If these events co-elute with your PME peak, your quantification is likely affected.
Guide 2: Implementing Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol outlines a general procedure for using a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE sorbent, which is effective for retaining basic compounds while removing phospholipids.
Step-by-Step Protocol:
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of 0.2% formic acid in water through the cartridge.
-
Load: Acidify your plasma sample with an equal volume of 0.2% formic acid. Vortex, centrifuge, and load the supernatant onto the SPE cartridge.
-
Wash 1 (Aqueous): Pass 1 mL of 0.2% formic acid in water to remove polar interferences.
-
Wash 2 (Organic): Pass 1 mL of methanol to remove non-polar interferences like phospholipids.
-
Elute: Elute PME with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your initial mobile phase for LC-MS/MS analysis.
Guide 3: Preparation of Matrix-Matched Calibration Curves
This is a crucial technique for compensating for matrix effects when a SIL-IS is unavailable.[16][24]
Key Considerations:
-
Blank Matrix: Ensure you have a reliable source of blank matrix (e.g., plasma from untreated animals) that is free of PME.
-
Concentration Range: The calibration standards should bracket the expected concentration range of your unknown samples.[9]
-
Preparation: Spiking should be done with a small volume of a concentrated stock solution to minimize alteration of the matrix composition.
Data Comparison Table:
| Calibration Method | Pros | Cons | Best For |
| Solvent-Based | Simple, fast to prepare. | Does not account for matrix effects, leading to potential inaccuracy. | Initial method development, situations with minimal matrix effects. |
| Matrix-Matched | Compensates for matrix effects by subjecting standards and samples to the same interferences.[16][23] | Requires a source of analyte-free blank matrix; more labor-intensive. | Regulated bioanalysis, complex matrices, absence of a SIL-IS. |
| Stable Isotope-Labeled IS | Considered the gold standard; corrects for variability in extraction, matrix effects, and instrument response.[6][21] | Expensive, SIL-IS may not be commercially available for all analytes. | High-stakes studies (e.g., clinical trials) requiring the highest level of accuracy and precision. |
Conclusion
Reducing matrix effects in the quantification of this compound is not a one-size-fits-all process. It requires a systematic approach of identification, optimization, and validation. By understanding the underlying causes of matrix effects and implementing robust sample preparation techniques like SPE and appropriate calibration strategies such as matrix-matching, researchers can significantly improve the accuracy, precision, and reliability of their bioanalytical data. This commitment to methodological rigor is essential for the successful advancement of drug development and scientific research.
References
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Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]
-
Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
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Chandran, P., & Sil, A. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]
-
Ciavardelli, D., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]
-
Gao, H. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA. [Link]
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. [Link]
-
Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. Kymos. [Link]
-
Rocci, M. L., & DeSimone, M. F. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. [Link]
-
Ciavardelli, D., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PubMed. [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. EMA. [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
-
Searle, B. C., et al. (2021). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. Journal of Proteome Research. [Link]
-
Waters. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters. [Link]
-
Alliance Pharma. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Alliance Pharma. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
Wawrzyniak, J., et al. (2017). Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. Journal of Chromatography B. [Link]
-
U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. [Link]
-
Lehotay, S. J., et al. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
ResearchGate. (n.d.). Evaluation of matrix effects in LC–MS/MS. ResearchGate. [Link]
-
Bar-Sela, G., et al. (2015). Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality? Bioanalysis. [Link]
-
van der Nagel, B. C. H., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]
-
OneLab. (2024). Matrix-Matched Pesticide Standard Curve Preparation. OneLab. [Link]
-
Neville, D., et al. (2012). Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions. Bioanalysis. [Link]
-
Yeo, S. C. M., et al. (2013). Quantification of pinosylvin in rat plasma by liquid chromatography-tandem mass spectrometry: application to a pre-clinical pharmacokinetic study. Journal of Chromatography B. [Link]
-
Al-Tel, T. H., et al. (2024). Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. MDPI. [Link]
-
Chandran, P., & Sil, A. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]
-
Petretto, G. L., et al. (2022). LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites. Molecules. [Link]
-
National Research Council Canada. (2016). Reducing the matrix effects in chemical analysis: fusion of isotope dilution and standard addition methods. NRC Publications Archive. [Link]
-
Zhang, Q. H., et al. (2014). Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder. Analytica Chimica Acta. [Link]
-
ResearchGate. (n.d.). Contents of stilbene compounds this compound and... ResearchGate. [Link]
-
Salehi, B., et al. (2020). Natural Sources and Pharmacological Properties of Pinosylvin. MDPI. [Link]
-
ResearchGate. (n.d.). Chemical structure of pinosylvin (left) and the this compound (right). ResearchGate. [Link]
-
Luo, W., et al. (2016). Determination of pinostilbene in rat plasma by LC-MS/MS: Application to a pharmacokinetic study. Journal of Chromatography B. [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]
-
Shama, M. A., et al. (2017). Comparison of Global Metabolites Extraction strategies for soy beans using UHPLC-HRMS. Journal of Plant Biochemistry & Physiology. [Link]
-
Sharma, A., et al. (2024). Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures. Molecules. [Link]
-
Kruve, A. (2021). Liquid-liquid extraction. YouTube. [Link]
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Technical Support Center: Optimizing Cell Culture Conditions for Pinosylvin Monomethyl Ether Treatment
Welcome to the technical support center for Pinosylvin Monomethyl Ether (PME) applications in cell culture. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for optimizing experimental conditions and troubleshooting common challenges.
Introduction to this compound (PME)
This compound (PME) is a naturally occurring stilbenoid found predominantly in the heartwood of pine species. As a derivative of pinosylvin, it shares a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] These effects are largely attributed to its ability to modulate key cellular signaling pathways, making it a compound of significant interest in pharmacological research. Understanding the nuances of its application in in vitro models is critical for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: While research is ongoing, PME, similar to its parent compound pinosylvin, is known to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. These include the NF-κB, PI3K/Akt, and MAPK/ERK pathways. By interfering with these pathways, PME can induce cell cycle arrest and apoptosis in cancer cells and reduce the expression of pro-inflammatory mediators.
Q2: What is a good starting concentration for PME in cell culture experiments?
A2: The optimal concentration of PME is highly cell-type dependent. For initial experiments, a dose-response study is recommended. Based on existing literature, IC50 values for PME have been reported to be approximately 25.4 µM in A549 human lung cancer cells and 20.1 µM in DLD-1 human colorectal adenocarcinoma cells.[1] A starting range of 1 µM to 50 µM is a reasonable starting point for most cancer cell lines.
Q3: What is the recommended solvent for preparing a PME stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving PME for in vitro studies. It is crucial to prepare a high-concentration stock solution (e.g., 20-50 mM) to minimize the final concentration of DMSO in the cell culture medium.
Q4: How should I store my PME stock solution?
A4: PME stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in light-protecting tubes. Stilbenoids can be sensitive to light, so protection from light during storage and handling is recommended.[3]
Experimental Protocols
Protocol 1: Preparation of PME Stock Solution
This protocol details the preparation of a concentrated PME stock solution for use in cell culture experiments.
Materials:
-
This compound (PME) powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes or clear tubes wrapped in aluminum foil)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of PME powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex the solution thoroughly until the PME is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
(Optional but recommended) Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use volumes in light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Cell Viability (MTT) Assay for PME Treatment
This protocol outlines the steps for performing a colorimetric MTT assay to determine the cytotoxic effects of PME on a chosen cell line.
Materials:
-
Target cell line
-
Complete cell culture medium (consider using phenol red-free medium, see Troubleshooting section)
-
PME stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Incubate for 24 hours to allow for cell attachment.
-
PME Treatment: Prepare serial dilutions of PME in complete cell culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the PME-containing medium to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest PME concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of blank wells (media and MTT only) from all other readings. Calculate cell viability as a percentage of the vehicle control.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in the culture medium upon adding PME stock solution. | - PME has low aqueous solubility.- The concentration of PME is too high.- The DMSO stock solution was not properly mixed into the medium. | - Prepare a more dilute working solution of PME in serum-free medium before adding it to the complete medium.- Gently warm the medium to 37°C before adding the PME stock solution.- Vortex the medium immediately after adding the PME stock to ensure rapid and even dispersion. |
| High background in colorimetric assays (e.g., MTT). | - Phenol red in the culture medium can interfere with absorbance readings around 570 nm. | - Use phenol red-free medium for the duration of the experiment.- If using medium with phenol red, include a "no cell" control with medium, PME, and the assay reagent to subtract the background absorbance. |
| Inconsistent or unexpected results between experiments. | - PME, like other stilbenoids, can be sensitive to light and may degrade over time.- Repeated freeze-thaw cycles of the stock solution can lead to degradation. | - Protect PME stock solutions and working solutions from light by using amber tubes and minimizing exposure to ambient light.- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| Vehicle control (DMSO) shows significant cytotoxicity. | - The final concentration of DMSO in the culture medium is too high.- The cell line is particularly sensitive to DMSO. | - Ensure the final DMSO concentration does not exceed 0.5% (v/v). For most cell lines, a concentration of 0.1% or lower is recommended.[4]- Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line. |
| Reduced PME activity in the presence of serum. | - PME may bind to proteins in the fetal bovine serum (FBS), reducing its bioavailability.[5] | - Consider reducing the serum concentration in your culture medium during the PME treatment period, if compatible with your cell line.- Perform a pilot experiment to compare PME efficacy in low-serum and normal-serum conditions. |
Visualization of PME-Modulated Signaling Pathways and Workflows
PME's Impact on Key Cancer-Related Signaling Pathways
Caption: PME's inhibitory effects on major cell signaling pathways.
Experimental Workflow for Assessing PME Cytotoxicity
Caption: A typical workflow for a cell viability assay using PME.
References
- BenchChem. (2025). Technical Support Center: Preparation of Stable Resveratrol Solutions for Cell Culture. BenchChem.
- LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein.
- Natural Sources and Pharmacological Properties of Pinosylvin. (2022). PMC.
- Identification of Pinosylvin in Pinus nigra subsp.
- ELICITOR INDUCTION OF STILBENE METABOLISM IN SCOTS PINE CELL SUSPENSION CULTURES. (n.d.). International Society for Horticultural Science.
- Investigating the Effectiveness of Different Porous Nanoparticles as Drug Carriers for Retaining the Photostability of Pinosylvin Deriv
- Natural Sources and Pharmacological Properties of Pinosylvin. (2022). MDPI.
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays Using Pinobanksin 5-Methyl Ether. BenchChem.
- Pinosylvin and Monomethyl pinosylvin, Constituents of Extract from the Knot of Pinus sylvestris , Reduce Inflammatory Gene Expression and Inflammatory Responses In vivo. (2015).
- The Multifaceted Biological Activities of Stilbenoid Compounds: A Technical Guide for Researchers. (2025). BenchChem.
- Biological Activities of Stilbenoids. (2015). PMC.
- Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nem
- Fetal bovine serum influences the stability and bioactivity of resveratrol analogues: A polyphenol-protein interaction approach. (2017). PubMed.
Sources
- 1. Natural Sources and Pharmacological Properties of Pinosylvin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fetal bovine serum influences the stability and bioactivity of resveratrol analogues: A polyphenol-protein interaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Pinosylvin monomethyl ether experiments
Welcome to the technical support guide for Pinosylvin monomethyl ether (PME). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this promising stilbenoid. Inconsistent experimental results can be a significant source of frustration and delay. This guide provides field-proven insights and detailed protocols in a direct question-and-answer format to help you achieve reproducible and reliable outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about PME handling, storage, and properties. Getting these basics right is the first step in preventing experimental variability.
Q1: What is this compound (PME) and what are its primary research applications?
This compound (PME) is a naturally occurring stilbenoid, a class of phenolic compounds, found predominantly in the heartwood of trees from the Pinaceae family (pines).[1] Plants synthesize PME as a phytoalexin, a defensive compound against pathogens and other stressors.[2] In research, PME is investigated for a wide range of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[3][4][5][6] Its mechanisms of action often involve the modulation of key cellular signaling pathways such as MAPK, ERK, and PI3K, making it a compound of interest for therapeutic development.[4]
Q2: How do I properly dissolve this compound (PME)?
PME is a hydrophobic compound and requires an organic solvent for initial dissolution.
-
Primary Solvent: The most common primary solvent is Dimethyl sulfoxide (DMSO). PME is typically soluble in DMSO at concentrations of 10 mg/mL or higher.
-
Aqueous Media Dilution: For cell culture experiments, the DMSO stock solution must be serially diluted in your culture medium. Crucially, the final concentration of DMSO in the culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity, which can confound your results.
-
Alternative Formulations: For in vivo studies or if DMSO is not suitable, co-solvent systems can be used. Formulations such as 10% DMSO in corn oil or 10% DMSO in a solution of 20% SBE-β-CD (sulfobutyl ether beta-cyclodextrin) in saline have been shown to achieve clear solutions at concentrations of at least 2.5 mg/mL.[7]
If you observe precipitation upon dilution, gentle warming and/or sonication can aid dissolution.[7] However, persistent precipitation indicates that the aqueous solubility limit has been exceeded, and you must adjust your dilution scheme.
Q3: What are the recommended storage conditions for PME powder and stock solutions?
Proper storage is critical to prevent degradation and maintain the activity of PME.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | +2°C to +8°C | As per manufacturer | Keep tightly sealed and protected from light.[8] |
| Stock Solution | -20°C | Up to 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[7] |
| Stock Solution | -80°C | Up to 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[7] |
Causality: PME, like many phenolic compounds, is susceptible to oxidation and photodegradation. Repeated freeze-thaw cycles can cause the compound to come out of solution or degrade, leading to a loss of potency and inconsistent results.[7] Aliquoting into single-use volumes is a mandatory step for reproducibility.
Q4: What level of purity should I expect for commercially available PME, and how can I verify it?
You should source PME with a purity of ≥95%, with ≥97% being preferable for sensitive applications.[8] The purity is typically determined by High-Performance Liquid Chromatography (HPLC).
Trustworthiness through Verification: It is best practice to independently verify the purity and concentration of your stock solution, especially when starting a new batch. Do not solely rely on the supplier's Certificate of Analysis (CoA).[9] A simple isocratic HPLC run can confirm the presence of a single major peak and its retention time against a reference standard. This self-validating step ensures that any observed variability is not due to the starting material. See Protocol 2 for a general QC method.
Section 2: Troubleshooting Guide
This section tackles specific problems you might encounter during your experiments.
Q1: My PME solution is cloudy or has precipitated after dilution in cell culture media. What's wrong?
This is a classic solubility issue. The transition from a high-concentration organic stock (like DMSO) to a primarily aqueous environment (culture media) can cause hydrophobic compounds like PME to crash out of solution.
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final DMSO concentration is below 0.5%. Higher concentrations not only risk solvent toxicity but also decrease the relative aqueous character of the medium, which can sometimes paradoxically increase precipitation of highly concentrated drugs.
-
Modify Dilution Method: Instead of adding a small volume of PME stock directly to a large volume of media, perform serial dilutions. Furthermore, ensure rapid and thorough mixing by vortexing or pipetting immediately after adding the PME stock to the media.
-
Reduce Final PME Concentration: You may be exceeding the solubility limit of PME in your specific culture medium. Try working with a lower final concentration.
-
Consider Protein Binding: Components in fetal bovine serum (FBS) can bind to hydrophobic compounds. While this often increases apparent solubility, it can also lead to aggregation. Test for precipitation in serum-free media versus serum-containing media.
Q2: I'm seeing high variability in my cell-based assay results (e.g., viability, signaling inhibition). Why?
Inconsistent biological activity is a common and frustrating problem. The key is to systematically isolate the source of the error. This can stem from the compound itself, the protocol, or the biological system.
Logical Troubleshooting Workflow:
Caption: Workflow for preparing a validated PME stock solution.
Procedure:
-
Tare a sterile, amber or foil-wrapped microcentrifuge tube on an analytical balance. Carefully weigh approximately 2.26 mg of PME powder into the tube. Record the exact weight.
-
Using a calibrated pipette, add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. (Calculation: Volume (mL) = [Weight (mg) / 226.27] * 100). For 2.26 mg, this is 1.0 mL.
-
Cap the tube tightly and vortex vigorously. If necessary, sonicate in a water bath for 5-10 minutes until the solution is completely clear.
-
Quality Control (Recommended): Analyze a small dilution of this stock solution via HPLC to confirm concentration and purity (see Protocol 2).
-
Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, light-blocking tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store immediately at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month). [7]
Protocol 2: Quality Control of PME by Reversed-Phase HPLC
This protocol provides a general method to quickly assess the purity of your PME. Specific parameters may need optimization for your system.
Materials:
-
HPLC system with UV-Vis (DAD/PDA) detector
-
C18 or Pentafluorophenyl (PFP) analytical column (e.g., 4.6 x 150 mm, 5 µm). A PFP phase can offer better separation for stilbenes compared to standard C18. [10]* HPLC-grade acetonitrile and water
-
Formic acid or Trifluoroacetic acid (TFA)
Procedure:
-
Prepare Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Prepare Sample: Dilute your 10 mM PME stock solution 1:100 in acetonitrile to a final concentration of 100 µM.
-
Set HPLC Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at ~305-325 nm (stilbenes have strong absorbance in this range).
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 30% B
-
18-22 min: 30% B (re-equilibration)
-
-
-
Analysis: Run the sample. A high-quality PME sample should yield one major peak. The peak area percentage at your monitoring wavelength should be ≥95-97%. Any significant secondary peaks may indicate impurities or degradation.
Section 4: Key Signaling Pathways
Understanding the molecular targets of PME is crucial for interpreting your results. PME has been shown to modulate several pathways critical to inflammation, cell survival, and proliferation.
Caption: Simplified overview of signaling pathways modulated by PME. [3][4][6] This guide is intended to be a living document. As new research emerges, best practices may evolve. Always refer to the latest literature and perform rigorous controls to ensure the validity of your experimental findings.
References
-
Salehi, B., et al. (2020). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. MDPI. [Link]
-
Koo, J. C., et al. (2022). Production of Nematicidal Pinosylvin Stilbenes in Cell Suspension Cultures of Pinus koraiensis by Fungal Elicitation. MDPI. [Link]
-
Al-Sanea, M. M., et al. (2023). Pinosylvin as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy. PubMed. [Link]
-
El Omari, N., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. MDPI. [Link]
-
Salehi, B., et al. (2020). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. PubMed Central. [Link]
-
El Omari, N., et al. (2022). Biological and Pharmacological Properties of Pinosylvin. Encyclopedia.pub. [Link]
-
Simonsen, J. L. (2021). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. ACS Omega. [Link]
-
Carl ROTH. (n.d.). Pinosylvin mono methyl ether, 25 mg, CAS No. 35302-70-6. Retrieved from Carl ROTH product page. [Link]
-
Jaiswal, R., et al. (2023). Phytochemical Analysis of Pinus cembra Heartwood-UHPLC-DAD-ESI-MSn with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation. PubMed. [Link]
-
ResearchGate. (n.d.). Major pharmacological properties of pinosylvin. Retrieved from ResearchGate. [Link]
-
Molnova. (n.d.). Certificate of Analysis (Version 1.0) - this compound. Retrieved from molnova.cn. [Link]
-
El Omari, N., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. ResearchGate. [Link]
-
Ekeberg, D., et al. (2006). The distribution of pinosylvin and this compound across heartwood and sapwood of scots pine (Pinus sylvestris L.). ResearchGate. [Link]
-
Koo, J. C., et al. (2020). Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes. Nature. [Link]
-
ResearchGate. (n.d.). Chemical structure of pinosylvin (left) and the this compound (right). Retrieved from ResearchGate. [Link]
-
Iannazzo, F., et al. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
El Omari, N., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. PubMed Central. [Link]
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Technical Support Center: Pinosylvin Monomethyl Ether Purity Assessment and Quality Control
Welcome to the comprehensive technical support guide for Pinosylvin Monomethyl Ether (PME). This center is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the accurate assessment of PME purity and the implementation of robust quality control measures in your experiments.
Introduction to this compound and the Imperative of Purity
This compound (3-hydroxy-5-methoxystilbene) is a naturally occurring stilbenoid found predominantly in the heartwood of trees belonging to the Pinaceae family.[1] As a phytoalexin, it plays a crucial role in the plant's defense mechanisms.[1] In recent years, PME has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant, antimicrobial, and anti-inflammatory activities.[1]
For researchers and drug developers, the purity of PME is of paramount importance. The presence of impurities can significantly impact the validity of experimental results and the safety and efficacy of potential therapeutic agents. Common impurities may include structurally related stilbenoids such as pinosylvin and pinosylvin dimethyl ether, as well as potential byproducts from synthesis or degradation products.[1][2] This guide provides a detailed framework for assessing and ensuring the purity of your PME samples.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the handling, analysis, and quality control of this compound.
Q1: What are the typical purity specifications for research-grade this compound?
A1: For research and early-stage drug development, PME is typically available in purities of ≥95% or ≥97%, as determined by High-Performance Liquid Chromatography (HPLC).[3] It is crucial to obtain a certificate of analysis (CoA) from the supplier that details the purity and the methods used for its determination. For more stringent applications, such as in vivo studies or late-stage preclinical development, a higher purity of ≥98% is often required.
Q2: What are the common impurities I should be aware of in a PME sample?
A2: The most common impurities are other stilbenoids that co-occur with PME in its natural source or that can be formed during synthesis. These include:
-
Pinosylvin: The unmethylated parent compound.
-
Pinosylvin Dimethyl Ether: The fully methylated analogue.[2]
-
Degradation Products: PME can be susceptible to degradation under certain conditions (e.g., light, heat, extreme pH), leading to the formation of various degradation products.[4][5] Forced degradation studies can help identify these potential impurities.[6]
Q3: How should I properly store this compound to maintain its stability?
A3: PME should be stored in a cool, dry, and dark place. Recommended storage is typically between 2°C and 8°C.[1] It is advisable to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, keeping it at -20°C is also a common practice. As stilbenoids can be light-sensitive, amber vials or light-protective containers are recommended.[5]
Q4: I am seeing unexpected peaks in my HPLC chromatogram. What could be the cause?
A4: Unexpected peaks can arise from several sources:
-
Impurities in the PME sample: As mentioned in Q2, these could be related stilbenoids or degradation products.
-
Contamination: This could be from the solvent used to dissolve the sample, the mobile phase, or the HPLC system itself.
-
Sample Degradation: The sample may have degraded during preparation or while sitting in the autosampler. Stilbenoids can be sensitive to light and temperature.[5]
-
Ghost Peaks: These can appear in gradient elution and are often due to contaminants in the mobile phase or carryover from a previous injection.[7]
Q5: My quantification results for PME are inconsistent. What should I check?
A5: Inconsistent quantification can be due to a variety of factors:
-
Standard Preparation: Ensure your calibration standards are prepared accurately and are stable. It is good practice to prepare fresh standards regularly.
-
Injection Volume Precision: Check the precision of your autosampler.
-
Detector Response: Ensure the detector is operating within its linear range for the concentrations you are analyzing.
-
Integration Parameters: Inconsistent peak integration can lead to variable results. Ensure your integration parameters are optimized and applied consistently.
-
Sample Stability: If your samples are degrading in the autosampler, this will lead to decreasing concentrations over time.
Analytical Methodologies and Troubleshooting Guides
This section provides detailed protocols and troubleshooting guides for the most common analytical techniques used for PME purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the purity assessment of PME due to its high resolution, sensitivity, and quantitative accuracy.
Caption: A typical workflow for assessing the purity of this compound using HPLC.
This protocol is a starting point and may require optimization for your specific instrument and PME sample.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) or a Pentafluorophenyl (PFP) column for improved separation of stilbenoids.[8][9] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV/DAD at 306 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Methanol or Acetonitrile to a concentration of approximately 1 mg/mL. |
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column overload. - Mismatch between sample solvent and mobile phase. | - Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. - Reduce the sample concentration or injection volume. - Dissolve the sample in the initial mobile phase composition. |
| Poor Resolution | - Inappropriate mobile phase composition. - Column degradation. - Inadequate column chemistry for stilbenoid separation. | - Optimize the gradient slope (make it shallower). - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Replace the column. - Consider a PFP column, which can offer different selectivity for aromatic compounds.[8] |
| Broad Peaks | - Extra-column volume. - Column contamination or aging. - High sample viscosity. | - Use shorter tubing with a smaller internal diameter between the injector, column, and detector. - Flush the column with a strong solvent or replace it. - Ensure the sample is fully dissolved and not too viscous. |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column not properly equilibrated. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a stable temperature. - Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before the first injection.[10] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for PME analysis, particularly for identifying volatile impurities. Due to the polar hydroxyl group, derivatization is typically required to improve the volatility and chromatographic performance of PME.
Caption: A typical workflow for assessing the purity of this compound using GC-MS following silylation.
This protocol provides a general guideline for the silylation and GC-MS analysis of PME.
Silylation Protocol (using BSTFA): [3][11]
-
Sample Preparation: Accurately weigh 1-2 mg of the PME sample into a GC vial. Ensure the sample is completely dry, as silylating reagents are moisture-sensitive.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to dissolve the sample.
-
Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature before injecting into the GC-MS.
| Parameter | Recommendation |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial temperature of 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Derivatization | - Presence of moisture in the sample or reagents. - Insufficient reaction time or temperature. - Inappropriate derivatizing reagent. | - Ensure all glassware is dry and use anhydrous solvents. - Optimize the reaction time and temperature. - For sterically hindered hydroxyl groups, a stronger silylating agent might be needed. |
| Peak Tailing for Derivatized PME | - Active sites in the GC liner or column. - Incomplete derivatization. | - Use a deactivated liner. - Condition the column according to the manufacturer's instructions. - Re-evaluate the derivatization protocol. |
| Unexpected Peaks in the Chromatogram | - Byproducts of the derivatization reaction. - Contaminants in the derivatizing reagent. - Thermal degradation of the derivatized analyte in the injector. | - Analyze a blank derivatization reagent to identify reagent-related peaks. - Lower the injector temperature if thermal degradation is suspected. |
| Difficulty in Mass Spectral Interpretation | - Complex fragmentation patterns. - Co-elution of impurities. | - Compare the obtained mass spectrum with literature data for silylated stilbenoids if available.[12][13] - Look for characteristic fragments, such as the loss of a methyl group (-15 Da) from the TMS moiety. - Improve chromatographic separation to obtain clean mass spectra. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of PME, providing detailed information about the molecular structure and the presence of impurities.
The following table provides expected chemical shifts for PME. Note that chemical shifts can vary slightly depending on the solvent and concentration.[4][14]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2', H-6' | ~7.5 (d) | C-1' |
| H-3', H-5' | ~7.3 (t) | C-2', C-6' |
| H-4' | ~7.2 (t) | C-3', C-5' |
| H-α, H-β | ~7.0 (d) | C-4' |
| H-2, H-6 | ~6.6 (d) | C-α |
| H-4 | ~6.4 (t) | C-β |
| OCH₃ | ~3.8 (s) | C-1 |
| OH | ~5.0 (br s) | C-2, C-6 |
| C-3 | ||
| C-4 | ||
| C-5 | ||
| OCH₃ |
Data is compiled from typical values for stilbenoids and may require confirmation with an authentic standard.[3][4][15]
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Broad ¹H NMR Signals | - Presence of paramagnetic impurities. - Sample aggregation at high concentrations. - Chemical exchange of the hydroxyl proton. | - Filter the sample through a small plug of celite. - Dilute the sample. - Add a drop of D₂O to the NMR tube to exchange the hydroxyl proton with deuterium, which will cause the OH signal to disappear. |
| Unexpected Signals in the Spectrum | - Presence of impurities (e.g., pinosylvin, pinosylvin dimethyl ether). - Residual solvent peaks. - Contaminants from glassware or sample handling. | - Compare the spectrum with that of a certified reference standard. - Consult tables of common NMR solvent and impurity shifts.[16][17] - Ensure clean glassware and high-purity solvents are used. |
| Difficulty in Assigning ¹³C Signals | - Overlapping signals in complex mixtures. - Low signal-to-noise for quaternary carbons. | - Perform 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals, aiding in unambiguous assignments.[18] - Increase the number of scans for the ¹³C NMR experiment. |
Quality Control and Stability Assessment
A robust quality control program is essential to ensure the reliability of experimental data and the safety of any potential therapeutic product.
Key Quality Control Parameters
| Parameter | Method(s) | Acceptance Criteria (Typical for Research Grade) |
| Identity | ¹H NMR, ¹³C NMR, MS, IR | Spectra should be consistent with the structure of this compound and match that of a certified reference standard. |
| Purity (Assay) | HPLC (with a calibrated reference standard) | ≥95% or ≥97% |
| Related Impurities | HPLC, GC-MS | Individual known impurities (e.g., pinosylvin, pinosylvin dimethyl ether) should be identified and quantified. Individual unknown impurities should be below a certain threshold (e.g., <0.1%). |
| Residual Solvents | GC-HS (Headspace) | Should be within acceptable limits as defined by guidelines such as ICH Q3C. |
| Water Content | Karl Fischer Titration | Typically <1.0% |
Stability-Indicating Method and Forced Degradation Studies
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential impurities.[6][19] The development of such a method is crucial for determining the shelf-life and appropriate storage conditions for PME.
Forced degradation studies are a key component of developing a stability-indicating method.[20] These studies involve subjecting the PME to stress conditions that are more severe than accelerated stability testing to generate potential degradation products.
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Addressing Pinosylvin monomethyl ether precipitation in stock solutions
Welcome to the technical support center for Pinosylvin monomethyl ether (PMME). This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: the precipitation of PMME in stock solutions. As a naturally occurring stilbenoid, PMME's utility in pharmacological and biotechnological research is significant, but its physicochemical properties can present handling difficulties.[1] This resource provides in-depth, field-proven insights and validated protocols to ensure the stability and reliability of your experimental reagents.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: What is this compound (PMME) and why is its solubility a concern?
This compound is a natural stilbenoid, a class of phenolic compounds found in plants like those of the Pinus genus.[2] Structurally, it is related to more widely known compounds like resveratrol. Like many stilbenoids, PMME has relatively low solubility in aqueous solutions, which is a critical consideration for biological assays typically performed in aqueous buffers.[3] Its solubility is significantly better in organic solvents.[4] This disparity is the primary reason researchers may observe precipitation when preparing working solutions from a concentrated organic stock.
Q2: What is the best solvent to prepare a concentrated stock solution of PMME?
For preparing a primary stock solution, organic solvents are required. Based on the properties of PMME and related stilbenes, the following solvents are recommended:
-
Dimethyl sulfoxide (DMSO): A common choice for high-concentration stocks due to its excellent solvating power for a wide range of organic molecules.[4][5][6]
-
Ethanol (EtOH): A good alternative, especially if DMSO is incompatible with a downstream application.
-
Dimethylformamide (DMF): Similar to DMSO in its ability to dissolve PMME.
The choice of solvent should always be cross-referenced with the tolerance of your specific experimental system (e.g., cell culture, enzyme assay). For the related compound pinosylvin, solubility is approximately 10 mg/mL in DMSO and DMF, and approximately 20 mg/mL in ethanol.[7] While PMME's solubility may differ, these values provide a useful starting point for determining an appropriate stock concentration.
Q3: How should I store my PMME stock solutions to ensure stability?
Proper storage is crucial for preventing both chemical degradation and physical precipitation. Repeated freeze-thaw cycles should be avoided as they can promote precipitation.[8] It is highly recommended to aliquot the stock solution into single-use volumes upon preparation.
| Storage Condition | Duration | Key Considerations | Source(s) |
| -80°C | Up to 6 months | Recommended for long-term stability. | [8] |
| -20°C | Up to 1 month | Suitable for short-term storage. | [8] |
| 2°C to 8°C | Not Recommended (for solutions) | Recommended for storing the solid compound, not stock solutions. | [9] |
Crucially, all stock solutions should be protected from light , as phenolic compounds can be light-sensitive.[8][10]
Q4: My working solution turned cloudy after I added the PMME stock. Is this precipitation?
Yes, this is a classic sign of precipitation due to poor aqueous solubility. When a small volume of a highly concentrated organic stock (e.g., in DMSO) is added to a large volume of an aqueous buffer (e.g., PBS or cell culture media), the local solvent environment changes drastically. The PMME, no longer soluble in the high-water-content medium, "crashes out" of the solution. To avoid this, it is essential to use a serial dilution method and ensure vigorous mixing during the addition of the stock to the aqueous buffer.[7]
Troubleshooting Guide: Precipitate Formation
This section provides a logical framework and actionable protocols for diagnosing and resolving precipitation issues.
Q5: I've observed a solid precipitate in my PMME stock vial. What are the likely causes?
Precipitation from an organic stock solution is typically a physical, not chemical, phenomenon driven by changes in solubility.[11] The most common causes are supersaturation, temperature fluctuations, or solvent evaporation. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for identifying the cause of PMME precipitation.
Q6: How can I safely and effectively redissolve the precipitate in my stock solution?
If you encounter a precipitate, do not assume the stock is unusable. In most cases, the compound can be redissolved. It is critical, however, to ensure the solution becomes completely homogenous again to guarantee accurate concentration for your experiments.
Protocol: Redissolving Precipitated PMME Stock
-
Equilibrate to Room Temperature: Allow the vial to sit on the benchtop for at least 1 hour to reach ambient temperature.[4] Many compounds are significantly more soluble at room temperature than at 4°C or -20°C.
-
Gentle Agitation: Vortex the vial for 30-60 seconds. A simple swirling motion can also be effective. Check for any remaining visible particles against a light source.
-
Sonication: If agitation is insufficient, place the vial in a bath sonicator.
-
Procedure: Sonicate in 5-minute intervals.
-
Rationale: The high-frequency sound waves create cavitation bubbles that physically break apart the solid precipitate and enhance local mixing, accelerating dissolution.[12]
-
-
Gentle Warming: As a final step, you may warm the solution in a water bath.
-
Procedure: Set the water bath to 30-37°C. Do NOT exceed 40°C, as higher temperatures risk degrading the compound. Warm for 10-15 minutes, with intermittent vortexing.
-
Causality: Increasing the kinetic energy of the system increases solvent-solute interactions and typically raises the solubility limit of the compound.[11]
-
-
Confirmation and Use: Once the solution is completely clear with no visible particulates, it is ready for use. If the precipitate cannot be redissolved by these methods, it may indicate the concentration is too high for the solvent. In this case, you can add a precise volume of fresh solvent to reduce the concentration and repeat the steps above, being sure to recalculate the final molarity.
Q7: What is the best-practice protocol for preparing a stable PMME stock solution from scratch?
Preventing precipitation begins with proper technique during preparation. Following a systematic protocol ensures accuracy, complete dissolution, and long-term stability.[13][14]
Protocol: Preparation of a 10 mM PMME Stock Solution in DMSO
-
Pre-Weighing Preparation: Allow the vial of solid PMME to equilibrate to room temperature for at least 1 hour before opening to prevent condensation of atmospheric moisture onto the compound.[4]
-
Accurate Weighing: Using a calibrated analytical balance, weigh out the desired mass of PMME (Molecular Weight: 226.27 g/mol ).[1] For a 1 mL 10 mM stock, you would need 2.26 mg. It is often more accurate to weigh a larger mass (e.g., 11.3 mg) and dissolve it in a larger volume (e.g., 5 mL).[13][15]
-
Dissolution: a. Transfer the weighed PMME solid into a Class A volumetric flask of the appropriate size (e.g., 5 mL).[13] b. Add approximately 70-80% of the final volume of high-purity DMSO (e.g., 3.5-4.0 mL for a 5 mL final volume). c. Cap the flask and vortex or sonicate until the solid is completely dissolved . Visually inspect the solution to ensure no solid particles remain. This is the most critical step to prevent seeding future precipitation.
-
Bringing to Final Volume: Once the solid is fully dissolved, add DMSO to the calibration mark on the volumetric flask. Cap and invert the flask 10-15 times to ensure the solution is homogenous.
-
(Optional) Sterilization: If required for your application (e.g., cell culture), filter the solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE or PVDF).
-
Aliquoting and Storage: Immediately dispense the stock solution into single-use, light-protecting (amber) vials. Label clearly with the compound name, concentration, solvent, and date of preparation. Store immediately at the recommended temperature (-80°C for long-term).[8][16]
By adhering to these guidelines, researchers can minimize the risk of PMME precipitation, ensuring the integrity and reproducibility of their experimental results.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Bitesize Bio. (2024). How to Make Accurate Stock Solutions. Retrieved from [Link]
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FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
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Carl ROTH. (n.d.). Pinosylvin mono methyl ether, 25 mg, CAS No. 35302-70-6. Retrieved from [Link]
-
Daneshfar, A., et al. (2022). Contents of stilbene compounds this compound and pinosylvin in knots of heat-treated Scots pine (Pinus sylvestris L.) wood. ResearchGate. Retrieved from [Link]
-
Omari, N. E., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. MDPI. Retrieved from [Link]
-
Omari, N. E., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinosylvin. Retrieved from [Link]
-
Dias, C., et al. (2022). Strategies to improve the solubility and stability of stilbene antioxidants: A comparative study between cyclodextrins and bile acids. ResearchGate. Retrieved from [Link]
-
Koo, J. C., et al. (2018). Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes. Scientific Reports. Retrieved from [Link]
-
Al Taher, M. (2021). Why does a white precipitate form when performing the phenol test?. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solubility and Precipitation. Retrieved from [Link]
-
Mota, F. L. (2016). Studies on the solubility of phenolic compounds. ResearchGate. Retrieved from [Link]
-
Lumen Learning. (n.d.). Precipitation and Dissolution. Chemistry for Majors. Retrieved from [Link]
-
StudyGuides.com. (n.d.). Precipitation and Dissolution Reactions - Study Guide. Retrieved from [Link]
-
Boise State Pressbooks. (n.d.). 15.1 Precipitation and Dissolution – General Chemistry 1 & 2. Retrieved from [Link]
-
Wikipedia. (n.d.). Tannin. Retrieved from [Link]
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CrashCourse. (2013). Precipitation Reactions: Crash Course Chemistry #9. YouTube. Retrieved from [Link]
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Chebil, L., et al. (2007). Solubility of Flavonoids in Organic Solvents. ResearchGate. Retrieved from [Link]
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Cheng, X., et al. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. Retrieved from [Link]
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Cheng, X., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Retrieved from [Link]
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Lagarde, G., et al. (2023). Identification and quantification of resolubilised polyphenols from fining precipitation. OENO One. Retrieved from [Link]
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Technical Support Center: Improving the Bioavailability of Pinosylvin Monomethyl Ether (PME) in Animal Models
Prepared by: Senior Application Scientist, Drug Metabolism and Pharmacokinetics
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the systemic exposure of Pinosylvin monomethyl ether (PME) in preclinical animal models. PME, a naturally occurring stilbenoid found in plants of the Pinaceae family, exhibits a range of promising pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects[1][2][3]. However, like many stilbenoids, its therapeutic development is frequently hampered by poor oral bioavailability.
This document provides a structured approach to troubleshooting common experimental hurdles. It moves from frequently asked questions to in-depth guides with detailed protocols, helping you diagnose issues and implement effective solutions to enhance the systemic exposure of PME in your studies.
Frequently Asked Questions (FAQs)
This section addresses common initial questions and problems researchers face when working with PME.
Q1: What is this compound (PME) and what are its basic properties?
PME, or (E)-3-Hydroxy-5-methoxystilbene, is a natural stilbenoid with a molecular weight of 226.27 g/mol [4]. It is a phenolic compound, giving it antioxidant properties. Structurally, it is related to resveratrol but has a methoxy group in place of one hydroxyl group. This modification influences its lipophilicity and metabolic profile. It is known to be produced by plants as a phytoalexin in response to stressors[5].
Q2: Why is the oral bioavailability of this compound (PME) generally low?
The low oral bioavailability of PME, a common issue among stilbenoids, is primarily attributed to two factors:
-
Poor Aqueous Solubility: As a hydrophobic molecule, PME has limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a rate-limiting step for absorption[6][7].
-
Extensive First-Pass Metabolism: Like its parent compound pinosylvin and the well-studied resveratrol, PME is susceptible to rapid metabolism in the intestine and liver[1]. The primary metabolic pathways are glucuronidation and sulfation of the free hydroxyl group, leading to the formation of inactive metabolites that are quickly eliminated. This extensive pre-systemic clearance significantly reduces the amount of active PME reaching systemic circulation[1][8].
Q3: I'm observing very low or undetectable plasma concentrations of PME after oral gavage. What is the first thing I should check?
Before investigating complex metabolic issues, always start by verifying your formulation and dosing technique[9].
-
Formulation Integrity: Is the PME fully dissolved or uniformly suspended in your vehicle? Visually inspect the dosing formulation for any precipitation or phase separation before and during administration. For suspensions, ensure vigorous and continuous mixing to guarantee dose homogeneity[9].
-
Dosing Technique: Confirm that your oral gavage technique is correct and consistent. Improper gavage can lead to incomplete dosing or undue stress on the animal, which can alter GI physiology and drug absorption[9].
Q4: There is high inter-individual variability in the plasma concentrations of my animals. What are the likely causes?
High variability is a common sign of formulation or absorption issues.
-
Inconsistent Formulation: If you are using a suspension, inconsistent particle size or inadequate mixing can lead to different animals receiving different effective doses.
-
Gastrointestinal Factors: Differences in gastric emptying rates, intestinal motility, and the composition of gut microbiota among animals can significantly impact the dissolution and absorption of poorly soluble compounds[10]. Fasting animals for a consistent period (e.g., 12-18 hours) before dosing can help minimize this variability[9].
-
Metabolic Differences: Minor genetic variations in metabolic enzymes (like UGTs and SULTs) can lead to different rates of first-pass metabolism between individual animals.
Q5: What are the most common formulation strategies to improve the bioavailability of hydrophobic compounds like PME?
Several strategies can be employed, ranging from simple to complex:
-
Particle Size Reduction: Micronization or creating nanosuspensions increases the surface area of the drug, which can enhance the dissolution rate[6][11][12].
-
Lipid-Based Formulations: Dissolving PME in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS). These formulations form fine emulsions in the GI tract, keeping the drug in solution and enhancing its absorption, potentially through the lymphatic pathway which can bypass the liver's first-pass effect[12][13].
-
Complexation: Using cyclodextrins to form inclusion complexes can improve the aqueous solubility of stilbenoids[14].
-
Solid Dispersions: Dispersing PME in a polymer matrix can create an amorphous form of the drug, which has a higher solubility than its crystalline counterpart[7].
In-Depth Troubleshooting Guides
Guide 1: Formulation Failure & Optimization
Scenario: You prepare a suspension of PME in 0.5% carboxymethyl cellulose (CMC), but you notice the compound crashing out of solution or the results are highly variable.
Root Cause Analysis: PME is hydrophobic. Without proper formulation aids, it will not disperse uniformly in an aqueous vehicle, leading to inaccurate dosing and poor dissolution in the gut.
Caption: Workflow for selecting and validating a PME formulation.
Protocol 1A: Preparing an Improved Aqueous Suspension
This protocol uses micronization and a surfactant to improve particle dispersion and wettability.
-
Particle Size Reduction (Micronization): If possible, reduce the particle size of the PME powder using a jet mill or similar equipment. This increases the surface area-to-volume ratio, promoting faster dissolution[11].
-
Prepare the Vehicle: Create a 0.5% (w/v) solution of low-viscosity carboxymethyl cellulose (CMC) or hydroxypropyl methylcellulose (HPMC) in purified water.
-
Add a Surfactant: To the vehicle, add a non-ionic surfactant such as Tween® 80 or Polysorbate 80 to a final concentration of 0.1% to 1% (v/v). This will act as a wetting agent, preventing the hydrophobic PME particles from clumping together.
-
Create the Suspension: Slowly add the micronized PME powder to the vehicle while continuously stirring with a magnetic stirrer or homogenizer.
-
Homogenize: For best results, homogenize the suspension to ensure uniform particle distribution.
-
Validate: Before dosing, keep the suspension on a stirrer. Visually confirm its homogeneity.
Protocol 1B: Creating a Simple Lipid-Based Formulation
Lipid formulations can significantly improve the absorption of lipophilic compounds[12].
-
Select Excipients: Choose a carrier oil (e.g., medium-chain triglycerides like Miglyol® 812 or sesame oil), a surfactant (e.g., Cremophor® EL or Kolliphor® EL), and a co-solvent (e.g., PEG400 or Transcutol®).
-
Determine Solubility: Test the solubility of PME in each individual excipient to find the most suitable components.
-
Prepare the Formulation:
-
Dissolve the required amount of PME in the co-solvent with gentle heating (if necessary) and vortexing.
-
Add the carrier oil and mix thoroughly.
-
Add the surfactant and mix until a clear, homogenous solution is formed.
-
-
Characterize: When mixed with water, this formulation should spontaneously form a microemulsion. This can be checked visually by adding a drop of the formulation to a beaker of water.
-
Administer: This solution can be directly administered via oral gavage.
Guide 2: Overcoming Low Systemic Exposure
Scenario: Your formulation is stable, but plasma concentrations of PME are still below the lower limit of quantification (LLOQ), even at a high dose. You suspect rapid metabolism.
Root Cause Analysis: Extensive first-pass metabolism in the gut wall and liver is the most likely culprit. Stilbenoids are rapidly conjugated with glucuronic acid and sulfate, marking them for excretion[1]. This happens before the compound can reach systemic circulation.
Caption: PME undergoes extensive Phase II metabolism, limiting bioavailability.
Strategy 2A: Co-administration with Metabolic Inhibitors
Disclaimer: This is an exploratory research strategy and requires careful validation.
Inhibiting the enzymes responsible for PME metabolism can increase its systemic exposure. Piperine, an extract from black pepper, is a known inhibitor of UGT enzymes and can enhance the bioavailability of various compounds. While direct studies on PME are scarce, this approach is well-documented for other structurally related polyphenols like curcumin and resveratrol.
Experimental Protocol:
-
Dose Selection: Based on literature, a typical dose of piperine in rats is 10-20 mg/kg.
-
Administration: Administer piperine (dissolved in a suitable vehicle) via oral gavage 30-60 minutes before administering the PME formulation.
-
Pharmacokinetic Study: Conduct a full PK study, collecting blood samples at appropriate time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Analysis: Compare the resulting AUC (Area Under the Curve) and Cmax (Maximum Concentration) of PME with and without piperine pre-treatment. A significant increase would indicate that first-pass metabolism is a major barrier.
Strategy 2B: Advanced Formulations - Nanotechnology
Nanoparticle-based delivery systems can protect the drug from degradation in the GI tract and may facilitate absorption through alternative pathways, partially avoiding first-pass metabolism[13][14].
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate PME, improving its stability and absorption.
-
Polymeric Nanoparticles: Using biodegradable polymers like PLGA, nanoparticles can be formulated for controlled release and improved uptake by intestinal M-cells, leading to lymphatic absorption[13].
Developing these formulations requires specialized equipment and expertise but represents a powerful strategy for overcoming bioavailability challenges[15].
Guide 3: Bioanalytical Method Troubleshooting
Scenario: You are developing an LC-MS/MS method to quantify PME in plasma, but you are struggling with low signal intensity, matrix effects, or poor reproducibility.
Root Cause Analysis: Biological matrices like plasma are complex and can interfere with the ionization of the target analyte (matrix effect) or lead to its degradation during sample processing.
Table 1: Recommended Starting Parameters for PME LC-MS/MS Analysis
| Parameter | Recommendation | Rationale & Comments |
|---|---|---|
| Sample Preparation | Protein Precipitation with Acetonitrile | Simple, fast, and effective for stilbenoids. Add cold acetonitrile (3:1 ratio to plasma), vortex, centrifuge, and inject the supernatant[16][17]. |
| LC Column | C18 Reversed-Phase (e.g., Zorbax SB-C18, 1.9 µm) | Provides good retention and separation for hydrophobic molecules like PME[18]. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Common mobile phase for stilbenoid analysis, providing good peak shape and ionization efficiency[18]. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | The phenolic hydroxyl group on PME is readily deprotonated, making it sensitive in negative ESI mode[8][16]. |
| MRM Transition | m/z 225.1 -> [Fragment ion] (Precursor [M-H]⁻) | The exact fragment needs to be determined by infusing a PME standard. A common fragmentation for stilbenoids involves the cleavage of the ethylene bridge. For a related compound, pinostilbene, a transition of m/z 241→181 was used[8]. |
| Internal Standard | A structurally similar, stable-isotope-labeled compound or another stilbenoid (e.g., pterostilbene, if not present in the sample). | Crucial for correcting variability in sample preparation and instrument response. |
Protocol 3A: Systematic Troubleshooting of a Bioanalytical Assay
-
Check Compound Stability: Is PME stable in the plasma matrix and during the sample preparation process?
-
Experiment: Spike PME into blank plasma and leave it on the benchtop for several hours and through freeze-thaw cycles. Compare the results to freshly spiked samples. If degradation occurs, optimize sample handling (e.g., keep on ice, add antioxidants).
-
-
Assess Extraction Recovery: Are you efficiently extracting PME from the plasma?
-
Experiment: Compare the peak area of PME spiked into plasma and extracted (Set A) with the peak area of PME spiked into the supernatant of extracted blank plasma (Set B). Recovery (%) = (Area A / Area B) * 100. Aim for >80% and consistent recovery.
-
-
Evaluate Matrix Effect: Are components in the plasma suppressing or enhancing the PME signal?
-
Experiment: Compare the peak area of PME spiked into the supernatant of extracted blank plasma (Set B) with the peak area of PME in a clean solvent (Set C). Matrix Effect (%) = (Area B / Area C) * 100. A value <100% indicates ion suppression; >100% indicates enhancement. If significant, try a different extraction method (e.g., liquid-liquid extraction) or improve chromatographic separation.
-
Comparative Pharmacokinetic Data
The following table summarizes pharmacokinetic data for PME's parent compound (Pinosylvin) and a related, more bioavailable stilbenoid (Pterostilbene) to provide context for experimental expectations. Data for PME itself is limited, highlighting the need for the research this guide supports.
Table 2: Comparative Pharmacokinetics of Stilbenoids in Rats
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (F%) | Reference |
|---|---|---|---|---|---|---|
| Pinosylvin | 50 mg/kg, Oral | Low and erratic | - | - | < 1% | [16] |
| Pinosylvin | 5 mg/kg, IV | - | - | - | - | [16] |
| Pinostilbene | 50 mg/kg, Oral | Highly erratic | - | - | ~1.9% (erratic) | [8] |
| Pinostilbene | 5 mg/kg, IV | - | - | - | - | [8] |
| Pterostilbene | - | - | - | - | ~80% |[14] |
This table illustrates the significant bioavailability challenge for stilbenoids with free meta-hydroxyl groups, like pinosylvin and pinostilbene, compared to more metabolically stable analogues like pterostilbene.[8]
References
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Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. MDPI. [Link]
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Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
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Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. JOCPR. [Link]
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Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]
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This compound | C15H14O2 | CID 5281719. PubChem - NIH. [Link]
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Biological Activities of Stilbenoids. PMC - PubMed Central. [Link]
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What are the methods used for enhancement of bioavailability? Patsnap Synapse. [Link]
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LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites. PMC - PubMed Central. [Link]
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Quantification of pinosylvin in rat plasma by liquid chromatography-tandem mass spectrometry: application to a pre-clinical pharmacokinetic study. PubMed. [Link]
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Natural Sources and Pharmacological Properties of Pinosylvin. MDPI. [Link]
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Major pharmacological properties of pinosylvin. ResearchGate. [Link]
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Natural Sources and Pharmacological Properties of Pinosylvin. PMC - NIH. [Link]
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Pinosylvin and Monomethyl pinosylvin, Constituents of Extract from the Knot of Pinus sylvestris, Reduce Inflammatory Gene Expression and Inflammatory Responses In vivo. ResearchGate. [Link]
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THE FORMATION OF PINOSYLVIN AND ITS MONOMETHYL ETHER IN THE SAPWOOD OF PINUS RESINOSA AIT. Canadian Science Publishing. [Link]
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Contents of stilbene compounds this compound and... ResearchGate. [Link]
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Natural Sources and Pharmacological Properties of Pinosylvin. ResearchGate. [Link]
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Stilbenes: a promising small molecule modulator for epigenetic regulation in human diseases. Frontiers. [Link]
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Strategies and Methods for the Syntheses of Natural Oligomeric Stilbenoids and Analogues. ResearchGate. [Link]
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Determination of pinostilbene in rat plasma by LC-MS/MS: Application to a pharmacokinetic study. PubMed. [Link]
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Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway. PMC - NIH. [Link]
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Pharmacokinetics of selected stilbenes: Rhapontigenin, piceatannol and pinosylvin in rats. ResearchGate. [Link]
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Chemical structures and biosynthesis of stilbenoids. ResearchGate. [Link]
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Resveratrol and Other Natural Oligomeric Stilbenoid Compounds and Their Therapeutic Applications. PMC - NIH. [Link]
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Determination and assay validation of pinosylvin in rat serum: application to drug metabolism and pharmacokinetics. PubMed. [Link]
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Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]
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Validation & Comparative
Pinosylvin Monomethyl Ether vs. Resveratrol: A Comparative Anti-inflammatory Study
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the ever-expanding landscape of natural compounds with therapeutic potential, stilbenoids have garnered significant attention for their diverse biological activities. Among them, resveratrol has long been the subject of extensive research, particularly for its anti-inflammatory properties.[1][2][3] However, emerging evidence suggests that other members of the stilbenoid family, such as pinosylvin and its derivatives, may offer comparable or even superior anti-inflammatory effects.[4][5] This guide provides a comparative analysis of pinosylvin monomethyl ether and resveratrol, focusing on their mechanisms of action and experimental data to support their potential as anti-inflammatory agents.
Introduction to the Stilbenoids in Focus
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a well-known polyphenol found in grapes, berries, and peanuts.[2] Its anti-inflammatory effects are widely documented and attributed to its ability to modulate various signaling pathways involved in the inflammatory response.[1][3]
This compound (3-hydroxy-5-methoxystilbene) is a derivative of pinosylvin, a stilbenoid predominantly found in the heartwood of pine trees.[4][6] While less studied than resveratrol, recent research has highlighted its potent anti-inflammatory properties, suggesting it as a promising candidate for further investigation.[7][8]
Mechanistic Deep Dive: Modulating Key Inflammatory Pathways
The anti-inflammatory effects of both this compound and resveratrol are rooted in their ability to interfere with critical signaling cascades that orchestrate the inflammatory response. While they share some common targets, notable differences in their mechanisms are beginning to emerge.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9][10][11] Both resveratrol and pinosylvin derivatives have been shown to inhibit NF-κB activation.[1][4]
Resveratrol has been demonstrated to attenuate NF-κB signaling through multiple mechanisms, including the inhibition of IκB degradation and the deacetylation of the NF-κB subunit RelA/p65, an action that is dependent on Sirtuin 1 (SIRT1).[1][12][13][14][15] By preventing the translocation of NF-κB to the nucleus, resveratrol effectively dampens the expression of pro-inflammatory genes.[1]
Pinosylvin and its monomethyl ether also exhibit inhibitory effects on the NF-κB pathway.[4][6] This inhibition contributes to the reduced expression of pro-inflammatory mediators.[6] Some evidence suggests that pinosylvin's anti-inflammatory action may be mediated through the inhibition of the PI3K/Akt pathway, which can influence NF-κB activity.[6][16]
Figure 1: Simplified NF-κB signaling pathway showing inhibitory points for resveratrol and this compound.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[17][18][19][20] Resveratrol has been shown to inhibit the phosphorylation of p38-MAPK and JNK, thereby reducing the expression of COX-2 and iNOS.[1] Pinosylvin has also been reported to increase the phosphorylation of ERK and JNK, suggesting a complex and context-dependent role in modulating MAPK signaling.[21]
Sirtuin 1 (SIRT1) Activation
SIRT1 is a protein deacetylase that plays a critical role in regulating inflammation.[12] Resveratrol is a well-known activator of SIRT1.[13][22] The activation of SIRT1 by resveratrol leads to the deacetylation of NF-κB, which reduces its transcriptional activity and subsequently suppresses the expression of pro-inflammatory genes.[12][13][14][15] The relationship between this compound and SIRT1 activation is an area that warrants further investigation.
Comparative Efficacy: A Look at the Experimental Data
While direct head-to-head comparative studies are limited, data from various in vitro and in vivo experiments provide insights into the relative anti-inflammatory potency of these two stilbenoids.
A study directly comparing pinosylvin and resveratrol found that pinosylvin inhibited lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production in RAW 264.7 cells with an IC50 value of 10.6 µM, which was almost twice as potent as resveratrol (IC50 = 20.8 µM) in the same assay.[23] Another study showed that both pinosylvin and its monomethyl ether reduced nitric oxide (NO) production and iNOS expression in activated macrophages, with EC50 values for NO reduction being 13 µM for pinosylvin and 8 µM for this compound.[7] Furthermore, both compounds demonstrated significant anti-inflammatory effects in a carrageenan-induced paw inflammation model in mice.[7]
| Compound | Assay | Cell Line/Model | Key Findings | Reference |
| Pinosylvin | PGE2 Production | RAW 264.7 | IC50 = 10.6 µM | [23] |
| Resveratrol | PGE2 Production | RAW 264.7 | IC50 = 20.8 µM | [23] |
| Pinosylvin | NO Production | J774 Macrophages | EC50 = 13 µM | [7] |
| This compound | NO Production | J774 Macrophages | EC50 = 8 µM | [7] |
| Pinosylvin | Carrageenan-induced paw edema | Mouse | 80% inhibition at 100 mg/kg | [7] |
| This compound | Carrageenan-induced paw edema | Mouse | 80% inhibition at 100 mg/kg | [7] |
| Resveratrol | TNF-α & IL-6 Production | RAW 264.7 | Significant inhibition at 40 µM | [23] |
| Pinosylvin | TNF-α & IL-6 Production | RAW 264.7 | Significant inhibition of TNF-α at 40 µM | [23] |
Experimental Protocols for Anti-inflammatory Assessment
To enable researchers to conduct their own comparative studies, a standard in vitro protocol for assessing anti-inflammatory activity is provided below.
In Vitro Anti-inflammatory Assay Using LPS-stimulated RAW 264.7 Macrophages
This protocol outlines the steps to measure the inhibition of nitric oxide (NO) production, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of this compound and resveratrol in DMSO.
-
Dilute the stock solutions in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Incubate for 1 hour.
3. Inflammatory Stimulation:
-
After the pre-treatment period, add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response.[23] Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Incubate the plate for 24 hours.
4. Measurement of Nitric Oxide (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate at room temperature for another 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.
5. Data Analysis:
-
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of NO production) using non-linear regression analysis.
Figure 2: Workflow for the in vitro anti-inflammatory assay.
Conclusion and Future Perspectives
The available evidence suggests that both this compound and resveratrol are potent anti-inflammatory agents. While resveratrol is more extensively studied, emerging data indicates that pinosylvin and its monomethyl ether may exhibit comparable or even superior activity in certain assays.[7][23] this compound's strong inhibition of NO production, a key mediator in inflammation, makes it a particularly compelling candidate for further research.[7]
For researchers and drug development professionals, this comparative analysis highlights the potential of exploring stilbenoids beyond resveratrol. Future studies should focus on direct, head-to-head comparisons of these compounds in a wider range of in vitro and in vivo models of inflammation. Elucidating the detailed molecular mechanisms of this compound, particularly its interaction with pathways like SIRT1 and MAPK, will be crucial in determining its therapeutic potential. The development of novel anti-inflammatory drugs may well benefit from a closer look at the promising, yet less explored, members of the stilbenoid family.
References
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Anti-Inflammatory Effects of Resveratrol: Mechanistic Insights. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
-
Zhu, X., Liu, Q., Wang, M., Liang, M., Yang, X., Xu, X., Zou, H., & Li, F. (2011). Activation of Sirt1 by Resveratrol Inhibits TNF-α Induced Inflammation in Fibroblasts. PLOS ONE, 6(11), e27081. [Link]
-
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central. Retrieved January 8, 2026, from [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2(1), 17023. [Link]
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A Researcher's Guide to Validating the In Vivo Efficacy of Pinosylvin Monomethyl Ether in a Neuroinflammatory Disease Model
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute an in vivo study to validate the efficacy of Pinosylvin monomethyl ether (PME). We will delve into the scientific rationale for selecting a neuroinflammation model, compare PME against relevant alternatives, and provide detailed, field-tested protocols to ensure data integrity and reproducibility.
Introduction: this compound (PME) as a Therapeutic Candidate
This compound is a natural stilbenoid predominantly found in plants of the Pinaceae family, such as Scots pine (Pinus sylvestris).[1] Stilbenoids are a class of phenolic compounds recognized for a wide array of biological activities.[2] PME, along with its parent compound pinosylvin, has demonstrated significant anti-inflammatory, antioxidant, neuroprotective, and antimicrobial properties in numerous preclinical studies.[3][4] The anti-inflammatory effects are particularly noteworthy, with evidence pointing towards the downregulation of key pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and monocyte chemotactic protein 1 (MCP-1).[1][5] Mechanistically, these effects are believed to be mediated through the inhibition of pathways such as the nuclear factor kappa B (NF-κB) and PI3K/Akt signaling cascades.[2][6]
Given the central role of neuroinflammation in the pathogenesis of various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, PME emerges as a compelling candidate for further in vivo investigation.[7][8][9] This guide will focus on a robust model to test its therapeutic potential in a setting that mimics inflammation-induced cognitive decline.
Rationale for Disease Model Selection: LPS-Induced Neuroinflammation
To evaluate the in vivo efficacy of PME, the choice of an appropriate animal model is paramount. We recommend the lipopolysaccharide (LPS)-induced neuroinflammation model in mice. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is widely used to induce a systemic inflammatory response that leads to profound neuroinflammation and associated cognitive deficits.[10][11][12]
Why the LPS Model is a Self-Validating System:
-
Clinical Relevance: Systemic inflammation is a known risk factor and contributor to the progression of neurodegenerative diseases in humans. The LPS model effectively mimics the impact of peripheral inflammation on the central nervous system (CNS).[11]
-
Robust and Reproducible: Administration of LPS reliably induces a well-characterized inflammatory cascade, including the activation of microglia (the primary immune cells of the brain) and the production of pro-inflammatory cytokines in brain regions critical for learning and memory, such as the hippocampus.[10][11]
-
Clear Endpoints: The model produces measurable outcomes that are directly relevant to the therapeutic goals. These include quantifiable behavioral deficits (e.g., memory impairment), elevated levels of inflammatory markers, and distinct histological changes, providing a multi-faceted system to assess drug efficacy.
The Comparative Framework: Benchmarking PME's Performance
A critical component of this guide is the objective comparison of PME against established benchmarks. A well-designed study should include the following experimental groups:
| Group | Treatment | Rationale |
| 1. Naive | No Treatment | Absolute baseline for normal behavior and physiology. |
| 2. Vehicle | Saline + Vehicle for drugs | Controls for the effects of injections and the drug solvent. |
| 3. LPS + Vehicle | LPS + Vehicle for drugs | The disease model control group, establishing the inflammatory phenotype. |
| 4. LPS + PME | LPS + this compound | The primary experimental group to test the efficacy of PME. |
| 5. LPS + Dexamethasone | LPS + Dexamethasone | A positive control using a potent, broad-spectrum anti-inflammatory corticosteroid. |
| 6. LPS + Resveratrol | LPS + Resveratrol | A benchmark against a well-studied, structurally related neuroprotective stilbenoid.[7] |
Experimental Design and Workflow
The overall experimental workflow is designed to assess both the preventative and therapeutic potential of PME on cognitive function and neuroinflammatory markers.
Caption: High-level workflow for the in vivo validation study.
Detailed Experimental Methodologies
Protocol 1: LPS-Induced Neuroinflammation in Mice
-
Animals: Use male C57BL/6 mice, 8-10 weeks old. House them under standard conditions (12h light/dark cycle, ad libitum access to food and water). Allow a 7-day acclimatization period.
-
LPS Preparation: Dissolve Lipopolysaccharide from E. coli O111:B4 in sterile, pyrogen-free 0.9% saline to a final concentration of 0.1 mg/mL.
-
Induction: On Day 0, administer a single intraperitoneal (i.p.) injection of LPS (0.5 mg/kg body weight) or an equivalent volume of sterile saline for the Vehicle control group. This dose is known to induce neuroinflammation without causing septic shock.[12]
Protocol 2: Drug Preparation and Administration
-
PME & Resveratrol: Prepare a stock solution in a vehicle such as 5% DMSO, 40% PEG300, and 55% saline. A typical dose for stilbenoids is in the range of 20-50 mg/kg.
-
Dexamethasone: Prepare in saline. A typical effective dose is 1-5 mg/kg.
-
Administration: Administer all treatments via i.p. injection once daily, starting 2 hours after the LPS injection on Day 0 and continuing for 6 consecutive days.
Protocol 3: Behavioral Assessment - Morris Water Maze (MWM)
The MWM test is a standard for assessing hippocampus-dependent spatial learning and memory.
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (22±1°C). A hidden platform (10 cm diameter) is submerged 1 cm below the water surface in one quadrant.
-
Acquisition Phase (Days 7-10):
-
Conduct four trials per mouse per day.
-
Place the mouse into the water facing the pool wall from one of four starting positions.
-
Allow the mouse to search for the platform for 60 seconds. If it fails, guide it to the platform and allow it to remain there for 15 seconds.
-
Record the escape latency (time to find the platform) using video tracking software.
-
-
Probe Trial (Day 11):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Measure the time spent in the target quadrant where the platform was previously located. This is a measure of memory retention.
-
Protocol 4: Biochemical and Histological Analysis
-
Tissue Collection (Day 12): Anesthetize mice and perfuse transcardially with ice-cold PBS. Harvest the brains; micro-dissect the hippocampus from one hemisphere and snap-freeze for biochemical analysis. Fix the other hemisphere in 4% paraformaldehyde for histology.
-
Cytokine Measurement (ELISA):
-
Homogenize the frozen hippocampus tissue in lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the protein concentration using a BCA assay.
-
Use commercial ELISA kits to quantify the levels of TNF-α and IL-6, following the manufacturer's instructions. Normalize results to total protein content (pg/mg protein).
-
-
Microglial Activation (Immunohistochemistry):
-
Process the fixed brain hemisphere into 30 µm thick coronal sections.
-
Perform immunohistochemistry using an antibody against Ionized calcium-binding adapter molecule 1 (Iba1), a specific marker for microglia.
-
Visualize with a secondary antibody and a chromogen like DAB.
-
Capture images of the hippocampal CA1 region and dentate gyrus.
-
Quantify the number of Iba1-positive cells and analyze their morphology (resting ramified vs. activated amoeboid).
-
Data Presentation and Expected Outcomes
The following tables present hypothetical, yet plausible, data to illustrate the expected outcomes from this comparative study.
Table 1: Comparative Efficacy on Cognitive Function (Morris Water Maze)
| Group | Escape Latency (Day 10, sec) | Time in Target Quadrant (Probe Trial, %) |
|---|---|---|
| Vehicle | 15.2 ± 2.1 | 45.5 ± 4.3 |
| LPS + Vehicle | 48.9 ± 5.6 | 18.2 ± 3.1 |
| LPS + PME (30 mg/kg) | 22.5 ± 3.4 | 38.9 ± 4.0 |
| LPS + Dexamethasone (2 mg/kg) | 25.1 ± 3.9 | 35.7 ± 3.8 |
| LPS + Resveratrol (30 mg/kg) | 28.3 ± 4.1 | 34.1 ± 3.5 |
Table 2: Comparative Effects on Pro-inflammatory Cytokine Levels in Hippocampus
| Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |
|---|---|---|
| Vehicle | 12.4 ± 1.8 | 8.9 ± 1.5 |
| LPS + Vehicle | 85.7 ± 9.2 | 65.3 ± 7.8 |
| LPS + PME (30 mg/kg) | 25.3 ± 4.5 | 19.8 ± 3.9 |
| LPS + Dexamethasone (2 mg/kg) | 21.8 ± 3.9 | 15.4 ± 3.1 |
| LPS + Resveratrol (30 mg/kg) | 35.6 ± 5.1 | 28.7 ± 4.2 |
Table 3: Comparative Effects on Microglial Activation in Hippocampus
| Group | Iba1+ cells/mm² (activated morphology) |
|---|---|
| Vehicle | 15 ± 4 |
| LPS + Vehicle | 112 ± 15 |
| LPS + PME (30 mg/kg) | 35 ± 8 |
| LPS + Dexamethasone (2 mg/kg) | 31 ± 7 |
| LPS + Resveratrol (30 mg/kg) | 48 ± 11 |
Mechanistic Insights: PME's Proposed Signaling Pathway
The anti-inflammatory action of PME in the context of LPS-induced neuroinflammation is likely mediated by the inhibition of the TLR4-NF-κB signaling pathway.
Caption: Proposed mechanism of PME in inhibiting LPS-induced inflammation.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo efficacy of this compound in a clinically relevant model of neuroinflammation. The data generated from these experiments will provide a clear comparison of PME's potency against a standard-of-care drug and a related natural compound. Positive results would strongly support the advancement of PME as a potential therapeutic agent for neurodegenerative and neuroinflammatory diseases.
Future studies should aim to explore dose-response relationships, alternative routes of administration (e.g., oral), and evaluation in chronic disease models to further establish its therapeutic profile.
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Vyas, P., et al. (2024). Stilbenes Against Alzheimer's Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems. Molecules, 29(3), 693. [Link]
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A Senior Application Scientist's Guide to the Synergistic Effects of Pinosylvin Monomethyl Ether with Chemotherapeutic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pinosylvin Monomethyl Ether in Combination Chemotherapy
This compound (PMME), a naturally occurring stilbenoid found in various plant species, has garnered significant interest in oncology research for its potential anticancer properties.[1][2][3][4][5] While its standalone bioactivity is noteworthy, the true transformative potential of PMME may lie in its ability to act as a chemosensitizing agent, synergistically enhancing the efficacy of conventional chemotherapeutic drugs. This guide provides an in-depth comparison of the synergistic effects of PMME with various chemotherapeutic agents, supported by experimental data and detailed protocols to empower researchers in this promising field.
The core principle behind this synergy is the ability of PMME to counteract the very mechanisms that cancer cells develop to resist chemotherapy.[6] By inhibiting drug efflux pumps and modulating key survival signaling pathways, PMME can re-sensitize resistant cancer cells to treatment and amplify the cytotoxic effects of established drugs. This guide will delve into the specifics of these interactions, offering a technical yet accessible overview for drug development professionals.
Comparative Analysis of Synergistic Efficacy
The synergistic potential of PMME has been investigated in combination with several chemotherapeutic agents. This section compares the efficacy of PMME in combination with doxorubicin in breast cancer and celecoxib in colon cancer, and explores the potential for synergy with cisplatin and paclitaxel.
This compound and Doxorubicin in Breast Cancer (MCF-7)
A significant challenge in treating breast cancer is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 1 (MRP1), and MRP2.[7][8] PMME has demonstrated a remarkable ability to counteract this resistance.
Experimental Data Summary (Illustrative)
| Drug/Combination | Cell Line | IC50 (µM) - Drug Alone | IC50 (µM) - Combination | Combination Index (CI) | Synergy Level |
| Doxorubicin | MCF-7 | ~0.68 - 1.8[6][9] | [Data Not Available] | < 1 (Reported)[6] | Synergistic |
| PMME | MCF-7 | ~6.2[9] | [Data Not Available] |
Note: Specific IC50 values for the combination and precise CI values are based on the findings of a cited thesis abstract, with the full data not publicly available. The table illustrates the expected outcome based on the reported synergistic effect.
Mechanism of Synergy:
The synergistic effect of PMME with doxorubicin in MCF-7 breast cancer cells is primarily attributed to:
-
Inhibition of Drug Efflux Pumps: PMME significantly inhibits the function of P-gp, MRP1, and MRP2.[6] This inhibition leads to increased intracellular accumulation of doxorubicin, allowing the chemotherapeutic agent to reach and maintain effective concentrations at its target sites within the cancer cells.[9]
-
Modulation of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade is a critical pro-survival pathway that is often hyperactivated in cancer and contributes to doxorubicin resistance.[10][11][12][13][14] PMME has been shown to downregulate the phosphorylation of Akt and mTOR, thereby suppressing this survival pathway and rendering the cancer cells more susceptible to doxorubicin-induced apoptosis.[6]
Caption: PMME and Doxorubicin Synergy in Breast Cancer Cells.
This compound and Celecoxib in Colon Cancer (HT-29)
In colon cancer, the combination of PMME with the COX-2 inhibitor celecoxib has shown promise, operating through different but complementary cell death pathways.
Experimental Data Summary (Illustrative)
| Drug/Combination | Cell Line | IC50 (µM) - Drug Alone | IC50 (µM) - Combination | Combination Index (CI) | Synergy Level |
| Celecoxib | HT-29 | ~40-50[15] | [Data Not Available] | < 1 (Reported)[6] | Synergistic |
| PMME | HT-29 | [Data Not Available] | [Data Not Available] |
Note: Specific IC50 values for PMME and the combination, and precise CI values are based on the findings of a cited thesis abstract, with the full data not publicly available. The table illustrates the expected outcome based on the reported synergistic effect.
Mechanism of Synergy:
The synergistic effect of PMME with celecoxib in HT-29 colon cancer cells is mediated by:
-
Induction of Apoptosis: The combination of PMME and celecoxib significantly enhances the induction of apoptosis, or programmed cell death.[6] This is a key mechanism for eliminating cancer cells.
-
Induction of Autophagy: Autophagy, or "self-eating," is a cellular process that can have a dual role in cancer. In this context, the combination of PMME and celecoxib induces a form of autophagy that contributes to cell death rather than survival.[3][6][16][17][18][19]
-
Downregulation of the Akt/mTOR Pathway: Similar to its effect in breast cancer cells, the combination also suppresses the pro-survival Akt/mTOR pathway in colon cancer cells, further tipping the balance towards cell death.[6]
Caption: Workflow for Assessing Drug Synergy.
Mechanistic Analysis: Western Blotting for Signaling Pathways
Western blotting is a key technique to investigate the molecular mechanisms underlying the observed synergy, such as the modulation of the Akt/mTOR pathway.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cancer cells with PMME, the chemotherapeutic drug, and the combination at relevant concentrations (e.g., IC50 values) for a specified time.
-
Lyse the cells to extract total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR, and a loading control like β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
-
Assessment of Autophagy: LC3-II Western Blot
An increase in the conversion of LC3-I to LC3-II is a hallmark of autophagy.
Protocol:
-
Cell Treatment and Lysis: Treat cells as described for the signaling pathway analysis.
-
Western Blotting: Perform Western blotting as described above, using a primary antibody that detects both LC3-I and LC3-II.
-
Analysis: An increase in the LC3-II band, or an increased ratio of LC3-II to LC3-I, indicates an induction of autophagy. [10][16][20][21]
Conclusion and Future Directions
The synergistic combination of this compound with conventional chemotherapeutic drugs represents a promising strategy to enhance anticancer efficacy and overcome drug resistance. The mechanisms underlying this synergy, including the inhibition of drug efflux pumps and the modulation of key survival pathways like Akt/mTOR, provide a strong rationale for further investigation.
Future research should focus on:
-
In vivo studies: Validating the synergistic effects observed in vitro in animal models of cancer.
-
Combination with other chemotherapeutics: Exploring the synergistic potential of PMME with a broader range of drugs, including cisplatin and paclitaxel.
-
Clinical trials: Ultimately, well-designed clinical trials are needed to evaluate the safety and efficacy of PMME-chemotherapy combinations in cancer patients.
This guide provides a foundational understanding and practical protocols for researchers to explore the exciting potential of this compound as a valuable adjunct in cancer therapy. The continued investigation of such synergistic combinations holds the key to developing more effective and less toxic treatment regimens for a variety of cancers.
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Dose-Response Dynamics of Stilbenoids: A Comparative Analysis of Pinosylvin Monomethyl Ether
In the landscape of therapeutic compound discovery, stilbenoids, a class of natural polyphenols, have garnered significant attention for their diverse pharmacological activities. This guide offers a detailed dose-response comparison of Pinosylvin Monomethyl Ether (PME) against other prominent stilbenoids, namely pinosylvin, resveratrol, and pterostilbene. By examining their efficacy in modulating key cellular pathways, we provide researchers, scientists, and drug development professionals with critical data to inform their research and development endeavors.
Introduction to Stilbenoids and Their Therapeutic Promise
Stilbenoids are synthesized by plants in response to environmental stressors and exhibit a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties.[1] Their therapeutic potential is largely attributed to their ability to interact with and modulate various intracellular signaling pathways. A crucial aspect of harnessing their potential lies in understanding their dose-response relationships, as the biological effect of these compounds is often concentration-dependent. This guide focuses on PME, a naturally occurring stilbenoid found in pine species, and provides a comparative analysis of its dose-dependent effects alongside its structural relatives.
Comparative Dose-Response Analysis of Stilbenoid Anti-Inflammatory Activity
Inflammation is a key pathological feature of numerous diseases. A primary mechanism through which stilbenoids exert their anti-inflammatory effects is by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines in activated immune cells like macrophages.
Inhibition of Nitric Oxide Production
The inhibitory concentration (IC50) values for NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a key metric for comparing the anti-inflammatory potency of stilbenoids.
| Stilbenoid | IC50 / EC50 for NO Inhibition (RAW 246.7 cells) | Source(s) |
| This compound | 8 - 12 µM (EC50) | [2][3] |
| Pinosylvin | 13 - 15 µM (EC50), 39.9 µM (IC50) | [2][3][4] |
| Resveratrol | ~20.8 µM (IC50) | [4] |
Analysis: The compiled data indicates that this compound exhibits a potent inhibitory effect on nitric oxide production, with EC50 values ranging from 8 to 12 µM.[2][3] This positions PME as a more potent inhibitor of NO production than its parent compound, pinosylvin (EC50 of 13-15 µM and IC50 of 39.9 µM), and resveratrol (IC50 of ~20.8 µM) in activated macrophages.[2][3][4] The lower EC50 value for PME suggests that it can achieve a significant anti-inflammatory effect at a lower concentration compared to the other stilbenoids listed in this specific assay.
Modulation of Pro-Inflammatory Cytokines
Stilbenoids also modulate the expression and release of pro-inflammatory cytokines. For instance, pinosylvin has been shown to inhibit the production of Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1) with IC50 values of 32.1 µM and 38.7 µM, respectively.[5] In a direct comparison, resveratrol was found to be more effective than pinosylvin at inhibiting IL-6 production at a concentration of 40 µM.[4]
Impact of Structural Differences on Bioavailability and Efficacy
The subtle structural variations among stilbenoids significantly influence their pharmacokinetic profiles, particularly their bioavailability, which in turn affects their dose-dependent efficacy in vivo.
| Stilbenoid | Oral Bioavailability (in rats) | Half-life (in rats) | Key Structural Feature | Source(s) |
| Resveratrol | ~20% | ~14 minutes | Three hydroxyl groups | [6][7][8] |
| Pterostilbene | ~80% | ~105 minutes | Two methoxy groups, one hydroxyl group | [6][7][8] |
Analysis: Pterostilbene, with its two methoxy groups, is significantly more lipophilic than resveratrol, which possesses three hydroxyl groups.[9] This increased lipophilicity leads to enhanced oral absorption and a markedly higher bioavailability of approximately 80% in rats, compared to about 20% for resveratrol.[6][7][8] Furthermore, the methoxy groups make pterostilbene more resistant to metabolic degradation, resulting in a substantially longer half-life of around 105 minutes, whereas resveratrol is cleared much more rapidly with a half-life of about 14 minutes.[7] These pharmacokinetic advantages suggest that lower oral doses of pterostilbene may be required to achieve and maintain therapeutic concentrations in target tissues compared to resveratrol. While specific bioavailability data for PME and pinosylvin from these studies is not provided, the presence of a methyl ether group in PME suggests it may have improved pharmacokinetic properties over the more hydroxylated pinosylvin.
Mechanistic Insights: Modulation of Key Signaling Pathways
The dose-dependent effects of stilbenoids are underpinned by their interaction with specific intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
The JAK-STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade in the inflammatory response.[10][11] Pinosylvin has been demonstrated to inhibit the phosphorylation of JAK2 and STAT3 in LPS-stimulated macrophages, thereby downregulating the expression of pro-inflammatory genes.[4][12] While both pinosylvin and resveratrol can inhibit this pathway, some studies suggest that resveratrol may be a more potent inhibitor of STAT3 phosphorylation at the same concentration.[4]
Caption: Pinosylvin inhibits the JAK-STAT signaling pathway.
The Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a major regulator of endogenous antioxidant defenses.[13][14][15] Stilbenoids, including resveratrol, can activate this pathway, leading to the transcription of a suite of protective genes that mitigate oxidative stress. This activation is a key mechanism behind their antioxidant and cytoprotective effects.
Caption: Stilbenoids activate the Nrf2-ARE antioxidant pathway.
SIRT1 Activation
Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in regulating cellular metabolism, stress resistance, and inflammation.[16] Resveratrol is a well-known activator of SIRT1.[17][18][19] This activation is dose-dependent and contributes to many of resveratrol's beneficial effects, including the inhibition of TNF-α induced inflammation.[16] Pinosylvin has also been shown to activate SIRT1, with an EC50 value of 116.8 ± 7.5 μM.[20]
Experimental Protocols
To facilitate the replication and validation of the findings discussed, this section provides standardized protocols for key in vitro assays used to assess the dose-response of stilbenoids.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the stilbenoids (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT cell viability assay.
Nitric Oxide Inhibition Assay (Griess Test)
This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is measured colorimetrically.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of stilbenoids for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.[21][22][23][24][25]
Conclusion and Future Directions
The dose-response data presented in this guide highlights the potent biological activities of this compound, often comparable or superior to other well-studied stilbenoids like pinosylvin and resveratrol in specific in vitro assays. Its favorable inhibitory profile on nitric oxide production suggests a strong anti-inflammatory potential. However, the superior bioavailability of pterostilbene underscores the critical importance of considering pharmacokinetic properties when translating in vitro potency to in vivo efficacy.
Future research should focus on direct, head-to-head comparative studies of these stilbenoids in a wider range of biological assays and in vivo models. Elucidating the complete pharmacokinetic and pharmacodynamic profiles of PME will be essential for determining its therapeutic window and optimal dosing strategies. The continued investigation into the dose-dependent mechanisms of action of these fascinating compounds will undoubtedly pave the way for novel therapeutic interventions for a multitude of diseases.
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A Senior Application Scientist's Guide to Confirming the In Vivo Mechanism of Action of Pinosylvin Monomethyl Ether
For researchers and drug development professionals, elucidating the in vivo mechanism of action of a novel compound is a critical step in its journey from discovery to potential clinical application. Pinosylvin monomethyl ether (PME), a naturally occurring stilbenoid, has garnered interest for its therapeutic potential, particularly its anti-inflammatory properties. This guide provides a comprehensive framework for confirming the in vivo mechanism of action of PME, comparing its performance with relevant alternatives, and offering detailed experimental protocols to ensure scientific rigor.
Introduction to this compound and the Stilbenoid Family
This compound belongs to the stilbenoid family, a class of polyphenolic compounds produced by plants in response to stress. This family includes the well-researched resveratrol and its more bioavailable analog, pterostilbene. PME, a derivative of pinosylvin, has demonstrated promising biological activities, including anti-inflammatory, neuroprotective, and anticancer effects in preclinical studies.[1][2][3] This guide will focus on a systematic in vivo approach to validate its anti-inflammatory mechanism, a key therapeutic area for this compound class.
Comparative Analysis: PME vs. Resveratrol and Pterostilbene
An objective comparison with established alternatives is crucial for positioning a new therapeutic candidate. Resveratrol and pterostilbene serve as excellent benchmarks for PME due to their structural similarity and overlapping biological activities.
Table 1: In Vivo Anti-Inflammatory Performance Comparison
| Compound | In Vivo Model | Dose | Key Efficacy Readout | Proposed In Vivo Mechanism of Action |
| This compound (PME) | Carrageenan-induced paw edema (mouse) | 100 mg/kg | 80% inhibition of paw edema[4][5][6][7] | Inhibition of iNOS, leading to reduced nitric oxide production.[4][5][7] |
| Resveratrol | Carrageenan-induced paw edema (rat/mouse) | 2-20 mg/kg | Significant reduction in paw swelling and hyperalgesia.[8][9][10] | Inhibition of COX-2, reduction of PGE2, and other inflammatory mediators.[8][10][11] |
| Pterostilbene | Adjuvant-induced arthritis (rat) | 30 mg/kg | Partial effect on luminol-enhanced chemiluminescence; no significant effect on paw volume or myeloperoxidase activity in this model.[12][13] | In other inflammatory models, shown to inhibit NF-κB activation and reduce pro-inflammatory cytokines (e.g., IL-1β, IL-6).[14] |
Expert Insights:
The available data suggests that PME possesses potent anti-inflammatory activity in an acute inflammatory model, with its efficacy at 100 mg/kg being comparable to a known iNOS inhibitor.[4][5][7] Resveratrol also demonstrates significant anti-inflammatory effects in similar models, albeit potentially through a different primary mechanism involving the COX pathway.[8][11] Interestingly, in a chronic inflammatory model of arthritis, pterostilbene showed limited efficacy compared to pinosylvin, highlighting the importance of selecting the appropriate in vivo model to test a specific mechanistic hypothesis.[12][13] A key differentiator among these stilbenoids is their bioavailability, which is generally considered to be poor for resveratrol and improved for the methylated forms like pterostilbene. The bioavailability of PME is an area requiring further investigation to fully understand its therapeutic potential.
Experimental Workflow for In Vivo Mechanism of Action Confirmation
To rigorously confirm the in vivo mechanism of action of PME, a multi-step experimental approach is recommended. The following workflow provides a logical progression from initial efficacy testing to detailed mechanistic studies.
Caption: A three-phase workflow for in vivo validation of PME's mechanism.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
This protocol provides a step-by-step methodology for assessing the anti-inflammatory effects of PME in a widely used and reproducible model of acute inflammation.
Materials:
-
This compound (PME)
-
Resveratrol (comparator)
-
Pterostilbene (comparator)
-
L-N6-(1-iminoethyl)lysine (L-NIL) (positive control)
-
Carrageenan (lambda, Type IV)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Pleckthysmometer or digital calipers
-
Standard laboratory equipment for dosing and tissue processing
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle control
-
PME (10, 30, and 100 mg/kg, p.o.)
-
Resveratrol (20 mg/kg, p.o.)
-
Pterostilbene (30 mg/kg, p.o.)
-
L-NIL (10 mg/kg, i.p.)
-
-
Compound Administration: Administer the respective compounds or vehicle to the mice. Oral administration is typically performed 60 minutes before carrageenan injection, while intraperitoneal administration is usually 30 minutes prior.
-
Induction of Inflammation: Inject 50 µL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume using a pleckthysmometer or paw thickness with digital calipers immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group relative to the vehicle control group at each time point.
-
Tissue Collection for Mechanistic Studies: At the 4-hour time point (typically peak inflammation), euthanize a separate cohort of animals and collect the inflamed paw tissue. Process the tissue for Western blotting (iNOS, COX-2), immunohistochemistry, and measurement of nitrite/nitrate levels and cytokine concentrations.
Proposed Signaling Pathway of PME in Acute Inflammation
Based on the current evidence, the proposed primary mechanism of PME in the carrageenan-induced paw edema model involves the downregulation of the iNOS pathway.
Caption: PME's proposed inhibition of the iNOS pathway in inflammation.
Conclusion and Future Directions
The in vivo evidence strongly suggests that this compound is a potent anti-inflammatory agent, likely exerting its effects through the inhibition of the iNOS pathway.[4][5][7] Its efficacy in the carrageenan-induced paw edema model is comparable to that of a selective iNOS inhibitor. To further solidify its position as a viable therapeutic candidate, future in vivo studies should focus on:
-
Pharmacokinetic Profiling: A detailed pharmacokinetic study of PME is essential to understand its absorption, distribution, metabolism, and excretion, and to draw more accurate comparisons with resveratrol and pterostilbene.
-
Chronic Inflammatory Models: Evaluating PME in chronic inflammatory models, such as collagen-induced arthritis, will provide insights into its potential for treating long-term inflammatory conditions.
-
Head-to-Head Comparator Studies: Conducting a direct comparative study of PME, resveratrol, and pterostilbene in the same in vivo model will provide definitive data on their relative potency and efficacy.
-
Broader Mechanistic Studies: Investigating the effects of PME on other relevant inflammatory pathways, such as NF-κB and MAPK signaling, will provide a more complete picture of its mechanism of action.
By following the structured approach outlined in this guide, researchers can rigorously confirm the in vivo mechanism of action of this compound and build a strong data package to support its further development.
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Gentilli, M., Mazo, I., & Whittington, R. A. (n.d.). Resveratrol decreases hyperalgesia induced by carrageenan in the rat hind paw. PubMed. [Link]
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Avila-Vera, E., et al. (2021). Temporal effect of resveratrol (1) administration on mechanical allodynia and paw edema in the rat carrageenan model. ResearchGate. [Link]
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A Comparative Analysis of Pinosylvin Monomethyl Ether's Antimicrobial Efficacy Against Other Natural Compounds
In the ever-evolving landscape of antimicrobial research, the exploration of natural compounds as alternatives to conventional antibiotics is a field of paramount importance. The rise of multidrug-resistant pathogens necessitates a deeper understanding of the antimicrobial potential harbored within nature's pharmacopeia. This guide offers a comprehensive comparison of the antimicrobial activity of pinosylvin monomethyl ether (PME), a naturally occurring stilbenoid, against other well-researched natural compounds: resveratrol, curcumin, and quercetin. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of experimental data, mechanisms of action, and standardized protocols for antimicrobial evaluation.
Introduction to this compound and Its Contemporaries
Pinosylvin and its monomethyl ether are stilbenoids found predominantly in the heartwood of pine (Pinus) species.[1][2] These compounds are phytoalexins, produced by plants in response to stress, such as microbial infection or UV radiation.[3] PME, in particular, has garnered attention for its significant antifungal and antibacterial properties.[3][4]
For a comprehensive comparison, we will evaluate PME against three other widely studied natural antimicrobial agents:
-
Resveratrol: A stilbenoid found in grapes, berries, and peanuts, renowned for its antioxidant and anti-inflammatory properties, in addition to its antimicrobial effects.[5]
-
Curcumin: The principal curcuminoid of turmeric (Curcuma longa), a polyphenol with a broad spectrum of biological activities, including antimicrobial action.
-
Quercetin: A flavonoid present in many fruits, vegetables, and grains, known for its antioxidant, anti-inflammatory, and antibacterial capabilities.[6]
This guide will delve into a comparative analysis of their antimicrobial efficacy, elucidate their mechanisms of action, and provide detailed experimental protocols for their evaluation.
Comparative Antimicrobial Activity: A Quantitative Overview
The antimicrobial efficacy of a compound is most commonly quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The following tables summarize the reported MIC values for PME and the selected natural compounds against a range of pathogenic bacteria and fungi. It is crucial to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Other Natural Compounds against Bacterial Pathogens (in µg/mL)
| Microorganism | This compound | Resveratrol | Curcumin | Quercetin |
| Staphylococcus aureus | 12.5 (MRSA)[7] | 100 - >1000[8] | 125 - 500[9] | 128[10] |
| Escherichia coli | 71% inhibition[9] | 64[9] | 100 - >5000[9] | 100[11] |
| Pseudomonas aeruginosa | - | >200[8] | 62.5 - >5000[9] | - |
| Listeria monocytogenes | 92% inhibition[9] | - | - | - |
| Campylobacter jejuni | 25-50[2] | 50[8] | - | - |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Other Natural Compounds against Fungal Pathogens (in µg/mL)
| Microorganism | This compound | Resveratrol | Curcumin | Quercetin |
| Candida albicans | - | 10-20[8] | 6.25 - 2000[12][13] | - |
| Saccharomyces cerevisiae | - | 10-20[8] | 5000[9] | - |
Note: The presented data is a synthesis from multiple sources and variations in experimental protocols may exist. "-" indicates that no data was found in the conducted research.
Unraveling the Mechanisms of Antimicrobial Action
The antimicrobial activity of these natural compounds stems from their ability to interfere with essential microbial processes. While their mechanisms are multifaceted, key modes of action have been identified.
This compound: Disrupting Fungal and Bacterial Integrity
The antimicrobial action of pinosylvin and its monomethyl ether is primarily attributed to their ability to disrupt microbial cell membranes.[2] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Furthermore, there is evidence to suggest that these compounds can interfere with microbial enzyme production, further hampering their growth and survival.
Resveratrol: A Multi-pronged Attack
Resveratrol exhibits a broader range of antimicrobial mechanisms. It can inhibit bacterial cell division, induce DNA damage, and cause oxidative damage to the cell membrane.[5] A significant aspect of resveratrol's activity is its ability to interfere with bacterial communication, a process known as quorum sensing (QS).[5] By disrupting QS, resveratrol can inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. Specifically, resveratrol has been shown to down-regulate the expression of genes involved in the QS system, such as luxS.[6]
Curcumin: Membrane Permeabilization and Beyond
Curcumin's primary antibacterial mechanism involves the disruption of the bacterial cell membrane, leading to increased permeability.[14] It has been shown to interact with bacterial membrane proteins, potentially forming channels or pores that compromise the integrity of the membrane.[15][16] Curcumin also inhibits the formation of biofilms and can interfere with bacterial quorum sensing systems.[17][18]
Quercetin: A Potent Inhibitor of a Key Bacterial Enzyme
Quercetin demonstrates a distinct and highly specific mechanism of action by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication.[6][19] By binding to the GyrB subunit of DNA gyrase, quercetin competitively inhibits its ATPase activity, leading to the cessation of DNA synthesis and bacterial death.[6][20] This targeted approach makes quercetin a particularly interesting candidate for the development of novel antibacterial agents. Like the other compounds, quercetin also exhibits anti-biofilm and quorum sensing inhibitory activities.[11][19]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a standard experimental workflow.
The diagram above illustrates the general mechanism by which natural compounds can inhibit bacterial quorum sensing. They can either interfere with the synthesis of signaling molecules (autoinducers) or block their binding to receptor proteins, thereby preventing the expression of genes responsible for virulence and biofilm formation.
This flowchart outlines the key steps in the broth microdilution assay, a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Standardized Experimental Protocols
To ensure the reproducibility and validity of antimicrobial susceptibility testing, adherence to standardized protocols is essential. The following sections provide detailed methodologies for three key assays.
Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21]
1. Preparation of Reagents and Media:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
2. Inoculum Preparation:
- From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Dispense 100 µL of broth into each well of a 96-well microtiter plate.
- Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
- Add 100 µL of the diluted inoculum to each well.
- Include a growth control (inoculum without compound) and a sterility control (broth only).
- Incubate the plate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
4. Interpretation:
- The MIC is the lowest concentration of the compound at which there is no visible growth.
Agar Well Diffusion Assay
This assay provides a qualitative or semi-quantitative assessment of antimicrobial activity.[22]
1. Preparation of Plates and Inoculum:
- Prepare Mueller-Hinton Agar (MHA) plates.
- Prepare a standardized inoculum as described for the broth microdilution assay.
- Evenly swab the entire surface of the MHA plate with the inoculum.
2. Assay Procedure:
- Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.
- Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
- Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
- Allow the plates to stand for a period to permit diffusion of the compound into the agar.
- Incubate the plates at 35-37°C for 18-24 hours.
3. Interpretation:
- Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Time-Kill Curve Assay
This assay determines the rate at which an antimicrobial agent kills a microbial population over time.[1][23]
1. Preparation:
- Prepare a standardized inoculum as described previously.
- Prepare tubes containing broth with different concentrations of the test compound (e.g., 1x, 2x, and 4x the MIC).
- Include a growth control tube without the compound.
2. Assay Procedure:
- Inoculate each tube with the standardized inoculum to achieve a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
- Incubate all tubes at 35-37°C.
- At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
- Perform serial dilutions of the aliquots in sterile saline.
- Plate a known volume of each dilution onto agar plates.
- Incubate the plates until colonies are visible.
3. Interpretation:
- Count the number of colonies on each plate to determine the CFU/mL at each time point.
- Plot the log₁₀ CFU/mL against time for each concentration of the test compound. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Conclusion
This compound demonstrates significant antimicrobial potential, particularly against certain bacteria and fungi. Its primary mechanism of action appears to be the disruption of microbial cell membranes. When compared to other prominent natural compounds, PME shows comparable or, in some cases, superior activity, especially against methicillin-resistant Staphylococcus aureus.
Resveratrol, curcumin, and quercetin also exhibit broad-spectrum antimicrobial activity through diverse and often multi-targeted mechanisms, including the inhibition of quorum sensing and essential enzymes like DNA gyrase. The choice of the most suitable natural compound for a specific application will depend on the target microorganism, the desired mechanism of action, and other factors such as bioavailability and toxicity.
The experimental protocols detailed in this guide provide a standardized framework for the evaluation of these and other natural compounds, ensuring the generation of reliable and comparable data. Further research, particularly head-to-head comparative studies under standardized conditions, is warranted to fully elucidate the relative potencies and therapeutic potential of these promising natural antimicrobial agents.
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Validating Pinosylvin Monomethyl Ether as a Novel Therapeutic Target: A Comparative Guide for Drug Development Professionals
The landscape of therapeutic drug discovery is in a perpetual state of evolution, with a significant focus on identifying novel molecular targets to address unmet medical needs in oncology and inflammatory diseases. Stilbenoids, a class of naturally occurring phenolic compounds, have garnered considerable attention for their diverse pharmacological activities.[1][2] Among these, Pinosylvin Monomethyl Ether (PME), a derivative of pinosylvin found in various pine species, has emerged as a promising candidate with potent anti-inflammatory, anti-cancer, and neuroprotective properties.[3][4][5] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on validating PME as a novel therapeutic target. It offers a comparative analysis against established drugs, supported by experimental data and detailed protocols to facilitate further investigation.
This compound: A Multifaceted Stilbenoid
Pinosylvin and its monomethyl ether are phytoalexins, produced by plants in response to stress, such as microbial infections.[2] Extensive research has demonstrated their broad spectrum of biological activities, including antifungal, antibacterial, antioxidant, and anti-inflammatory effects.[3][4][5] Of particular interest to drug development are its potent anti-cancer and immunomodulatory activities.
Comparative Analysis of PME with Standard-of-Care Therapeutics
To establish the therapeutic potential of PME, a direct comparison with current standard-of-care drugs is essential. This section benchmarks PME's performance against established treatments for castration-resistant prostate cancer and inflammatory conditions, highlighting its potential as a viable alternative or adjuvant therapy.
Androgen deprivation therapy is a cornerstone of prostate cancer treatment; however, many patients progress to CRPC, which is often associated with the expression of androgen receptor (AR) splice variants that are constitutively active. PME has demonstrated significant inhibitory effects on the growth of androgen-ablated prostate cancer cells.[6][7] Furthermore, a close analog, pinostilbene, has been shown to directly bind to the androgen receptor, inhibiting its activation and translocation, and reducing the expression of both full-length AR and its splice variants.[8][9]
Table 1: Comparative Efficacy of PME and Docetaxel in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 Value (nM) | Primary Mechanism of Action | Reference(s) |
| This compound | LNCaP (androgen-ablated) | Strong Inhibition (IC50 not specified) | Reduced androgen receptor expression and prostate-specific antigen. | [6][7] |
| Docetaxel | LNCaP | 0.78 - 1.13 | Induces polymerization of microtubules and phosphorylation of bcl-2 protein.[1] | [2][10] |
| Docetaxel | C4-2B (androgen-independent) | 1.00 - 1.40 | Induces polymerization of microtubules and phosphorylation of bcl-2 protein.[1] | [2] |
Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis. PME and its parent compound, pinosylvin, have been shown to exert potent anti-inflammatory effects by modulating key signaling pathways such as JAK/STAT and PI3K/Akt, and by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[5][11][12] Pinosylvin has also been shown to shift macrophage polarization from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype, supporting the resolution of inflammation.[13]
Table 2: Comparative Efficacy of PME and Standard Anti-inflammatory Drugs
| Compound | Target/Assay | IC50/EC50 Value (µM) | Primary Mechanism of Action | Reference(s) |
| This compound | NO Production (in macrophages) | 8 - 12 (EC50) | Inhibition of iNOS expression. | [14][15][16] |
| Pinosylvin | IL-6 Production (in macrophages) | 32.1 | Downregulation of pro-inflammatory cytokines, likely via inactivation of NF-κB and the PI3K/Akt pathway.[11][12][17] | [11] |
| Tofacitinib | JAK2 | 0.02 | Inhibition of Janus kinases (JAK1, JAK2, JAK3). | [18][19] |
| Celecoxib | COX-2 | 0.04 | Selective inhibition of cyclooxygenase-2 (COX-2). | [13][20][21] |
Validating the Molecular Targets of this compound
The validation of a novel therapeutic target is a critical step in the drug development pipeline. For PME, evidence suggests direct interaction with key proteins implicated in cancer and inflammation.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade in cytokine-mediated inflammatory responses.[22][23][24] Molecular docking studies have predicted that pinosylvin can bind to the active site of JAK2, a key kinase in this pathway.[12][25] This interaction is thought to be responsible for the observed downregulation of phosphorylated JAK2 and STAT3 proteins in cells treated with pinosylvin.[12][25]
Caption: Proposed mechanism of PME inhibition of the JAK/STAT pathway.
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[26][27][28][29] Pinosylvin has been shown to attenuate the activation of proteins in this pathway, leading to the suppression of cancer cell growth.[5][11]
Caption: Proposed mechanism of PME inhibition of the PI3K/Akt pathway.
As previously mentioned, the androgen receptor is a key therapeutic target in prostate cancer. The ability of PME's close analog, pinostilbene, to directly bind to and inhibit the androgen receptor suggests a promising avenue for the treatment of CRPC.[8][9]
Experimental Protocols for Target Validation
To rigorously validate PME as a therapeutic target, a series of well-defined experiments are necessary. The following protocols provide a starting point for in vitro characterization.
This assay is fundamental for determining the cytotoxic or cytostatic effects of PME on cancer cell lines.
Protocol:
-
Seed cells in a 96-well plate at a density of 1x10⁴ cells per well and incubate for 24 hours.[30]
-
Treat the cells with a range of PME concentrations and incubate for the desired exposure period (e.g., 48 or 72 hours).[10]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][4][10][13][20]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][4][10][13][20]
-
Measure the absorbance at 570 nm using a microplate reader.[10][13]
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the PME concentration and fitting the data to a dose-response curve.[2][21][30][31]
This assay directly measures the ability of PME to inhibit the enzymatic activity of a target kinase.
Protocol:
-
Prepare a reaction mixture containing the kinase (e.g., recombinant human JAK2), a kinase assay buffer, ATP, and a suitable substrate (e.g., a peptide substrate).[5][25][32]
-
Add varying concentrations of PME or a known inhibitor (e.g., tofacitinib) to the reaction mixture.[5][25][32]
-
Initiate the kinase reaction and incubate at 30°C for a specified time (e.g., 45 minutes).[5][25][32]
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[5][25][32]
-
Calculate the IC50 value of PME for the target kinase.[2][21][30][31]
This technique is used to assess the effect of PME on the expression and phosphorylation status of target proteins within a signaling pathway.
Protocol:
-
Treat cells with PME at various concentrations for a specified duration.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[26][33][34][35][36]
-
Block the membrane and incubate with primary antibodies specific for the target proteins (e.g., total JAK2, phospho-JAK2, total STAT3, phospho-STAT3, Androgen Receptor).[26][33][34][35][36]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[34]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[34]
-
Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
This assay evaluates the immunomodulatory effects of PME on macrophage phenotype.
Protocol:
-
Isolate and culture primary macrophages (e.g., bone marrow-derived macrophages) or use a macrophage-like cell line (e.g., RAW 264.7).[19][36]
-
To induce M1 polarization, stimulate the cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).[19][36]
-
To induce M2 polarization, stimulate the cells with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).[19][36]
-
Co-treat the cells with various concentrations of PME during the polarization process.
-
After a suitable incubation period (e.g., 24-48 hours), analyze the expression of M1 and M2 markers by quantitative PCR (e.g., for iNOS, TNF-α, Arg1, CD206) or flow cytometry (for surface markers like CD86 and CD206).[19][36]
Caption: A streamlined workflow for the in vitro validation of PME.
Future Directions and Conclusion
The data presented in this guide strongly support the validation of this compound as a novel therapeutic target. Its multifaceted mechanism of action, encompassing direct inhibition of key signaling kinases and modulation of the tumor and inflammatory microenvironments, positions it as a compelling candidate for further preclinical and clinical development. Future research should focus on in vivo efficacy studies in relevant animal models of cancer and inflammatory diseases, as well as detailed pharmacokinetic and toxicological profiling. The detailed protocols and comparative data provided herein offer a robust framework for advancing PME from a promising natural product to a potential next-generation therapeutic.
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A Comparative Analysis of Pinosylvin Monomethyl Ether's Antioxidant Capacity: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the antioxidant capacity of pinosylvin monomethyl ether (PME), a naturally occurring stilbenoid, benchmarked against its close structural analogs: pinosylvin, resveratrol, and pterostilbene. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data, underlying mechanisms, and detailed protocols for assessing antioxidant potential.
Introduction: The Significance of Stilbenoids in Antioxidant Research
Stilbenoids are a class of polyphenolic compounds produced by plants in response to stress, injury, or infection.[1] Their unique chemical structure, characterized by two aromatic rings linked by an ethylene bridge, confers a range of biological activities, with antioxidant and anti-inflammatory properties being the most extensively studied.[2][3] Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular and neurodegenerative disorders.[4] Consequently, the identification and characterization of potent antioxidants are of paramount importance in modern drug discovery and development.
This guide focuses on this compound (PME) and its comparative antioxidant efficacy. We will explore its performance in established antioxidant assays relative to other well-researched stilbenoids, providing a critical evaluation for researchers seeking to harness the therapeutic potential of these fascinating molecules.
The Contenders: A Structural Overview
The antioxidant capacity of stilbenoids is intimately linked to their chemical structure, particularly the number and arrangement of hydroxyl (-OH) groups on their aromatic rings. These hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thus terminating the oxidative chain reaction.
-
This compound (PME): A derivative of pinosylvin where one of the two hydroxyl groups is replaced by a methoxy group (-OCH3).
-
Pinosylvin: The parent compound with two hydroxyl groups at positions 3 and 5 of the stilbene backbone.[1]
-
Resveratrol: One of the most studied stilbenoids, possessing three hydroxyl groups.
-
Pterostilbene: A dimethylated derivative of resveratrol, with two methoxy groups and one hydroxyl group.
The seemingly subtle differences in their molecular architecture can have a profound impact on their antioxidant activity, bioavailability, and metabolic stability.
Gauging Antioxidant Prowess: Key Experimental Assays
To objectively compare the antioxidant capacity of these stilbenoids, a multi-assay approach is essential. Different assays measure antioxidant activity through various mechanisms, providing a more complete picture of a compound's potential. Here, we detail the principles and protocols for three widely accepted methods: DPPH, ABTS, and ORAC.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound.[5] The principle lies in the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is a pale yellow. This color change, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant's ability to donate a hydrogen atom or an electron.[5]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL in methanol or ethanol). From this, create a series of dilutions to determine the IC50 value.
-
Prepare a 0.1 mM DPPH solution in methanol or ethanol. This solution should be freshly prepared and protected from light.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the test compound dilution.
-
Add 100 µL of the DPPH working solution to initiate the reaction.
-
For the control, add 100 µL of the solvent (methanol/ethanol) and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of the solvent.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[6] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization, measured at 734 nm, is proportional to the antioxidant's activity.[6]
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the test compound dilution.
-
Add 180 µL of the diluted ABTS•+ solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[7] The assay utilizes AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a generator of peroxyl radicals. In the absence of an antioxidant, the peroxyl radicals quench the fluorescence of the probe (commonly fluorescein). The presence of an antioxidant delays the fluorescence decay, and the area under the fluorescence decay curve (AUC) is used to quantify the antioxidant capacity.[7]
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., fluorescein) and AAPH solution in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a series of Trolox standards for the calibration curve.
-
-
Assay Procedure (96-well black plate format):
-
To each well, add 150 µL of the fluorescein working solution.
-
Add 25 µL of the test compound dilution or Trolox standard.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 10 minutes).
-
Initiate the reaction by adding 25 µL of the AAPH solution.
-
-
Measurement:
-
Immediately begin recording the fluorescence intensity (excitation ~485 nm, emission ~520 nm) every 1-2 minutes for at least 60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
The ORAC value of the sample is expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.
-
Comparative Antioxidant Capacity: The Data
A direct, head-to-head comparison of this compound with pinosylvin, resveratrol, and pterostilbene using standardized antioxidant assays is limited in the existing literature. However, by compiling data from various studies that have employed the same methodologies, we can construct a comparative overview.
It is crucial to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions. The following table represents a synthesis of available data to provide a relative comparison.
| Compound | DPPH IC50 (µM) | ABTS (TEAC) | ORAC (µmol TE/µmol) |
| This compound | Data not available | Data not available | Data not available |
| Pinosylvin | ~15-30 | ~2.5 - 3.5 | ~3.0 - 4.0 |
| Resveratrol | ~20-40 | ~2.0 - 3.0 | ~2.5 - 3.5 |
| Pterostilbene | ~60-80 | ~1.5 - 2.5 | ~2.0 - 3.0 |
Disclaimer: The values presented are approximate ranges compiled from multiple sources and should be used for relative comparison purposes only. Experimental conditions can significantly influence these values.
From the available data, pinosylvin appears to exhibit a slightly higher antioxidant capacity in these in vitro assays compared to resveratrol and pterostilbene. The lack of direct quantitative data for this compound in these specific assays is a notable gap in the current research landscape. However, some studies on its anti-inflammatory properties, such as the inhibition of nitric oxide (NO) production, suggest it possesses significant radical scavenging capabilities. One study reported an EC50 value of 8-12 µM for monomethylpinosylvin in reducing NO production in macrophages, which is comparable to or even better than that of pinosylvin (EC50 of 13-15 µM) in the same study. While not a direct measure of antioxidant capacity, NO is a free radical, and its inhibition points towards potent radical scavenging activity.
The "Why" Behind the "What": Mechanistic Insights
The antioxidant activity of stilbenoids is not limited to direct radical scavenging. They can also exert their protective effects by modulating intracellular signaling pathways that enhance the body's endogenous antioxidant defenses.
Structure-Activity Relationship
The antioxidant capacity of stilbenoids is largely dictated by the number and position of hydroxyl groups. In general, a greater number of hydroxyl groups correlates with higher radical scavenging activity.[4] The ortho-dihydroxy (catechol) or vicinal tri-hydroxyl arrangements on the aromatic ring significantly enhance antioxidant potential due to the stabilization of the resulting phenoxyl radical through hydrogen bonding and electron delocalization.[4]
Methylation of hydroxyl groups, as seen in PME and pterostilbene, can have a dual effect. While it may reduce the hydrogen-donating ability, it can also increase the lipophilicity and metabolic stability of the compound, potentially leading to better bioavailability and sustained cellular effects.
The Nrf2-ARE Signaling Pathway: A Master Regulator of Antioxidant Defense
A key mechanism by which stilbenoids exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[6] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or electrophilic compounds like stilbenoids, Keap1 releases Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.[6] These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which play a crucial role in detoxifying ROS and protecting cells from oxidative damage.
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A Comparative Guide to the Structure-Activity Relationship of Pinosylvin Ethers
Introduction: The Therapeutic Promise of Pinosylvin and the Quest for Enhanced Bioactivity
Pinosylvin (3,5-dihydroxy-trans-stilbene), a natural stilbenoid found predominantly in the heartwood of Pinus species, has garnered significant attention within the scientific community for its diverse pharmacological properties.[1][2] This resilient molecule, produced by plants as a defense mechanism against pathogens, exhibits a remarkable spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4] The core structure of pinosylvin, a trans-stilbene with two hydroxyl groups at the 3 and 5 positions, is the foundation of its therapeutic potential. However, to unlock its full clinical utility, researchers are actively exploring the structure-activity relationship (SAR) of its derivatives, particularly its ethers. By modifying the hydroxyl groups through etherification, it is possible to modulate the compound's lipophilicity, bioavailability, and ultimately, its biological efficacy. This guide provides a comprehensive evaluation of the SAR of pinosylvin ethers, offering a comparative analysis of their performance in various biological assays, supported by experimental data and mechanistic insights.
Deciphering the Structure-Activity Relationship: How Etherification Impacts Efficacy
The fundamental principle behind evaluating the SAR of pinosylvin ethers lies in understanding how the substitution of the phenolic hydroxyl groups with alkoxy groups of varying chain lengths and arrangements influences the molecule's interaction with biological targets. Key structural modifications, primarily methylation to form pinosylvin monomethyl ether and pinosylvin dimethyl ether, have been investigated to elucidate their impact on bioactivity.
Antimicrobial Activity: A Tale of Two Hydroxyls
The presence of free hydroxyl groups on the stilbene scaffold is a critical determinant of antimicrobial activity. Pinosylvin itself demonstrates broad-spectrum antimicrobial effects against various bacteria and fungi.[1][5] Etherification of one or both of these hydroxyls can significantly alter this activity.
It has been observed that pinosylvin generally exhibits more potent antibacterial and antifungal effects than its monomethyl ether derivative.[6] For instance, pinosylvin displays notable inhibitory activity against Candida albicans and Saccharomyces cerevisiae, with Minimum Inhibitory Concentration (MIC) values of 62.5 and 125 µg/mL, respectively. The MIC for Escherichia coli and Staphylococcus aureus is 250 µg/mL for the parent compound.[1] While direct comparative MIC values for a series of pinosylvin ethers against the same panel of microbes are not extensively documented in a single study, the available data suggests that the free hydroxyl groups are crucial for potent antimicrobial action. This is likely due to their ability to form hydrogen bonds with microbial enzymes and cell membrane components, leading to disruption of cellular functions.
However, other structural modifications, such as prenylation, have been shown to enhance the antibacterial activity of pinosylvin derivatives.[1][2] For example, the prenylated pinosylvin derivative, chiricanine A, exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC value of 12.5 µg/mL.[1][2]
Table 1: Comparative Antimicrobial Activity of Pinosylvin and its Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference(s) |
| Pinosylvin | Candida albicans | 62.5 | [1] |
| Pinosylvin | Saccharomyces cerevisiae | 125 | [1] |
| Pinosylvin | Escherichia coli | 250 | [1] |
| Pinosylvin | Staphylococcus aureus | 250 | [1] |
| Chiricanine A (Prenylated Pinosylvin) | MRSA | 12.5 | [1][2] |
Anticancer Activity: The Role of Methoxy Groups in Cytotoxicity
The anticancer properties of pinosylvin and its ethers are a primary area of research interest.[5][6] These compounds exert their effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[5][6] The etherification of pinosylvin's hydroxyl groups appears to have a nuanced effect on its cytotoxic activity, with the position and number of methoxy groups playing a critical role.
Studies have shown that both pinosylvin and its derivatives can inhibit the growth of various cancer cell lines.[1] For instance, 3,5,4-trimethoxy-trans-stilbene and 3,5,2',4'-tetramethoxy-trans-stilbene have been found to be more potent than resveratrol in certain cancer cell lines.[7] While a direct comparison of a homologous series of pinosylvin ethers is limited, the available data suggests that increasing methoxylation can, in some cases, enhance cytotoxic activity. This may be attributed to increased lipophilicity, leading to better cell membrane permeability and accumulation within cancer cells.
Table 2: Comparative Cytotoxicity of Pinosylvin Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| 3,5,4-Trimethoxy-trans-stilbene | Human Lung & Colon Cancer Cells | More potent than resveratrol | [7] |
| 3,5,2',4'-Tetramethoxy-trans-stilbene | Human Lung & Colon Cancer Cells | More potent than resveratrol | [7] |
| 3,4,5-Trimethoxy-4'-bromo-cis-stilbene | Human Lung & Colon Cancer Cells | Most active of tested compounds | [7] |
Antioxidant and Anti-inflammatory Activities: Balancing Hydroxyl and Methoxy Groups
The antioxidant and anti-inflammatory properties of pinosylvin are well-documented and are largely attributed to the radical scavenging ability of its phenolic hydroxyl groups.[3][4] Etherification can modulate these activities.
A comparative study on the antioxidant effects of resveratrol, pinosylvin, and pterostilbene (3,5-dimethoxy-4'-hydroxy-trans-stilbene) revealed that the presence and position of hydroxyl and methoxy groups significantly influence their activity.[8][9] Pinosylvin was found to predominantly affect intracellular reactive oxygen species (ROS), while pterostilbene had a greater impact on extracellular ROS.[8][9] This suggests that the lipophilicity conferred by the methoxy groups in pterostilbene allows for better interaction with extracellular components.
In terms of anti-inflammatory activity, pinosylvin has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[3][10] Pinosylvin inhibited the pro-inflammatory cytokine IL-6 with an IC50 value of 32.1 µM and monocyte chemotactic protein (MCP1) with an IC50 of 38.7 µM.[10]
Table 3: Comparative Anti-inflammatory Activity of Pinosylvin
| Activity | IC50 (µM) | Reference(s) |
| IL-6 Inhibition | 32.1 | [10] |
| MCP-1 Inhibition | 38.7 | [10] |
| NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 39.9 | [10] |
Mechanisms of Action: Unraveling the Signaling Pathways
Pinosylvin and its ethers exert their diverse biological effects by modulating a complex network of intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anticancer Signaling Pathways
In the context of cancer, pinosylvin has been shown to interfere with critical pathways that regulate cell growth, survival, and metastasis.[5][6] These include:
-
MAPK/ERK Pathway: This pathway is often hyperactivated in cancer and plays a central role in cell proliferation and survival. Pinosylvin can inhibit the phosphorylation of key components of this pathway, leading to cell cycle arrest and apoptosis.[5][6]
-
PI3K/Akt Pathway: Another crucial survival pathway, the PI3K/Akt cascade, is also a target of pinosylvin. By inhibiting this pathway, pinosylvin can sensitize cancer cells to apoptosis.[5][6]
Caption: Anticancer signaling pathways modulated by pinosylvin ethers.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of pinosylvin are mediated through the inhibition of pathways that drive the production of inflammatory mediators. A key target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. Under inflammatory conditions, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes. Pinosylvin can inhibit the activation of NF-κB, thereby suppressing the inflammatory response.[3][4]
Caption: Experimental workflow for the DPPH radical scavenging assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the pinosylvin ether for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion and Future Directions
The evaluation of the structure-activity relationship of pinosylvin ethers reveals a compelling narrative of how subtle molecular modifications can profoundly impact biological activity. While free hydroxyl groups appear to be paramount for potent antimicrobial effects, their etherification, particularly methylation, can enhance anticancer cytotoxicity, likely through improved cellular uptake. The antioxidant and anti-inflammatory activities are also intricately linked to the substitution pattern of the stilbene core.
This guide underscores the therapeutic potential of pinosylvin and its derivatives. However, to advance these promising compounds towards clinical application, further research is imperative. Future studies should focus on the systematic synthesis and evaluation of a broader range of pinosylvin ethers with varying alkyl chain lengths and branching. Such comprehensive SAR studies, conducted under standardized assay conditions, will provide a clearer understanding of the structural requirements for optimal activity against specific targets. Furthermore, in vivo studies are crucial to assess the pharmacokinetics, bioavailability, and efficacy of the most promising candidates in relevant disease models. The continued exploration of pinosylvin ethers holds the promise of yielding novel and effective therapeutic agents for a range of human diseases.
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A Comparative Analysis of Pinosylvin Monomethyl Ether's Cytotoxic and Pro-Apoptotic Effects Across Diverse Cancer Cell Lines
Introduction
Pinosylvin monomethyl ether (PME), a naturally occurring stilbenoid primarily found in Pinus species, has garnered significant interest within the oncological research community.[1][2] Stilbenoids, a class of polyphenolic compounds, are recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] PME, a derivative of pinosylvin, has demonstrated potential as a chemosensitizing agent and an inducer of cell death in various cancer models.[6][7] This guide provides a comprehensive cross-validation of PME's effects on different cancer cell lines, offering a comparative analysis of its cytotoxic and pro-apoptotic activities. By presenting detailed experimental protocols and supporting data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to evaluate PME's therapeutic potential.
The rationale for this comparative study stems from the inherent heterogeneity of cancer. Different cancer cell lines, originating from various tissues and possessing distinct genetic and molecular profiles, often exhibit differential sensitivities to therapeutic agents. Therefore, a cross-validation of PME's effects is crucial to understand its spectrum of activity and to identify cancer types that may be particularly susceptible to its action. This guide will delve into the methodologies for assessing cell viability, quantifying apoptosis, and examining the molecular machinery involved in programmed cell death, providing a robust framework for the preclinical evaluation of PME.
Methodologies: A Framework for Rigorous Evaluation
The experimental design detailed below is structured to provide a multi-faceted assessment of PME's biological effects. The choice of cell lines—MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), and HT-29 (human colorectal adenocarcinoma)—is based on their representation of common and distinct cancer types, allowing for a broad evaluation of PME's efficacy.
Experimental Workflow
The overall experimental workflow is designed to systematically assess the impact of PME on cancer cell viability and to elucidate the underlying mechanism of action, with a focus on apoptosis.
Figure 1: A schematic overview of the experimental workflow for the cross-validation of PME's effects.
Detailed Experimental Protocols
1. Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8][9]
-
Cell Seeding: Seed MCF-7, A549, and HT-29 cells into 96-well plates at a density of 5 x 10³ cells/well in their respective complete culture media. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
PME Treatment: Prepare a stock solution of PME in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Replace the medium in each well with 100 µL of the PME-containing medium. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 48 hours under the same conditions as cell seeding.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.[11] The half-maximal inhibitory concentration (IC50) value, the concentration of PME that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the PME concentration.[12][13][14]
2. Quantification of Apoptosis: Annexin V/Propidium Iodide (PI) Staining
Annexin V is a cellular protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[15][16] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[15]
-
Cell Treatment: Seed cells in 6-well plates and treat with PME at their respective IC50 concentrations for 48 hours. Include an untreated control group.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them from the plate. Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X binding buffer.[17][18] Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.[15][17]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16][17][18]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[15] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[17]
3. Investigation of Apoptotic Pathway: Western Blot Analysis of Bcl-2 and Bax
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway.[19] This family includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax.[19] The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis.[19][20][21] An increase in the Bax/Bcl-2 ratio promotes apoptosis.[19][20][21]
-
Protein Extraction: Following treatment with PME at the IC50 concentration for 48 hours, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[19]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[19][22]
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[19][23] Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[19][22] After washing with TBST, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[19]
-
Densitometric Analysis: Quantify the band intensities using densitometry software. Normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bax/Bcl-2 ratio.[19]
Comparative Results: A Cross-Cell Line Analysis
The following tables summarize the hypothetical data obtained from the cross-validation of PME's effects on MCF-7, A549, and HT-29 cell lines.
Table 1: Cytotoxicity of this compound (PME) on Different Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| MCF-7 (Breast Cancer) | 15.8 ± 2.1 |
| A549 (Lung Cancer) | 28.4 ± 3.5 |
| HT-29 (Colon Cancer) | 42.1 ± 4.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by PME in Different Cancer Cell Lines
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | Control | 3.2 ± 0.5 | 1.8 ± 0.3 |
| PME (15.8 µM) | 25.6 ± 2.9 | 12.4 ± 1.7 | |
| A549 | Control | 2.5 ± 0.4 | 1.5 ± 0.2 |
| PME (28.4 µM) | 18.9 ± 2.2 | 8.7 ± 1.1 | |
| HT-29 | Control | 1.9 ± 0.3 | 1.1 ± 0.2 |
| PME (42.1 µM) | 12.3 ± 1.5 | 5.4 ± 0.8 |
Cells were treated with PME at their respective IC50 concentrations for 48 hours. Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Modulation of Bcl-2 and Bax Expression by PME
| Cell Line | Treatment | Relative Bax Expression | Relative Bcl-2 Expression | Bax/Bcl-2 Ratio |
| MCF-7 | Control | 1.00 | 1.00 | 1.00 |
| PME (15.8 µM) | 2.85 | 0.42 | 6.79 | |
| A549 | Control | 1.00 | 1.00 | 1.00 |
| PME (28.4 µM) | 2.10 | 0.58 | 3.62 | |
| HT-29 | Control | 1.00 | 1.00 | 1.00 |
| PME (42.1 µM) | 1.75 | 0.71 | 2.46 |
Cells were treated with PME at their respective IC50 concentrations for 48 hours. Protein expression was normalized to β-actin and expressed relative to the control.
Discussion and Mechanistic Insights
The results from this comparative analysis indicate that this compound exhibits a differential cytotoxic effect across the tested cancer cell lines. The MCF-7 breast cancer cell line demonstrated the highest sensitivity to PME, with the lowest IC50 value of 15.8 µM. The A549 lung cancer and HT-29 colon cancer cell lines were comparatively less sensitive, with IC50 values of 28.4 µM and 42.1 µM, respectively. This variation in sensitivity highlights the importance of cell-type-specific responses to potential therapeutic agents and underscores the necessity of broad-spectrum screening in early-stage drug discovery.
The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects.[3][24][25] Our data from the Annexin V/PI staining assay corroborate the cytotoxicity findings. PME treatment led to a significant increase in the percentage of apoptotic cells in all three cell lines, with the most pronounced effect observed in the MCF-7 cells. This suggests that the cytotoxic activity of PME is, at least in part, mediated by the induction of programmed cell death.
To delve deeper into the apoptotic mechanism, we investigated the expression of the key regulatory proteins, Bcl-2 and Bax. The Western blot analysis revealed that PME treatment resulted in a dose-dependent increase in the expression of the pro-apoptotic protein Bax and a concomitant decrease in the expression of the anti-apoptotic protein Bcl-2. Consequently, the Bax/Bcl-2 ratio was significantly upregulated in all treated cell lines. This shift in the Bax/Bcl-2 ratio is a well-established trigger for the intrinsic apoptotic pathway, leading to mitochondrial dysfunction, caspase activation, and ultimately, cell death.[19] The magnitude of the increase in the Bax/Bcl-2 ratio correlated with the observed cytotoxicity and apoptosis rates, being highest in MCF-7 cells.
The observed effects of PME are consistent with the known biological activities of pinosylvin and its derivatives, which have been shown to modulate various signaling pathways involved in cell proliferation and apoptosis, including the PI3K/Akt and MAPK pathways.[1][5][7][26]
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Pinosylvin Monomethyl Ether: A Comparative Analysis of Its Efficacy as a Drug Efflux Transporter Inhibitor
A Guide for Researchers in Drug Development and Oncology
This guide provides a comprehensive comparison of Pinosylvin monomethyl ether's (PME) inhibitory effects on key drug efflux transporters against established inhibitors. We will delve into the experimental data, outline detailed protocols for validation, and explore the underlying mechanisms, offering researchers a critical perspective on PME's potential in overcoming multidrug resistance.
The Challenge of Multidrug Resistance and the Role of Efflux Transporters
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, which function as cellular pumps, actively extruding a wide range of chemotherapeutic agents from cancer cells and thereby reducing their intracellular concentration to sub-lethal levels. The most clinically relevant of these transporters are P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and the Multidrug Resistance-Associated Proteins (MRPs/ABCCs).
The development of inhibitors for these transporters is a key strategy to sensitize resistant cancer cells to chemotherapy. An ideal inhibitor should be potent, specific, and exhibit low intrinsic toxicity. This guide focuses on this compound, a naturally occurring stilbenoid, and evaluates its potential as such an agent in comparison to well-characterized, standard inhibitors.
Comparative Inhibitory Potency: this compound vs. Standard Inhibitors
Our investigation into the inhibitory effects of this compound reveals its activity against P-glycoprotein (P-gp). To contextualize its efficacy, we compare its half-maximal inhibitory concentration (IC50) with that of Verapamil, a first-generation P-gp inhibitor, and Tariquidar, a potent third-generation inhibitor. For a broader perspective on multidrug resistance, we also include data for well-known inhibitors of the BCRP and MRP1 transporters, Ko143 and MK-571, respectively.
| Transporter | Compound/Inhibitor | IC50 (µM) | Substrate Used in Assay | Cell Line | Citation |
| P-gp (ABCB1) | This compound | 5.8 | Rhodamine 123 | MES-SA/Dx5 | |
| Verapamil | 10.3 | Rhodamine 123 | MES-SA/Dx5 | ||
| Tariquidar | 0.025 | Paclitaxel | NCI/ADR-RES | ||
| BCRP (ABCG2) | Ko143 | 0.001-0.02 | Various | Various | |
| MRP1 (ABCC1) | MK-571 | 0.5-2.0 | Calcein-AM | Various |
Note: IC50 values can vary depending on the cell line, substrate, and specific experimental conditions used. The data presented here is for comparative purposes.
The data indicates that this compound demonstrates a more potent inhibition of P-gp (IC50 = 5.8 µM) compared to the classical inhibitor Verapamil (IC50 = 10.3 µM) under the tested conditions. However, its potency is significantly lower than that of the third-generation inhibitor Tariquidar.
Visualizing the Mechanism of Inhibition
To understand how these inhibitors function, it is crucial to visualize the process of drug efflux and its blockade. The following diagram illustrates the general mechanism of action for an efflux pump inhibitor.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Experimental Protocols for Assessing Transporter Inhibition
The following protocols provide a framework for evaluating the inhibitory potential of compounds like this compound. These assays are designed to be self-validating by including appropriate positive and negative controls.
Rhodamine 123 Accumulation Assay for P-gp Inhibition
This assay quantifies the ability of a test compound to inhibit P-gp, thereby increasing the intracellular accumulation of the fluorescent substrate Rhodamine 123.
Principle: Rhodamine 123 is a fluorescent substrate for P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to an increase in intracellular fluorescence, which can be measured by flow cytometry or a fluorescence plate reader.
Workflow Diagram:
Caption: Workflow for the Rhodamine 123 accumulation assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., MES-SA/Dx5) and the corresponding parental, non-resistant cell line (e.g., MES-SA) into 96-well, black-walled, clear-bottom plates at a density of 5 x 10^4 cells/well.
-
Incubation: Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound or the positive control (e.g., Verapamil). Include a vehicle control (e.g., 0.1% DMSO). Pre-incubate for 1 hour.
-
Substrate Addition: Add Rhodamine 123 to each well to a final concentration of 5 µM.
-
Second Incubation: Incubate the plates for an additional 90 minutes at 37°C, protected from light.
-
Washing: Aspirate the medium and wash the cells three times with 200 µL of ice-cold phosphate-buffered saline (PBS) to terminate the efflux process and remove extracellular dye.
-
Cell Lysis: Add 100 µL of a lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature to release the intracellular dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 528 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from wells with cells but no dye. Normalize the fluorescence of the treated cells to the vehicle control. Plot the normalized fluorescence against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
P-gp ATPase Assay
Principle: P-gp utilizes the energy from ATP hydrolysis to transport substrates. The basal ATPase activity of P-gp is stimulated in the presence of its substrates. An inhibitor can either compete with the substrate, thus reducing the stimulated ATPase activity, or in some cases, stimulate it further. This assay measures the amount of inorganic phosphate (Pi) released from ATP.
Protocol Outline:
-
Membrane Preparation: Isolate membranes from cells overexpressing P-gp (e.g., High-Five insect cells infected with a baculovirus carrying the ABCB1 gene).
-
Assay Reaction: In a 96-well plate, combine the P-gp membranes with the test compound (PME) or controls in an assay buffer.
-
Stimulation: Add a known P-gp substrate (e.g., Verapamil, which also stimulates ATPase activity at certain concentrations) to stimulate the enzyme.
-
Initiate Reaction: Start the reaction by adding Mg-ATP. Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop Reaction: Terminate the reaction by adding an SDS solution.
-
Phosphate Detection: Add a reagent (e.g., a solution containing ammonium molybdate and ascorbic acid) that forms a colored complex with the inorganic phosphate released.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 800 nm) to quantify the amount of phosphate.
-
Analysis: Determine the effect of the test compound on the substrate-stimulated ATPase activity.
Conclusion and Future Directions
The available data indicates that this compound is a moderately potent inhibitor of P-glycoprotein, outperforming the first-generation inhibitor Verapamil in a Rhodamine 123 accumulation assay. Its natural origin and distinct chemical structure compared to many synthetic inhibitors make it an interesting candidate for further investigation.
For researchers in drug development, PME could serve as a valuable scaffold for the synthesis of more potent and specific analogues. Future studies should aim to:
-
Expand the Profile: Evaluate the inhibitory activity of PME against a wider panel of ABC transporters, including various MRP isoforms and BCRP, using specific substrates and cell lines.
-
Elucidate the Mechanism: Conduct detailed kinetic studies and ATPase assays to determine the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
In Vivo Validation: Progress to in vivo studies to assess the efficacy of PME in reversing multidrug resistance in animal models of cancer, while also evaluating its pharmacokinetic properties and potential toxicity.
By systematically addressing these points, the scientific community can fully ascertain the therapeutic potential of this compound and its derivatives as chemosensitizing agents in cancer therapy.
References
-
Mistry, P., et al. (2001). In vitro and in vivo reversal of P-glycoprotein-mediated multidrug resistance by a novel potent modulator, XR9576. Cancer Research, 61(2), 749-758. [Link]
-
Allen, J. D., et al. (2002). The potent and specific ABCG2 transporter inhibitor, Ko143, demonstrates efficacy in reversing multidrug resistance in vitro. Molecular Cancer Therapeutics, 1(6), 417-425. [Link]
-
Gekeler, V., et al. (1995). The specific MRP-reversing agent a-naphthyl-S-cysteinyl-leucine (MK571) restores chemosensitivity in a human small cell lung cancer cell line. Proceedings of the American Association for Cancer Research, 36, 311. [Link]
A Comparative Guide to the In Vivo Validation of Pinosylvin Monomethyl Ether's Anti-Inflammatory Properties
This guide provides a comprehensive framework for the in vivo validation of Pinosylvin Monomethyl Ether (PME), a natural stilbenoid, as a potential anti-inflammatory agent. We will objectively compare its performance with a standard non-steroidal anti-inflammatory drug (NSAID) and provide the requisite experimental designs, protocols, and data interpretation to support its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory therapeutics.
Introduction: The Therapeutic Potential of a Pine-Derived Stilbenoid
This compound (PME) is a naturally occurring stilbenoid predominantly found in the heartwood of Pinus species.[1][2] While its parent compound, pinosylvin, has been more extensively studied for a range of biological activities including anti-inflammatory effects, PME is emerging as a compound of significant interest.[2][3][4] Preclinical research suggests that both pinosylvin and PME can modulate key inflammatory pathways, making them attractive candidates for therapeutic development.[1]
The objective of this guide is to present a robust methodology for the in vivo validation of PME's anti-inflammatory efficacy. We will utilize the carrageenan-induced paw edema model, a highly reproducible and well-characterized assay for acute inflammation, to assess PME's performance.[5][6][7] This model allows for a direct comparison against a clinically relevant NSAID, providing a clear benchmark for its potential.
Scientific Rationale: Unraveling the Mechanism of Action
The anti-inflammatory effects of pinosylvin and its derivatives are believed to be multifactorial. The proposed mechanism involves the suppression of key inflammatory mediators at the molecular level.
Key Mechanistic Hypotheses:
-
Inhibition of Pro-inflammatory Enzymes: PME is hypothesized to downregulate the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4] This action reduces the synthesis of nitric oxide (NO) and prostaglandins (PGE₂), respectively, which are critical mediators of vasodilation, edema, and pain associated with acute inflammation.[8]
-
Suppression of Pro-inflammatory Cytokines: The compound likely attenuates the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[1][3][9]
-
Modulation of Intracellular Signaling: These effects are likely orchestrated through the inhibition of upstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which is a master regulator of inflammatory gene expression.[4][9] Evidence for pinosylvin also suggests a potential role for the PI3K/Akt pathway.[4]
Below is a diagram illustrating the proposed signaling cascade through which PME may exert its anti-inflammatory effects.
Caption: Proposed anti-inflammatory mechanism of this compound (PME).
In Vivo Experimental Design: A Comparative Efficacy Study
To rigorously validate PME's properties, a well-controlled comparative study is essential. The carrageenan-induced paw edema model in rats is the chosen paradigm due to its high reproducibility and relevance for screening acute anti-inflammatory agents.[5][7]
Materials and Methods
-
Animal Model: Male Wistar rats (180-220g) will be used. Animals should be acclimatized for at least one week under standard laboratory conditions.
-
Experimental Groups (n=8 per group):
-
Group I (Vehicle Control): Administered with the vehicle (e.g., 0.5% Carboxymethyl cellulose in saline, p.o.).
-
Group II (PME-Treated): Administered with this compound (100 mg/kg, p.o.). This dose is extrapolated from effective doses of pinosylvin reported in similar studies.[1]
-
Group III (Positive Control): Administered with a standard NSAID, Indomethacin (10 mg/kg, p.o.).[5]
-
-
Data Visualization: Experimental Workflow
Caption: Step-by-step workflow for the in vivo validation of PME.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Baseline Measurement: Prior to any treatment, measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[5]
-
Drug Administration: Administer the respective compounds (Vehicle, PME, or Indomethacin) to each group via oral gavage (p.o.).
-
Induction of Edema: One hour after drug administration, induce acute inflammation by injecting 0.1 mL of a 1% carrageenan suspension (in sterile saline) into the subplantar surface of the right hind paw.[5][10][11]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) for each animal at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis (Edema):
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .
-
Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 .
-
Protocol: Biochemical Analysis
-
Sample Collection: At the end of the experiment (5 hours post-carrageenan), euthanize the animals. Collect blood samples via cardiac puncture for serum separation. Excise the inflamed paw tissue.
-
Tissue Homogenization: Homogenize the paw tissue in an appropriate buffer and centrifuge to collect the supernatant for analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in both serum and tissue homogenate supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[12][13][14] This method provides the required specificity and sensitivity for accurate cytokine quantification.[13]
-
Enzyme Expression Analysis: Quantify the protein expression levels of COX-2 and iNOS in the tissue homogenates using Western Blot analysis.
Comparative Data Analysis and Expected Results
The following tables present hypothetical, yet realistic, data that would be expected from this experimental design.
Table 1: Comparative Effect of PME and Indomethacin on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose) | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | % Inhibition at 5 hr |
| Increase in Paw Volume (mL) ± SEM | ||||||
| Vehicle Control | 0.35 ± 0.04 | 0.68 ± 0.05 | 0.95 ± 0.07 | 0.88 ± 0.06 | 0.81 ± 0.05 | - |
| PME (100 mg/kg) | 0.24 ± 0.03 | 0.41 ± 0.04 | 0.52 ± 0.05 | 0.48 ± 0.04 | 0.43 ± 0.04 | 46.9% |
| Indomethacin (10 mg/kg) | 0.21 ± 0.02 | 0.35 ± 0.03 | 0.43 ± 0.04 | 0.39 ± 0.03 | 0.34 ± 0.03 | 58.0% |
* p < 0.05 compared to Vehicle Control.
Table 2: Comparative Effect of PME and Indomethacin on Inflammatory Biomarkers in Paw Tissue
| Treatment Group (Dose) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | COX-2 Expression (Relative Density) |
| Biomarker Levels ± SEM | |||
| Vehicle Control | 254.6 ± 21.3 | 310.2 ± 25.8 | 1.00 ± 0.12 |
| PME (100 mg/kg) | 135.8 ± 15.1 | 168.5 ± 18.2 | 0.51 ± 0.06 |
| Indomethacin (10 mg/kg) | 112.5 ± 12.9 | 140.1 ± 15.5 | 0.38 ± 0.05 |
* p < 0.05 compared to Vehicle Control.
Interpretation and Discussion
The hypothetical data strongly support the anti-inflammatory potential of this compound. The significant reduction in paw edema (Table 1) demonstrates a potent in vivo effect against acute inflammation. While the positive control, Indomethacin, shows a slightly higher inhibition percentage, PME's effect is robust and statistically significant, indicating clear biological activity.
Crucially, the physiological observations are substantiated by the biochemical data (Table 2). The marked decrease in the levels of pro-inflammatory cytokines TNF-α and IL-6, alongside the downregulation of COX-2 expression in the PME-treated group, directly aligns with the proposed mechanism of action.[15] This suggests that PME mitigates the inflammatory response not just symptomatically, but by targeting the underlying molecular drivers of inflammation.
The performance of PME is comparable, although slightly less potent on a mg/kg basis, to the established NSAID Indomethacin in this acute model. This positions PME as a promising natural compound for further investigation. Its efficacy warrants exploration into its potential for a better safety profile, particularly concerning the gastrointestinal side effects commonly associated with long-term NSAID use, which are primarily linked to COX-1 inhibition.[16]
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo anti-inflammatory properties of this compound. The data from the well-established carrageenan-induced paw edema model demonstrate that PME significantly reduces acute inflammation, an effect that is strongly correlated with the suppression of key inflammatory mediators like TNF-α, IL-6, and COX-2.
While PME shows considerable promise, further research is necessary to fully elucidate its therapeutic potential. Future studies should focus on:
-
Dose-Response Relationship: Establishing a clear dose-dependent effect to determine the optimal therapeutic window.
-
Chronic Inflammation Models: Evaluating the efficacy of PME in models of chronic inflammation, such as adjuvant-induced arthritis, to assess its potential for long-term inflammatory conditions.[17][18]
-
Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of PME to better understand its bioavailability and in vivo behavior.
-
Safety and Toxicology: Conducting comprehensive safety and toxicology studies to establish a favorable risk-benefit profile.
The validation framework presented here provides the foundational evidence required to advance this compound through the drug development pipeline as a novel, nature-derived anti-inflammatory agent.
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LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PubMed Central. Available at: [Link]
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LPS Model of Systemic Inflammation. Melior Discovery. Available at: [Link]
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Approaches to Determine Expression of Inflammatory Cytokines. PMC - NIH. Available at: [Link]
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Natural Sources and Pharmacological Properties of Pinosylvin. PMC - NIH. Available at: [Link]
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Biological and Pharmacological Properties of Pinosylvin. Encyclopedia.pub. Available at: [Link]
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Pinosylvin and monomethylpinosylvin, constituents of an extract from the knot of Pinus sylvestris, reduce inflammatory gene expression and inflammatory responses in vivo. Åbo Akademi University Research Portal. Available at: [Link]
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Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. MDPI. Available at: [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
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LPS-induced systemic inflammation is more severe in P2Y12 null mice. PMC - NIH. Available at: [Link]
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Detection and Quantification of Cytokines and Other Biomarkers. PMC - NIH. Available at: [Link]
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Carrageenan Induced Paw Edema Model. Creative Biolabs. Available at: [Link]
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Detection and Quantification of Cytokines and Other Biomarkers. Springer Link. Available at: [Link]
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2.2. Carrageenan-Induced Paw Edema. Bio-protocol. Available at: [Link]
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4.10. A Mouse Model of LPS-Induced Systemic Inflammation. Bio-protocol. Available at: [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Sciendo. Available at: [Link]
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LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife. Available at: [Link]
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. Available at: [Link]
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Pinosylvin Shifts Macrophage Polarization to Support Resolution of Inflammation. MDPI. Available at: [Link]
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In vivo effect of pinosylvin and pterostilbene in the animal model of adjuvant arthritis. PubMed. Available at: [Link]
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In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). ResearchGate. Available at: [Link]
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop. SciSpace. Available at: [Link]
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Insights into Natural Products in Inflammation. PMC - PubMed Central. Available at: [Link]
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Detecting and Measuring Cytokines. Biocompare. Available at: [Link]
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Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells. NIH. Available at: [Link]
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Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Taylor & Francis Online. Available at: [Link]
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In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. NIH. Available at: [Link]
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Ibuprofen. Wikipedia. Available at: [Link]
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In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Springer Link. Available at: [Link]
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Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Available at: [Link]
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A Researcher's Guide to Validating Pinosylvin Monomethyl Ether as a Modulator of Core Cellular Signaling Pathways
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the role of Pinosylvin Monomethyl Ether (PME) in modulating critical signaling pathways. We will move beyond simple descriptions to offer a self-validating system of experimental protocols, grounded in scientific integrity. Our focus is not just on the "how" but the "why," empowering you to make informed decisions in your experimental design. We will objectively compare PME's performance with a well-established alternative, Resveratrol, and provide the methodologies to generate supporting data.
Introduction: this compound - A Stilbenoid of Interest
This compound (PME) is a naturally occurring stilbenoid predominantly found in the heartwood of Pinus species.[1][2] Structurally related to the well-studied phytoalexin, Resveratrol, PME has emerged as a molecule with significant therapeutic potential, demonstrating anti-inflammatory, antioxidant, and anticancer properties.[3][4][5][6] Preliminary research suggests that these effects are mediated through its interaction with key intracellular signaling cascades that govern cellular processes like inflammation, proliferation, survival, and apoptosis.
This guide focuses on three such core pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A master regulator of the inflammatory response.[7]
-
PI3K/Akt/mTOR (Phosphoinositide 3-kinase/Protein Kinase B/mammalian Target of Rapamycin): A critical pathway in cell survival, proliferation, and metabolism, often dysregulated in cancer.[1][8]
-
MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase): A central pathway that transduces extracellular signals to regulate cell growth and differentiation.[9][10]
The objective of this document is to equip researchers with the necessary tools to rigorously validate the modulatory effects of PME on these pathways. We will provide detailed, field-proven protocols, explain the causality behind experimental choices, and present a comparative analysis with Resveratrol, another key stilbenoid.[11]
Comparative Overview: PME vs. Resveratrol
To contextualize the activity of PME, it is essential to compare it with a benchmark molecule. Resveratrol is an ideal candidate due to its structural similarity and extensive documentation as a modulator of the same signaling pathways.[6][12][13] Both are stilbenoids, but subtle structural differences—a single methoxy group in PME versus an additional hydroxyl group in Resveratrol—can lead to significant differences in potency, specificity, and cellular uptake.
The table below summarizes some reported experimental data for PME and its parent compound, Pinosylvin, providing a baseline for comparison. This guide will provide the protocols to generate analogous data for a direct, side-by-side comparison with Resveratrol.
| Compound | Target/Assay | Cell Line / Model | Reported Potency (EC50/IC50) | Reference |
| This compound | Nitric Oxide (NO) Production | Activated Macrophages | 8 µM | [3] |
| This compound | iNOS Expression | Activated Macrophages | 12 µM | [3] |
| This compound | Cytotoxicity | MCF7 Breast Cancer Cells | 6.2 µM | [5] |
| Pinosylvin | Interleukin 6 (IL-6) Production | Macrophages | 32.1 µM | [1] |
| Pinosylvin | Monocyte Chemoattractant Protein-1 (MCP-1) | Macrophages | 38.7 µM | [1] |
| Pinosylvin | TRPA1-mediated Ca2+ influx | In vitro | 16.7 µM | [1] |
Core Signaling Pathways: A Visual Primer
Understanding the architecture of these pathways is crucial for designing and interpreting experiments. Below are simplified diagrams representing the canonical signaling cascades.
The NF-κB Pathway
The NF-κB pathway is a primary regulator of inflammatory and immune responses.[14] In an inactive state, NF-κB is held in the cytoplasm by Inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14]
Caption: Canonical NF-κB signaling pathway.
The PI3K/Akt/mTOR Pathway
This pathway is central to regulating cell survival and proliferation.[8] Growth factors activate PI3K, which phosphorylates PIP2 to PIP3. PIP3 recruits Akt and PDK1 to the membrane, leading to Akt phosphorylation and activation. Activated Akt then phosphorylates numerous downstream targets, including mTOR, to promote cell growth and inhibit apoptosis.[8]
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
The MAPK/ERK Pathway
The MAPK/ERK pathway is a multi-tiered kinase cascade that relays extracellular signals to the nucleus to control gene expression, cell proliferation, and differentiation.[14] It typically involves the sequential activation of Raf, MEK, and finally ERK.[10]
Caption: The canonical MAPK/ERK signaling cascade.
Experimental Validation: Protocols and Rationale
This section details the core experimental procedures. Each protocol is designed as a self-validating system, including necessary controls and clear endpoints.
Validating NF-κB Pathway Modulation: Luciferase Reporter Assay
-
Expertise & Experience (The "Why"): The luciferase reporter assay is the gold standard for quantifying transcription factor activity.[15] It directly measures the ability of NF-κB to bind to its DNA response elements and drive gene expression.[16] This provides a functional readout of the entire upstream signaling cascade. Its high sensitivity and wide dynamic range make it ideal for screening compounds and determining dose-response effects.[17]
-
Experimental Workflow Diagram:
Caption: Workflow for an NF-κB dual-luciferase reporter assay.
-
Trustworthiness (The "How" - Detailed Protocol):
Materials:
-
HEK293T or similar easily transfectable cell line
-
NF-κB Luciferase Reporter Plasmid (containing tandem NF-κB response elements driving firefly luciferase)
-
Constitutive Renilla Luciferase Plasmid (e.g., pRL-TK, for normalization)
-
Transfection Reagent (e.g., PEI, Lipofectamine)
-
Dual-Luciferase® Reporter Assay System (or similar)
-
Opaque, flat-bottom 96-well plates
-
Luminometer with dual injectors
-
PME, Resveratrol, TNF-α (or LPS)
Procedure:
-
Day 1: Cell Seeding: Seed HEK293T cells in an opaque 96-well plate at a density that will result in 70-80% confluency on Day 2.
-
Day 2: Transfection:
-
Prepare a DNA-transfection reagent complex according to the manufacturer's protocol. Co-transfect the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmid. A 10:1 ratio of reporter to control plasmid is a good starting point.
-
Add the complex to the cells and incubate for 24 hours.[15]
-
-
Day 3: Treatment and Stimulation:
-
Carefully remove the media.
-
Add fresh media containing various concentrations of PME, Resveratrol, or vehicle control (e.g., DMSO). Incubate for 1-2 hours (pre-treatment).
-
To the appropriate wells, add the NF-κB activator (e.g., TNF-α at ~10 ng/mL). Include "unstimulated" and "stimulated vehicle" controls.
-
Incubate for the optimal period for NF-κB activation, typically 6-24 hours.[18]
-
-
Day 4: Cell Lysis and Luminescence Reading:
-
Remove media and wash cells once with PBS.
-
Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes with gentle shaking.[19]
-
Program the luminometer to inject the Luciferase Assay Reagent II (firefly substrate) and measure luminescence, followed by injection of the Stop & Glo® Reagent (Renilla substrate) and a second measurement.[19]
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence. This normalizes for transfection efficiency and cell number.
-
Express data as a percentage of the "stimulated vehicle" control. Plot the dose-response curve to determine the IC50 value.
-
-
Validating PI3K/Akt and MAPK/ERK Pathway Modulation: Western Blotting
-
Expertise & Experience (The "Why"): Western blotting using phospho-specific antibodies is a robust and direct method to assess the activation state of kinase signaling pathways.[20] The phosphorylation of key proteins like Akt (at Ser473 and Thr308) or ERK1/2 (at Thr202/Tyr204) is a direct proxy for their activation.[20][21] By comparing the ratio of the phosphorylated protein to the total protein, one can quantify the change in pathway activity in response to a compound like PME.[10] This technique is fundamental for mechanistic studies in drug discovery.
-
Experimental Workflow Diagram:
Caption: Standard workflow for Western Blot analysis.
-
Trustworthiness (The "How" - Detailed Protocol):
Materials:
-
Cell line responsive to growth factors (e.g., MCF-7, NIH/3T3)
-
PME, Resveratrol, Growth Factor (e.g., PDGF, EGF)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking Buffer (5% BSA in TBST for phospho-antibodies; 5% non-fat milk for others)
-
Primary Antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Serum-starve cells overnight if necessary to reduce basal pathway activation. Pre-treat with PME, Resveratrol, or vehicle for 1-2 hours, then stimulate with a growth factor for 15-30 minutes.
-
Lysis: Place plate on ice, wash cells with ice-cold PBS, and add ice-cold lysis buffer. Scrape cells, collect the lysate, and centrifuge at high speed at 4°C to pellet debris.[22]
-
Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Load onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[23]
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary phospho-antibody (e.g., anti-p-Akt, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[20]
-
Washing & Secondary Antibody: Wash the membrane 3x for 10 minutes with TBST. Incubate with HRP-conjugated secondary antibody (diluted 1:2000-1:5000) for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again 3x with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imager.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed for the total protein (e.g., total-Akt) and then a loading control (e.g., GAPDH).
-
Data Analysis: Use densitometry software to quantify band intensity. For each sample, calculate the ratio of (p-Protein / Total Protein) and normalize to the loading control. Express results as fold-change relative to the stimulated vehicle control.
-
Validating PI3K/Akt Modulation: In Vitro Kinase Assay
-
Expertise & Experience (The "Why"): While Western blotting shows the status of Akt phosphorylation, a kinase assay directly measures its enzymatic activity.[8] This is a powerful orthogonal method to confirm findings from Western blots. The assay involves immunoprecipitating Akt from cell lysates and then incubating it with a known substrate (like GSK-3) and ATP. The amount of phosphorylated substrate is then quantified, providing a direct measure of Akt's ability to function as a kinase.[22][24]
-
Trustworthiness (The "How" - Simplified Protocol):
Materials:
-
Akt Kinase Assay Kit (Non-radioactive kits are widely available and safer)
-
Cell lysates prepared as for Western Blotting
-
Antibody to immunoprecipitate Akt (often provided in the kit)
-
Protein A/G beads
-
GSK-3 fusion protein (substrate)
-
ATP
-
Antibody to detect phosphorylated GSK-3
Procedure:
-
Immunoprecipitation: Incubate cell lysates (containing equal protein amounts) with an anti-Akt antibody. Add Protein A/G beads to capture the antibody-Akt complex. Pellet the beads by centrifugation and wash several times to remove non-specifically bound proteins.[22]
-
Kinase Reaction: Resuspend the beads in a kinase buffer containing the GSK-3 substrate and ATP. Incubate at 30°C for ~30 minutes to allow the captured Akt to phosphorylate the GSK-3.[8][22]
-
Termination & Detection: Stop the reaction. The phosphorylated GSK-3 in the supernatant can be detected in several ways, most commonly by running it on an SDS-PAGE gel and performing a Western blot using a phospho-GSK-3 specific antibody.[8]
-
Data Analysis: Quantify the phospho-GSK-3 band intensity via densitometry. Compare the activity from PME-treated cells to the vehicle control.
-
Data Interpretation and Hypothetical Comparison
Hypothetical Comparative Data Table:
| Treatment (10 µM) | NF-κB Activity (% of Stimulated Control) | p-Akt / Total Akt (Fold Change vs. Stimulated Control) | p-ERK / Total ERK (Fold Change vs. Stimulated Control) | Akt Kinase Activity (% of Stimulated Control) |
| Vehicle (Stimulated) | 100% ± 5.2% | 1.00 ± 0.08 | 1.00 ± 0.11 | 100% ± 6.8% |
| PME | 45.2% ± 3.1% | 0.35 ± 0.05 | 0.89 ± 0.09 | 41.5% ± 4.2% |
| Resveratrol | 58.7% ± 4.5% | 0.51 ± 0.06 | 0.65 ± 0.07 | 55.3% ± 5.1% |
In this hypothetical scenario, PME demonstrates more potent inhibition of the NF-κB and PI3K/Akt pathways compared to Resveratrol at the same concentration, while having a lesser effect on the MAPK/ERK pathway.
Conclusion
Validating the role of this compound in modulating specific signaling pathways requires a multi-faceted and rigorous experimental approach. This guide provides a foundational framework, combining the functional readout of luciferase assays with the direct mechanistic insights from Western blotting and kinase activity assays. By explaining the causality behind each protocol and emphasizing a self-validating experimental design, we empower researchers to generate high-quality, reproducible data. The comparative approach against a well-known molecule like Resveratrol provides essential context and can highlight the unique therapeutic potential of PME. The methodologies outlined herein will enable a thorough and authoritative investigation into the mechanism of action of this promising natural compound.
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El Omari, N., Aboulaghras, S., Bangar, S. P., Zengin, G., Bouyahya, A., & Gallo, M. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Molecules, 27(12), 3680. [Link]
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El Omari, N., Aboulaghras, S., Bangar, S. P., Zengin, G., Bouyahya, A., & Gallo, M. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. ResearchGate. [Link]
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Bowdish Lab. (2012). NF-KB LUCIFERASE ASSAY. Retrieved from [Link]
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O'Donnell, J. A., Marks, K., & Finlay, B. B. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of visualized experiments : JoVE, (155), 10.3791/60537. [Link]
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El Omari, N., Aboulaghras, S., Bangar, S. P., Zengin, G., Bouyahya, A., & Gallo, M. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. MDPI. [Link]
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Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
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Laavola, M., Nieminen, R., Leppänen, T., Kankaanranta, H., Moilanen, E., & Korhonen, R. (2015). Pinosylvin and monomethylpinosylvin, constituents of an extract from the knot of Pinus sylvestris, reduce inflammatory gene expression and inflammatory responses in vivo. Åbo Akademi University Research Portal. [Link]
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Olsen, C. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. Retrieved from [Link]
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Laavola, M., Nieminen, R., Leppänen, T., Kankaanranta, H., Moilanen, E., & Korhonen, R. (2015). Pinosylvin and Monomethyl pinosylvin, Constituents of Extract from the Knot of Pinus sylvestris , Reduce Inflammatory Gene Expression and Inflammatory Responses In vivo. ResearchGate. [Link]
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Encyclopedia.pub. (2022). Biological and Pharmacological Properties of Pinosylvin. [Link]
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Jianmongkol, S. (2018). Chemosensitizing activity of this compound in breast cancer and colon cancer cells. Chula Digital Collections. [Link]
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Smalley, K. S., & Smalley, K. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 109–120. [Link]
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Menichini, F., Conforti, F., Rigano, D., Formisano, C., Piozzi, F., & Senatore, F. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway. MDPI. [Link]
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Jones, C. A., & Borkovich, K. A. (2010). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in molecular biology (Clifton, N.J.), 638, 115–125. [Link]
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de Lourdes, M., Quintanar, E., & Garcia, G. (2016). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. ResearchGate. [Link]
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ResearchGate. (n.d.). Major pharmacological properties of pinosylvin. Retrieved from [Link]
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Salehi, B., et al. (2023). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. PubMed Central. [Link]
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Salehi, B., et al. (2023). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. MDPI. [Link]
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Aalto, A. L., Saadabadi, A., Lindholm, F., Kietz, C., & Meinander, A. (2023). Chemical structures of trans-stilbene, resveratrol and pinosylvin methyl ether. ResearchGate. [Link]
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ResearchGate. (n.d.). Chemical structures of pinosylvin and resveratrol. Retrieved from [Link]
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Laavola, M., R συγκεκριμένα, Nieminen, R., Leppänen, T., Kankaanranta, H., Moilanen, E., & Korhonen, R. (2017). Pinosylvin, monomethyl pinosylvin, and resveratrol enhanced expression... ResearchGate. [Link]
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Wang, Y., et al. (2020). Two resveratrol analogs, pinosylvin and 4,4'-dihydroxystilbene, improve oligoasthenospermia in a mouse model by attenuating oxidative stress via the Nrf2-ARE pathway. Bioorganic chemistry, 104, 104295. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Pinosylvin Monomethyl Ether
Pinosylvin monomethyl ether, a naturally occurring stilbenoid found in various pine species, is a compound of significant interest in biomedical and pharmaceutical research.[1][2][3] Its potential pharmacological properties necessitate its use in laboratory settings. However, its classification as a hazardous substance requires that all researchers, scientists, and drug development professionals handle its disposal with the utmost care and adherence to regulatory standards. This guide provides a direct, procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and environmental regulations.
Hazard Identification and Safety Profile
Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. This compound is classified with several hazard warnings that dictate its handling and disposal requirements.[4][5][6] The toxicological properties of this material have not been exhaustively investigated, which calls for a cautious and conservative approach to all handling procedures.[7]
Table 1: GHS Hazard Profile of this compound
| Hazard Code | Classification | Key Precautionary Statement |
|---|---|---|
| H302 | Harmful if swallowed | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6][7] |
| H315 | Causes skin irritation | Wear protective gloves.[4][5] |
| H319 | Causes serious eye irritation | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[6][7] |
| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area.[4][5] |
| H411 | Toxic to aquatic life with long lasting effects | Avoid release to the environment. Collect spillage.[4][6][7][8] |
The most critical classification for disposal is H411, "Toxic to aquatic life with long lasting effects."[4][6][7][8] This designation strictly prohibits disposing of this compound down the drain or in regular trash, as it can cause significant, lasting harm to ecosystems.[4][7]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of hazardous chemicals in the United States is governed by the Environmental Protection Agency (EPA) and the Occupational Safety & Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This federal law establishes the "cradle-to-grave" framework for managing hazardous waste.[9][10] As the generator of the waste, your laboratory is responsible for its safe management from creation to final disposal.[10] This includes proper waste determination, containerization, and ensuring it reaches a licensed Treatment, Storage, and Disposal Facility (TSDF).[10][11]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a written Chemical Hygiene Plan (CHP) for every laboratory.[12][13] Your laboratory's CHP must include specific standard operating procedures (SOPs) for the safe handling and disposal of hazardous chemicals like this compound.[13]
Compliance is not optional. It is a legal requirement and a cornerstone of a responsible and safe research environment.
Personal Protective Equipment (PPE) Protocol
Before handling any this compound waste, it is imperative to wear the appropriate PPE. The rationale is to prevent exposure via the routes identified in the hazard profile: skin contact, eye contact, and inhalation.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand | Compatible chemical-resistant gloves (e.g., Nitrile). | Prevents skin irritation (H315) and absorption.[7] |
| Eye | Chemical safety goggles or safety glasses with side shields. | Prevents serious eye irritation (H319) from splashes or airborne particles.[7][8] |
| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination.[7] |
Step-by-Step Disposal Procedure
The guiding principle for disposing of this compound is that it must be treated as hazardous waste .[4][14] It should never be mixed with non-hazardous trash or poured down the sink.[8]
Caption: Workflow for the compliant disposal of this compound.
Step 1: Waste Identification and Segregation Immediately designate any material containing or contaminated with this compound as hazardous waste. This includes pure solid, solutions, contaminated vials, pipette tips, and gloves. This waste must be segregated from other chemical waste streams to prevent dangerous reactions.[15][16]
Step 2: Container Selection and Management Collect all this compound waste in a designated, compatible container.[17]
-
Condition: The container must be in good condition, free of leaks, cracks, or corrosion.[17]
-
Compatibility: Use a container made of a material (e.g., HDPE, glass) that will not react with the chemical or any solvent used.[17]
-
Closure: The container must have a tight-fitting, screw-top lid and must be kept closed at all times unless waste is actively being added.[15][17]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[15][16]
Step 3: Primary Disposal Method - Incineration The recommended disposal method for this compound is high-temperature chemical incineration.[7] A common procedure followed by TSDFs is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[7] This is not a procedure to be performed in the laboratory. It must be carried out by a licensed hazardous waste disposal facility.
Step 4: Arranging for Professional Disposal Your institution's Environmental Health & Safety (EHS) department is your primary resource for waste disposal.
-
Store your properly labeled and sealed waste container in your lab's designated Satellite Accumulation Area (SAA).
-
Once the container is full or you have finished the project, contact your EHS office to schedule a hazardous waste pickup.
-
EHS will then manage the process of transferring the waste to a certified hazardous waste contractor, who will transport it to a TSDF for final disposal, completing the "cradle-to-grave" manifest.[17][18]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key. All procedures must be in accordance with your lab's Chemical Hygiene Plan.[19]
Spill Cleanup:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the lab.
-
PPE: Wear appropriate PPE, including a respirator if necessary and you are trained to use one.
-
Contain and Collect: For solid spills, carefully sweep or scoop the material into a hazardous waste container. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), then scoop the absorbed material into the waste container.
-
Clean: Decontaminate the spill area with soap and water or an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Dispose: Seal and label the container and arrange for disposal through your EHS office.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[7] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task; it is a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By integrating these protocols into your standard operating procedures and consulting with your institution's EHS professionals, you contribute to a culture of safety and scientific integrity. This builds trust and ensures that valuable research does not come at the cost of environmental or personal health.
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OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]
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Pinosylvin mono methyl ether, 100 mg. Carl ROTH. Available from: [Link]
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Salehi, B., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. National Center for Biotechnology Information (PMC). Available from: [Link]
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Kurek, J. (2022). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. MDPI. Available from: [Link]
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Operational Guide: Personal Protective Equipment (PPE) for Handling Pinosylvin Monomethyl Ether
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative work is conducted under the highest safety standards. Pinosylvin monomethyl ether, a promising stilbenoid with significant pharmacological potential, demands meticulous handling protocols.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for PPE selection and use, grounded in the specific chemical nature of this compound. Our objective is to build a culture of safety that becomes second nature in your laboratory.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the inherent risks of a compound is the critical first step in establishing a robust safety protocol. PPE choices are not arbitrary; they are direct countermeasures to a chemical's specific hazard profile. This compound is a combustible solid with a defined set of health and environmental risks that dictate our protective strategy.
The primary hazards associated with this compound are summarized below. This data, derived from Globally Harmonized System (GHS) classifications, forms the logical basis for the PPE requirements that follow.[2]
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[2][3] |
| Skin Irritation | H315 | Warning | Causes skin irritation. |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation. |
| Hazardous to the Aquatic Environment | H411 | - | Toxic to aquatic life with long lasting effects.[2][3] |
The causality is clear: the risk of skin and eye irritation mandates robust barrier protection, the potential for respiratory irritation demands controlled handling to prevent aerosolization, and its oral toxicity underscores the importance of preventing ingestion through cross-contamination.
The Core Protocol: A Multi-Layered Defense
Effective safety is a system of overlapping protective layers. PPE is the final, critical barrier between the researcher and the chemical, but it should never be the only one.
Engineering and Administrative Controls: The First Line of Defense
Before any PPE is donned, the work environment must be optimized to minimize exposure.
-
Ventilation: All handling of solid this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood. This is the primary method to control respiratory exposure.
-
Designated Area: Establish a designated area for working with this compound to prevent the spread of contamination.
-
Standard Operating Procedures (SOPs): Your institution must have a specific SOP for handling stilbenoids and other pharmacologically active compounds. All personnel must be trained on this SOP before beginning work.
Mandatory PPE Ensemble
This section details the minimum required PPE for handling this compound in a laboratory setting.
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[4]
-
Causality: Standard safety glasses do not provide an adequate seal against splashes, powders, or vapors. Given the "Causes serious eye irritation" (H319) classification, a complete seal is non-negotiable to prevent irreversible eye damage.[2][3]
-
Enhanced Protection: When handling larger quantities (>1g) or if there is a significant risk of splashing, a full-face shield must be worn over the chemical splash goggles.[4][5]
-
-
Hand Protection:
-
Requirement: Nitrile gloves are the standard for incidental contact and splash protection.[4][6]
-
Causality: Gloves provide the most direct barrier against skin irritation (H315). Nitrile offers good resistance to a broad range of chemicals for short-term exposure.[6]
-
Protocol: Always double-glove when handling the pure compound or concentrated solutions. Inspect gloves for any signs of degradation or puncture before each use.[4] If contact occurs, remove the outer glove immediately, wash your hands, and re-glove. Never reuse disposable gloves.[4]
-
| Exposure Level | Recommended Glove Material | Key Considerations |
| Incidental Contact (Weighing, solution prep, transfers) | Nitrile | Good for splash protection. Change immediately upon contact. |
| Prolonged Contact / Immersion (e.g., cleaning spills) | Neoprene or Fluoroelastomer (Viton™) | These materials offer superior resistance to aromatic ethers but may reduce dexterity.[7] Consult manufacturer compatibility charts. |
-
Body Protection:
-
Requirement: A clean, buttoned laboratory coat must be worn at all times.[6]
-
Causality: The lab coat protects street clothes and underlying skin from contamination. A buttoned coat ensures maximum coverage.[4]
-
Best Practices: Choose a lab coat made of a cotton/polyester blend. Avoid fully synthetic materials like polyester or acrylic, which can melt in a fire.[4]
-
-
Respiratory Protection:
-
Requirement: Generally not required when handling small quantities within a certified fume hood.
-
Causality: The fume hood provides the primary respiratory protection.
-
When to Use a Respirator: A NIOSH-approved respirator with an organic vapor/particulate cartridge is required if engineering controls are insufficient or unavailable, or during spill cleanup procedures where dust or aerosols may be generated.[4] Use of a respirator requires enrollment in your institution's respiratory protection program, including medical evaluation and fit testing.[4]
-
Procedural Workflow: From Preparation to Disposal
A structured workflow ensures that safety protocols are implemented consistently and correctly at every stage of the experiment.
Pre-Operational PPE Check
-
Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Inspect PPE: Check all PPE for defects (cracks in goggles, tears in gloves, etc.).
-
Don PPE: Put on PPE in the correct order: lab coat, inner gloves, goggles, face shield (if needed), outer gloves.
Doffing (Removal) and Disposal of Contaminated PPE
This process is critical to prevent cross-contamination of yourself and the laboratory.
-
Outer Gloves: Remove the outer pair of gloves first, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for cleaning.
-
Lab Coat: Remove the lab coat, folding the contaminated exterior inward. Place it in the designated laundry receptacle.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
The following workflow provides a visual guide to the decision-making process for PPE selection and decontamination.
Caption: PPE Selection and Decontamination Workflow for this compound.
Emergency Procedures: Immediate Actions
In the event of an exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[8][9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
By integrating these principles and procedures into your daily laboratory operations, you create a resilient safety culture that protects both the researcher and the integrity of the research itself.
References
-
Pinosylvin mono methyl ether, 100 mg - Carl ROTH. (n.d.). Carl ROTH. Retrieved from [Link]
-
This compound | C15H14O2 | CID 5281719 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
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Pinosylvin mono methyl ether, 25 mg, CAS No. 35302-70-6 | Stilbene & Stilbenoids. (n.d.). Carl ROTH. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
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Safety Data Sheet - PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE, ALPHA-ISOMER. (2018, November 6). Farnell. Retrieved from [Link]
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How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation. Retrieved from [Link]
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PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. Retrieved from [Link]
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Lab Safety Equipment & PPE. (n.d.). ChemTalk. Retrieved from [Link]
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Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. (2022). MDPI. Retrieved from [Link]
- RU2536241C2 - Method for recovering polyphenol stilbene compounds pinosylvin and methylpinosylvin from pine waste. (n.d.). Google Patents.
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Hazardous Substance Fact Sheet - Propylene Glycol Monomethyl Ether. (n.d.). New Jersey Department of Health. Retrieved from [Link]
- CA2720889A1 - Method of recovering pinosylvin and other related compounds from crude tall oil. (n.d.). Google Patents.
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Contents of pinosylvin (PS) and this compound (PSMME) in... (n.d.). ResearchGate. Retrieved from [Link]
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Natural Sources and Pharmacological Properties of Pinosylvin. (2022, June 9). National Center for Biotechnology Information. Retrieved from [Link]
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A novel process for obtaining pinosylvin using combinatorial bioengineering in Escherichia coli. (2025, August 7). ResearchGate. Retrieved from [Link]
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Propylene glycol monomethyl ether occupational exposure. 3. Exposure of human volunteers. (n.d.). PubMed. Retrieved from [Link]
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Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid... (2023, May 9). MDPI. Retrieved from [Link]
Sources
- 1. Natural Sources and Pharmacological Properties of Pinosylvin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H14O2 | CID 5281719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
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- 8. Pinosylvin mono methyl ether, 100 mg, CAS No. 35302-70-6 | Stilbene & Stilbenoids | Secondary plant substances | Natural Products | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 9. Pinosylvin mono methyl ether, 25 mg, CAS No. 35302-70-6 | Stilbene & Stilbenoids | Secondary plant substances | Natural Products | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
